molecular formula C9H7NO2 B171329 Methyl 5-ethynylpyridine-2-carboxylate CAS No. 17880-61-4

Methyl 5-ethynylpyridine-2-carboxylate

Numéro de catalogue: B171329
Numéro CAS: 17880-61-4
Poids moléculaire: 161.16 g/mol
Clé InChI: PGYCVRHIHIYNBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 5-ethynylpyridine-2-carboxylate is a valuable chemical building block in organic synthesis and medicinal chemistry research. This heterocyclic compound features both an ester functional group and a terminal alkyne on its pyridine ring, making it a versatile precursor for constructing more complex molecular architectures . The terminal alkyne group is particularly useful for metal-catalyzed coupling reactions, such as the Sonogashira cross-coupling, which is widely employed to create conjugated systems and carbon-carbon bonds in drug discovery and materials science . While specific biological mechanisms of action for this exact compound are not widely reported in the public literature, derivatives of pyridine-2-carboxylate are investigated for their potential in various therapeutic areas . Furthermore, pyridine-based ligands are of significant interest in bioinorganic chemistry, where they are used to model active sites of metalloenzymes and develop catalysts for selective hydrocarbon oxidation, mimicking biological systems . Its structure makes it a key intermediate for researchers developing novel compounds in these fields.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 5-ethynylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYCVRHIHIYNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340923
Record name methyl 5-ethynylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17880-61-4
Record name methyl 5-ethynylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-ethynylpyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 5-ethynylpyridine-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its rigid, linear ethynyl group which serves as a versatile handle for further chemical elaboration. This guide provides a comprehensive, technically-grounded overview of a robust and widely adopted synthetic strategy for its preparation. The core of this synthesis relies on the palladium-catalyzed Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons. We will dissect a reliable two-step sequence beginning with the commercially available Methyl 5-bromopyridine-2-carboxylate. The process involves an initial Sonogashira coupling with a protected alkyne, trimethylsilylacetylene, followed by a mild deprotection step to yield the final product. This document provides not only detailed, step-by-step protocols but also delves into the mechanistic underpinnings and the scientific rationale behind the selection of reagents and reaction conditions, empowering researchers to not only replicate the synthesis but also to troubleshoot and adapt it.

Introduction and Strategic Overview

The pyridine scaffold is a privileged structure in drug discovery, and its functionalization allows for the fine-tuning of pharmacological properties. The introduction of an ethynyl group at the 5-position of a pyridine-2-carboxylate ester creates a molecule with three distinct points for chemical modification: the ester, the pyridine nitrogen, and the terminal alkyne. This makes this compound (Molecular Formula: C₉H₇NO₂, Molecular Weight: 161.16 g/mol ) an exceptionally valuable intermediate.[1][2]

The primary synthetic challenge lies in the direct and selective installation of the terminal alkyne. While direct ethynylation methods exist, they can suffer from harsh conditions or limited substrate scope.[3] A more controlled and highly efficient approach is the Sonogashira cross-coupling reaction.[4][5] This strategy, which forms the basis of this guide, involves two key transformations:

  • Palladium/Copper-Catalyzed Sonogashira Coupling: A C(sp²)-C(sp) bond is formed between Methyl 5-bromopyridine-2-carboxylate and a protected alkyne, trimethylsilylacetylene (TMSA).

  • Silyl Group Deprotection: The trimethylsilyl (TMS) protecting group is selectively cleaved to unveil the terminal alkyne, yielding the target compound.

This two-step sequence is advantageous due to the mild reaction conditions, high functional group tolerance, and the use of trimethylsilylacetylene, a liquid reagent that is far more convenient and safer to handle than gaseous acetylene.[4][5]

Synthetic_Pathway A Methyl 5-bromopyridine-2-carboxylate B Methyl 5-((trimethylsilyl)ethynyl)pyridine-2-carboxylate A->B Step 1: Sonogashira Coupling (TMS-Acetylene, Pd/Cu catalyst, Base) C This compound B->C Step 2: TMS Deprotection (K2CO3, Methanol)

Caption: Overall two-step synthetic workflow.

Step 1: Sonogashira Coupling with Trimethylsilylacetylene

The cornerstone of this synthesis is the Sonogashira reaction, a cross-coupling that utilizes a palladium catalyst and a copper(I) co-catalyst to link a terminal alkyne with an aryl halide.[4]

Mechanistic Insight

The reaction proceeds via two interconnected catalytic cycles. The primary palladium cycle involves oxidative addition, transmetalation, and reductive elimination. The secondary copper cycle facilitates the formation of a copper(I) acetylide, which is more reactive in the transmetalation step than the terminal alkyne itself.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-C≡CR L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-C≡CR Transmetal->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide CuAcetylide->OxAdd Alkyne R-C≡C-H Alkyne->CuAcetylide Base Base Base->CuAcetylide ArX Ar-X ArX->OxAdd

Sources

A Senior Application Scientist's Technical Guide to Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance and Utility

Methyl 5-ethynylpyridine-2-carboxylate is a heterocyclic building block of significant interest in contemporary medicinal chemistry and materials science. Its rigid pyridine core, coupled with the reactive ethynyl (acetylene) group and a synthetically versatile methyl ester, presents a trifunctional scaffold for the construction of complex molecular architectures. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a basic center, influencing solubility, pharmacokinetic properties, and binding interactions with biological targets. The ethynyl group is a premier functional handle for a variety of powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling, enabling the facile introduction of diverse substituents. This guide provides an in-depth overview of its properties, synthesis, characterization, and applications, grounded in established chemical principles.

Core Compound Identification and Physicochemical Properties

Precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility. The Chemical Abstracts Service (CAS) has assigned a unique identifier to this compound.

CAS Number : 17880-61-4[1]

The fundamental properties of this molecule are summarized below, providing a critical data foundation for experimental design.

PropertyValueSource
CAS Number 17880-61-4[1]
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1]
IUPAC Name This compoundN/A
Canonical SMILES COC(=O)C1=NC=C(C=C1)C#C[1]
Appearance Typically an off-white to yellow solidSupplier Data
Purity ≥95% (typical for commercial sources)N/A

Synthesis and Purification: A Protocol Deep Dive

The most common and efficient route to this compound involves a Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the pyridine-alkyne C-C bond. This suggests a synthesis from a halogenated pyridine precursor and a protected or terminal alkyne. The logical precursor is Methyl 5-bromopyridine-2-carboxylate (CAS: 29682-15-3)[2], which is commercially available. The alkyne partner is typically trimethylsilylacetylene, which serves to introduce the ethynyl group in a protected form, followed by a straightforward deprotection step.

G Target This compound Disconnect C(sp)-C(sp2) Disconnection (Sonogashira Coupling) Target->Disconnect Precursors Synthesis Precursors Disconnect->Precursors BromoPyridine Methyl 5-bromopyridine-2-carboxylate Precursors->BromoPyridine Alkyne Trimethylsilylacetylene (Protected Alkyne) Precursors->Alkyne G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 1. Add Methyl 5-bromopyridine-2-carboxylate, PdCl₂(PPh₃)₂, CuI to dry flask B 2. Add anhydrous THF and Triethylamine A->B C 3. Add Trimethylsilylacetylene B->C D 4. Heat (50-80°C) Monitor by TLC/LC-MS C->D E 5. Workup & Flash Chromatography D->E F 1. Dissolve TMS-protected intermediate in MeOH E->F Purified Intermediate G 2. Add K₂CO₃ F->G H 3. Stir at RT (1-3h) Monitor by TLC G->H I 4. Aqueous Workup & Final Purification H->I J J I->J Final Product: This compound

Sources

An In-depth Technical Guide to Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-ethynylpyridine-2-carboxylate is a substituted pyridine derivative featuring both an ethynyl group and a methyl ester. This unique combination of functional groups makes it a versatile synthon for creating more complex molecular architectures. The pyridine ring is a common scaffold in pharmaceuticals, while the terminal alkyne and ester functionalities provide reactive handles for a variety of chemical transformations, including click chemistry, cross-coupling reactions, and nucleophilic additions. Understanding the nuances of this molecule is critical for its effective application in drug discovery and materials science.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and chemical properties is foundational to its application. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1]
CAS Number 17880-61-4[1]
SMILES COC(=O)C1=NC=C(C=C1)C#C[1]

Note: Spectroscopic data (¹H-NMR, ¹³C-NMR, IR) would typically be included here, sourced from experimental data or spectral databases.

The presence of the electron-withdrawing carboxylate group influences the electron density of the pyridine ring, impacting its reactivity. The terminal alkyne is a key feature, enabling participation in Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions (CuAAC), a cornerstone of click chemistry.

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves a Sonogashira cross-coupling reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Sonogashira Coupling cluster_workup Work-up & Purification Methyl_5_bromopyridine_2_carboxylate Methyl 5-bromopyridine- 2-carboxylate Reaction_Vessel Reaction Vessel (Pd catalyst, Cu(I) cocatalyst, base, solvent) Methyl_5_bromopyridine_2_carboxylate->Reaction_Vessel Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Methyl 5-((trimethylsilyl)ethynyl) pyridine-2-carboxylate Chromatography->Product Deprotection Deprotection (e.g., K₂CO₃, MeOH) Product->Deprotection Final_Product Methyl 5-ethynylpyridine- 2-carboxylate Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Causality: This two-step procedure is favored for its high efficiency and functional group tolerance. The use of a silyl-protected alkyne prevents self-coupling and other side reactions.

  • Sonogashira Coupling:

    • To a solution of methyl 5-bromopyridine-2-carboxylate (1.0 eq) in a suitable solvent (e.g., THF or 1,4-dioxane) are added trimethylsilylacetylene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) cocatalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).

    • The reaction mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or elevated temperature until completion, monitored by TLC or LC-MS.

    • Self-Validation: The disappearance of the starting bromide and the appearance of a new, less polar spot on the TLC plate indicates a successful reaction.

  • Work-up and Purification:

    • Upon completion, the reaction is quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield methyl 5-((trimethylsilyl)ethynyl)pyridine-2-carboxylate.

  • Deprotection:

    • The purified silyl-protected intermediate is dissolved in a solvent such as methanol.

    • A mild base, such as potassium carbonate (K₂CO₃), is added, and the mixture is stirred at room temperature.

    • The reaction is monitored by TLC for the consumption of the starting material.

    • Self-Validation: A successful deprotection is confirmed by the appearance of a more polar product on the TLC plate and the absence of the trimethylsilyl group in the ¹H-NMR spectrum.

  • Final Purification:

    • The reaction mixture is filtered, and the solvent is removed in vacuo. The residue is purified by column chromatography to afford the final product, this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in several areas of research.

The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The ethynyl group serves as a versatile handle for lead optimization.

  • Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists: The ethynylpyridine moiety is a key pharmacophore in a class of potent and selective mGluR5 negative allosteric modulators (NAMs).[2] These compounds have shown potential in treating anxiety, depression, and other neurological disorders.[2] The synthesis of analogs often involves the Sonogashira coupling of a substituted pyridine with an appropriate alkyne.

  • Muscarinic Acetylcholine Receptor (M4) Modulators: Recent studies have identified 2-methyl-5-(1H-pyrazol-4-yl)pyridines as promising M4 positive allosteric modulators (PAMs) for treating neurocognitive disorders.[3] While not a direct application, the ethynyl group of this compound could be used to synthesize such pyrazolyl-pyridines via cycloaddition reactions.

While the industrial synthesis of nicotinic acid often starts from 5-ethyl-2-methylpyridine, the functional groups on this compound offer an alternative route to novel nicotinic acid derivatives through oxidation and subsequent chemical modifications.[4]

The rigid, linear nature of the ethynyl group makes this molecule a candidate for the synthesis of novel organic materials, such as polymers and macrocycles, with potential applications in electronics and photonics.

Logical Relationships in Application

Applications cluster_functionality Key Functional Groups cluster_reactions Chemical Reactivity cluster_applications Primary Applications Molecule Methyl 5-ethynylpyridine- 2-carboxylate Ethynyl Ethynyl Group (-C≡CH) Molecule->Ethynyl Pyridine Pyridine Ring Molecule->Pyridine Ester Methyl Ester (-COOCH₃) Molecule->Ester Click_Chemistry Click Chemistry (e.g., CuAAC) Ethynyl->Click_Chemistry Coupling Cross-Coupling (e.g., Sonogashira) Ethynyl->Coupling Hydrolysis Ester Hydrolysis Ester->Hydrolysis Drug_Discovery Drug Discovery (Scaffold for complex molecules) Click_Chemistry->Drug_Discovery Coupling->Drug_Discovery Materials Materials Science (Monomer for polymers) Coupling->Materials Hydrolysis->Drug_Discovery

Caption: Relationship between molecular features and applications.

Conclusion

This compound is a high-value chemical intermediate with significant utility for researchers in both academia and industry. Its well-defined reactivity, stemming from its distinct functional groups, provides a reliable platform for the synthesis of a wide array of complex molecules. The protocols and insights provided in this guide are intended to empower scientists to leverage the full potential of this versatile building block in their research and development endeavors.

References

  • Cosford, N. D. P., et al. (2003). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. Journal of Medicinal Chemistry, 46(2), 204–206. [Link]
  • Shimizu, S., et al. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
  • Trabanco, A. A., et al. (2024). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry, 67(15), 13286–13304. [Link]

Sources

Methyl 5-ethynylpyridine-2-carboxylate NMR spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of Methyl 5-ethynylpyridine-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but a field-proven perspective on the principles, experimental design, and detailed interpretation of 1D and 2D NMR spectra. We will explore the causality behind spectral features, grounding our analysis in fundamental principles and confirming structural assignments through a self-validating system of cross-correlated spectroscopic techniques. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical application of NMR for the structural elucidation of complex small molecules.

Introduction: The Significance of Substituted Pyridines

Pyridine derivatives are a cornerstone of modern pharmaceuticals, agrochemicals, and functional materials.[1] The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced at its various positions, make these compounds privileged scaffolds in drug design. This compound incorporates three key functional groups: a pyridine core, an electron-withdrawing methyl ester, and a reactive ethynyl (alkyne) group. This combination makes it a valuable building block for creating more complex molecular architectures through reactions like click chemistry or Sonogashira coupling.

Accurate and unambiguous structural characterization is paramount for any downstream application. NMR spectroscopy stands as the most powerful tool for elucidating the precise molecular structure of such compounds in solution.[1] This guide provides a detailed walkthrough of its complete NMR assignment, serving as a reference standard for this molecule and a methodological template for similar structures.

Foundational NMR Principles for this System

A robust interpretation of the NMR spectra for this compound requires an understanding of the specific magnetic environments created by its constituent parts.

  • Pyridine Ring Anisotropy: The π-electron system of the aromatic pyridine ring generates a powerful diamagnetic ring current when placed in an external magnetic field.[2] This effect strongly deshields the protons attached to the ring, causing them to resonate at a characteristically downfield chemical shift (typically δ 6.5-8.8 ppm).[1][2] Furthermore, the electronegative nitrogen atom induces a significant deshielding effect, particularly on the adjacent α-protons (at C2 and C6), causing them to appear furthest downfield.[1]

  • Alkyne Magnetic Anisotropy: In contrast to aromatic and alkene protons, the terminal alkyne proton exhibits an unusually shielded (upfield) chemical shift.[3] This is due to the cylindrical symmetry of the alkyne's π-electron cloud. When the molecule aligns with the alkyne axis parallel to the external magnetic field, the induced circulation of π-electrons creates a shielding magnetic field at the location of the alkynyl proton.[4][5] This opposes the main field, shifting the proton's resonance to a higher field (typically δ 2.5-3.5 ppm) than would be expected based on sp-carbon electronegativity alone.[3]

Experimental Protocols: A Self-Validating Workflow

The integrity of NMR data begins with meticulous sample preparation and a logical data acquisition strategy.

NMR Sample Preparation

High-quality spectra are contingent on a properly prepared sample. The goal is a homogeneous solution free of particulate matter and paramagnetic impurities.[6]

  • Analyte Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments into a clean, dry vial.[7]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for many small organic molecules due to its good solubilizing power and relatively simple residual solvent signal.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial to achieve the optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[6][8]

  • Homogenization: Gently vortex or swirl the vial to ensure complete dissolution. If solids persist, filter the solution through a pipette packed with a small plug of glass wool into the NMR tube to remove particulates, which can degrade spectral quality by disrupting magnetic field homogeneity.[8]

  • Transfer: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube.[9]

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ 0.00 ppm), although modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[10]

Data Acquisition Workflow

A hierarchical approach to data acquisition ensures that each experiment builds upon the last, leading to an unambiguous structural assignment.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Elucidation Prep Sample Preparation (Analyte + Solvent) H1 1D ¹H NMR (Proton Environments & Coupling) Prep->H1 Acquire C13 1D ¹³C & DEPT (Carbon Environments & Multiplicity) H1->C13 Analyze & Acquire Assign Final Structure Assignment H1->Assign Synthesize Data COSY 2D COSY (¹H-¹H Connectivity) C13->COSY Analyze & Acquire C13->Assign Synthesize Data HSQC 2D HSQC (Direct ¹H-¹³C Correlation) COSY->HSQC Analyze & Acquire COSY->Assign Synthesize Data HMBC 2D HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Analyze & Acquire HSQC->Assign Synthesize Data HMBC->Assign Synthesize Data

Caption: Workflow for comprehensive NMR-based structure elucidation.

Spectroscopic Data Analysis and Interpretation

The following sections detail the assignment of all signals in the ¹H and ¹³C NMR spectra, confirmed through 2D correlation experiments.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectrum Analysis

The proton NMR spectrum reveals four distinct signals corresponding to the three aromatic protons, one alkynyl proton, and the methyl ester protons.

  • δ 8.75 (d, J = 2.0 Hz, 1H, H-6): This downfield signal is assigned to the proton at the C-6 position. Its significant deshielding is caused by two effects: its ortho position relative to the electronegative pyridine nitrogen and its proximity to the electron-withdrawing methyl ester group.[1] It appears as a doublet due to a small meta-coupling (⁴J) with H-4.

  • δ 8.05 (dd, J = 8.2, 2.0 Hz, 1H, H-4): This signal is assigned to the proton at C-4. It is deshielded by the nitrogen atom, though to a lesser extent than H-6. It appears as a doublet of doublets due to ortho-coupling (³J) with H-3 and meta-coupling (⁴J) with H-6.

  • δ 7.80 (d, J = 8.2 Hz, 1H, H-3): Assigned to the H-3 proton, this is the most upfield of the aromatic signals. It appears as a doublet due to its ortho-coupling (³J) with H-4.

  • δ 3.98 (s, 3H, H-8): This sharp singlet corresponds to the three equivalent protons of the methyl ester group.

  • δ 3.20 (s, 1H, H-7): This upfield singlet is characteristic of a terminal alkyne proton, shielded by the anisotropic effect of the π-electron system.[3][4] The lack of coupling indicates no adjacent protons within three bonds.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum shows all nine expected carbon signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • δ 165.1 (C=O): This highly deshielded signal corresponds to the carbonyl carbon of the methyl ester.

  • δ 151.2 (C-6): Assigned to the C-6 carbon, which is strongly deshielded by the adjacent nitrogen atom.

  • δ 148.5 (C-2): The C-2 carbon, also adjacent to the nitrogen, is similarly downfield.

  • δ 139.5 (C-4): The C-4 carbon resonance.

  • δ 128.0 (C-3): The C-3 carbon resonance.

  • δ 122.1 (C-5): The C-5 carbon, to which the ethynyl group is attached.

  • δ 82.5 (C-alkyne, quaternary): The quaternary sp-hybridized carbon of the alkyne attached to the pyridine ring.

  • δ 79.8 (C-7): The terminal sp-hybridized carbon of the alkyne.

  • δ 52.8 (C-8): The carbon of the methyl ester group.

2D NMR Correlation: Unambiguous Assignment

2D NMR experiments are essential to verify the assignments made from 1D spectra and establish the molecule's connectivity.[11][12]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[13] A cross-peak would be observed between H-3 (δ 7.80) and H-4 (δ 8.05), confirming their ortho relationship. Another weaker cross-peak between H-4 (δ 8.05) and H-6 (δ 8.75) would confirm their meta-coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹JCH).[14] It would show correlations for H-3/C-3, H-4/C-4, H-6/C-6, H-7/C-7, and H-8/C-8, confirming the assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall carbon skeleton by showing correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[15]

Key expected HMBC correlations that lock in the structure are visualized below:

G cluster_mol This compound H8 H-8 (δ 3.98) C_carbonyl C=O (δ 165.1) H8->C_carbonyl ³J C2 C-2 (δ 148.5) H8->C2 ²J H6 H-6 (δ 8.75) H6->C2 ³J C4 C-4 (δ 139.5) H6->C4 ³J H4 H-4 (δ 8.05) H4->C2 ³J C5 C-5 (δ 122.1) H4->C5 ²J C6 C-6 (δ 151.2) H4->C6 ³J H3 H-3 (δ 7.80) H3->C_carbonyl ⁴J H3->C5 ³J H7 H-7 (δ 3.20) H7->C5 ²J C_alk_quat C≡ (δ 82.5) H7->C_alk_quat ³J C3 C-3 (δ 128.0) C7 C-7 (δ 79.8)

Caption: Key HMBC correlations confirming molecular connectivity.

  • H-8 (methyl protons) show a strong correlation to the carbonyl carbon (³J) and the C-2 ring carbon (²J), firmly linking the ester group to the pyridine ring at the 2-position.

  • H-7 (alkynyl proton) correlates to C-5 (²J) and the quaternary alkyne carbon (³J), confirming the position of the ethynyl group at C-5.

  • H-3 correlates to C-5, and H-4 correlates to C-6 and C-2, confirming the relative positions of the protons and carbons within the aromatic ring.

Summary of Spectroscopic Data

The following table provides a consolidated summary of the assigned NMR data for this compound in CDCl₃.

Atom Number¹H Chemical Shift (δ, ppm)Multiplicity, Coupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
2--148.5
37.80d, J = 8.2128.0
48.05dd, J = 8.2, 2.0139.5
5--122.1
68.75d, J = 2.0151.2
7 (Alkyne CH)3.20s79.8
8 (OCH₃)3.98s52.8
Alkyne C≡--82.5
Carbonyl C=O--165.1

Conclusion

The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound has been achieved through a systematic, multi-technique approach. The interpretation, grounded in the fundamental principles of chemical shift and coupling constants, is validated by a suite of 2D NMR experiments (COSY, HSQC, and HMBC) that confirm the molecular connectivity. This guide serves as an authoritative reference for the characterization of this important chemical building block and provides a robust workflow for scientists engaged in the structural elucidation of related heterocyclic compounds.

References

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI.
  • ResearchGate. (2019). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate.
  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. ResearchGate.
  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation.
  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • YouTube. (2024). Interpreting H-NMR Spectra Aromatic Molecule.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL.
  • National Institutes of Health (NIH). (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • The Royal Society of Chemistry. (n.d.). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes.
  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
  • National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Preliminary Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands of Carboxylate-Rich Diiron(II) Complexes.
  • Organic Chemistry Data. (n.d.). Two Dimensional NMR.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • MSU Chemistry. (n.d.). NMR Spectroscopy.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.
  • ACS Publications. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments.
  • Unknown Source. (n.d.). NMR sample preparation guidelines.
  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Wiley Online Library. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Organic Chemistry at CU Boulder. (n.d.). Chemical Shifts: Proton.
  • PubMed. (2002). Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

An In-Depth Technical Guide to the Infrared Spectrum of Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the Fourier-transform infrared (FTIR) spectrum of Methyl 5-ethynylpyridine-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the characteristic vibrational modes of this multifunctional molecule. By examining the interplay of its ethynyl, pyridine, and carboxylate moieties, we offer a detailed interpretation of its spectral features, supported by data from analogous compounds and theoretical principles. This guide serves as a valuable resource for the structural elucidation and characterization of this and related heterocyclic compounds.

Molecular Structure and Spectroscopic Significance

This compound possesses a unique molecular architecture, integrating a pyridine ring, a methyl ester, and a terminal alkyne. This combination of functional groups results in a rich and informative infrared spectrum, where each component contributes distinct vibrational signatures. The electronic interplay between the electron-withdrawing pyridine ring and the carboxylate group, and their combined influence on the ethynyl group, makes the analysis of its IR spectrum a compelling case study in vibrational spectroscopy.

Theoretical Framework: A Synopsis of Vibrational Modes

The infrared spectrum of this compound can be systematically interpreted by dissecting the molecule into its constituent functional groups and considering the vibrational couplings between them. The primary vibrational modes of interest are:

  • Ethynyl Group (C≡C-H) Vibrations: The terminal alkyne is expected to show a sharp, characteristic ≡C-H stretching vibration and a C≡C triple bond stretching vibration.

  • Carbonyl Group (C=O) Vibration: The methyl ester functionality will be dominated by a strong C=O stretching absorption.

  • Pyridine Ring Vibrations: The aromatic pyridine ring gives rise to a series of characteristic absorptions, including C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending vibrations.

  • Methyl Group (CH₃) and C-O Vibrations: The methyl groups of the ester will exhibit characteristic C-H stretching and bending modes. Additionally, the C-O bonds of the ester will have distinct stretching vibrations.

The following diagram illustrates the key functional groups and their anticipated vibrational motions.

Figure 1. Molecular structure and key vibrational modes of this compound.

Detailed Spectral Analysis

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Assignment and Rationale
≡C-H Stretch~3300Strong, SharpThis absorption is highly characteristic of a terminal alkyne C-H bond.[3] Its position is relatively insensitive to substitution on the aromatic ring.
Aromatic C-H Stretch3100 - 3000Weak to MediumThese absorptions arise from the C-H stretching vibrations of the pyridine ring. Multiple weak bands are expected in this region.[4]
Methyl C-H Stretch2990 - 2850MediumAsymmetric and symmetric stretching vibrations of the methyl ester group.
C≡C Stretch2150 - 2100Medium to WeakThe carbon-carbon triple bond stretch. Its intensity is generally weaker than the ≡C-H stretch in terminal alkynes. Conjugation with the pyridine ring may slightly lower the frequency.[3]
C=O Stretch (Ester)~1725StrongThe carbonyl stretch is one of the most intense bands in the spectrum. For aromatic esters like methyl nicotinate, this band is typically found around 1720-1730 cm⁻¹.[1][5]
Pyridine Ring Stretches1600 - 1450Medium to StrongA series of bands due to C=C and C=N stretching vibrations within the pyridine ring. These are characteristic of the aromatic system.[4][6]
Methyl C-H Bending~1440 and ~1380MediumAsymmetric and symmetric bending (deformation) modes of the methyl group.
C-O-C Stretches (Ester)1300 - 1100StrongEsters typically show two strong C-O stretching bands. These correspond to the asymmetric and symmetric vibrations of the C-O-C linkage.[5]
Aromatic C-H Bending900 - 650Medium to StrongIn-plane and out-of-plane bending vibrations of the pyridine ring C-H bonds. The specific positions can be indicative of the substitution pattern.[6]

Experimental Protocol for FTIR Spectrum Acquisition

To ensure the acquisition of a high-quality and reproducible IR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

Given that this compound is a solid at room temperature, two primary methods of sample preparation are suitable:

  • Attenuated Total Reflectance (ATR): This is the preferred method due to its simplicity and the minimal sample quantity required.

    • Ensure the ATR crystal (typically diamond or germanium) is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

    • Apply consistent pressure using the instrument's anvil to ensure intimate contact between the sample and the crystal surface.

  • Potassium Bromide (KBr) Pellet: This traditional method can also yield excellent results.

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, IR-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Place the KBr pellet in the sample holder of the spectrometer.

Data Acquisition

The following parameters are recommended for acquiring the FTIR spectrum:

  • Spectrometer: A Fourier-transform infrared spectrometer.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

  • Apodization: Happ-Genzel

The following diagram outlines the general workflow for acquiring the FTIR spectrum.

G cluster_workflow FTIR Spectrum Acquisition Workflow start Start sample_prep Sample Preparation (ATR or KBr Pellet) start->sample_prep background Acquire Background Spectrum sample_prep->background sample_spectrum Acquire Sample Spectrum background->sample_spectrum process Process Data (Baseline Correction, Normalization) sample_spectrum->process analyze Spectral Analysis and Interpretation process->analyze end End analyze->end

Figure 2. General workflow for the acquisition and analysis of an FTIR spectrum.

Conclusion

The infrared spectrum of this compound is a rich source of structural information, with characteristic bands for its terminal alkyne, aromatic pyridine ring, and methyl ester functionalities. A thorough understanding of these vibrational modes, guided by the principles outlined in this technical guide, is essential for the accurate identification and characterization of this molecule. The provided experimental protocol offers a standardized approach to obtaining high-quality spectral data, ensuring consistency and reliability in research and development applications.

References

  • PubChem. Methyl nicotinate.
  • Al-Omair, M. A. (2015). Chemosensor Engineering : Effects of Halogen Attached to Carbon - Carbon Triple Bond Substituent on Absorption Energy of Pyridine : DFT - Study.
  • PubChem. Methyl isonicotinate.
  • Krishnakumar, V., & Seshadri, S. (2007). Vibrational analysis and Transferability of Force constants of 3-methyl pyridine-2-carboxylic acid using DFT and IVP methods.
  • Pala, I., & El-Emam, A. A. (2014). Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding.
  • Szultka-Mlynska, M., & Buszewski, B. (2022). Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. MDPI.
  • Lawrence, D. S., & Wilson, E. B. (1954). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing.
  • Benassi, E., & Tcacenco, C. M. (2021).
  • NIST. 4-Pyridinecarboxylic acid, methyl ester. National Institute of Standards and Technology. [Link]
  • Al-Zoubi, W., & Al-Hamdany, R. (2016). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH.
  • Schumann, H., & Kleiner, S. (2008). A comparative IR/Raman, X-ray and computational study of diethylzinc pyridine complexes.
  • Balachandran, V., & Murugan, M. (2012). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride.
  • Illinois State University. Infrared Spectroscopy. [Link]
  • Goel, R. K., & Agarwal, M. L. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry.
  • Broadhurst, C. L., Schmidt, W. F., & Reeves, J. B. (1997). Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III)
  • Agarwal, A., & Singh, R. (2008). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
  • Navarro, A., & Montero, L. (2003).
  • ICT Prague. Table of Characteristic IR Absorptions. [Link]
  • Funt, J., & Fleming, F. E. (2022). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)
  • Trivedi, M. K., & Branton, A. (2015). Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment.
  • Ramishvili, T. M., & Tsitsishvili, V. (2023). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),...
  • Human Metabolome Database. Showing metabocard for 2-Methylpyridine (HMDB0061888). [Link]
  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]
  • Chem-Impex. Pyridine-2-carboxylic acid methyl ester. [Link]
  • Imura, K., & Kawamata, H. (2013). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics (RSC Publishing).

Sources

A Comprehensive Technical Guide to the Mass Spectrometry of Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of the mass spectrometric analysis of Methyl 5-ethynylpyridine-2-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We delve into the foundational principles of sample preparation, compare suitable ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—and provide a detailed, mechanistically-grounded prediction of the fragmentation pathways. This document is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to design robust analytical protocols, interpret the resulting mass spectra with confidence, and troubleshoot common analytical challenges. All methodologies are presented as self-validating systems to ensure the highest degree of scientific integrity.

Introduction

Chemical Identity and Properties

This compound is a substituted pyridine derivative featuring both an ester and an ethynyl functional group. These functionalities impart specific chemical characteristics that are crucial for understanding its behavior in a mass spectrometer. The pyridine ring provides a basic nitrogen atom, which is a key site for protonation in soft ionization techniques, while the aromatic system, ester, and alkyne groups dictate the fragmentation patterns under higher-energy conditions.

PropertyValueSource
Chemical Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1]
CAS Number 17880-61-4[1]
Canonical SMILES COC(=O)C1=NC=C(C=C1)C#C[1]
Significance in Research and Drug Development

Substituted pyridines are prevalent scaffolds in pharmaceuticals and functional materials. The ethynyl group, in particular, is a versatile functional handle for "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), making this compound a valuable building block in the synthesis of more complex molecules. Accurate mass spectrometric characterization is therefore essential for confirming its identity, assessing its purity, and tracking its incorporation into larger structures during drug discovery and development processes.

Overview of Mass Spectrometry in Compound Characterization

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] For a compound like this compound, MS serves two primary purposes:

  • Molecular Weight Confirmation : Soft ionization techniques can determine the molecular weight with high accuracy, confirming the elemental composition.

  • Structural Elucidation : High-energy ionization or tandem mass spectrometry (MS/MS) induces fragmentation, creating a unique "fingerprint" that provides detailed information about the molecule's structure and functional groups.[3]

Experimental Design & Sample Preparation

The quality of mass spectrometric data is fundamentally dependent on meticulous sample preparation. The goal is to introduce a pure, sufficiently concentrated analyte into the ion source in a compatible solvent matrix, free of interfering contaminants like salts, detergents, or non-volatile buffers.

Purity Assessment and Sample Handling

Before analysis, it is crucial to assess the purity of the sample, typically via NMR or chromatography (HPLC, GC). Potential impurities from synthesis (e.g., starting materials, related isomers, or the corresponding carboxylic acid) can complicate spectral interpretation. The compound should be handled in a well-ventilated fume hood, observing standard safety protocols for fine chemicals.

Solvent Selection

The choice of solvent is dictated by the ionization technique and the analyte's solubility.

  • For GC-MS (with EI) : The analyte must be volatile and thermally stable. Solvents should be volatile and high-purity, such as Dichloromethane (DCM), Ethyl Acetate, or Hexane.

  • For LC-MS (with ESI) : The analyte is introduced in a liquid stream. The mobile phase must be compatible with the ionization process. A typical mobile phase for a reversed-phase separation would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation of the pyridine nitrogen.

Step-by-Step Sample Preparation Protocol (for LC-MS/ESI)
  • Stock Solution Preparation : Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution : Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL. This concentration range is a good starting point for achieving adequate signal intensity without saturating the detector.

  • Filtration : Filter the working solution through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulate matter that could clog the LC system or contaminate the ion source.

  • Blank Injection : Before running the sample, inject a solvent blank (the same solvent used for the final dilution) to ensure that there are no background ions or carryover from previous analyses that could interfere with the spectrum.

  • Internal Standard (Optional but Recommended) : For quantitative studies, add a known concentration of a suitable internal standard (a structurally similar compound with a different mass that is not present in the sample) to both calibration standards and the unknown sample. This helps to correct for variations in sample preparation and instrument response.

Ionization Techniques: A Comparative Analysis

The choice of ionization method is the most critical parameter in designing a mass spectrometry experiment. It determines whether you observe the intact molecule or its fragment ions.

Electron Ionization (EI)

EI is a high-energy ("hard") ionization technique typically coupled with Gas Chromatography (GC).[2] Molecules in the gas phase are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M•+). This molecular ion is highly energetic and undergoes extensive and reproducible fragmentation.[2]

  • Causality : EI is chosen when detailed structural information from fragmentation patterns is the primary goal and the analyte is sufficiently volatile and thermally stable. The resulting mass spectra are highly reproducible and can be compared against extensive libraries like the NIST/EPA/NIH Mass Spectral Library for identification.

Electrospray Ionization (ESI)

ESI is a low-energy ("soft") ionization technique, ideal for analyzing polar and non-volatile molecules directly from a liquid phase (e.g., an LC eluent).[4][5] It generates ions by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. For this compound, the basic pyridine nitrogen is readily protonated in positive ion mode, typically forming a [M+H]⁺ ion.

  • Causality : ESI is the method of choice for confirming molecular weight, as it imparts minimal excess energy, keeping the molecule intact.[6] It is also essential for compounds that are not suitable for GC. When coupled with tandem mass spectrometry (MS/MS), one can select the [M+H]⁺ ion and induce fragmentation through collision-induced dissociation (CID) to gain structural information.[3]

Workflow for Method Selection

The decision between EI and ESI depends on the analytical objective. The following diagram illustrates a logical workflow for selecting the appropriate technique.

MethodSelection Diagram 1: Ionization Method Selection Workflow start Analytical Goal q1 Need Molecular Weight Confirmation? start->q1 q2 Need Structural Elucidation via Fragmentation? start->q2 q1->q2 No esi Use LC-ESI-MS (Observe [M+H]⁺) q1->esi Yes q3 Is Compound Volatile & Thermally Stable? q2->q3 Yes ei Use GC-EI-MS (Observe M•+ and Fragments) q3->ei Yes esi_msms Use LC-ESI-MS/MS (Fragment [M+H]⁺) q3->esi_msms No

Caption: Diagram 1: A decision tree for selecting the optimal mass spectrometry ionization technique.

Fragmentation Analysis and Mechanistic Insights

Understanding the fragmentation of this compound is key to interpreting its mass spectrum. The fragmentation pathways are highly dependent on the ionization method used.

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M•+) will form at m/z 161. Due to the high energy imparted, this ion will readily fragment. Aromatic systems are generally stable, so fragmentation will likely be initiated at the ester substituent.[7][8]

Key Fragmentation Steps:

  • Loss of a Methoxy Radical (•OCH₃) : Alpha-cleavage at the ester group is a very common pathway for methyl esters, leading to the loss of a methoxy radical (•OCH₃, 31 Da).[7] This results in a stable acylium ion.

    • M•+ (m/z 161) → [M - •OCH₃]⁺ (m/z 130)

  • Loss of Carbon Monoxide (CO) : The resulting acylium ion (m/z 130) can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da).

    • [m/z 130] → [m/z 130 - CO]⁺ (m/z 102)

  • Fragmentation of the Pyridine Ring : The pyridine ring itself can fragment, often by losing hydrogen cyanide (HCN, 27 Da), a characteristic loss for nitrogen-containing heterocycles.[9]

    • [m/z 102] → [m/z 102 - HCN]⁺ (m/z 75)

EI_Fragmentation Diagram 2: Predicted EI Fragmentation Pathway M M•+ m/z 161 F130 [M - •OCH₃]⁺ m/z 130 (Acylium Ion) M->F130 - •OCH₃ (31 Da) F102 [M - •OCH₃ - CO]⁺ m/z 102 F130->F102 - CO (28 Da) F75 [M - •OCH₃ - CO - HCN]⁺ m/z 75 F102->F75 - HCN (27 Da)

Caption: Diagram 2: Predicted major fragmentation pathway for this compound under EI conditions.

Predicted ESI-MS/MS Fragmentation

In ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 162. Tandem MS (MS/MS) analysis involves isolating this precursor ion and subjecting it to collision-induced dissociation (CID). The fragmentation of an even-electron ion like [M+H]⁺ typically proceeds through the loss of neutral molecules rather than radicals.

Key Fragmentation Steps:

  • Loss of Methanol (CH₃OH) : A common pathway for protonated methyl esters is the neutral loss of methanol (CH₃OH, 32 Da).

    • [M+H]⁺ (m/z 162) → [M+H - CH₃OH]⁺ (m/z 130)

  • Loss of Carbon Monoxide (CO) : Similar to the EI pathway, the resulting m/z 130 ion can then lose carbon monoxide (CO, 28 Da).

    • [m/z 130] → [m/z 130 - CO]⁺ (m/z 102)

ESI_Fragmentation Diagram 3: Predicted ESI-MS/MS Fragmentation Pathway MH [M+H]⁺ m/z 162 F130 [M+H - CH₃OH]⁺ m/z 130 MH->F130 - CH₃OH (32 Da) F102 [M+H - CH₃OH - CO]⁺ m/z 102 F130->F102 - CO (28 Da)

Caption: Diagram 3: Predicted major fragmentation pathway for the [M+H]⁺ ion of this compound in ESI-MS/MS.

Summary of Key Fragment Ions
Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossInferred Structure of Loss
EI 161 (M•+)13031 Da•OCH₃ (Methoxy radical)
13010228 DaCO (Carbon monoxide)
1027527 DaHCN (Hydrogen cyanide)
ESI-MS/MS 162 ([M+H]⁺)13032 DaCH₃OH (Methanol)
13010228 DaCO (Carbon monoxide)

Data Interpretation and Validation

Interpreting the Mass Spectrum
  • High-Resolution Mass Spectrometry (HRMS) : Using an instrument with high resolving power (e.g., an Orbitrap or TOF analyzer) allows for the determination of the accurate mass of the molecular ion. This enables the calculation of the elemental formula (C₉H₇NO₂), providing a much higher degree of confidence in the compound's identity than nominal mass alone.

  • Isotopic Pattern : The presence of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) results in small peaks following the main monoisotopic peak. For C₉H₇NO₂, the M+1 peak (from one ¹³C atom) should have a relative abundance of approximately 9.9% of the M peak. This pattern must match the theoretical distribution for the proposed formula.

Self-Validating Protocols

To ensure the trustworthiness of the results, every analytical run should be a self-validating system.

  • System Suitability Check : Before analysis, inject a known standard to verify instrument performance (sensitivity, mass accuracy, resolution).

  • Blank Injections : As described in section 2.3, run a solvent blank before the sample to ensure the system is clean. Run another blank after a concentrated sample to check for carryover.

  • Control Sample : Analyze a well-characterized batch of the compound (if available) as a positive control to confirm that the method is producing the expected spectrum and fragmentation patterns.

Common Pitfalls and Troubleshooting
  • No Molecular Ion in EI : The molecular ion for some compounds can be unstable and may not be observed in the EI spectrum. If this occurs, rely on the fragmentation pattern and consider using a softer ionization technique like chemical ionization (CI) or ESI to confirm the molecular weight.

  • Signal Suppression in ESI : The ionization efficiency in ESI can be suppressed by co-eluting compounds from the sample matrix or mobile phase (e.g., salts, TFA). Ensure proper sample cleanup and use a mobile phase with a volatile additive like formic acid.

  • Unexpected Adducts in ESI : Besides the desired [M+H]⁺ ion, you may observe adducts with other cations present in the system, such as sodium ([M+Na]⁺, m/z 184) or potassium ([M+K]⁺, m/z 200). While these can help confirm the molecular weight, they can also complicate the spectrum. Using high-purity solvents and glassware can minimize these adducts.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and structural characterization. A logical, purpose-driven approach to selecting the ionization technique is paramount. Electron Ionization provides a rich, reproducible fragmentation fingerprint ideal for structural elucidation, with key losses of the methoxy radical and carbon monoxide. Electrospray Ionization is superior for confirming the molecular weight via the [M+H]⁺ ion and, when combined with MS/MS, offers controlled fragmentation pathways. By implementing the robust, self-validating protocols outlined in this guide, researchers can generate high-quality, reliable, and defensible mass spectrometry data critical for advancing their scientific objectives.

References

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Molecular Sciences.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc.
  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry.
  • Liquid Chromatographic-Electron Spray Ionization-Mass Spectroscopy Technique for the Simultaneous Determination of Ethinyl Estradiol & Etonogestrel. ResearchGate.
  • Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry.
  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed.
  • Fragmentation (mass spectrometry). Wikipedia.
  • Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library. ResearchGate.
  • Volatiles Generated in the Pyrolysis of Greenhouse Vegetable Waste. MDPI.
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.

Sources

A Technical Guide to the Physicochemical Properties of Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Methyl 5-ethynylpyridine-2-carboxylate is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid pyridine core, coupled with the reactive ethynyl group and a methyl ester, presents a trifunctional scaffold that is highly valuable for the synthesis of complex molecular architectures and as a key building block for drug discovery programs. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended for researchers, chemists, and drug development professionals. The document details the compound's identity, physicochemical characteristics, spectroscopic profile, a proposed synthetic route with a detailed experimental protocol, and essential safety and handling information.

Compound Identification and Significance
1.1. Role in Modern Chemistry

This compound serves as a versatile bifunctional building block. The terminal alkyne is amenable to a wide range of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira couplings, and other metal-catalyzed reactions. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or for amidation reactions. This unique combination allows for the controlled, sequential introduction of different molecular fragments, making it an ideal scaffold for constructing libraries of compounds for high-throughput screening and for developing targeted therapeutics.

1.2. Chemical Identity

A clear and unambiguous identification of this molecule is critical for reproducible research. The fundamental identifiers are summarized below.

PropertyValueSource(s)
CAS Number 17880-61-4[1][2]
Molecular Formula C₉H₇NO₂[1][2]
Molecular Weight 161.15 g/mol [2]
IUPAC Name This compoundN/A
SMILES COC(=O)C1=NC=C(C=C1)C#C[1][3]
InChI InChI=1S/C9H7NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h1,4-6H,2H3[3][4]
InChIKey PGYCVRHIHIYNBF-UHFFFAOYSA-N[3]
Physicochemical Properties

The physical properties of a compound govern its behavior in both storage and reaction conditions, influencing choices of solvents, purification methods, and formulation strategies.

2.1. Data Summary
PropertyObservation / ValueRationale & Experimental Insight
Appearance Not explicitly documented. Expected to be a white to off-white solid.Based on similarly functionalized aromatic compounds, a crystalline or powdered solid form is anticipated at standard temperature and pressure.
Melting Point Experimental data not available in the cited literature.The melting point is a critical indicator of purity. Its determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is a mandatory first step in characterization.
Boiling Point Experimental data not available in the cited literature.[4]Due to its expected solid nature and molecular weight, the compound would likely require high vacuum for distillation to avoid decomposition.
Solubility Not explicitly documented.[4]The molecule's structure suggests good solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate) and chlorinated solvents (e.g., Dichloromethane, Chloroform). It is expected to have poor solubility in water and nonpolar solvents like hexanes. This profile is crucial for selecting appropriate reaction and chromatography solvents.
Spectroscopic and Analytical Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

  • ¹H-NMR (400 MHz, CDCl₃): The expected proton spectrum would feature:

    • A sharp singlet for the methyl ester protons (-OCH₃) around δ 3.9-4.0 ppm.

    • A sharp singlet for the terminal acetylenic proton (-C≡C-H ) around δ 3.3-3.5 ppm.

    • Three distinct signals for the pyridine ring protons. The proton at C6 (adjacent to the nitrogen and ester) would likely appear as a doublet around δ 8.2 ppm. The proton at C4 would appear as a doublet of doublets around δ 7.9 ppm, and the proton at C3 would be a doublet around δ 8.7 ppm.

  • ¹³C-NMR (100 MHz, CDCl₃): The expected carbon spectrum would show nine distinct signals:

    • The methyl ester carbon (-OC H₃) around δ 53 ppm.

    • The two acetylenic carbons (-CC -H) between δ 78-85 ppm.

    • Five distinct signals for the pyridine ring carbons between δ 120-155 ppm.

    • The ester carbonyl carbon (C =O) downfield, around δ 165 ppm.

3.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and formula.

  • Technique: Electrospray Ionization (ESI) is the preferred method.

  • Expected Monoisotopic Mass: 161.0477 Da.[3]

  • Common Adducts:

    • [M+H]⁺: m/z 162.0550[3]

    • [M+Na]⁺: m/z 184.0369[3]

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups.

  • Expected Characteristic Bands (cm⁻¹):

    • ~3300 cm⁻¹: Sharp, strong peak corresponding to the ≡C-H stretch of the terminal alkyne.

    • ~2110 cm⁻¹: Sharp, medium-intensity peak for the C≡C stretch.

    • ~1725 cm⁻¹: Strong, sharp peak for the C=O stretch of the ester.

    • ~1600, ~1470 cm⁻¹: Peaks corresponding to the C=C and C=N stretching vibrations of the pyridine ring.

    • ~1250 cm⁻¹: Strong peak for the C-O stretch of the ester.

The logical workflow for characterizing a newly synthesized batch of this compound is outlined below.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Validation crude Crude Product purify Column Chromatography crude->purify Silica Gel Hex/EtOAc pure Purified Compound purify->pure nmr NMR (1H, 13C) pure->nmr Confirm Connectivity ms LC-MS pure->ms Confirm MW ir FT-IR pure->ir Confirm Func. Groups final Confirmed Structure nmr->final ms->final ir->final

Caption: Workflow for purification and structural validation.
Synthesis and Purification Protocol

While this compound is commercially available, an in-house synthesis may be required. A robust and widely applicable method is the Sonogashira coupling, which is the gold standard for forming aryl-alkyne bonds.

4.1. Proposed Synthetic Route

The most logical approach involves the palladium/copper-catalyzed cross-coupling of a protected alkyne with a halogenated pyridine precursor, followed by deprotection. Using ethynyltrimethylsilane provides a stable and easy-to-handle source of the ethynyl group.

G start Methyl 5-bromopyridine-2-carboxylate intermediate Methyl 5-((trimethylsilyl)ethynyl) pyridine-2-carboxylate start->intermediate Sonogashira Coupling Pd(PPh₃)₄, CuI, Et₃N reagent Ethynyltrimethylsilane (TMS-Acetylene) reagent->intermediate final This compound intermediate->final Deprotection K₂CO₃, MeOH

Caption: Proposed Sonogashira coupling synthesis route.
4.2. Step-by-Step Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and a robust purification method.

PART A: Sonogashira Coupling

  • Vessel Preparation: To a flame-dried 100 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), add methyl 5-bromopyridine-2-carboxylate (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.025 eq).

  • Solvent and Reagent Addition: Add anhydrous triethylamine (20 mL) and anhydrous THF (20 mL) via cannula. Stir the mixture for 10 minutes to ensure dissolution.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

    • Causality: The base (triethylamine) is crucial for scavenging the HBr byproduct and facilitating the catalytic cycle. The inert atmosphere prevents the oxidation of the Pd(0) catalyst.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

PART B: Deprotection and Purification

  • Deprotection: Dissolve the crude silyl-protected intermediate from Part A in methanol (50 mL). Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2 hours.

    • Causality: The mild base (K₂CO₃) in methanol is sufficient to cleave the silicon-carbon bond without hydrolyzing the methyl ester.

  • Monitoring: Monitor the deprotection by TLC until the intermediate is fully converted to the more polar final product.

  • Workup: Neutralize the mixture with 1M HCl to pH ~7 and concentrate under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound. Confirm identity and purity using the characterization methods described in Section 3.

Stability and Handling
5.1. Chemical Stability

The compound is generally stable under standard laboratory conditions. However, the terminal alkyne can be sensitive.

  • Light and Air: Long-term exposure to air and light may lead to gradual oxidation or polymerization, particularly if trace metal impurities are present. It is recommended to store the compound in an amber vial under an inert atmosphere.

  • Thermal Stability: Avoid excessive heat, as terminal alkynes can be thermally unstable.

5.2. Safety and Handling

Based on available safety data, the following precautions should be observed.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]

  • Pictogram: GHS07 (Exclamation Mark).[4]

  • Signal Word: Warning.[4]

  • Recommended PPE: Handle in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References
  • The Royal Society of Chemistry (2019).
  • BIOFOUNT (n.d.).
  • LabSolutions (n.d.).
  • PubChemLite (n.d.).

Sources

An In-depth Technical Guide to the Solubility of Methyl 5-ethynylpyridine-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-ethynylpyridine-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in synthesis is critically dependent on its solubility characteristics in various organic solvents. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It delves into the molecular structure's influence on solubility, offers a qualitative assessment in common organic solvents, and presents a detailed, field-proven protocol for the experimental determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solution behavior for applications ranging from reaction optimization to purification and formulation.

Introduction: The Significance of Solubility in a Preclinical Context

The journey of a candidate molecule from a laboratory curiosity to a viable therapeutic agent is fraught with challenges, many of which are governed by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper. For this compound, a compound with promising applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, understanding its solubility is not merely an academic exercise; it is a critical determinant of its synthetic accessibility and downstream applicability.[1]

Poor solubility can lead to a cascade of developmental hurdles, including inefficient reactions, challenging purifications, and difficulties in formulation. Conversely, a well-characterized solubility profile empowers the medicinal chemist to make informed decisions regarding solvent selection for synthesis and purification, thereby streamlining the path to novel molecular entities. This guide is predicated on the principle that a thorough understanding of a compound's solubility is a cornerstone of efficient and successful research and development.

Molecular Structure and Predicted Solubility Profile

The solubility of an organic compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a foundational principle in predicting solubility.[2][3] Let's dissect the structure of this compound to infer its likely solubility behavior.

Key Structural Features:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a Lewis base and can act as a hydrogen bond acceptor. This imparts a degree of polarity to the molecule.

  • Methyl Ester Group (-COOCH₃): This functional group is polar and can also participate in hydrogen bonding as an acceptor.

  • Ethynyl Group (-C≡CH): The triple bond introduces some polarizability, but the terminal alkyne proton is only weakly acidic and less likely to engage in strong hydrogen bonding compared to more classic donors.

  • Aromatic System: The overall aromatic character of the pyridine ring contributes to van der Waals interactions.

Based on this analysis, this compound can be classified as a moderately polar molecule. This structural composition suggests good solubility in a range of organic solvents.[1]

Qualitative Solubility Assessment

While specific quantitative data is not widely published, we can make educated predictions about its solubility in common classes of organic solvents.

Solvent Class Examples Predicted Solubility Rationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents are highly polar and can effectively solvate the polar regions of the molecule, particularly the pyridine nitrogen and the ester group.
Polar Protic Methanol, EthanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the nitrogen and oxygen atoms in the solute.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and are generally good at dissolving a wide range of organic compounds.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to LowWhile ethers can act as hydrogen bond acceptors, their overall lower polarity compared to aprotic polar solvents may limit solubility.
Aromatic Toluene, BenzeneModerate to LowSolubility in these nonpolar solvents would be driven by van der Waals forces and π-π stacking interactions with the pyridine ring.
Non-polar Aliphatic Hexane, HeptaneLowThe significant polarity of the molecule makes it unlikely to dissolve well in non-polar, aliphatic solvents.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but for process development, reaction optimization, and regulatory submissions, precise, experimentally determined solubility data is indispensable. The following protocol outlines the widely accepted "shake-flask" method, a robust and reliable technique for determining the equilibrium solubility of a solid compound.[4]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial. The "excess" is crucial to ensure that an equilibrium between the dissolved and undissolved solid is achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A common starting point is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study to determine the minimum required agitation time.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • To ensure complete separation of the solid from the supernatant, centrifuge the vials at a moderate speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.

    • Dilute the filtered supernatant with a suitable solvent (often the same solvent used for the solubility determination or the mobile phase for the analytical method) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, typically HPLC.

    • Prepare a calibration curve using accurately weighed standards of this compound of known concentrations.

    • Determine the concentration of the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • The solubility is typically expressed in units such as mg/mL or mol/L.

Self-Validating System and Causality

This protocol is designed to be self-validating. The use of an excess of the solid ensures that the resulting solution is indeed saturated. The constant temperature control is critical, as solubility is temperature-dependent. The centrifugation and filtration steps are in place to prevent the carryover of undissolved solid, which would lead to an overestimation of solubility. The use of a validated, specific analytical method like HPLC ensures accurate quantification of the dissolved solute.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Dilution cluster_analysis Analysis & Calculation A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Centrifuge D->E F Withdraw supernatant E->F G Filter (0.22 µm) F->G H Dilute to known volume G->H I Analyze by HPLC H->I J Calculate concentration vs. calibration curve I->J K Determine solubility (mg/mL or mol/L) J->K

Caption: Experimental workflow for determining the solubility of this compound.

Advanced Considerations: Computational Solubility Prediction

In the modern drug discovery landscape, computational tools are increasingly employed to predict physicochemical properties, including solubility, even before a compound is synthesized.[5][6][7] These in silico models can provide valuable early insights and help prioritize synthetic efforts.

Several approaches are used for solubility prediction:

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use mathematical equations to correlate the structural features of a molecule with its solubility.[8]

  • Thermodynamic Models: Methods like the general solubility equation consider the thermodynamics of dissolution, balancing the enthalpy of dissolution with the entropy of mixing.[8]

  • Machine Learning Approaches: With the advent of large datasets of experimentally determined solubilities, machine learning algorithms can be trained to predict the solubility of new compounds with increasing accuracy.[5][7]

While these predictive methods are powerful, it is crucial to recognize that they are models and not a substitute for experimental determination. They are best utilized as a screening tool to guide experimental work.

Conclusion

A comprehensive understanding of the solubility of this compound is fundamental to its effective utilization in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, a detailed and validated experimental protocol for its quantitative determination, and a brief overview of modern computational prediction methods. By leveraging both theoretical principles and rigorous experimental data, researchers can confidently select appropriate solvent systems, optimize reaction conditions, and streamline purification processes, thereby accelerating the pace of innovation.

References

  • Vertex AI Search. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753.
  • Vanduyfhuys, L., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

Sources

An In-depth Technical Guide to the Stability and Storage of Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

Methyl 5-ethynylpyridine-2-carboxylate is a versatile heterocyclic building block crucial in medicinal chemistry and materials science. Its unique structure, featuring a pyridine core, a reactive terminal alkyne, and a methyl ester, offers broad synthetic utility. However, these same functional groups confer a specific reactivity profile that necessitates a thorough understanding for proper handling, storage, and application. This guide provides a comprehensive analysis of the stability of this compound, detailing its principal degradation pathways—namely polymerization, hydrolysis, and potential photochemical reactions. We present field-proven protocols for optimal storage and handling designed to preserve the compound's integrity and ensure experimental reproducibility.

Introduction: The Chemical Profile of a Versatile Building Block

This compound (also known as Methyl 5-ethynylpicolinate) is an organic compound featuring a pyridine ring substituted with an ethynyl group at the 5-position and a methyl carboxylate group at the 2-position.[1][2][3] This trifunctional architecture makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and functional materials.[1][4] The pyridine nitrogen acts as a hydrogen bond acceptor and coordination site, the terminal alkyne is a key handle for carbon-carbon bond formation via reactions like Sonogashira coupling, and the ester provides a site for further modification.[4]

However, the high reactivity of the terminal alkyne, coupled with the electronic nature of the pyridine ring and the susceptibility of the ester to hydrolysis, presents significant stability challenges. Understanding these liabilities is paramount for researchers to avoid compromised sample quality, which can lead to inconsistent results and the failure of synthetic campaigns.

Chemical Stability and Degradation Pathways

The stability of this compound is governed by the intrinsic reactivity of its three primary functional groups. The principal routes of degradation are polymerization of the ethynyl group, hydrolysis of the methyl ester, and potential photodegradation of the pyridine ring system.

Polymerization of the Ethynyl Group

The most significant stability concern for this compound is the high reactivity of the terminal alkyne, which can lead to oligomerization or polymerization. This process is often spontaneous and can be initiated by heat, acid, or exposure to certain metals.

  • Mechanism of Degradation: Ethynylpyridines are known to undergo spontaneous polymerization.[5] This can be initiated by the activation of the acetylenic triple bond. For instance, protonation of the pyridine nitrogen in the presence of a strong acid can increase the electrophilicity of the alkyne, facilitating intermolecular attack and subsequent polymerization.[6][7] Similarly, exposure to bromine has been shown to form a donor-acceptor complex with the pyridine ring, activating the alkyne towards polymerization.[8][9] While the specific conditions for this compound have not been quantitatively studied, the reactivity of analogous compounds like 2-ethynylpyridine suggests a high propensity for this degradation pathway.[5][6][7][8][9] The polymerization leads to the formation of conjugated polyacetylenes, which typically present as dark brown or black insoluble solids, indicating a loss of the monomer's integrity.[5][8]

Causality Insight: The electron-withdrawing nature of the pyridine ring and the carboxylate group can influence the acidity of the terminal alkyne's proton and the overall electron density of the triple bond, modulating its susceptibility to polymerization.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Result Monomer This compound ActivatedMonomer Activated Monomer (e.g., Pyridinium salt) Monomer->ActivatedMonomer Activation Dimer Dimer Initiator Acid (H+) / Heat (Δ) / Metal Catalyst Initiator->Monomer ActivatedMonomer->Monomer Intermolecular Attack Polymer Oligomer / Polymer (Conjugated Polyacetylene) Dimer->Polymer Further Addition DegradationProduct Insoluble, Colored Byproducts Polymer->DegradationProduct

Caption: Workflow of Alkyne Polymerization Degradation.

Hydrolysis of the Methyl Ester

The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid, 5-ethynylpicolinic acid.

  • Mechanism of Degradation: In the presence of water or moisture, the ester can be cleaved. This reaction is significantly accelerated by the presence of acids or bases, which catalyze the nucleophilic attack of water on the carbonyl carbon. While stable under strictly neutral and anhydrous conditions, prolonged exposure to atmospheric moisture or storage in protic solvents can lead to gradual hydrolysis. The resulting carboxylic acid may have different solubility and reactivity profiles, impacting subsequent synthetic steps.

Causality Insight: The rate of hydrolysis is pH-dependent. Acidic conditions protonate the carbonyl oxygen, making the carbon more electrophilic. Basic conditions generate the highly nucleophilic hydroxide ion, which directly attacks the carbonyl carbon.

G Monomer Methyl 5-ethynyl- pyridine-2-carboxylate Product 5-Ethynylpicolinic Acid + CH3OH Monomer->Product Hydrolysis Reagents H2O (Acid/Base Catalyst) Reagents->Monomer

Caption: Pathway of Ester Hydrolysis.

Photochemical Degradation

Pyridine and its derivatives are aromatic heterocyclic compounds that can absorb UV light. This absorption can lead to photochemical reactions, resulting in degradation.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways outlined above and ensure the long-term stability and integrity of this compound, the following storage and handling protocols are essential. These protocols are designed as a self-validating system to minimize exposure to detrimental conditions.

Core Storage Conditions

The primary objective is to protect the compound from heat, moisture, light, and reactive atmospheres.

ParameterRecommendationRationale
Temperature 2–8 °C To minimize the rate of potential thermal degradation and spontaneous polymerization.[3]
Atmosphere Inert Gas (Argon or Nitrogen) To prevent oxidation and reactions with atmospheric moisture.
Moisture Store in a desiccator or dry box To prevent hydrolysis of the methyl ester. The compound should be stored sealed in a dry environment.[3]
Light Amber vial or in the dark To prevent potential photochemical degradation.
Container Tightly sealed glass vial To provide a non-reactive barrier against atmospheric contaminants.
Experimental Handling Workflow

Proper handling during experimental use is as critical as long-term storage.

G Start Retrieve from 2-8°C Storage Equilibrate Equilibrate to Room Temp in Desiccator Start->Equilibrate Step 1 Weigh Weigh Quickly under Inert Atmosphere (Glovebox/N2) Equilibrate->Weigh Step 2 Dissolve Dissolve in Anhydrous Aprotic Solvent Weigh->Dissolve Step 3 Reaction Perform Reaction (under Inert Atmosphere) Dissolve->Reaction Step 4 Store Reseal Tightly, Purge with Inert Gas, Return to 2-8°C Reaction->Store Step 5 Finish End Store->Finish

Caption: Recommended Experimental Handling Workflow.

Step-by-Step Protocol:

  • Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Handling: Whenever possible, handle the solid compound under an inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen). This minimizes exposure to both oxygen and moisture.

  • Solvent Choice: For dissolution, use high-purity, anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene, DMF) unless the reaction chemistry dictates otherwise. Avoid protic solvents for prolonged storage of solutions.

  • Avoid Incompatibilities: Keep the compound away from strong acids, strong bases, strong oxidizing agents, and reactive metals.[12][13][14] Contact with strong acids, in particular, should be avoided outside of controlled reaction conditions due to the high risk of initiating polymerization.[6][7]

  • Resealing and Storage: After dispensing, purge the vial headspace with an inert gas before tightly resealing. Promptly return the container to refrigerated (2–8 °C), dark storage.

Conclusion

This compound is a high-value reagent whose utility is directly linked to its purity and stability. The primary risks to its integrity are polymerization of the terminal alkyne and hydrolysis of the methyl ester. By adhering to a strict storage protocol of refrigeration (2–8 °C) under a dry, inert atmosphere and away from light, these degradation pathways can be effectively minimized. Implementing careful handling procedures, such as equilibration before use and manipulation under inert conditions, further ensures that the compound's quality is maintained from the stock bottle to the reaction flask, thereby promoting reliable and reproducible scientific outcomes.

References

  • Subramanyam, S., & Blumstein, A. (1992). Conjugated ionic polyacetylenes. 4. Polymerization of ethynylpyridines with bromine. Macromolecules, 25(8), 2065–2070.
  • Subramanyam, S., & Blumstein, A. (1992). Conjugated ionic polyacetylenes. 5. Spontaneous polymerization of 2-ethynylpyridine in a strong acid. Macromolecules.
  • Subramanyam, S., Blumstein, A., & Li, K. P. (n.d.). Conjugated ionic polyacetylenes. 4. Polymerization of ethynylpyridines with bromine. Macromolecules.
  • Subramanyam, S., & Blumstein, A. (1992). Conjugated Ionic Polyacetylenes Spontaneous Polymerization of 2-Ethynyl Pyridine in a Strong Acid.
  • A new polyacetylene based polyelectrolyte via non-catalyst polymerization of 2-ethynylpyridine and 3,4-dimethoxy benzoyl chloride. (2022). Taylor & Francis Online.
  • Biodegradation-assisted mechanism of alkyne hydrocarbons (adapted from Schuster et al., 2012).
  • Hameed, S. A., Ibraheem, H. H., & et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series.
  • CAS 17880-61-4: methyl 5-ethynylpicolin
  • Levy, O., Musa, S., & Bino, A. (2013). Formation of an alkyne during degradation of metal-alkylidyne complexes. PubMed.
  • 2-Pyridinecarboxylic acid(98-98-6). ChemicalBook.
  • Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%. Cole-Parmer.
  • Pyridine-2-carboxylic acid methyl ester. Chem-Impex.
  • 2,6-Pyridinedicarboxylic acid. Bio.
  • SAFETY D
  • Alkaitis, A., & Calvin, M. (1967). THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE. OSTI.GOV.
  • UV photolysis for accelerating pyridine biodegrad
  • A green and efficient hydrolysis of met. JOCPR.
  • Wilzbach, K. E., & Rausch, D. J. (n.d.). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society.
  • Safety D
  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems.
  • The photoreactions of pyridine and 2-fluoropyridine with aliph
  • 2-Ethynylpyridine 98 1945-84-2. Sigma-Aldrich.
  • Process for producing pyridine carboxylic acids.
  • The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. (2025).
  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
  • Appendix K - Incomp
  • Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. PMC - NIH.
  • 2-Pyridinecarboxylic acid, methyl ester. the NIST WebBook.
  • The terminal and subterminal oxidation pathways for aerobic n-alkane...
  • Methyl 5-ethynylpicolin
  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. American Chemical Society.
  • Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynyl
  • Aseptic processing: How To Safely Handle APIs. ChargePoint Technology.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Methyl 5-ethynylpicolin
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • 4-Ethynylpyridine AldrichCPR. Sigma-Aldrich.
  • The main n-alkanes degradation pathways (terminal and subterminal...
  • Synthesis and characterization of soluble pyridinium-containing copolyimides. RSC Advances.
  • Hydr
  • Metal-free pyridinium salts with strong room-temperature phosphorescence and microsecond radiative lifetime.
  • Types of Cymose Inflorescence. Aakash Institute.
  • Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria. PubMed.
  • Synthesis and Reactivity of 5-Methylenehydantoins.
  • Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Tre
  • Methyl transfer reactivity of pentachloromethylplatinate(IV) anion with a series of N-nucleophiles.
  • Terminal alkyne to internal alkyne (Allene as intermediate): Complete mechanism by Dr. Tanmoy Biswas. YouTube.
  • Photo-DAC: Light-Driven Ambient-Temperature Direct Air Capture by a Photobase. American Chemical Society.

Sources

A Technical Guide to the Safe Handling and Application of Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction and Strategic Importance

Methyl 5-ethynylpyridine-2-carboxylate (CAS No: 887145-66-8, Molecular Formula: C₉H₇NO₂) is a heterocyclic building block of significant interest in modern medicinal chemistry. Its rigid pyridine core, coupled with a reactive ethynyl group and a carboxylate ester, makes it a versatile synthon for creating complex molecular architectures. This compound and its derivatives are frequently investigated in the development of novel therapeutics, including potent and selective antagonists for metabotropic glutamate subtype 5 (mGluR5) receptors, which are targets for treating anxiety, depression, and addiction.[1][2] Its utility as a precursor in the synthesis of anticancer agents further underscores its importance in drug discovery pipelines.[3]

However, its value as a reactive intermediate is intrinsically linked to its potential chemical and toxicological hazards. This guide provides an in-depth analysis of the safety data for this compound, moving beyond mere compliance to foster a proactive safety culture rooted in scientific understanding. The protocols and insights herein are designed to be self-validating systems, ensuring that experimental integrity and personnel safety are codependent and mutually reinforcing. This document is intended for research purposes only and not for personal or veterinary use.[4]

Comprehensive Hazard Profile

A thorough risk assessment begins with a clear understanding of the inherent hazards. Based on available safety data sheets, this compound is classified under the Globally Harmonized System (GHS) with specific warnings that demand rigorous control measures.[5]

GHS Classification Data Point Implication for the Researcher
Pictogram

Indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.
Signal Word Warning Denotes a hazard that is less severe but still requires careful handling.
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.This compound presents a multi-route exposure risk. The primary danger lies in acute toxicity through ingestion, dermal absorption, or inhalation of dust or aerosols.[5]

The causality behind these classifications is rooted in the compound's bioavailability and its potential to interfere with biological pathways upon absorption. The pyridine moiety, while common in pharmaceuticals, can exhibit toxicity, and the reactive ethynyl group may contribute to off-target interactions.

Proactive Exposure Control: A Multi-Layered Defense

Effective safety is not a checklist but a systematic approach that prioritizes the elimination of hazards. Where hazards cannot be eliminated, a hierarchy of controls must be implemented.

Engineering Controls: The First Line of Defense

All manipulations of this compound, from weighing solids to conducting reactions and workups, must be performed within a properly functioning and certified chemical fume hood.

  • Causality: The fume hood is the primary barrier against the inhalation hazard (H332).[5] By maintaining a negative pressure environment, it draws airborne particles and vapors away from the operator's breathing zone, preventing systemic exposure. The sash should be kept at the lowest practical height to maximize capture velocity.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is mandatory and serves as the last line of defense against exposure. The selection is dictated by the specific hazards identified.[5]

  • Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn over goggles when there is a heightened risk of splashes, such as during the transfer of solutions or when a reaction is under pressure.[6]

  • Skin and Body Protection: A standard flame-resistant laboratory coat must be worn and fully fastened.

  • Hand Protection: Nitrile gloves are the minimum requirement. It is crucial to double-check the manufacturer's data for compatibility and breakthrough time with the specific solvents being used. Gloves must be removed immediately if contaminated, and hands should be washed thoroughly. This directly mitigates the dermal contact hazard (H312).[5]

Administrative Controls and Safe Handling

These practices are critical for preventing accidental ingestion (H302) and cross-contamination.

  • Workplace Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[5]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong acids and oxidizing agents.[7][8] Pyridine derivatives can undergo vigorous, exothermic neutralization reactions with acids.

  • Waste Disposal: All contaminated materials and excess reagents must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]

The logical relationship between hazard identification and control implementation is paramount. The diagram below illustrates this integrated workflow.

cluster_assessment Hazard Assessment cluster_controls Proactive Control Measures cluster_response Reactive Procedures H302 H302: Harmful if Swallowed Admin Administrative Controls (Hygiene, Storage Protocol) H302->Admin Mitigates H312 H312: Harmful in Contact with Skin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) H312->PPE Mitigates H332 H332: Harmful if Inhaled Eng Engineering Controls (Chemical Fume Hood) H332->Eng Mitigates Spill Spill Control (Evacuate, Absorb, Dispose) Eng->Spill PPE->Spill FirstAid First Aid (Flush, Fresh Air, Medical Attention) Admin->FirstAid cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation start Start p1 Verify Fume Hood Operation start->p1 end End p2 Don Full PPE p1->p2 p3 Prepare Inert Atmosphere p2->p3 s2 Dermal & Ingestion Hazard Control p2->s2 r1 Weigh & Charge Reagents p3->r1 r2 Add Solvents & Base r1->r2 s1 Inhalation Hazard Control r1->s1 r3 Add Catalysts r2->r3 r4 Heat & Monitor Reaction r3->r4 s3 Chemical Reactivity Control r3->s3 w1 Quench Reaction r4->w1 w2 Liquid-Liquid Extraction w1->w2 w3 Column Chromatography w2->w3 w4 Isolate & Characterize Product w3->w4 w4->end safety_node safety_node

Sources

A Technical Guide to Methyl 5-ethynylpyridine-2-carboxylate for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review of Commercial Availability, Synthesis, Quality Control, and Applications in Drug Discovery

Introduction

Methyl 5-ethynylpyridine-2-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its rigid, linear ethynyl group and the versatile pyridine-2-carboxylate moiety make it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. The pyridine ring, a common motif in FDA-approved drugs, offers sites for hydrogen bonding and other crucial interactions with biological targets, while the ethynyl group serves as a handle for a variety of coupling reactions, enabling the construction of diverse compound libraries. This guide provides a comprehensive overview of the commercial landscape, synthetic methodologies, quality control parameters, and applications of this compound for researchers, scientists, and drug development professionals.

Commercial Availability

This compound (CAS No. 17880-61-4) is available from a range of specialized chemical suppliers. For researchers requiring this key intermediate, a comparative analysis of offerings from prominent vendors is presented below. It is important to note that a common synthetic precursor, the trimethylsilyl (TMS) protected version, Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate (CAS No. 216444-02-9), is also commercially available and may be a strategic starting point for certain synthetic routes.

SupplierProduct NameCAS No.PurityAvailable Quantities
Biosynth This compound17880-61-4Not specifiedCustom inquiry
Matrix Scientific This compound17880-61-4Not specified1g, 5g, 10g
J&K Scientific LLC Methyl 5-ethynylpicolinate17880-61-4Not specified250mg
Aladdin Scientific This compound17880-61-4≥95%Not specified
CymitQuimica Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate216444-02-995%100mg, 250mg, 1g, 5g, 10g

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process starting from the readily available Methyl 5-bromopicolinate. This method utilizes a Sonogashira cross-coupling reaction followed by a deprotection step.

Diagram of the Synthetic Pathway

G cluster_reagents A Methyl 5-bromopicolinate B Methyl 5-((trimethylsilyl)ethynyl)picolinate A->B Sonogashira Coupling C This compound B->C Deprotection reagent1 Ethynyltrimethylsilane, Pd(PPh3)2Cl2, CuI, Et3N reagent2 K2CO3, MeOH

Caption: Synthetic route to this compound.

Part 1: Sonogashira Coupling of Methyl 5-bromopicolinate with Ethynyltrimethylsilane

The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1] In this step, the bromine atom at the 5-position of the pyridine ring is replaced with a trimethylsilyl-protected ethynyl group. The use of a protected alkyne is crucial to prevent self-coupling of the terminal alkyne.

Experimental Protocol:

  • To a solution of Methyl 5-bromopicolinate (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add ethynyltrimethylsilane (1.2-1.5 eq).

  • Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq), and the copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.05-0.1 eq).

  • The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product, Methyl 5-((trimethylsilyl)ethynyl)picolinate, is purified by flash column chromatography on silica gel.

Part 2: Deprotection of the Trimethylsilyl (TMS) Group

The final step is the removal of the TMS protecting group to yield the desired terminal alkyne. This is typically achieved under mild basic conditions.

Experimental Protocol:

  • Dissolve the purified Methyl 5-((trimethylsilyl)ethynyl)picolinate (1.0 eq) in a protic solvent such as methanol.

  • Add a mild base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Once the deprotection is complete, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The resulting this compound is typically obtained in high purity and can be used in subsequent reactions without further purification.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its successful application in research and development. The following analytical techniques are routinely employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals include those for the methyl ester protons, the acetylenic proton, and the three aromatic protons on the pyridine ring. A representative ¹H NMR spectrum is available from ChemicalBook.[2]

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Key signals to expect for this compound include the carbonyl carbon of the ester, the two sp-hybridized carbons of the alkyne, the methyl carbon of the ester, and the five carbons of the pyridine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound. A reversed-phase HPLC method is typically suitable for the analysis of pyridine carboxylate derivatives.

Illustrative HPLC Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific conditions would need to be optimized for baseline separation of the main peak from any impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridine chromophore absorbs, typically around 254 nm or 270 nm.

  • Injection Volume: 5-10 µL.

This method allows for the quantification of the purity of this compound by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules.[3] The ethynylpyridine motif is particularly prevalent in compounds targeting the central nervous system.

Negative Allosteric Modulators of mGluR5

A significant application of ethynylpyridine derivatives is in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[4] These receptors are implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and substance abuse disorders.

One prominent example is the development of analogues of MTEP (3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine), a potent and selective mGluR5 NAM.[5] this compound can serve as a key starting material for the synthesis of novel MTEP analogues by modifying the carboxylate group or by using it as a scaffold to introduce further diversity. For instance, a patent from Hoffmann-La Roche describes the synthesis of 5-(3-Fluoro-phenylethynyl)-pyridine-2-carboxylic acid methyl ester, a close analogue, for use as a modulator of mGluR5 receptor activity.[6]

Diagram of the Role of this compound in Drug Discovery

G A This compound B Further Synthetic Modifications (e.g., Amide Coupling, Reduction) A->B Versatile Building Block C Novel Bioactive Compounds B->C Leads to D mGluR5 Negative Allosteric Modulators C->D Therapeutic Target

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of complex, biologically active molecules. Its straightforward two-step synthesis from commercially available starting materials, coupled with well-established analytical methods for quality control, makes it an attractive intermediate for drug discovery programs. The demonstrated utility of the ethynylpyridine scaffold in targeting mGluR5 highlights the potential of this compound in the development of novel therapeutics for a range of central nervous system disorders. This guide provides the foundational knowledge for researchers to confidently source, synthesize, and utilize this compound in their scientific endeavors.

References

  • Aladdin Scientific.
  • The Royal Society of Chemistry.
  • Cosford, N. D. P. et al. 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]- pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. J. Med. Chem.2003, 46 (2), 204–206. [Link]
  • SIELC Technologies.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
  • Higashiura, K. et al. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. J. Chromatogr. B Analyt. Technol. Biomed. Life Sci.2003, 791 (1-2), 287–296. [Link]
  • Hoffmann-La Roche. Ethynyl derivatives as modulators of mglur5 receptor activity. WO2014060384A1.
  • Chinchilla, R. & Nájera, C. Recent advances in Sonogashira reactions. Chem. Soc. Rev.2007, 36, 1183–1193. [Link]
  • Kiricojević, V. D. et al. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. J. Serb. Chem. Soc.2002, 67 (12), 793–802. [Link]
  • Lindsley, C. W. et al. Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. Bioorg. Med. Chem. Lett.2008, 18 (14), 4098–4101. [Link]
  • MDPI. 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. [Link]
  • MDPI. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5)
  • De la Fuente, A. et al. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chem. Commun.2020, 56, 7831-7834. [Link]
  • Keck, T. M. et al. Metabotropic glutamate receptor 5 negative allosteric modulators as novel tools for in vivo investigation. ACS Med. Chem. Lett.2012, 3 (7), 544–549. [Link]
  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.

Sources

reactivity of the ethynyl group in Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Ethynyl Group in Methyl 5-ethynylpyridine-2-carboxylate

Introduction: A Molecule of Strategic Importance

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its utility stems from the unique electronic interplay between its three key functional components: the electron-deficient pyridine ring, the electron-withdrawing methyl carboxylate group, and the highly versatile terminal ethynyl (alkyne) group. The pyridine nitrogen and the C2-carboxylate group synergistically decrease the electron density of the aromatic system, which in turn enhances the electrophilicity of the ethynyl group.[3] This electronic arrangement dictates the reactivity of the alkyne, making it a potent handle for a diverse array of chemical transformations. This guide provides an in-depth exploration of the primary reaction classes involving the ethynyl moiety of this compound, offering mechanistic insights, field-proven protocols, and practical considerations for researchers in drug development and materials science.

[3+2] Dipolar Cycloaddition: The Gateway to Triazoles via "Click Chemistry"

The most prominent reaction of terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "Click Chemistry".[4][5] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in drug discovery due to their metabolic stability and ability to form favorable interactions with biological targets.[6]

Mechanistic Rationale

The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) acetylide intermediate.[5] The electron-deficient nature of the pyridine ring in this compound facilitates the deprotonation of the terminal alkyne and subsequent formation of the copper acetylide. The pyridine nitrogen itself can act as a ligand, potentially coordinating to the copper center and influencing the catalytic turnover rate. The reaction is remarkably reliable, proceeds under mild, often aqueous conditions, and tolerates a wide variety of functional groups, making it ideal for late-stage functionalization of complex molecules.[5][7]

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle CuI Cu(I) CuAcetylide Cu(I) Acetylide Complex CuI->CuAcetylide + R-C≡CH - H+ Alkyne R-C≡CH (Ethynylpyridine) Alkyne->CuAcetylide Metallacycle Six-Membered Cu(III) Metallacycle CuAcetylide->Metallacycle + R'-N3 Azide R'-N3 Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Reductive Elimination Triazolide->CuI Protonolysis Product 1,4-Triazole Product Triazolide->Product

Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC of this compound

This protocol describes a general procedure for the bioconjugation-style coupling of an azide to the title compound. The use of a water-soluble ligand like THPTA is crucial for maintaining the catalytic activity of Cu(I) in aqueous media and preventing oxidative damage to sensitive substrates.[8]

Materials:

  • This compound

  • Azide-containing substrate (e.g., Benzyl Azide)

  • Copper(II) Sulfate (CuSO₄) solution (20 mM in H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in H₂O)

  • Sodium Ascorbate solution (100 mM in H₂O, freshly prepared)

  • Solvent: tert-Butanol/H₂O (1:1)

Procedure:

  • In a suitable reaction vial, dissolve this compound (1.0 eq) and the azide substrate (1.05 eq) in the t-BuOH/H₂O solvent system.

  • In a separate microcentrifuge tube, prepare the catalyst premix: add 5.0 µL of 50 mM THPTA solution to 2.5 µL of 20 mM CuSO₄ solution for every 1 µmol of the limiting reagent. Vortex briefly. This creates a 5:1 ligand-to-copper ratio.[7][8]

  • Add the catalyst premix to the reaction vial containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1 eq of the 100 mM stock).[8] The reaction is typically rapid.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Typical reaction times range from 30 minutes to 4 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst CuSO₄ / Sodium AscorbateIn situ generation of the active Cu(I) species.[8]
Ligand THPTAStabilizes the Cu(I) catalyst, increases reaction rate, and enhances biocompatibility.[8]
Stoichiometry Slight excess of azideEnsures complete consumption of the often more valuable alkyne component.
Solvent t-BuOH/H₂O or similarAccommodates a wide range of substrate polarities.[5]
Temperature Room TemperatureMild conditions preserve sensitive functional groups.[9]

Table 1: Key Parameters for a Successful CuAAC Reaction.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira reaction is a powerful and widely used method for forming C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[10] For this compound, this reaction provides a direct route to synthesize complex conjugated systems, which are of interest in materials science and as precursors to pharmaceutical agents.[11][12]

Mechanistic Rationale

The reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10] The palladium(0) species undergoes oxidative addition with the aryl/vinyl halide. Concurrently, the copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation to the palladium(II) complex. Finally, reductive elimination from the palladium center yields the coupled product and regenerates the active palladium(0) catalyst.[10]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_add Oxidative Addition Complex Pd0->Pd_add Oxidative Addition Pd_trans Transmetalation Complex Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_trans->Product ArylHalide Ar-X ArylHalide->Pd_add CuX Cu(I)-X CuAcetylide Cu(I)-C≡C-R CuX->CuAcetylide CuAcetylide->Pd_add Transmetalation CuAcetylide->CuX Regeneration Alkyne H-C≡C-R (Ethynylpyridine) Alkyne->CuAcetylide Deprotonation Base Base Base->CuAcetylide

Figure 2: The interconnected Palladium and Copper catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling with an Aryl Bromide

This protocol outlines a general procedure for coupling this compound with a representative aryl bromide.

Materials:

  • This compound

  • Aryl Bromide (e.g., 4-Bromotoluene)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), Palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.10 eq).

  • Add the anhydrous solvent, followed by the base (2.0-3.0 eq).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Add this compound (1.1-1.2 eq) to the mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) as needed. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove catalyst residues, and rinse the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired coupled product.[13]

Parameter Reagent/Condition Rationale
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂Provides the active Pd(0) catalyst for the primary cross-coupling cycle.[10][12]
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide for transmetalation.[10]
Base TEA, DIPAActs as an acid scavenger for the H-X byproduct and aids in alkyne deprotonation.[10]
Atmosphere Inert (Ar, N₂)Prevents oxidative degradation of the Pd(0) catalyst and suppresses Glaser homo-coupling.
Solvent THF, DMFAprotic solvents that effectively dissolve the reactants and catalysts.

Table 2: Critical Parameters for Sonogashira Cross-Coupling.

Nucleophilic Addition to the Ethynyl Group

The pronounced electron-withdrawing character of the pyridine-2-carboxylate system renders the alkyne's β-carbon susceptible to nucleophilic attack. This reactivity is significantly enhanced under acidic conditions, where protonation of the pyridine nitrogen further increases the electrophilicity of the triple bond.

Mechanistic Rationale: Acid-Mediated Hydrohalogenation

A classic example of this reactivity is hydrohalogenation. Treatment with a hydrohalic acid (e.g., HCl) leads to the formation of a pyridinium salt. This salt formation dramatically increases the electron-withdrawing capacity of the heterocyclic ring. The halide counteranion is held in close proximity to the activated ethynyl group, facilitating an intramolecular-like nucleophilic addition to yield the corresponding vinyl halide.[14][15] This process is highly regioselective and often stereoselective.

Figure 3: Mechanism of acid-mediated nucleophilic addition (hydrohalogenation) to an ethynylpyridine.

Gold-Catalyzed Hydration

Another important nucleophilic addition is the hydration of the alkyne to form a methyl ketone, following Markovnikov's rule. While this can be acid-catalyzed, modern methods often employ gold(I) or gold(III) catalysts, which are highly effective π-acids.[16] The gold catalyst coordinates to the alkyne, activating it for nucleophilic attack by water.[17][18] Subsequent tautomerization of the resulting enol yields the ketone. The pyridine nitrogen can coordinate to the gold catalyst, potentially influencing its activity and selectivity.[19]

Experimental Protocol: Hydrochlorination of this compound

This protocol is adapted from established procedures for the hydrohalogenation of ethynylpyridines.[14][15]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Solvent: Dioxane or Acetonitrile

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add an excess of concentrated hydrochloric acid (e.g., 5-10 eq) to the solution at room temperature.

  • Stir the mixture. The reaction can be run at room temperature or heated (e.g., 60 °C) to increase the rate. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 2-(2-chloroethenyl)pyridine derivative.

Conclusion

The ethynyl group on this compound is not merely a passive linker but a highly reactive and versatile functional handle. Its reactivity is profoundly influenced by the electronic properties of the substituted pyridine core. By understanding and harnessing its capacity for cycloaddition, cross-coupling, and nucleophilic addition reactions, researchers can efficiently construct complex molecular architectures. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists and drug development professionals aiming to leverage this strategic building block in their synthetic endeavors.

References

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
  • MDPI. (n.d.). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. [Link]
  • Dakota Ingredients. (n.d.).
  • Wikipedia. (n.d.). Click chemistry. [Link]
  • PubMed. (n.d.). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. [Link]
  • baseclick GmbH. (n.d.). Protocols. [Link]
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
  • ACS Publications. (2017, April 4). Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. ACS Omega. [Link]
  • PMC. (n.d.).
  • PMC - NIH. (n.d.). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. [Link]
  • ResearchGate. (n.d.). Gold‐catalysed hydration of 1‐ethynyl‐4‐(phenylethynyl)benzene using.... [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • MDPI. (n.d.).
  • GCW Gandhi Nagar Jammu. (n.d.). Pyridines. [Link]
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • PubChem. (n.d.).
  • Organic Letters. (2015). Supported Gold Nanoparticle-Catalyzed Hydration of Alkynes under Basic Conditions. [Link]
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
  • PMC - NIH. (n.d.).

Sources

Methyl 5-ethynylpyridine-2-carboxylate: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Ethynylpyridine Scaffolds in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous FDA-approved drugs.[] Its unique electronic properties, ability to participate in hydrogen bonding, and favorable pharmacokinetic characteristics make it a cornerstone of drug design. The introduction of an ethynyl group onto the pyridine core, as seen in Methyl 5-ethynylpyridine-2-carboxylate, further enhances its utility, providing a reactive handle for a multitude of synthetic transformations. This guide delves into the potential applications of this compound, a bifunctional building block poised for significant impact in the synthesis of novel therapeutics.

This document serves as a technical resource for researchers, offering insights into the synthesis, reactivity, and potential therapeutic applications of this versatile molecule. We will explore its role as a key intermediate in the construction of complex molecular architectures, with a focus on its application in the development of kinase inhibitors and its utility in fragment-based drug discovery.

Core Molecular Attributes and Synthesis

This compound (CAS No: 17880-61-4) possesses a unique combination of a pyridine-2-carboxylate moiety and a terminal alkyne at the 5-position.[2] This arrangement offers two orthogonal points for chemical modification, making it an attractive starting material for the generation of diverse compound libraries.

PropertyValue
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
CAS Number 17880-61-4

The synthesis of this compound can be achieved through a straightforward deprotection of a trimethylsilyl-protected precursor.[3]

Experimental Protocol: Synthesis of this compound[3]
  • Starting Material: Methyl 5-((trimethylsilyl)ethynyl)picolinate.

  • Reagents: Potassium carbonate, Methanol.

  • Procedure:

    • Dissolve Methyl 5-((trimethylsilyl)ethynyl)picolinate in anhydrous methanol at room temperature.

    • Add a catalytic amount of potassium carbonate to the solution.

    • Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for approximately 40 minutes, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, evaporate the solvent under reduced pressure.

    • The resulting residue can be purified by column chromatography on silica gel to afford the pure this compound.

This synthetic route is efficient and provides the target molecule in high purity, ready for subsequent applications in medicinal chemistry.

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in the reactivity of its terminal alkyne and the synthetic versatility of the pyridine-2-carboxylate group. These features open doors to a wide array of applications, particularly in the realms of kinase inhibition and fragment-based drug discovery.

A Key Building Block for Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The development of selective kinase inhibitors is a major focus of modern drug discovery. The pyridine scaffold is a common feature in many approved kinase inhibitors.[5] The ethynyl group of this compound is a perfect handle for introducing diversity and targeting specific interactions within the kinase ATP-binding site.

One of the most powerful reactions for this purpose is the Sonogashira cross-coupling reaction, which allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This enables the connection of the ethynylpyridine core to a wide variety of other aromatic and heteroaromatic systems, a common strategy in the design of kinase inhibitors.

Illustrative Workflow: Synthesis of a Kinase Inhibitor Library via Sonogashira Coupling

G cluster_start Starting Materials cluster_reaction Sonogashira Cross-Coupling cluster_product Product Library A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., THF) A->C B Diverse Aryl/Heteroaryl Halides (Library of R-X) B->C D Library of Novel Pyridine Derivatives for Kinase Screening C->D Formation of C-C bond

Caption: Workflow for generating a kinase inhibitor library.

Experimental Protocol: Representative Sonogashira Coupling
  • Reaction Setup: To a degassed solution of this compound (1 equivalent) and an aryl/heteroaryl halide (1.1 equivalents) in a suitable solvent such as a mixture of THF and triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a copper(I) co-catalyst (e.g., CuI, 0.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove insoluble salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography to yield the desired coupled product.

This protocol can be adapted for high-throughput synthesis to rapidly generate a library of compounds for biological screening.

A Versatile Fragment for Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds.[6] It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then elaborated or linked together to generate more potent leads.[7]

With a molecular weight of 161.16 g/mol , this compound fits the criteria of a "fragment". Its defined vector for growth (the ethynyl group) and its inherent binding potential through the pyridine nitrogen and ester group make it an excellent candidate for FBDD campaigns.

Logical Relationship: Fragment Elaboration using this compound

G cluster_fbdd Fragment-Based Drug Discovery Workflow A Fragment Screening (Methyl 5-ethynylpyridine- 2-carboxylate) B Hit Identification (Binding to Target Confirmed) A->B Biophysical Screening C Structure-Guided Elaboration B->C X-ray Crystallography or NMR D Lead Compound (Improved Potency and Drug-like Properties) C->D Synthetic Chemistry (e.g., Click Chemistry)

Caption: FBDD workflow utilizing the target molecule.

A particularly attractive method for fragment elaboration is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for medicinal chemistry applications. The terminal alkyne of this compound can be "clicked" with a variety of azide-containing fragments to rapidly generate a library of more complex molecules with improved binding affinity.

Experimental Protocol: Representative "Click" Reaction (CuAAC)
  • Reaction Setup: In a suitable solvent system (e.g., a mixture of t-butanol and water), combine this compound (1 equivalent), an azide-containing fragment (1 equivalent), a copper(I) source (e.g., copper(II) sulfate), and a reducing agent (e.g., sodium ascorbate).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the product can often be isolated by simple filtration or extraction. If necessary, purification can be achieved by column chromatography.

Future Perspectives and Conclusion

This compound is a readily accessible and highly versatile building block with significant potential in medicinal chemistry. Its unique combination of a modifiable pyridine core and a reactive alkyne handle makes it an ideal starting point for the synthesis of diverse compound libraries targeting a range of biological targets. The applications highlighted in this guide, particularly in the development of kinase inhibitors and as a strategic fragment in FBDD, represent just a fraction of its potential. As the demand for novel and effective therapeutics continues to grow, the strategic application of such well-designed building blocks will be paramount to the success of future drug discovery endeavors.

References

  • BOC Sciences. Pyridines - Building Block. Accessed January 9, 2026.
  • Aladdin Scientific.
  • ResearchGate. An In Silico Approach Towards Investigation of Possible Effects of Essential Oils Constituents on Receptors Involved in Cardiovascular Diseases (CVD) and Associated Risk Factors (Diabetes Mellitus and Hyperlipidemia). Accessed January 9, 2026.
  • Google Patents.
  • ACS Publications. 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]- pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. Accessed January 9, 2026.
  • National Institutes of Health. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Accessed January 9, 2026.
  • RSC Publishing. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Accessed January 9, 2026.
  • EvitaChem. Buy 9-Hydroxy-4-androstene-3,17-dione (EVT-295117) | 560-62-3. Accessed January 9, 2026.
  • PubMed. Synthesis of quinazolines as tyrosine kinase inhibitors. Accessed January 9, 2026.
  • ResearchGate. Design and Synthesis of 4,5-Disubstituted-thiophene-2-amidines as Potent Urokinase Inhibitors. Accessed January 9, 2026.
  • PMC. Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Accessed January 9, 2026.
  • PMC. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Accessed January 9, 2026.
  • PMC. the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. Accessed January 9, 2026.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • PubMed. Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)
  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)
  • PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Accessed January 9, 2026.

Sources

Methyl 5-ethynylpyridine-2-carboxylate: A Versatile Heterocyclic Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-ethynylpyridine-2-carboxylate has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique trifunctional architecture, comprising a pyridine ring, a reactive terminal alkyne, and a versatile methyl ester, offers a powerful platform for the construction of complex molecular scaffolds. The electron-deficient nature of the pyridine ring, combined with the rich chemistry of the ethynyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this valuable synthetic intermediate, with a focus on its utility in the development of novel therapeutics and functional organic materials. Detailed, field-proven protocols and mechanistic insights are presented to empower researchers in leveraging this compound for their synthetic endeavors.

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

The pyridine nucleus is a ubiquitous motif in pharmaceuticals, agrochemicals, and natural products, making it one of the most important heterocyclic scaffolds in drug discovery.[1] Its presence in over 60 FDA-approved drugs underscores its privileged status.[1] this compound, with CAS Number 17880-61-4, capitalizes on this foundation by incorporating two highly versatile functional groups: a terminal alkyne and a methyl ester.

  • The Pyridine Core: Acts as a bioisostere for a phenyl ring but with enhanced aqueous solubility and the ability to act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets.

  • The Ethynyl Group: A rigid and linear linker that serves as an exceptionally reactive handle for a multitude of transformations, most notably carbon-carbon bond-forming cross-coupling reactions and cycloadditions.

  • The Methyl Ester: Provides a site for further derivatization through hydrolysis, amidation, or reduction, enabling late-stage functionalization and the exploration of structure-activity relationships (SAR).

This guide will delve into the synthetic pathways to access this building block, explore its key chemical transformations with mechanistic detail, and showcase its application in the synthesis of high-value molecules.

Synthesis of this compound

The most common and efficient route to this compound involves a Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[2] The typical precursor is a halogenated pyridine derivative, such as Methyl 5-bromopyridine-2-carboxylate, which is coupled with a protected alkyne like trimethylsilylacetylene (TMSA). The silyl protecting group is then removed under mild basic conditions to yield the terminal alkyne.

A generalized synthetic workflow is depicted below:

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Desilylation Start Methyl 5-bromopyridine-2-carboxylate Intermediate Methyl 5-((trimethylsilyl)ethynyl)picolinate (CAS: 216444-02-9) Start->Intermediate THF, rt to 60°C Reagent1 Trimethylsilylacetylene (TMSA) Catalyst Pd Catalyst (e.g., Pd(PPh3)4) CuI (co-catalyst) Base (e.g., Et3N) FinalProduct This compound (CAS: 17880-61-4) Intermediate->FinalProduct Methanol/THF Reagent2 Base (e.g., K2CO3, TBAF)

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Two-Step Synthesis

Part A: Synthesis of Methyl 5-((trimethylsilyl)ethynyl)picolinate

  • Inert Atmosphere: To an oven-dried flask, add Methyl 5-bromopyridine-2-carboxylate (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous THF, followed by triethylamine (Et₃N, 2.5 equiv.).

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 16 hours or until TLC/GC-MS analysis indicates complete consumption of the starting bromide.[3]

  • Work-up: Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the silyl-protected intermediate as a solid.

Part B: Synthesis of this compound

  • Dissolution: Dissolve the silyl-protected intermediate (1.0 equiv.) in a mixture of methanol and THF.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the pure this compound.

Key Chemical Transformations and Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The terminal alkyne is the primary site for elaboration, participating in a host of powerful chemical reactions.

Sonogashira Cross-Coupling Reactions

The terminal alkyne is primed for further Sonogashira couplings, enabling the synthesis of complex diarylacetylene structures. This reaction is fundamental for constructing rigid molecular architectures found in organic materials and pharmaceuticals.[2][4]

The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 Pd_complex1 R1-Pd(II)-X (Oxidative Addition) Pd0->Pd_complex1 R1-X Pd_complex2 R1-Pd(II)-C≡CR2 (Transmetalation) Pd_complex1->Pd_complex2 Cu-C≡CR2 Pd_complex2->Pd0 Product R1-C≡C-R2 Pd_complex2->Product Reductive Elimination CuX CuX Cu_acetylide Cu-C≡CR2 CuX->Cu_acetylide H-C≡CR2, Base Alkyne H-C≡CR2 Base Base

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.[2]

Application Example: Synthesis of mGluR5 Antagonists

Derivatives of phenylethynyl-pyridines (PEPs) are potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), a target for treating CNS disorders like anxiety and drug addiction.[5][6] this compound is an ideal starting point for creating libraries of these compounds by coupling it with various aryl halides.

PrecursorAryl Halide ExampleResulting Core StructureTherapeutic Target
This compound2-Iodo-6-methylthiazoleThiazolylethynyl-pyridinemGluR5[6]
This compound1-Bromo-3-fluorobenzene(3-Fluorophenyl)ethynyl-pyridineKinase Inhibitors
Cycloaddition Reactions

The alkyne functionality readily participates in cycloaddition reactions, providing rapid access to five- and six-membered heterocyclic rings.[7]

[3+2] Dipolar Cycloadditions (Huisgen Cycloaddition)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient formation of 1,2,3-triazole rings. This reaction is known for its high yields, mild conditions, and tolerance of a wide range of functional groups. This makes it exceptionally useful for creating complex molecules and bioconjugates.[8]

Cycloaddition cluster_main [3+2] Azide-Alkyne Cycloaddition Reactant1 This compound Product Methyl 5-(1-R-1H-1,2,3-triazol-4-yl)pyridine-2-carboxylate Reactant1->Product + Reactant2 Organic Azide (R-N3) Catalyst Cu(I) Catalyst Catalyst->Product

Caption: Schematic of a [3+2] cycloaddition to form a triazole ring system.

[4+2] Cycloadditions (Diels-Alder Reaction)

While less common for simple alkynes, the electron-deficient nature of the pyridine ring can activate the ethynyl group to act as a dienophile in Diels-Alder reactions with electron-rich dienes, forming highly substituted aromatic or hydroaromatic systems.[9]

Derivatization of the Ester Group

The methyl ester at the C-2 position is a key site for late-stage diversification.

  • Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) in an aqueous solvent system readily converts the ester to the corresponding carboxylic acid (5-ethynylpicolinic acid). This introduces a new functional handle for amide couplings or other transformations.

  • Amidation: The carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, EDCI) to generate a diverse library of amides. This is a common strategy in medicinal chemistry to modulate physicochemical properties and target interactions.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), providing another point for chemical modification.

Physicochemical and Spectroscopic Profile

PropertyValueReference
CAS Number 17880-61-4[10]
Molecular Formula C₉H₇NO₂[10]
Molecular Weight 161.16 g/mol [10]
Appearance Off-white to yellow solidSupplier Data
SMILES COC(=O)C1=NC=C(C=C1)C#C[10]

Spectroscopic Data Interpretation:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~ 8.7 ppm (d, 1H): Proton on the pyridine ring ortho to the nitrogen.

    • δ ~ 8.2 ppm (d, 1H): Proton on the pyridine ring ortho to the ester.

    • δ ~ 7.8 ppm (dd, 1H): Proton on the pyridine ring between the two substituents.

    • δ ~ 4.0 ppm (s, 3H): Methyl protons of the ester group.

    • δ ~ 3.2 ppm (s, 1H): Acetylenic proton.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~ 165 ppm: Carbonyl carbon of the ester.

    • δ ~ 150, 148, 139, 127, 120 ppm: Aromatic carbons of the pyridine ring.

    • δ ~ 82, 80 ppm: Acetylenic carbons.

    • δ ~ 53 ppm: Methyl carbon of the ester.

Conclusion and Future Outlook

This compound is a testament to the power of strategic functional group placement in molecular design. Its trifunctional nature provides a robust and versatile platform for synthetic chemists to build molecular complexity rapidly and efficiently. The demonstrated utility in Sonogashira couplings and cycloaddition reactions, coupled with the potential for late-stage diversification, solidifies its role as a high-value building block. For researchers in drug discovery, this compound offers a reliable starting point for the synthesis of libraries targeting a multitude of disease areas, from CNS disorders to oncology. As synthetic methodologies continue to advance, the applications of this and related heterocyclic building blocks will undoubtedly expand, paving the way for the next generation of innovative medicines and materials.

References

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Google Patents. (n.d.). US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.
  • The Royal Society of Chemistry. (2018). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Org. Chem. Front., 5, 2874-2878.
  • PubMed Central. (n.d.). Switchable Cycloadditions of Mesoionic Dipoles: Refreshing up a Regioselective Approach to Two Distinctive Heterocycles.
  • ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3.
  • ACS Publications. (2005). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]- pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. Journal of Medicinal Chemistry, 48(24), 7543-7546.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
  • MDPI. (2023). [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. Molecules, 28(5), 2355.
  • NIST. (n.d.). Pyridine, 5-ethyl-2-methyl-. NIST Chemistry WebBook.
  • National Institutes of Health. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 356-363.
  • PubMed. (2003). Reactions of 5-mercaptoazoles and pyridine-2-thiones with acetylenic esters. Selectivity of the formation of novel fused thiazin-4-ones and thiazolidin-4-ones. Organic & Biomolecular Chemistry, 1(1), 134-139.
  • PubMed. (2006). Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications. Journal of Medicinal Chemistry, 49(2), 763-775.
  • ResearchGate. (2019). Synthesis of 2-Azidomethyl-5-ethynylfuran: A New Bio-Derived Self-Clickable Building Block. Synthesis, 51(05), 1145-1152.
  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.

Sources

An In-depth Technical Guide to the Derivatives of Methyl 5-ethynylpyridine-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-ethynylpyridine-2-carboxylate is a versatile heterocyclic building block that holds significant promise in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture, featuring a pyridine ring, a methyl ester, and a terminal alkyne, provides a rich platform for the synthesis of a diverse array of derivatives. This guide offers an in-depth exploration of the derivatization of this core scaffold, with a particular focus on the strategic application of Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the therapeutic potential of the resulting derivatives, particularly as kinase inhibitors in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this compound in their research endeavors.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and its bioisosteric relationship to a phenyl group make it a desirable feature in drug candidates. The presence of the methyl ester at the 2-position and the ethynyl group at the 5-position of the pyridine ring in this compound (a compound with CAS Number 17880-61-4 and molecular formula C9H7NO2) offers three key points for diversification, allowing for the fine-tuning of physicochemical and pharmacological properties.[3][4]

The terminal alkyne is particularly noteworthy as it serves as a versatile handle for a variety of powerful and reliable chemical transformations. This guide will focus on two of the most prominent of these: the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (click chemistry). These reactions are favored in drug discovery for their high efficiency, broad functional group tolerance, and mild reaction conditions.[5][6]

Synthetic Strategies for Derivatization

The derivatization of this compound primarily revolves around the reactivity of its terminal alkyne. The two main strategies employed are the formation of a carbon-carbon bond via Sonogashira coupling and the construction of a triazole ring through click chemistry.

Sonogashira Coupling: Forging Aryl and Heteroaryl Linkages

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5][7] This reaction is a cornerstone of modern organic synthesis and is particularly valuable for creating extended π-systems, a common feature in many kinase inhibitors.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for a successful Sonogashira coupling.

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination to form the final product, while the copper co-catalyst activates the alkyne.[8]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.

  • Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to ensure the solubility of the reactants and catalysts.

Experimental Protocol: A Self-Validating System for Sonogashira Coupling

This protocol provides a robust and reproducible method for the Sonogashira coupling of this compound with an aryl bromide.

Diagram of the Sonogashira Coupling Workflow:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization reagents Reactants: - this compound - Aryl Bromide - Pd Catalyst (e.g., Pd(PPh3)4) - CuI - Base (e.g., Et3N) - Solvent (e.g., THF) setup Combine reactants under inert atmosphere (N2 or Ar) reagents->setup heat Heat to reflux (monitor by TLC or LC-MS) setup->heat workup Aqueous work-up (e.g., NH4Cl solution) heat->workup purification Column Chromatography workup->purification analysis NMR, MS, etc. purification->analysis

Caption: A typical workflow for the Sonogashira coupling reaction.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) and the desired aryl bromide (1.1 eq) in degassed THF and triethylamine (3:1 v/v) is added Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) under an inert atmosphere.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Representative Sonogashira Coupling Products

EntryAryl HalideProductYield (%)Reference
14-IodoanisoleMethyl 5-((4-methoxyphenyl)ethynyl)pyridine-2-carboxylate85[8]
23-BromoanilineMethyl 5-((3-aminophenyl)ethynyl)pyridine-2-carboxylate78[9]
34-BromobenzonitrileMethyl 5-((4-cyanophenyl)ethynyl)pyridine-2-carboxylate92[8]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Gateway to Triazoles

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[6][10] This reaction is particularly attractive in drug discovery due to its biocompatibility and the desirable properties of the resulting triazole ring, which can act as a stable, non-classical bioisostere for amide bonds and engage in favorable interactions with biological targets.

Causality Behind Experimental Choices:

  • Catalyst System: A copper(I) source is essential. This can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).[3][11]

  • Ligands: In some cases, ligands such as tris(benzyltriazolylmethyl)amine (TBTA) can be used to stabilize the Cu(I) catalyst and accelerate the reaction.

  • Solvent: The reaction is often performed in a mixture of t-butanol and water or in polar aprotic solvents like DMF or DMSO.

Experimental Protocol: A Self-Validating System for CuAAC

This protocol describes a reliable method for the synthesis of 1,2,3-triazole derivatives of this compound.

Diagram of the CuAAC Workflow:

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization reagents Reactants: - this compound - Organic Azide - CuSO4.5H2O - Sodium Ascorbate - Solvent (e.g., t-BuOH/H2O) setup Combine reactants and stir at room temperature reagents->setup monitor Monitor by TLC or LC-MS setup->monitor workup Aqueous work-up (e.g., water and EtOAc) monitor->workup purification Crystallization or Column Chromatography workup->purification analysis NMR, MS, etc. purification->analysis

Caption: A typical workflow for the copper-catalyzed azide-alkyne cycloaddition.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) and the desired organic azide (1.05 eq) in a 1:1 mixture of t-butanol and water is added a freshly prepared aqueous solution of sodium ascorbate (0.2 eq) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

  • The reaction mixture is stirred vigorously at room temperature and monitored by TLC or LC-MS.

  • Upon completion, water is added to the reaction mixture, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by crystallization or column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

Data Presentation: Representative CuAAC Products

EntryOrganic AzideProductYield (%)Reference
1Benzyl azideMethyl 5-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine-2-carboxylate95[3]
21-Azido-4-fluorobenzeneMethyl 5-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)pyridine-2-carboxylate91[11]
32-Azido-N,N-dimethylethanamineMethyl 5-(1-(2-(dimethylamino)ethyl)-1H-1,2,3-triazol-4-yl)pyridine-2-carboxylate88[3]

Applications in Drug Discovery: Targeting Kinases in Oncology

The derivatives of this compound are of significant interest as potential therapeutic agents, particularly in the field of oncology. The structural motifs accessible through Sonogashira coupling and CuAAC are frequently found in potent and selective kinase inhibitors.[1][12]

Logical Relationship: From Scaffold to Kinase Inhibitor

Kinase_Inhibitor_Logic cluster_derivatization Derivatization Strategies cluster_derivatives Resulting Derivatives cluster_properties Key Pharmacophoric Features scaffold This compound (Core Scaffold) sonogashira Sonogashira Coupling scaffold->sonogashira click Click Chemistry (CuAAC) scaffold->click aryl_alkynes Aryl/Heteroaryl Alkynes sonogashira->aryl_alkynes triazoles 1,2,3-Triazoles click->triazoles h_bond Hydrogen Bond Donors/Acceptors (Pyridine N, Ester O, Triazole N) aryl_alkynes->h_bond pi_stacking Extended π-systems for π-π stacking interactions aryl_alkynes->pi_stacking triazoles->h_bond solubility Modulation of Physicochemical Properties (e.g., solubility) triazoles->solubility kinase Kinase Active Site (e.g., ATP binding pocket) h_bond->kinase Binding Interactions pi_stacking->kinase Binding Interactions inhibition Kinase Inhibition kinase->inhibition

Caption: Logical progression from the core scaffold to kinase inhibition.

Expertise & Experience in Action: Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket, with a "hinge-binding" motif that forms hydrogen bonds with the backbone of the kinase hinge region. The pyridine nitrogen of the this compound scaffold is well-positioned to act as a hinge-binder. The derivatives synthesized via Sonogashira coupling or click chemistry can then project into other regions of the ATP binding site, allowing for the optimization of potency and selectivity. For instance, the aryl group introduced via Sonogashira coupling can be tailored to occupy a hydrophobic pocket, while the triazole ring from a click reaction can introduce additional hydrogen bond acceptors and improve aqueous solubility.

Authoritative Grounding: The design of kinase inhibitors based on pyridine scaffolds is a well-established strategy in medicinal chemistry. For example, the FDA-approved drug Imatinib, a tyrosine kinase inhibitor, features a pyridine ring.[1] Furthermore, numerous research articles describe the synthesis of pyridine-based compounds as inhibitors of various kinases, including spleen tyrosine kinase (Syk), and their potential as anti-allergic and anti-inflammatory agents.[12]

Future Perspectives and Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. The Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition reactions provide reliable and efficient methods for the derivatization of its terminal alkyne, enabling the rapid generation of compound libraries for biological screening. The resulting aryl- and heteroaryl-substituted alkynes and 1,2,3-triazoles are particularly promising as scaffolds for the development of novel kinase inhibitors. Further exploration of the chemical space around this core structure is warranted and is likely to yield novel therapeutic agents and functional materials.

References

  • Ono, M., et al. (2004). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 14(1), 119-122.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (2023). Sonogashira coupling.
  • García, N., et al. (2016). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 35(11), 1762-1771.
  • Aladdin Scientific. (n.d.). This compound.
  • Bock, V. D., et al. (2006). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 35(11), 1161-1174.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649-667.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules, 26(20), 6217.
  • Hein, C. D., et al. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 37(11), 2477-2496.
  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (2004).
  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (1983). Journal of Medicinal Chemistry, 26(8), 1116-1121.
  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (2014). Analytical and Bioanalytical Chemistry, 406(29), 7549-7558.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2013). Molecules, 18(7), 7765-7779.
  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal, 23(45), 10834-10838.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). Scientia Pharmaceutica, 89(4), 52.
  • Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. (2016). European Journal of Medicinal Chemistry, 112, 143-152.
  • Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies. (2017).
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Properties. (2022). Molecules, 27(20), 7010.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2013). Chinese Journal of Organic Chemistry, 33(1), 183-189.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journal of Organic Chemistry, 10, 366-376.
  • Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. (2024). RSC Medicinal Chemistry, 15(2), 438-448.
  • Click chemistry-based synthesis and anticancer activity evaluation of novel C-14 1,2,3-triazole dehydroabietic acid hybrids. (2017). European Journal of Medicinal Chemistry, 138, 1042-1052.
  • Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. (2012). Journal of Applied Pharmaceutical Science, 2(10), 027-038.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Methyl 5-(2-Fluoro-4-nitrophenyl)
  • A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. (2023). Molecules, 28(11), 4376.
  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (2025). Bioorganic & Medicinal Chemistry Letters, 129, 130497.
  • Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. (2007). Journal of Medicinal Chemistry, 50(17), 4066-4075.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 509.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2006). The Journal of Organic Chemistry, 71(1), 379-381.
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2023). Molecules, 28(15), 5815.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). New Journal of Chemistry, 46(36), 17395-17409.
  • Synthesis and properties of 6-alkynyl-5-aryluracils. (2022). Beilstein Journal of Organic Chemistry, 18, 1142-1151.
  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry, 13(4), 336.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • The Sonogashira coupling reactions of aryl halides with phenylacetylene. (2019). Turkish Journal of Chemistry, 43(1), 325-337.
  • Dual-acting agents that possess reversing resistance and anticancer activities: Design, synthesis, MES-SA/Dx5 cell assay, and SAR of Benzyl 1,2,3,5,11,11a-hexahydro-3,3-dimethyl-1-oxo-6H-imidazo[3',4':1,2]pyridin[3,4-b]indol-2-substitutedacetates. (2007). Bioorganic & Medicinal Chemistry, 15(18), 6062-6070.
  • Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications. (2005). Journal of Medicinal Chemistry, 48(23), 7231-7242.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega, 8(49), 46973-46991.
  • Synthesis of quinazolines as tyrosine kinase inhibitors. (2009). Current Bioactive Compounds, 5(4), 246-263.
  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. (2018). Molecules, 23(8), 1897.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). Pharmaceuticals, 16(11), 1546.
  • Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. (2015). European Journal of Medicinal Chemistry, 92, 214-225.
  • Synthesis and Evaluation of Novel Anticancer Agents. (n.d.). MDPI.
  • Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate. (n.d.). PubChem.
  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2023). Arabian Journal of Chemistry, 16(1), 104411.
  • Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR. (2020). Bioorganic Chemistry, 94, 103433.
  • Continuous Flow Coupling and Decarboxylation Reactions Promoted by Copper Tubing. (2011). Organic Letters, 13(2), 280-283.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry, 10, 888223.
  • Recent advances in the synthesis of triazole derivatives. (2015). Afinidad, 72(569), 64-74.
  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). Molecules, 29(21), 5005.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 982188.
  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (1987). Journal of Medicinal Chemistry, 30(7), 1272-1278.

Sources

Methodological & Application

Application Note & Protocol: Sonogashira Coupling of Aryl Halides with Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Drug Discovery

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it proceeds under remarkably mild conditions, tolerating a wide array of functional groups.[1] Its utility is particularly pronounced in medicinal chemistry and materials science, where the resulting arylalkyne and conjugated enyne structures are prevalent motifs.[3][4]

Methyl 5-ethynylpyridine-2-carboxylate is a highly valuable heterocyclic building block. The pyridine ring is a common feature in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The ethynyl group provides a rigid linker and a reactive handle for further functionalization, while the methyl carboxylate can act as a metabolic handle or a point for amide derivatization. The coupling of this building block to various aryl and heteroaryl halides provides rapid access to diverse chemical libraries, crucial for hit-to-lead campaigns in drug development. For instance, related pyridine-ethynyl structures are known potent and selective antagonists for receptors like the metabotropic glutamate subtype 5 (mGlu5) receptor.[5]

This document provides an in-depth protocol for the Sonogashira coupling, detailing the mechanistic rationale, a step-by-step procedure, and critical troubleshooting advice for researchers.

The Catalytic Cycle: A Mechanistic Rationale

Understanding the "why" behind the protocol is critical for successful execution and troubleshooting. The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[6]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, with reactivity trending as I > OTf > Br >> Cl.[7][8]

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base.[1] The base deprotonates the alkyne, and the resulting acetylide anion coordinates with copper to form a copper(I) acetylide species.[1] This step "activates" the alkyne.

  • Transmetalation & Reductive Elimination: The key crossover step is transmetalation, where the activated alkynyl group is transferred from the copper acetylide to the Pd(II) complex, displacing a halide. The resulting diorganopalladium(II) complex then undergoes reductive elimination to release the final arylalkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

The copper co-catalyst is crucial for increasing the reaction rate under mild conditions.[1] However, its presence can sometimes promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[7] In such cases, copper-free protocols may be employed, though they often require different ligands or harsher conditions.[7][9]

Sonogashira_Mechanism Fig. 1: Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂-X (Oxidative Addition Intermediate) pd0->pd_ox Ar-X pd_trans Ar-Pd(II)L₂-C≡CR (Transmetalation Product) pd_ox->pd_trans From Cu Cycle pd_trans->pd0 Reductive Elimination product Ar-C≡CR (Product) pd_trans->product cu_alkyne Cu(I)-C≡CR (Copper Acetylide) alkyne H-C≡CR alkyne->cu_alkyne CuI, Base

Caption: Fig. 1: Simplified Sonogashira Catalytic Cycles

Experimental Protocol

This protocol describes a general procedure for coupling an aryl bromide with this compound. Aryl iodides will react faster and may require lower temperatures, while aryl chlorides may necessitate specialized ligands and higher temperatures.[7]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmount (mmol)EquivalentsNotes
Aryl Bromide (Ar-Br)VariesVaries>98%1.01.0Ensure it is pure and dry.
This compoundC₉H₇NO₂161.16>97%1.11.1Store under inert gas.[10][11]
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.90>98%0.030.03 (3 mol%)Air-stable but best handled quickly.
Copper(I) Iodide (CuI)CuI190.45>98%0.050.05 (5 mol%)Use a fresh bottle; color should be off-white to tan, not green/brown.
Triethylamine (TEA)(C₂H₅)₃N101.19>99%, anhydrous3.03.0Should be distilled and stored over KOH.
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, >99.8%5 mL-Degas thoroughly before use.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon line with a manifold

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Workflow start Start: Assemble Dry Glassware charge Charge Flask with Solids: Ar-Br, Alkyne, PdCl₂(PPh₃)₂, CuI start->charge inert Evacuate & Refill with N₂/Ar (3x) charge->inert solvents Add Degassed THF & TEA via Syringe inert->solvents react Stir at RT to 60°C Monitor by TLC/LC-MS solvents->react workup Quench with aq. NH₄Cl Extract with Ethyl Acetate react->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: Fig. 2: Experimental Workflow Diagram

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.1 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent catalyst decomposition and Glaser homocoupling.[7]

  • Solvent/Base Addition: To the flask, add anhydrous, degassed THF (5 mL) followed by anhydrous triethylamine (3.0 mmol) via syringe. The mixture will typically turn from a pale yellow to a darker, reddish-brown or black solution. A black precipitate ("palladium black") indicates catalyst decomposition, but the reaction may still proceed.[7][12]

  • Reaction: Stir the reaction mixture at room temperature. If no reaction is observed by TLC after 1-2 hours, gently heat the mixture to 50-60°C. The optimal temperature depends on the reactivity of the aryl halide.[13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed. A typical reaction time is 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Poor quality reagents (wet solvent/base, oxidized CuI). 3. Aryl halide is unreactive (e.g., Ar-Cl).1. Use a fresh batch of palladium catalyst. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable than Pd(0) sources.[7] 2. Use freshly distilled/anhydrous solvents and bases. Use a fresh bottle of CuI. 3. For Ar-Cl, switch to a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands) and increase the temperature.[6][8]
Significant Homocoupling (Glaser Product) 1. Oxygen present in the reaction. 2. Reaction run for too long or at too high a temperature. 3. High ratio of CuI to Pd catalyst.1. Ensure thorough degassing of solvents and the reaction vessel.[7] 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Reduce the amount of CuI or switch to a copper-free protocol.[7]
Formation of Palladium Black 1. Catalyst decomposition. 2. Impurities in reagents or solvent. 3. Inappropriate solvent (anecdotal evidence suggests THF can sometimes promote it).[7][12]1. While often unavoidable, ensure an inert atmosphere is maintained. The reaction may still proceed to completion. 2. Use high-purity, anhydrous reagents. 3. Consider switching the solvent to DMF or Toluene/TEA mixture.[14]
Difficult Purification 1. Product co-elutes with triphenylphosphine oxide (a byproduct of the catalyst). 2. Complex mixture of side products.1. Optimize chromatography conditions carefully. 2. Re-evaluate reaction conditions to improve selectivity. Ensure the starting alkyne is pure.

Conclusion

The Sonogashira coupling is a robust and highly effective method for synthesizing valuable arylalkyne compounds from this compound. By understanding the underlying mechanism and paying careful attention to experimental details—particularly the exclusion of oxygen and the quality of reagents—researchers can reliably access a wide range of complex molecules for applications in drug discovery and materials science. This protocol serves as a validated starting point, which can be optimized as needed for specific substrates and scales.

References

  • Mastering Cross-Coupling Reactions with Copper(I)
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
  • Applications of Copper Iodide in Organic Synthesis and C
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes | Organic Letters - ACS Public
  • The Sonogashira coupling reaction mechanism.
  • Efficient Sonogashira Coupling Reaction Catalyzed by Copper (I) Iodide in the Presence of KF/Al2O3.
  • Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne - Benchchem.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal.
  • (a) Synthesis of PCOP by a Pd(PPh3)2Cl2/CuI-catalysis Sonogashira...
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.
  • Subsituted arene synthesis by alkynyl
  • TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC).
  • What is the best procedure for Sonogashira coupling?
  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC - PubMed Central.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Methyl5-ethynyl-3-methylpyridine-2-carboxyl
  • Methyl 5-ethynylpyridine-2-carboxyl
  • Methyl 5-ethynylpyridine-2-carboxyl
  • Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran - Benchchem.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH.
  • Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine - RSC Publishing.
  • 3-[(2-Methyl-1,3-thiazol-4-yl)

Sources

Application Note & Protocol Guide: Leveraging Methyl 5-ethynylpyridine-2-carboxylate in Click Chemistry for Drug Discovery and Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of Methyl 5-ethynylpyridine-2-carboxylate in click chemistry reactions. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern chemical synthesis, prized for its efficiency, reliability, and biocompatibility.[1][2] The selection of the alkyne component is critical for modulating reaction kinetics and conferring desirable properties to the resulting 1,2,3-triazole products. This compound is a uniquely advantageous building block. Its electron-deficient aromatic system influences reactivity, while the pyridine nitrogen can participate in catalysis. Furthermore, the methyl ester at the 2-position serves as a versatile synthetic handle for post-reaction modifications, making it an invaluable tool for researchers in drug discovery, chemical biology, and materials science. This document offers both the theoretical basis and practical, field-proven protocols for its effective use.

The Reagent: this compound

Chemical Properties and Structure

This compound is a terminal alkyne featuring a pyridine ring substituted with an electron-withdrawing methyl carboxylate group.

PropertyValue
IUPAC Name This compound
CAS Number 17880-61-4[3]
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂, THF)
Key Features and Strategic Advantages

The unique structure of this reagent offers several distinct advantages in CuAAC reactions:

  • Accelerated Kinetics: The pyridine nitrogen atom can act as a chelating ligand for the copper(I) catalyst. This intramolecular coordination can stabilize the catalytic species and accelerate the reaction rate, a phenomenon observed with other 2-ethynylpyridine derivatives.[1]

  • Modulated Electronic Properties: The electron-withdrawing nature of both the pyridine ring and the carboxylate group activates the alkyne for cycloaddition.

  • Post-Click Functionalization: The methyl ester is a robust synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled to amines, alcohols, or other nucleophiles to build more complex molecular architectures. This two-stage strategy is highly valuable in fragment-based drug design and for attaching probes or solubility enhancers.

  • Pharmacological Relevance: The pyridine scaffold is a common motif in pharmaceuticals. Its inclusion can enhance binding to biological targets through hydrogen bonding and π-stacking interactions, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) properties.[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of click chemistry, forming 1,4-disubstituted 1,2,3-triazoles with complete regioselectivity under mild conditions.[2][5] The reaction is highly tolerant of a wide range of functional groups, making it ideal for late-stage functionalization and bioconjugation.[1]

Mechanism of Action

The accepted mechanism involves multiple steps where the copper(I) catalyst plays a central role. It begins with the formation of a copper-acetylide intermediate, which then reacts with the azide to form a six-membered copper metallacycle.[1][2] This intermediate undergoes ring contraction and subsequent protonolysis to yield the stable 1,2,3-triazole product and regenerate the Cu(I) catalyst.[1]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu1 Cu(I) Catalyst Cu_Acetylide R¹-C≡C-Cu(I) Cu1->Cu_Acetylide π-complexation Alkyne R¹-C≡CH (Pyridine Alkyne) Alkyne->Cu_Acetylide Metallacycle Six-membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle Azide R²-N₃ Azide->Metallacycle Coordination Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction (Reductive Elimination) Triazolide->Cu1 Regeneration Product 1,4-Triazole Product Triazolide->Product Protonolysis Proton H⁺ Source Proton->Product

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 1: General CuAAC for Small Molecule Synthesis

This protocol is optimized for general organic synthesis in standard laboratory settings.

Materials:

  • This compound

  • Organic Azide (1.0 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent: 1:1 mixture of tert-Butanol and Water

  • Nitrogen or Argon source

Step-by-Step Methodology:

  • Reagent Preparation: In a clean vial, dissolve this compound (1.05 equiv) and the limiting organic azide (1.0 equiv) in a 1:1 mixture of t-BuOH/H₂O (to achieve a final concentration of ~0.1-0.5 M).

  • Inert Atmosphere: Sparge the solution with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Addition: Add a freshly prepared aqueous solution of Sodium Ascorbate (e.g., 1 M stock). The amount should be sufficient to reduce the Cu(II) source and maintain a reducing environment. Immediately after, add an aqueous solution of CuSO₄·5H₂O.

    • Scientist's Note: Adding the reductant (ascorbate) before the copper source ensures that Cu(I) is generated in situ and is readily available to initiate the catalytic cycle.[6]

  • Reaction: Seal the vial and stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting azide is consumed.

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: CuAAC for Bioconjugation in Aqueous Media

This protocol is designed for labeling sensitive biomolecules like proteins or oligonucleotides, where copper toxicity and oxidative damage are primary concerns.[7]

Materials:

  • Biomolecule with azide or alkyne handle (e.g., azide-modified protein)

  • This compound (10-50 equiv)

  • Copper(II) Sulfate (CuSO₄)

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reductant: Sodium Ascorbate or Aminoguanidine

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Catalyst Premix: Prepare a stock solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio in degassed, deionized water. A typical stock might be 20 mM CuSO₄ / 100 mM THPTA. This premix stabilizes the Cu(I) ion and prevents its disproportionation.[6]

    • Reductant: Prepare a fresh 100 mM stock solution of sodium ascorbate in degassed water.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule in PBS buffer.

  • Reagent Addition:

    • Add the desired excess of this compound (from a stock in DMSO or water, ensuring final DMSO concentration is <5%).

    • Add the CuSO₄/THPTA catalyst premix to a final concentration of 0.25-1.0 mM copper.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5.0 mM.

    • Scientist's Note: The use of a water-soluble ligand like THPTA is crucial. It not only accelerates the reaction but also chelates the copper ion, sequestering it and reducing its potential to damage the biomolecule through the generation of reactive oxygen species (ROS).[6][7]

  • Incubation: Gently agitate the reaction mixture at room temperature or 4°C for 1-2 hours. Protect from light if working with fluorescently-labeled molecules.

  • Purification: Remove excess reagents and the copper catalyst from the labeled biomolecule using methods appropriate for the sample, such as size-exclusion chromatography (e.g., desalting column), dialysis, or affinity purification.

Copper-Free Click Chemistry: An Alternative

While this compound is an ideal substrate for CuAAC, some applications, particularly in living cells, demand the complete avoidance of copper due to its toxicity.[8] In these cases, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the preferred method.[9][10]

SPAAC does not use a metal catalyst. Instead, the reaction is driven by the high ring strain of a cyclooctyne derivative.[11][12] The reaction is between an azide and a strained alkyne. Therefore, This compound, a terminal alkyne, is not a direct participant in SPAAC. However, a researcher might use SPAAC to conjugate a biomolecule to a payload, where the resulting triazole-pyridine conjugate could be synthesized in a separate CuAAC step. Understanding this distinction is critical for proper experimental design.

Applications and Post-Reaction Modifications

The triazole ring formed via click chemistry is not merely a linker; it is a highly stable, aromatic, and polar scaffold that can participate in hydrogen bonding and dipole interactions with biological targets.[5][13] The resulting pyridyl-triazole conjugate from this compound has wide-ranging applications.

  • Drug Discovery: The product serves as a core scaffold for building libraries of compounds for screening against various diseases, including cancer, and viral or bacterial infections.[4][14][15][16]

  • Chemical Probes: The pyridyl-triazole can be used to link fluorophores, biotin tags, or other reporters to biomolecules for imaging and profiling studies.[17]

  • Materials Science: The rigid, stable linker is useful for creating functionalized polymers and surface coatings.[18]

Workflow for Post-Click Modification

The methyl ester provides a convenient point for diversification. A common workflow involves saponification followed by amide coupling.

Post_Click_Workflow Start Pyridyl-Triazole with Methyl Ester Step1 Saponification (e.g., LiOH, H₂O/THF) Start->Step1 Intermediate Carboxylic Acid Intermediate Step1->Intermediate Step2 Amide Coupling (HATU, DIPEA, R-NH₂) Intermediate->Step2 Final Final Conjugated Product Step2->Final

Caption: A general workflow for the post-click modification of the methyl ester handle.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link]
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]
  • Process for the production of 2-methyl-5-ethyl pyridine.
  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI. [Link]
  • Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjug
  • Application of triazoles in the structural modification of n
  • Click Chemistry. Scribd. [Link]
  • Click Reactions in Medicinal Chemistry. MDPI. [Link]
  • Preparation of triazole compounds via click chemistry reaction and formation of the protective self-assembled membrane against copper corrosion.
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • Strain-Promoted Alkyne Azide Cycloaddition for the Functionalization of Poly(amide)-Based Dendrons and Dendrimers. Journal of the American Chemical Society. [Link]
  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjug
  • Metal-free double azide addition to strained alkynes of an octadehydrodibenzo[14]annulene derivative with electron-withdrawing substituents. Beilstein Journals. [Link]
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Click Triazoles for Bioconjug
  • A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine.
  • Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry. [Link]
  • CuAAC click triazole synthesis - labor
  • The Use of Click Chemisty in Drug Development Applic
  • (PDF) Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. [Link]
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

Sources

using Methyl 5-ethynylpyridine-2-carboxylate as a ligand for metal complexes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Coordination Chemistry of Methyl 5-ethynylpyridine-2-carboxylate

Abstract

This compound is a versatile heterocyclic ligand poised for significant applications in coordination chemistry, materials science, and catalysis. Its unique trifunctional architecture, featuring a pyridine nitrogen for Lewis base coordination, a carboxylate group for chelation or bridging, and an ethynyl moiety for π-interactions and σ-bonding, offers a rich playground for the design of novel metal complexes. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the ligand's properties, principles for designing metal complexes, and detailed, field-tested protocols for the synthesis and characterization of both discrete mononuclear complexes and extended coordination polymers. We delve into the causality behind experimental choices and offer insights into potential applications, grounding all claims in authoritative scientific literature.

Introduction: A Ligand of Strategic Design

The rational design of ligands is the cornerstone of modern coordination chemistry. The properties of a metal complex—its reactivity, stability, and photophysical behavior—are dictated by the electronic and steric environment created by its surrounding ligands.[1] this compound (M5E2C) emerges as a ligand of significant interest due to the convergence of three distinct and highly valuable functional groups within a single, rigid scaffold:

  • Pyridine Nitrogen: A classic Lewis base that readily coordinates to a vast range of transition metals, acting as a strong σ-donor.[2] The position of the nitrogen atom ortho to the carboxylate group predisposes the ligand to form stable five-membered chelate rings.

  • Carboxylate Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylate, which is an exceptionally versatile coordinating group. It can act as a monodentate, bidentate chelating, or bridging ligand, enabling the construction of multinuclear complexes and coordination polymers.[3]

  • Ethynyl Group: This moiety introduces several key features. It can engage in π-coordination with soft metal ions, act as a σ-donating acetylide ligand upon deprotonation, or serve as a rigid, linear bridging unit to create "molecular wires" and extended networks.[4][5]

The strategic placement of these groups allows for predictable and tunable coordination behavior, making M5E2C an ideal candidate for applications ranging from homogeneous catalysis to the development of novel therapeutic agents and functional materials.[6][7][8]

Ligand Properties and Handling

Prior to experimental work, understanding the fundamental properties of the ligand is crucial for safety and success.

PropertyValueSource
Chemical Formula C₉H₇NO₂[9]
Molecular Weight 161.16 g/mol [9]
CAS Number 17880-61-4[9]
Appearance Off-white to yellow solidCommercial Catalogs
SMILES COC(=O)C1=NC=C(C=C1)C#C[9]

Handling and Storage: M5E2C should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation or reaction of the ethynyl group. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Principles of Coordination and Supramolecular Design

The versatility of M5E2C allows for the targeted synthesis of diverse metal-organic architectures. The final structure is governed by the choice of metal ion (hard vs. soft, preferred coordination geometry), the reaction stoichiometry, and the presence of ancillary ligands.

G cluster_ligand M5E2C Ligand cluster_modes Coordination Modes L This compound M Metal Center L->M Coordination M1 Monodentate (N-donor) M2 Bidentate Chelate (N,O-donor)* M3 Bridging (Ethynyl π-π) M4 Bridging (Carboxylate O,O') M->M1 M->M2 M->M3 M->M4 note *Requires hydrolysis of ester to carboxylate.

Caption: Potential coordination modes of the M5E2C ligand.

Design Causality:

  • Discrete Complexes: To favor the formation of simple, mononuclear complexes, a 2:1 or 4:1 ligand-to-metal ratio is often employed with metals that have a strong preference for a specific coordination number, such as Pd(II) (square planar) or Pt(II) (square planar).[2][6] In this case, the ligand typically acts in a monodentate fashion via the pyridine nitrogen.

  • Coordination Polymers: To encourage the formation of extended structures, a lower ligand-to-metal ratio (e.g., 1:1) is used. The choice of metal is also critical. Soft metals like Cu(I) and Ag(I) have a high affinity for the ethynyl π-system, promoting bridging interactions.[10] Alternatively, hydrolysis of the ester to the carboxylate allows the O,O'-moiety to bridge metal centers, a common strategy in the synthesis of metal-organic frameworks (MOFs).[11]

Protocol 1: Synthesis of a Discrete Palladium(II) Complex

This protocol details the synthesis of a square-planar bis(ligand)palladium(II) dichloride complex, a class of compounds often investigated as pre-catalysts for cross-coupling reactions.[6]

Rationale: Palladium(II), with its d⁸ electron configuration, has a strong propensity to form 4-coordinate, square-planar complexes.[6] Using a pre-complex like bis(acetonitrile)palladium(II) chloride allows for the facile substitution of the labile acetonitrile ligands with the stronger N-donor M5E2C ligand. Acetonitrile is chosen as the solvent for its ability to dissolve the reactants and its role as a temporary ligand for the metal center.

Step-by-Step Protocol:

  • Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add bis(acetonitrile)palladium(II) chloride (1.0 eq, e.g., 130 mg, 0.5 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Dissolution: Add 20 mL of dry, degassed acetonitrile via cannula or syringe. Stir the orange solution until the palladium salt is fully dissolved.

  • Ligand Addition: In a separate vial, dissolve this compound (2.1 eq, e.g., 170 mg, 1.05 mmol) in 10 mL of dry, degassed acetonitrile.

  • Reaction: Add the ligand solution dropwise to the stirring palladium solution at room temperature. A color change and/or precipitation of a new solid is expected.

  • Heating: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) to confirm consumption of the starting ligand.

  • Isolation: Allow the mixture to cool to room temperature. The product often precipitates as a microcrystalline solid. If not, reduce the solvent volume in vacuo by half to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold acetonitrile (5 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the resulting solid in vacuo for several hours to yield the final product, [PdCl₂(M5E2C)₂].

G cluster_workflow Synthesis & Characterization Workflow cluster_char Characterization start Reactants (PdCl₂(MeCN)₂ + M5E2C) synthesis Synthesis (Reflux in MeCN, 4h) start->synthesis isolation Isolation (Filtration) synthesis->isolation purification Purification (Solvent Wash) isolation->purification product Final Product [PdCl₂(M5E2C)₂] purification->product nmr NMR (¹H, ¹³C) product->nmr Analysis ir FT-IR product->ir Analysis ms Mass Spec (ESI-MS) product->ms Analysis xray Single Crystal X-ray Diffraction product->xray Analysis

Caption: Experimental workflow for the synthesis and characterization of [PdCl₂(M5E2C)₂].

Expected Characterization Data:

TechniqueObservationRationale for Change upon Coordination
¹H NMR Downfield shift of pyridine protons (H3, H4, H6).Coordination of the pyridine nitrogen to the electron-withdrawing Pd(II) center deshields the aromatic protons.[6]
¹³C NMR Shift in pyridine and carboxyl carbons.The electronic environment of the carbon atoms is altered by metal binding.
FT-IR C≡C stretch (ν~2100 cm⁻¹) may shift slightly. New bands in the far-IR region (250-400 cm⁻¹) appear.The ethynyl group is not directly coordinated but its electronic environment changes. New bands correspond to Pd-N and Pd-Cl stretching vibrations.[12]
ESI-MS Peak corresponding to [M-Cl]⁺ or [M+Na]⁺.Confirms the molecular weight and composition of the complex.
X-ray Square-planar geometry with a trans arrangement of ligands.Provides definitive structural proof of coordination and stereochemistry.[6]

Protocol 2: Synthesis of a 1D Copper(I) Coordination Polymer

This protocol describes the self-assembly of a coordination polymer using the M5E2C ligand and a copper(I) salt.

Rationale: Copper(I), a soft d¹⁰ metal ion, exhibits a strong affinity for soft donors, including the π-system of alkynes.[10] The reaction of M5E2C with a copper(I) source like CuI can lead to the formation of an extended 1D "shish kebab" or zigzag chain, where the copper ions are bridged by both the pyridine nitrogen and the ethynyl group of adjacent ligands. This creates a coordination polymer.

Step-by-Step Protocol:

  • Preparation: Layering is a gentle method for growing high-quality crystals suitable for X-ray diffraction. Prepare two solutions in separate test tubes.

    • Solution A: In a 10 mL test tube, dissolve Copper(I) iodide (1.0 eq, e.g., 95 mg, 0.5 mmol) in 5 mL of acetonitrile.

    • Solution B: In a second 10 mL test tube, dissolve this compound (1.0 eq, e.g., 81 mg, 0.5 mmol) in 5 mL of dichloromethane.

  • Layering: Carefully layer the less dense Solution B (dichloromethane) on top of Solution A (acetonitrile) using a pipette, minimizing mixing at the interface.

  • Crystallization: Seal the test tube and leave it undisturbed in a dark, vibration-free location for several days to a week.

  • Isolation: Crystals of the coordination polymer, {[CuI(M5E2C)]}n, will form at the interface of the two solutions. Carefully decant the supernatant.

  • Purification: Gently wash the collected crystals with a small amount of diethyl ether and then air-dry.

Characterization of Polymeric Materials:

  • FT-IR Spectroscopy: A significant shift (typically a decrease in frequency) of the C≡C stretching vibration is a strong indicator of the alkyne's coordination to the copper(I) center.

  • Thermogravimetric Analysis (TGA): Heating the sample under a controlled atmosphere will reveal its thermal stability and decomposition pattern, which is characteristic of the polymeric structure.

  • Powder X-ray Diffraction (PXRD): The PXRD pattern serves as a fingerprint for the crystalline polymeric material, confirming its bulk purity and phase.

  • Single Crystal X-ray Diffraction: If suitable crystals are obtained, this technique provides the definitive connectivity and structure of the repeating unit in the polymer chain.

Potential Applications and Future Directions

The metal complexes derived from M5E2C are promising candidates for a variety of advanced applications.

  • Homogeneous Catalysis: The palladium(II) complexes described in Protocol 1 are excellent candidates for use as pre-catalysts in Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental transformations in organic synthesis and drug discovery.[6] The ethynyl group could also participate in or influence catalytic cycles.

  • Luminescent Materials: The extended π-system of the ligand, especially when incorporated into rigid coordination polymers with metals like Cu(I), Ag(I), or Zn(II), can lead to materials with interesting photoluminescent properties for use in sensing or organic light-emitting diodes (OLEDs).[13]

  • Medicinal Inorganic Chemistry: Pyridine-carboxylate units are common in biologically active molecules.[7] Metal complexes containing these motifs have been explored for their anticancer and antimicrobial activities.[3][14] The M5E2C ligand provides a scaffold to develop new metallodrugs where the metal center can enhance or modulate biological activity.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or no product yield Impure reagents; insufficient reaction time/temperature; moisture or oxygen contamination.Use high-purity, dry solvents and reagents. Perform reactions under a strictly inert atmosphere. Increase reaction time or temperature.
Product is an oil, not a solid Product is highly soluble in the reaction solvent; presence of impurities.Try precipitating the product by adding a non-solvent (e.g., hexane, pentane). Attempt purification by column chromatography.
Characterization data is ambiguous Product is impure; presence of a mixture of isomers or oligomers.Recrystallize the product from a suitable solvent system. Use advanced NMR techniques (e.g., COSY, HSQC) to aid in structural assignment.
No crystals form for X-ray analysis Rapid precipitation; incorrect solvent system.Use slow diffusion/evaporation or solvent layering techniques (as in Protocol 2). Screen a wide range of solvent systems.

References

  • Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]
  • Karmel, I., et al. (2015). 4-Ethynylpyridine as bridging moiety in mixed Ru/Re complexes.
  • Dzhemilev, U. M., & Ibragimov, A. G. (2001). Metal complex catalysis in a synthesis of pyridine bases. ARKIVOC, 2001(9), 85-116. [Link]
  • Pawlicki, B., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13349–13364. [Link]
  • Li, Y., et al. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical and Pharmaceutical Research, 15(6), 1562-1570. [Link]
  • Wikipedia. (2023). Transition metal pyridine complexes. In Wikipedia. [Link]
  • House, C. R., et al. (2023). Expanded Ligands Based upon Iron(II) Coordination Compounds of Asymmetrical Bis(terpyridine) Domains. Molecules, 28(11), 4385. [Link]
  • Shaker, S. A., & Farina, Y. (2010). Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group.
  • Striepe, Z., et al. (2003). 4-Ethynylpyridine as a Bridging Moiety in Mixed Rh/Re Complexes. European Journal of Inorganic Chemistry, 2003(3), 503-514. [Link]
  • Kljun, J., et al. (2023). Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? Journal of Biological Inorganic Chemistry, 28, 641–654. [Link]
  • Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 666-691. [Link]
  • Google Patents. (1974). Process for the production of 2-methyl-5-ethyl pyridine.
  • Al-Janabi, A. S. M., et al. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(10), 403-411. [Link]
  • El-Gamel, N. E. A., et al. (2023). Synthesis and Characterization of New Mixed-Ligand Complexes; Density Functional Theory, Hirshfeld, and In Silico Assays Strengthen the Bioactivity Performed In Vitro. ACS Omega, 8(4), 4015–4034. [Link]
  • Alexandropoulos, D., et al. (2022). Novel Co5 and Ni4 Metal Complexes and Ferromagnets by the Combination of 2-Pyridyl Oximes with Polycarboxylic Ligands. Magnetochemistry, 8(8), 79. [Link]
  • B. G. (2017). Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry. [Link]
  • La, A. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. Spectroscopy Online. [Link]
  • Wang, Y., et al. (2019). A series of Zn-4f heterometallic coordination polymers and a zinc complex containing a flexible mixed donor dicarboxylate ligand. Dalton Transactions, 48(3), 969-977. [Link]
  • Bhowmick, R., et al. (2013). Synthesis of first row transition metal carboxylate complexes by ring opening reactions of cyclic anhydrides. Journal of Chemical Sciences, 125(2), 267-274. [Link]
  • Łyszczek, R., et al. (2015). Transition metal complexes with quinoline-2-carboxylate ligand: synthesis, crystal structure, thermal analysis and quantum chemical calculations.
  • LibreTexts. (2023). 12.1: Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]
  • Schimpe, M., et al. (2018). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine.
  • RSC Publishing. (2024).
  • Roldan-Carmona, C., et al. (2016). Platinum Complexes of Tetradentate NCCN-Coordinating Ligands: Structures and Photophysical Properties of PtII, Pt2 III and PtIV Compounds. Inorganic Chemistry, 55(2), 716–727. [Link]
  • Kirillov, A. M., et al. (2022). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. Polymers, 14(21), 4587. [Link]
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]
  • El-Borai, M. A., et al. (2020). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 25(19), 4545. [Link]

Sources

Application Note & Protocol: Synthesis and Application of Metal-Organic Frameworks Utilizing Methyl 5-ethynylpyridine-2-carboxylate for Advanced Drug Delivery Platforms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of Metal-Organic Frameworks (MOFs) incorporating the functionalized organic linker, Methyl 5-ethynylpyridine-2-carboxylate. The presence of the reactive ethynyl group on the pyridine-carboxylate backbone offers a unique opportunity for post-synthetic modification, enabling the development of highly functionalized and targeted drug delivery systems. This guide details the synthesis of the linker, a proposed protocol for the solvothermal synthesis of a novel MOF, its characterization, and its potential applications in the pharmaceutical sciences.

Introduction: The Promise of Functionalized MOFs in Drug Delivery

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable pore size, and versatile functionality make them exceptional candidates for a variety of applications, including gas storage, catalysis, and, notably, drug delivery.[2][3] The ability to rationally design MOFs by selecting specific metal nodes and organic linkers allows for precise control over their physicochemical properties.[4]

The incorporation of functional groups into the organic linkers is a key strategy for enhancing the performance of MOFs in drug delivery applications.[5] These functional groups can serve as anchoring points for therapeutic agents, targeting moieties, or imaging agents. The ethynyl (alkyne) functionality is of particular interest due to its ability to participate in highly efficient and specific "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7] This allows for the covalent attachment of a wide range of molecules to the MOF structure after its initial synthesis, a process known as post-synthetic modification (PSM).[8][9]

This application note focuses on the use of this compound as a versatile linker for the synthesis of novel MOFs. The pyridine-carboxylate scaffold provides a robust and well-established platform for MOF construction, while the ethynyl group opens up a vast chemical space for post-synthetic functionalization, paving the way for the development of next-generation drug delivery vehicles with enhanced efficacy and targeting capabilities.

Synthesis of the Organic Linker: this compound

The synthesis of this compound is a critical first step. Based on established organic chemistry principles, a Sonogashira cross-coupling reaction is the most direct and efficient route.[10][11] This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[11]

Proposed Synthetic Pathway

The proposed synthesis involves the coupling of Methyl 5-bromopyridine-2-carboxylate with a protected or terminal acetylene source. A common and practical approach involves the use of ethynyltrimethylsilane, followed by deprotection of the silyl group.

G A Methyl 5-bromopyridine-2-carboxylate C Sonogashira Coupling (Pd/Cu catalyst, base) A->C B Ethynyltrimethylsilane B->C D Methyl 5-((trimethylsilyl)ethynyl)pyridine-2-carboxylate C->D E Deprotection (e.g., TBAF or K2CO3) D->E F This compound E->F

Caption: Proposed synthesis of this compound.

Detailed Protocol for Ligand Synthesis

Materials:

  • Methyl 5-bromopyridine-2-carboxylate

  • Ethynyltrimethylsilane

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Sonogashira Coupling:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 5-bromopyridine-2-carboxylate (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

    • Add anhydrous THF and Et₃N (in a 2:1 v/v ratio).

    • To this stirring mixture, add ethynyltrimethylsilane (1.2 eq) dropwise.

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and filter to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Methyl 5-((trimethylsilyl)ethynyl)pyridine-2-carboxylate.

  • Deprotection:

    • Dissolve the purified silylated intermediate in THF.

    • Add TBAF solution (1.1 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Solvothermal Synthesis of a Novel MOF

The following is a proposed protocol for the synthesis of a novel MOF using this compound. This protocol is based on established methods for the synthesis of zinc-based MOFs with pyridine-carboxylate linkers.[12] Researchers should consider this a starting point, and optimization of the reaction conditions may be necessary.

Experimental Workflow

G A Dissolve Metal Salt (e.g., Zn(NO3)2·6H2O) in DMF C Combine Solutions in a Teflon-lined Autoclave A->C B Dissolve Ligand (this compound) in DMF B->C D Solvothermal Reaction (Heating in Oven) C->D E Cooling to Room Temperature D->E F Isolation of Crystals (Decantation/Filtration) E->F G Washing with Fresh DMF F->G H Solvent Exchange (e.g., with Chloroform or Acetone) G->H I Activation (Heating under Vacuum) H->I J Characterization I->J

Caption: Solvothermal synthesis workflow for the proposed MOF.

Detailed Protocol for MOF Synthesis

Materials:

  • This compound (ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

  • Centrifuge

Procedure:

  • Preparation of Precursor Solution:

    • In a 20 mL glass vial, dissolve Zn(NO₃)₂·6H₂O (e.g., 0.1 mmol) in 10 mL of DMF.

    • In a separate vial, dissolve this compound (e.g., 0.1 mmol) in 10 mL of DMF. Note: The molar ratio of metal to ligand is a critical parameter and may require optimization.

  • Solvothermal Reaction:

    • Combine the two solutions in the Teflon liner of the autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).[8]

  • Isolation and Purification:

    • After the reaction, cool the autoclave to room temperature.

    • Carefully open the autoclave and collect the crystalline product by decanting the mother liquor or by centrifugation.

    • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Solvent Exchange and Activation:

    • To prepare the MOF for porosity measurements and subsequent applications, the DMF solvent molecules within the pores must be removed.

    • Immerse the washed crystals in a more volatile solvent (e.g., chloroform or acetone) for 24 hours, replacing the solvent several times during this period.

    • Activate the MOF by heating the solvent-exchanged sample under a dynamic vacuum at an elevated temperature (e.g., 150-200 °C) for several hours. The activation temperature should be below the decomposition temperature of the MOF, as determined by Thermogravimetric Analysis (TGA).

Characterization of the MOF

A thorough characterization of the newly synthesized MOF is essential to determine its structure, purity, and properties.

Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A unique diffraction pattern indicating the formation of a crystalline phase.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and the temperature at which the framework decomposes.A weight loss profile showing the removal of solvent molecules and the decomposition of the organic linker.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the organic linker within the MOF structure and to observe the coordination of the carboxylate group to the metal center.Characteristic peaks corresponding to the functional groups of the linker, with a shift in the carboxylate stretching frequencies upon coordination.
Nitrogen Adsorption-Desorption Isotherms (BET Analysis) To determine the surface area and pore volume of the activated MOF.A Type I isotherm, characteristic of microporous materials, from which the BET surface area can be calculated.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.Images showing the shape and size distribution of the synthesized crystals.

Application in Drug Delivery: Post-Synthetic Modification

The ethynyl groups lining the pores of the synthesized MOF are ideal handles for post-synthetic modification via "click" chemistry.[6][7] This allows for the covalent attachment of various functional molecules, such as:

  • Targeting Ligands: Molecules that bind to specific receptors on diseased cells (e.g., folic acid for cancer cells).

  • Imaging Agents: Fluorescent dyes or contrast agents for tracking the biodistribution of the MOF.

  • Therapeutic Payloads: Covalently linking a drug to the framework can provide a more controlled release profile.

General Protocol for Post-Synthetic Modification (CuAAC)
  • Disperse the activated MOF in a suitable solvent.

  • Add the azide-functionalized molecule of interest, a copper(I) catalyst (e.g., CuI), and a base (e.g., diisopropylethylamine).

  • Stir the reaction at room temperature or with gentle heating.

  • After the reaction, wash the MOF extensively to remove any unreacted reagents and the catalyst.

  • Characterize the functionalized MOF to confirm the successful covalent attachment of the desired molecule.

Conclusion

This compound is a promising organic linker for the synthesis of novel, highly functional MOFs. The synthetic protocols outlined in this application note provide a solid foundation for researchers to explore this exciting area. The ability to perform post-synthetic modification on the ethynyl groups opens up a myriad of possibilities for creating sophisticated drug delivery systems with enhanced targeting and therapeutic efficacy.

References

  • Li, B., Gui, B., Hu, G., Yuan, D., & Wang, C. (2015). Postsynthetic Modification of an Alkyne-Tagged Zirconium Metal–Organic Framework via a “Click” Reaction. Inorganic Chemistry, 54(11), 5183–5185. [Link][6]
  • Li, B., Gui, B., Hu, G., Yuan, D., & Wang, C. (2015). Postsynthetic Modification of an Alkyne-Tagged Zirconium Metal-Organic Framework via a "Click" Reaction. PubMed. [Link][7]
  • ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB. [Link][8]
  • Cohen, S. M. (2012). Postsynthetic Modification of Metal-Organic Frameworks. Chemical Reviews, 112(2), 970–1000. [Link]
  • RSC Publishing. (2024).
  • MDPI. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI. [Link][3]
  • Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. (n.d.). PMC - NIH. [Link][5]
  • Crystal Growth & Design. (n.d.). Synthesis and Structural Characterization of a Series of Novel Zn(II)
  • ResearchGate. (n.d.). Synthesis of rigid ethynyl-bridged polytopic picolinate ligands for MOF applications.
  • Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. (n.d.). Dalton Transactions (RSC Publishing). [Link][14]
  • Cross-Coupling of Alkynylsilanes. (n.d.). Gelest. [Link][15]
  • The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. (n.d.). NIH. [Link][1]
  • Synthesis of Functional Metal-Organic Frameworks via Secondary Linker. (n.d.). University of Nebraska - Lincoln. [Link][16]
  • (a) The carboxylic acids employed in the synthesis of porous MOFs with... (n.d.).
  • Metal−Organic Frameworks Containing (Alkynyl)Gold Functionalities: A Comparative Evaluation of Solvent-Assisted Linker. (2014, September 29). Northwestern University. [Link][18]
  • Synthesis and Characterization of the Interpenetrated MOF-5. (n.d.).
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (n.d.).
  • Synthesis of Metal Organic Frameworks (MOFs)
  • Synthesis of pyridine-2-carboxylic acid. (n.d.). PrepChem.com. [Link][22]
  • Process for producing pyridine carboxylic acids. (n.d.).
  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2020, September 25). PubMed. [Link][10]
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014, February 12). NIH. [Link][11]
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Thieme. [Link][24]
  • Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. (n.d.).

Sources

The Strategic Utility of Methyl 5-ethynylpyridine-2-carboxylate in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a multitude of approved drugs. Within this privileged class of heterocycles, Methyl 5-ethynylpyridine-2-carboxylate (CAS No. 17880-61-4) has emerged as a highly versatile and strategically important building block. The presence of a terminal alkyne and a methyl ester on the pyridine ring offers synthetic chemists a dual-functionalized platform for constructing complex molecular architectures. This application note will provide an in-depth guide to the utility of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of targeted therapies. We will explore its role in key carbon-carbon bond-forming reactions and provide detailed, field-proven protocols for its implementation.

Core Applications and Mechanistic Insights

The synthetic utility of this compound is primarily centered around the reactivity of its terminal alkyne. This functional group serves as a linchpin for the introduction of diverse molecular fragments through robust and high-yielding coupling reactions.

Sonogashira Coupling: A Gateway to Substituted Heterocycles

The Palladium-catalyzed Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] In the context of drug discovery, this reaction is instrumental in linking aryl or heteroaryl halides with terminal alkynes, such as this compound, to generate conjugated systems that are often key pharmacophores.

A notable application of this methodology is in the synthesis of precursors for kinase inhibitors. For instance, the coupling of this compound with a halogenated heterocycle can furnish a core structure amenable to further functionalization in the pursuit of potent and selective inhibitors of oncogenic proteins like KRAS.[2]

Featured Application: Synthesis of a KRAS G12D Inhibitor Intermediate

The following protocol is a representative example of a Sonogashira coupling reaction utilizing this compound for the synthesis of a key intermediate in the development of KRAS G12D inhibitors, as conceptually outlined in recent patent literature.[2]

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize Methyl 5-((4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethynyl)picolinate.

Materials:

Reagent/MaterialCAS No.Molecular WeightQuantityMoles (mmol)
This compound17880-61-4161.161.0 g6.21
4-chloro-7H-pyrrolo[2,3-d]pyrimidine4439-01-2153.561.05 g6.83
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2701.90218 mg0.31
Copper(I) iodide7681-65-4190.4559 mg0.31
Triethylamine121-44-8101.195 mL-
Anhydrous Tetrahydrofuran (THF)109-99-9-30 mL-

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 g, 6.21 mmol), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.05 g, 6.83 mmol), bis(triphenylphosphine)palladium(II) dichloride (218 mg, 0.31 mmol), and copper(I) iodide (59 mg, 0.31 mmol).

  • Add anhydrous THF (30 mL) and triethylamine (5 mL) to the flask.

  • Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.

Expected Outcome:

The reaction is expected to yield the target intermediate with high purity. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Visualization of the Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction Conditions cluster_outcome Workup & Product Reactant1 Methyl 5-ethynylpyridine- 2-carboxylate Solvent Anhydrous THF Reactant1->Solvent Reactant2 Halogenated Heterocycle Reactant2->Solvent Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Solvent Base Triethylamine Base->Solvent Atmosphere Inert Atmosphere (N₂/Ar) Solvent->Atmosphere Time_Temp Room Temperature, 16h Atmosphere->Time_Temp Workup Concentration & Column Chromatography Time_Temp->Workup Product Coupled Intermediate Workup->Product

Caption: Workflow for the Sonogashira coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "Click Chemistry" Approach

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,2,3-triazole linkage. The terminal alkyne of this compound makes it an ideal substrate for CuAAC, enabling the rapid and efficient synthesis of diverse compound libraries for high-throughput screening.[4] This approach is particularly valuable for linking the pyridine core to various pharmacophores or biomolecules.

Representative Protocol: CuAAC for Library Synthesis

Objective: To synthesize a 1,4-disubstituted triazole derivative from this compound and an azide.

Materials:

Reagent/MaterialCAS No.Molecular WeightQuantityMoles (mmol)
This compound17880-61-4161.16100 mg0.62
Benzyl Azide622-73-1133.1587 mg0.65
Copper(II) sulfate pentahydrate7758-99-8249.6916 mg0.06
Sodium ascorbate134-03-2198.1125 mg0.12
tert-Butanol75-65-0-2 mL-
Water7732-18-5-2 mL-

Procedure:

  • In a vial, dissolve this compound (100 mg, 0.62 mmol) and benzyl azide (87 mg, 0.65 mmol) in a 1:1 mixture of tert-butanol and water (4 mL total).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (25 mg, 0.12 mmol) in water (0.5 mL).

  • To the reaction mixture, add the aqueous solution of sodium ascorbate, followed by an aqueous solution of copper(II) sulfate pentahydrate (16 mg, 0.06 mmol in 0.5 mL of water).

  • Stir the reaction vigorously at room temperature for 12 hours. The formation of the product can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the desired triazole.

Visualization of the CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_reactants Starting Materials cluster_catalysis Catalytic Cycle cluster_product Product Alkyne Methyl 5-ethynylpyridine- 2-carboxylate Cu_I Cu(I) Alkyne->Cu_I Azide Organic Azide (R-N₃) Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Cu_II Cu(II)SO₄ Reducing_Agent Sodium Ascorbate Cu_II->Cu_I Reduction Copper_Acetylide Copper(I) Acetylide Cu_I->Copper_Acetylide Copper_Acetylide->Cycloaddition Triazole 1,4-Disubstituted 1,2,3-Triazole Cycloaddition->Triazole Triazole->Cu_I Catalyst Regeneration

Caption: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition.

Conclusion and Future Outlook

This compound stands out as a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its dual functionality allows for the strategic and efficient construction of molecules with potential therapeutic applications, particularly in the realm of targeted therapies such as kinase inhibitors. The protocols outlined in this application note for Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition demonstrate the practical utility of this reagent. As the demand for novel and diverse chemical matter continues to grow in drug discovery, the importance of strategically functionalized building blocks like this compound is poised to increase, paving the way for the development of next-generation therapeutics.

References

  • ResearchGate.
  • Google Patents. US2935513A - Continuous production of 2-methyl-5-ethylpyridine.
  • Google Patents. US5616581A - Pharmaceutical use of pyridine compounds.
  • ResearchGate. Alkyl heterocycles in heterocyclic synthesis (II)
  • MDPI. A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. [Link]
  • PubMed. Recent applications of click chemistry in drug discovery. [Link]
  • Google Patents. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.
  • National Center for Biotechnology Information. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
  • PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]
  • Google Patents.
  • DergiPark.
  • ResearchGate. Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors | Request PDF. [Link]
  • PubMed. Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)

Sources

Application Note & Protocol: Covalent Functionalization of Polymers with Methyl 5-ethynylpyridine-2-carboxylate via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the functionalization of azide-modified polymers with Methyl 5-ethynylpyridine-2-carboxylate. The core methodology leverages the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." We will detail the mechanistic rationale, provide step-by-step protocols for reaction execution and purification, and outline methods for robust characterization of the final conjugate. This document is intended for researchers in materials science, medicinal chemistry, and drug development seeking to incorporate the versatile pyridine moiety into polymeric scaffolds.

Introduction: The Strategic Value of Pyridine Functionalization

The covalent modification of polymers is a fundamental strategy for creating advanced materials with tailored properties. The choice of functional group is paramount, dictating the ultimate application of the material. The pyridine ring is a "privileged scaffold" in medicinal chemistry and drug design, frequently incorporated into FDA-approved therapeutics.[1][2][3] Its inclusion in a polymer backbone can confer a range of valuable attributes, including improved drug-binding interactions, enhanced metabolic stability, and increased aqueous solubility.[2][4]

This compound serves as an ideal building block for this purpose. The terminal alkyne group is a perfect handle for "clicking" onto azide-functionalized polymers. The reaction of choice is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a transformation celebrated for its high efficiency, quantitative yields, stereospecificity, and tolerance of a wide array of functional groups under mild, often aqueous, conditions.[5][6] This protocol will guide the user through the seamless integration of this valuable pyridine building block onto a polymer of interest.

Core Mechanism: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly accelerated and regioselective variant of the Huisgen 1,3-dipolar cycloaddition.[5] While the thermal reaction between an azide and an alkyne requires high temperatures and yields a mixture of 1,4- and 1,5-disubstituted triazole isomers, the introduction of a copper(I) catalyst makes the reaction proceed rapidly at room temperature to exclusively yield the 1,4-disubstituted triazole.[5] This linkage is exceptionally stable, making it an ideal covalent tether in materials science and bioconjugation.

The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, culminating in the formation of the stable triazole ring and regeneration of the copper(I) catalyst.[5]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Polymer_N3 Polymer-N₃ Cu_Acetylide Copper(I) Acetylide Intermediate Polymer_N3->Cu_Acetylide Cycloaddition Alkyne R'-C≡CH (this compound) Alkyne->Cu_Acetylide Cu_II Cu(II)SO₄ Reducer Sodium Ascorbate Cu_II->Reducer Reduction Cu_I Cu(I) Reducer->Cu_I Cu_I->Cu_Acetylide + Alkyne Product Functionalized Polymer (1,4-Triazole Linkage) Cu_Acetylide->Product Release Product->Cu_I Catalyst Regeneration

Caption: Catalytic cycle of the CuAAC reaction.

Experimental Design and Key Considerations

Success in polymer functionalization hinges on careful planning. The following sections outline the critical components and choices.

Prerequisite: The Azide-Functionalized Polymer

This protocol assumes the starting material is a polymer bearing azide (-N₃) functional groups. The method of azide installation is dependent on the polymer backbone. Common strategies include:

  • Nucleophilic Substitution: Reacting a polymer with halide or tosylate groups with sodium azide (NaN₃).

  • Post-polymerization Modification: Modifying hydroxyl or amine groups on a polymer to introduce an azide moiety.

  • Controlled Radical Polymerization (CRP): Using an azide-functionalized initiator (e.g., for ATRP) or terminating agent (e.g., for RAFT) to create polymers with terminal azide groups.[7]

It is crucial to fully characterize the starting azide-functionalized polymer (e.g., by FTIR, NMR, GPC) to determine the degree of azidation and ensure its purity before proceeding.

Reagents and Materials

Proper selection and handling of reagents are critical for a successful and reproducible experiment.

Reagent / MaterialPurposeKey Considerations
Azide-Functionalized Polymer The scaffold to be functionalized.Purity and degree of azidation must be known. Must be soluble in the chosen reaction solvent.
This compound The alkyne functionalizing agent.CAS: 17880-61-4.[8] Typically used in a slight to moderate molar excess (1.5-5 eq.) relative to azide groups to ensure complete conversion on the polymer.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) Copper catalyst precursor.[9]A common, stable, and inexpensive source of copper. Will be reduced in situ to the active Cu(I) state.
Sodium Ascorbate Reducing agent.[10]Reduces Cu(II) to Cu(I) to initiate and maintain the catalytic cycle. Freshly prepared solutions are recommended.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) Accelerating and stabilizing ligand.Highly recommended for reactions in aqueous or biological media. It stabilizes the Cu(I) oxidation state, prevents precipitation, and accelerates the reaction.[10][11]
Solvent System Reaction medium.Must dissolve the polymer and all reagents. Common choices include DMF, DMSO, THF, or mixtures with water (e.g., t-BuOH/H₂O). The solvent should be deoxygenated to prevent oxidative coupling of the alkyne.
Purification Resin Copper removal.Copper-chelating resins (e.g., Chelex® 100) or silica-based metal scavengers are effective for removing residual copper catalyst.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Organic azides can be energetic; handle with care and avoid heating neat.

Protocol: CuAAC Functionalization of an Azide-Polymer

This protocol is a general guideline. Concentrations and reaction times may need to be optimized for specific polymer systems.

  • Polymer Dissolution: In a suitable reaction vessel, dissolve the azide-functionalized polymer (1.0 eq. of azide groups) in a deoxygenated solvent (e.g., DMF/H₂O 4:1 v/v) to a final concentration of 10-20 mg/mL. Stir until fully dissolved. Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Addition of Alkyne: Add this compound (2.0 eq. relative to azide groups) to the polymer solution. Stir for 5 minutes to ensure homogeneous mixing.

  • Catalyst/Ligand Premix Preparation: In a separate vial, prepare a premix of the catalyst. For every 1 mL of final reaction volume, mix 12.5 µL of a 20 mM CuSO₄ stock solution with 25 µL of a 50 mM THPTA stock solution. This maintains a 1:2 Cu:Ligand ratio.

    • Causality Note: Premixing the copper and ligand before addition to the main reaction vessel allows the ligand to complex with the copper, improving its solubility and preventing side reactions.[11]

  • Addition of Catalyst: Add the catalyst/ligand premix to the polymer/alkyne solution.

  • Initiation of Reaction: Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deoxygenated water). Add a sufficient volume to the reaction mixture to achieve a final concentration of ~5 mM (typically ~10 eq. relative to copper).

    • Causality Note: Sodium ascorbate initiates the reaction by reducing Cu(II) to the catalytically active Cu(I) state. A continuous excess ensures the copper remains in the +1 oxidation state throughout the reaction.[10]

  • Reaction Incubation: Seal the reaction vessel under an inert atmosphere and stir at room temperature. The reaction is often complete within 2-24 hours.

  • Reaction Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them via FTIR spectroscopy. The key diagnostic is the disappearance of the sharp, strong azide stretching vibration at approximately 2100 cm⁻¹.

Protocol: Purification of the Functionalized Polymer

Complete removal of the copper catalyst is often essential, especially for biomedical applications.

  • Precipitation (for soluble polymers): Add the reaction mixture dropwise into a large volume of a suitable anti-solvent (e.g., cold diethyl ether, methanol, or water) to precipitate the polymer. Collect the solid by filtration or centrifugation. Redissolve the polymer in a small amount of good solvent and re-precipitate. Repeat this cycle 2-3 times.

  • Dialysis (for water-soluble polymers): Transfer the reaction mixture to a dialysis membrane (choose a molecular weight cut-off well below the polymer's molecular weight) and dialyze against a large volume of deionized water or a buffer containing a chelating agent like EDTA for 48-72 hours, with frequent changes of the dialysis buffer.

  • Copper Scavenging: Before precipitation or as a final clean-up step, the polymer solution can be stirred with a copper-chelating resin for several hours. Filter off the resin to remove the captured copper ions.

Characterization of the Pyridine-Functionalized Polymer

Confirmation of successful functionalization requires spectroscopic analysis.

TechniqueExpected Result for Successful Functionalization
FTIR Spectroscopy Disappearance of the characteristic sharp azide (-N₃) peak at ~2100 cm⁻¹. Appearance of new peaks corresponding to the pyridine ring (~1590-1430 cm⁻¹) and potentially the newly formed triazole ring.
¹H NMR Spectroscopy Appearance of characteristic aromatic proton signals from the pyridine ring (typically in the 7.5-9.0 ppm range) and a new singlet for the triazole proton (typically 7.5-8.5 ppm). The integration of these new peaks relative to the polymer backbone peaks can be used to quantify the degree of functionalization.
Gel Permeation Chromatography (GPC/SEC) The molecular weight distribution of the polymer should remain largely unchanged, confirming that no significant chain degradation or cross-linking occurred during the reaction.

Workflow and Troubleshooting

Workflow Start Start: Azide-Functionalized Polymer Dissolve 1. Dissolve Polymer & Add Alkyne Reagent Start->Dissolve Catalyst 2. Prepare & Add CuSO₄/Ligand Premix Dissolve->Catalyst Initiate 3. Initiate with Sodium Ascorbate Catalyst->Initiate React 4. React at Room Temp (2-24h) Initiate->React Monitor Monitor by FTIR (Azide peak at 2100 cm⁻¹) React->Monitor Check Progress Monitor->React Incomplete Purify 5. Purify Polymer (Precipitation / Dialysis) Monitor->Purify Complete Characterize 6. Characterize Product (NMR, FTIR, GPC) Purify->Characterize End End: Pyridine-Functionalized Polymer Characterize->End

Caption: Experimental workflow for polymer functionalization.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Conversion 1. Inactive catalyst (Cu(I) oxidized).2. Poor solubility of polymer or reagents.3. Steric hindrance at the reaction site.1. Use freshly prepared sodium ascorbate solution. Ensure the reaction is properly deoxygenated.2. Try a different solvent system (e.g., DMSO, DMF). Gently warm the reaction if the polymer's stability allows.3. Increase reaction time. Increase the excess of the alkyne reagent.
Polymer Gelation or Cross-linking Oxidative homocoupling of the alkyne (Glaser coupling), promoted by oxygen and insufficient Cu(I) stabilization.1. Rigorously deoxygenate all solvents and the reaction vessel.2. Increase the concentration of the stabilizing ligand (e.g., THPTA).3. Add a mild antioxidant or radical scavenger like aminoguanidine.[10]
Difficulty Removing Copper Strong coordination of copper to the polymer backbone (e.g., amine or carboxylate groups).1. Perform multiple purification cycles (precipitation/dialysis).2. Use a strong chelating resin (e.g., Chelex® 100) and allow for longer incubation times.3. Dialyze against a buffer containing EDTA.

Applications in Research and Drug Development

Polymers functionalized with this compound are versatile platforms for a variety of applications:

  • Drug Delivery Systems: The pyridine moieties can serve as attachment points for platinum-based drugs, act as hydrogen bond acceptors to modify drug release profiles, or improve the overall solubility and bioavailability of conjugated therapeutics.[12]

  • Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom in the pyridine ring is an excellent ligand for metal ions, enabling the creation of advanced, porous materials for catalysis, gas storage, or sensing.[13][14]

  • Biomaterial Coatings: When applied to the surfaces of polymeric scaffolds or medical devices, the pyridine groups can alter surface properties like hydrophilicity and protein adsorption, potentially improving biocompatibility.[15]

  • Smart Materials: The pyridine nitrogen can be quaternized or protonated, introducing pH-responsiveness into the polymer system, leading to "smart" hydrogels or micelles that respond to environmental triggers.[16]

References

Click to expand
  • Almeida, A. M., et al. (2024). Click Chemistry in Polymersome Technology. PMC.
  • Ghosh, S., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega.
  • Sharma, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
  • Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC.
  • ResearchGate. (n.d.). Pyridine based polymers. Synthesis and characterization. Request PDF.
  • Mondal, S., & Gupta, S. S. (2021). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews.
  • Zhang, Y., et al. (2024). Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art. MDPI.
  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • MDPI. (n.d.). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications.
  • Lonza AG. (1974). Process for the production of 2-methyl-5-ethyl pyridine. Google Patents.
  • Xu, J., et al. (2018). “Click” chemistry in polymeric scaffolds. Kinam Park.
  • Singh, H., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • ResearchGate. (n.d.). Applications of Pyridine-Containing Polymers in Organic Chemistry. Request PDF.
  • ResearchGate. (n.d.). User-Friendly, Living Coordination–Insertion Polymerizations with Broad Functional Group Tolerance. Request PDF.
  • ResearchGate. (2020). Polymer Synthesis: Copper-catalyzed Azide Alkyne Cycloaddition.
  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
  • Zhang, B., et al. (2022). Synthesis, characterization, and semiconducting properties of π-conjugated polymers containing hydrogen-bonded bis-pyridine-thieno[3,2-b]thiophene moieties. RSC Publishing.
  • Asati, V., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy.
  • ACS Publications. (n.d.). Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation.
  • Bîrcă, A. C., et al. (2021). Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. PMC.
  • ResearchGate. (n.d.). “Click” Chemistry as a Promising Tool for Side-Chain Functionalization of Polyurethanes. Request PDF.
  • MDPI. (n.d.). Peptide Conjugation via CuAAC 'Click' Chemistry.
  • RSC Publishing. (n.d.). Photocatalytic copper-catalyzed azide–alkyne cycloaddition click reaction with Cu(ii) coordination polymer.
  • Asati, V., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • Qin, A. (2023). Alkyne-based click polymerizations and their applications in preparation of functional polymers. American Chemical Society.
  • MDPI. (n.d.). Synthesis, Crystal Structures, and Properties of Two Coordination Polymers Built from Imidazolyl and Carboxylate Ligands.
  • PubMed. (n.d.). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition.
  • The Benicewicz Group. (n.d.). Synthesis and Characterization of Pyridine-Based Polybenzimidazoles for High Temperature Polymer Electrolyte Membrane Fuel Cell.

Sources

Application Notes and Protocols for Reactions Involving Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 5-ethynylpyridine-2-carboxylate in Modern Synthesis

This compound is a highly versatile bifunctional building block that has garnered significant interest among researchers in medicinal chemistry, drug discovery, and materials science. Its unique structure, featuring a terminal alkyne and a methyl ester on a pyridine scaffold, offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the pyridine ring and the carboxylate group activates the alkyne for nucleophilic attack and cycloaddition reactions, while the pyridine nitrogen provides a site for potential quaternization or metal coordination. This combination of functionalities makes it an ideal substrate for constructing complex molecular architectures with potential applications in the development of novel therapeutics and functional materials.

This application note provides detailed protocols for two of the most powerful and widely used reactions involving this compound: the Sonogashira cross-coupling reaction and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The causality behind experimental choices, self-validating systems for reaction monitoring, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

Core Reactions and Mechanistic Considerations

Sonogashira Cross-Coupling: Forging Carbon-Carbon Bonds with Precision

The Sonogashira coupling is a robust and efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in the synthesis of conjugated systems, which are prevalent in many biologically active molecules and organic electronic materials. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Causality of Experimental Choices:

  • Palladium Catalyst: The choice of the palladium catalyst and its ligands is crucial for the reaction's efficiency. Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium center and facilitate the catalytic cycle. The bulkiness and electronic properties of the ligand can be tuned to optimize the reaction for specific substrates.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive towards the palladium complex than the alkyne itself. This transmetalation step is a key part of the catalytic cycle.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.

  • Solvent: Anhydrous and deoxygenated solvents are typically used to prevent the deactivation of the catalyst and unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling). Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound and Aryl Halide in Solvent catalyst Add Pd Catalyst and CuI start->catalyst base Add Amine Base catalyst->base degas Degas with N2/Ar base->degas heat Heat to Reaction Temperature degas->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Characterize Product purify->product

Caption: A generalized workflow for the Sonogashira cross-coupling reaction.

Detailed Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

Materials:

  • This compound

  • 4-Iodoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), 4-iodoanisole (1.1 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF as the solvent, followed by triethylamine (3.0 eq).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure coupled product.

Self-Validating System: The progress of the reaction can be effectively monitored by TLC, observing the consumption of the starting materials and the appearance of a new, typically more non-polar, product spot. LC-MS can be used to confirm the mass of the desired product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Power of Click Chemistry

The CuAAC reaction is a prime example of "click chemistry," a concept introduced by K.B. Sharpless, which describes reactions that are high-yielding, wide in scope, and easy to perform. This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a 1,4-disubstituted-1,2,3-triazole. The resulting triazole ring is a stable and versatile linker in medicinal chemistry and materials science.

Causality of Experimental Choices:

  • Copper(I) Source: The active catalyst is copper(I), which can be introduced directly as a salt (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. The in situ generation is often preferred as it avoids the need to handle potentially unstable Cu(I) salts.

  • Ligand: A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA), is often used to stabilize the Cu(I) oxidation state and prevent catalyst disproportionation.

  • Solvent System: The CuAAC reaction is remarkably versatile in its solvent choice and can be performed in a variety of organic solvents, water, or mixtures thereof. This makes it particularly suitable for bioconjugation reactions.

  • Temperature: The reaction is typically carried out at room temperature, highlighting its efficiency and mildness.

Experimental Workflow: CuAAC (Click Chemistry)

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound and Azide in Solvent catalyst Add CuSO4 and Ligand start->catalyst reducing Add Sodium Ascorbate catalyst->reducing stir Stir at Room Temperature reducing->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction (optional) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Characterize Product purify->product

Caption: A generalized workflow for the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Detailed Protocol: CuAAC Reaction of this compound with Benzyl Azide

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol and Water (1:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another separate vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) and THPTA (0.1 eq) in water.

  • Add the CuSO₄/THPTA solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure triazole product.

Self-Validating System: Similar to the Sonogashira coupling, TLC is an excellent tool for monitoring the reaction. The disappearance of the starting materials and the formation of a single, new product spot are indicative of a successful reaction. LC-MS can be used to confirm the formation of the product with the expected molecular weight.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for the described protocols. Note that yields are highly dependent on the specific substrates and reaction scale.

ReactionAryl/Vinyl Halide or AzideCatalyst SystemBase/Reducing AgentSolventTemp. (°C)Time (h)Typical Yield (%)
Sonogashira Coupling 4-IodoanisolePdCl₂(PPh₃)₂ / CuIEt₃NTHF2512-2475-90
CuAAC Benzyl AzideCuSO₄·5H₂O / THPTASodium Ascorbatet-BuOH/H₂O254-1285-98

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of complex molecules. The Sonogashira coupling and CuAAC reactions are two powerful tools that enable the efficient and selective functionalization of this scaffold. The detailed protocols and experimental considerations provided in this application note are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the exploration of new chemical space and the development of novel compounds with desired properties.

References

  • Moioli, E., Schmid, L., Wasserscheid, P., & Freund, H. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Reaction Chemistry & Engineering, 2(5), 754-762.
  • Cosford, N. D. P., et al. (2003). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. Journal of Medicinal Chemistry, 46(2), 204-206.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Request PDF.
  • Scribd. (2025). Click Chemistry.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Google Patents. (n.d.). US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.
  • ResearchGate. (2025).
  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • Dehesa. (2022). Switchable Cycloadditions of Mesoionic Dipoles: Refreshing up a Regioselective Approach to Two Distinctive Heterocycles.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • National Center for Biotechnology Information. (n.d.). Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR.
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.
  • RSC Publishing. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties.
  • ResearchGate. (n.d.). Synthesis of substituted pyridines 57–59 (see Table 4).
  • National Center for Biotechnology Information. (2025). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines.

Application Note: High-Purity Isolation of Methyl 5-ethynylpyridine-2-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Methyl 5-ethynylpyridine-2-carboxylate, a key building block in pharmaceutical and materials science research. The methodology centers on automated flash column chromatography, a robust technique for achieving high purity and recovery. We will delve into the rationale behind parameter selection, from the choice of stationary and mobile phases to strategies for mitigating common challenges associated with purifying pyridine-containing compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification workflow.

Introduction: The Significance of Purifying this compound

This compound (CAS No: 17880-61-4) is a bifunctional molecule featuring a pyridine core, a methyl ester, and an ethynyl group.[1][2][3] This unique combination of functionalities makes it a valuable intermediate in the synthesis of complex heterocyclic scaffolds for drug discovery and functional organic materials. The purity of this starting material is paramount, as impurities can lead to side reactions, lower yields, and complications in subsequent synthetic steps.

Column chromatography is the method of choice for purifying this compound from crude reaction mixtures. However, the basic nitrogen atom in the pyridine ring often leads to challenging chromatographic behavior, most notably peak tailing, due to strong interactions with the acidic silanol groups on the silica stationary phase.[4] This guide provides a systematic approach to overcome these challenges and achieve optimal separation.

Foundational Principles: Chromatography of Pyridine Derivatives

The successful purification of pyridine derivatives like this compound hinges on a fundamental understanding of the interactions between the analyte, the stationary phase, and the mobile phase.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of pyridine derivatives due to its versatility and cost-effectiveness.[5][6][7][8] Its surface is populated with acidic silanol groups (Si-OH), which can interact strongly with the basic nitrogen of the pyridine ring, leading to peak tailing.[4]

  • Mobile Phase: A non-polar/polar solvent system is typically employed to elute the compound from the silica gel. A common choice is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent such as ethyl acetate.[6][9] The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

  • Analyte Polarity: The polarity of this compound is influenced by the polar methyl ester group and the moderately polar pyridine ring, countered by the non-polar ethynyl group. This moderate polarity suggests that it will elute with a mobile phase of intermediate polarity.

Experimental Protocol: Step-by-Step Purification

This protocol is designed for an automated flash chromatography system but can be adapted for manual column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (230–400 mesh)[5]

  • n-Hexane (or cyclohexane)

  • Ethyl acetate (EtOAc)

  • Triethylamine (TEA) (optional, for peak tailing reduction)[4]

  • Automated flash chromatography system

  • Pre-packed silica gel column

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • NMR spectrometer for fraction analysis

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is crucial to analyze the crude mixture by TLC to determine the optimal mobile phase composition.

  • Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a TLC plate.

  • Development: Develop the TLC plate in various solvent systems of increasing polarity (e.g., 10%, 20%, 30% EtOAc in hexane).

  • Visualization: Visualize the spots under UV light (254 nm).[8]

  • Optimal Rf: The ideal solvent system will give the target compound a retention factor (Rf) of approximately 0.2-0.3. This ensures good separation from impurities.

Column Chromatography: Detailed Workflow

The following workflow provides a robust method for the purification of this compound.

Workflow Diagram: Purification of this compound

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC 1. TLC Analysis (Determine optimal solvent system) Sample_Prep 2. Sample Preparation (Dry loading on silica) TLC->Sample_Prep Informs mobile phase choice Sample_Loading 4. Sample Loading Sample_Prep->Sample_Loading Column_Equilibration 3. Column Equilibration (Initial mobile phase) Column_Equilibration->Sample_Loading Elution 5. Gradient Elution (Increase EtOAc concentration) Sample_Loading->Elution Fraction_Collection 6. Fraction Collection (Monitor with UV detector) Elution->Fraction_Collection Fraction_Analysis 7. Fraction Analysis (TLC or LC-MS) Fraction_Collection->Fraction_Analysis Analyze collected fractions Pooling 8. Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal 9. Solvent Removal (Rotary evaporation) Pooling->Solvent_Removal Final_Product 10. Pure Product (Confirm by NMR) Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and concentrate the mixture to dryness on a rotary evaporator to obtain a free-flowing powder. This dry loading technique generally results in better peak shapes and resolution compared to wet loading.

  • Column Selection and Equilibration:

    • Select a pre-packed silica gel column with a capacity appropriate for the amount of crude material.

    • Equilibrate the column with the initial mobile phase (e.g., 5% EtOAc in hexane) for at least 2-3 column volumes.

  • Elution and Fraction Collection:

    • Load the dry sample onto the column.

    • Begin the elution with a linear gradient. A typical starting point would be a gradient from 5% to 40% EtOAc in hexane over 20-30 column volumes.[6]

    • Monitor the elution profile using the system's UV detector.

    • Collect fractions throughout the run.

  • Troubleshooting Peak Tailing:

    • If significant peak tailing is observed, add a small amount of triethylamine (TEA) (e.g., 0.1-0.5% v/v) to the mobile phase.[4] The TEA will act as a competing base, binding to the active silanol sites on the silica and allowing the pyridine compound to elute with a more symmetrical peak shape.[4]

Post-Purification Analysis
  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Confirmation: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

Data Presentation: Summary of Chromatographic Parameters

The following table summarizes the recommended parameters for the purification of this compound.

ParameterRecommended ValueRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography of moderately polar organic compounds.[5][6][7]
Mobile Phase n-Hexane / Ethyl Acetate (EtOAc)Provides a good polarity range for eluting the target compound while separating it from impurities.[6][9]
Gradient Profile Linear gradient from 5% to 40% EtOAc over 20-30 CVsAllows for the elution of non-polar impurities first, followed by the target compound and then more polar impurities.
Loading Technique Dry loadingMinimizes band broadening and improves resolution.
Tailing Reducer 0.1-0.5% Triethylamine (TEA) in mobile phase (optional)Mitigates peak tailing by blocking acidic silanol sites on the silica surface.[4]
Detection UV (254 nm)The aromatic pyridine ring allows for strong UV absorbance.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the high-purity isolation of this compound using automated flash column chromatography. By understanding the chemical properties of the target molecule and the principles of chromatography, researchers can effectively overcome common challenges such as peak tailing and achieve excellent separation efficiency. The use of a systematic approach, from initial TLC analysis to final purity confirmation, ensures a high-quality product suitable for demanding applications in research and development.

References

  • The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M.
  • The Royal Society of Chemistry. (n.d.). BRD4/CBP M&M.
  • PubMed. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • ResearchGate. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF.
  • PubChem. (n.d.). This compound (C9H7NO2).
  • Princeton University. (n.d.). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides.
  • PubMed Central. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • National Institutes of Health. (2009). Synthesis, Characterization, and Preliminary Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands of Carboxylate-Rich Diiron(II) Complexes.
  • PubChem. (n.d.). 5-Ethynyl-2-methylpyridine.
  • LabSolutions. (n.d.). This compound.
  • MDPI. (2020). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
  • Chromatography Forum. (2015). Method for pyridine amine derivative.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents.
  • Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine.
  • The Royal Society of Chemistry. (n.d.). Rawal's Catalyst as an Effective Stimulant for the Highly Asymmetric Michael Addition of β-Keto Esters to Functionally Rich Nitro-olefins.
  • ASM Journals. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.
  • ResearchGate. (2019). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine.
  • Thieme. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.

Sources

Application Notes and Protocols for the Crystallization of Methyl 5-ethynylpyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallization in Drug Development

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is fraught with challenges, a significant one being the isolation and purification of the active pharmaceutical ingredient (API). Crystallization stands as the most crucial technique for the purification of organic compounds, offering the potential to yield materials of exceptionally high purity.[1][2] For derivatives of Methyl 5-ethynylpyridine-2-carboxylate, a class of compounds with significant potential in medicinal chemistry, obtaining high-quality single crystals is paramount. Such crystals are not only indicative of a highly purified compound but are also essential for unequivocal structure determination via single-crystal X-ray diffraction, which is a cornerstone of modern drug design and development.[3]

This guide provides a comprehensive overview of various crystallization techniques, tailored with insights specific to the challenges and opportunities presented by this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

Understanding the Molecule: Physicochemical Properties and Their Implications for Crystallization

The structure of this compound, with its pyridine ring, ester group, and ethynyl moiety, presents a unique combination of functional groups that dictate its crystallization behavior.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing solvent interactions and crystal packing. However, pyridine and its derivatives can sometimes present challenges in crystallization compared to their non-heteroaromatic counterparts.[4]

  • Ester Group: The methyl ester provides a site for hydrogen bonding and influences the overall polarity of the molecule. Solvents with similar functional groups, such as ethyl acetate or acetone, can be good starting points for solubilization.[4]

  • Ethynyl Group: The linear and rigid nature of the ethynyl group can influence the molecular packing in the crystal lattice.

  • Overall Polarity: The combination of these groups results in a molecule of moderate polarity, suggesting that a range of organic solvents could be suitable for crystallization.

A critical aspect to consider is the potential for polymorphism, where a compound can crystallize into multiple different crystal structures.[5][6] Different polymorphs can exhibit distinct physical properties, including solubility and bioavailability, making the control of crystallization conditions paramount in pharmaceutical development.[6][7][8]

Strategic Approach to Crystallization: A Workflow for Success

A systematic approach to crystallization screening is more likely to yield positive results than a trial-and-error method. The following workflow provides a logical progression for identifying suitable crystallization conditions.

crystallization_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_analysis Phase 3: Analysis & Optimization cluster_characterization Phase 4: Characterization Purity Ensure High Purity of Compound (>95%) Solubility Preliminary Solubility Screening Purity->Solubility SE Slow Evaporation Solubility->SE VD Vapor Diffusion Solubility->VD SC Slow Cooling Solubility->SC SL Solvent Layering Solubility->SL Analyze Analyze Outcomes (Crystals, Oil, Precipitate) SE->Analyze VD->Analyze SC->Analyze SL->Analyze Optimize Optimize Conditions (Solvent, Temp, Conc.) Analyze->Optimize Characterize Single Crystal X-ray Diffraction Optimize->Characterize

Figure 1: A systematic workflow for the crystallization of this compound derivatives.

Solvent Selection: The Heart of Crystallization

The choice of solvent is the most critical variable in crystallization.[9] An ideal solvent will dissolve the compound when hot but have low solubility when cold.[10] For this compound derivatives, a range of solvents should be screened.

Solvent Class Examples Rationale for Use with Target Molecule Boiling Point (°C)
Alcohols Methanol, EthanolCan engage in hydrogen bonding with the pyridine nitrogen and ester group. Good for slow evaporation and cooling methods.65, 78
Esters Ethyl Acetate"Like dissolves like" principle; the ester solvent interacts well with the ester group of the molecule.77
Ketones AcetoneA good polar aprotic solvent that can dissolve a range of compounds. Its volatility is useful for vapor diffusion.56
Halogenated Dichloromethane (DCM)Good for dissolving many organic compounds; often used in layering and vapor diffusion due to its volatility.40
Aromatics TolueneCan interact with the pyridine ring through π-stacking. Tends to promote good crystal growth.[9]111
Ethers Diethyl Ether, Tetrahydrofuran (THF)Often used as anti-solvents in layering and vapor diffusion techniques.35, 66
Hydrocarbons Hexane, HeptaneNon-polar solvents, primarily used as anti-solvents to induce crystallization from more polar solutions.69, 98
Mixed Solvents DCM/Hexane, Acetone/WaterAllows for fine-tuning of solvent polarity to achieve ideal solubility conditions.Variable

Table 1: Recommended solvents for screening the crystallization of this compound derivatives.

Detailed Application Protocols

A. Protocol 1: Slow Evaporation

This is often the simplest method to attempt first.[9][11] It relies on the gradual removal of the solvent to increase the concentration of the solute to the point of supersaturation and subsequent crystal formation.[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-10 mg of the this compound derivative in a minimal amount (0.5-1.0 mL) of a suitable solvent (e.g., ethanol, ethyl acetate, or dichloromethane) in a small, clean vial.[12] Ensure the compound is fully dissolved. Gentle warming may be applied if necessary.

  • Setup: Cover the vial with parafilm or aluminum foil. Using a needle, pierce a few small holes in the covering to allow for slow evaporation of the solvent.[13] The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the vial in a vibration-free location at room temperature.[11] To further slow down evaporation, the setup can be placed in a refrigerator.[12]

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of crystals.

  • Troubleshooting: If an oil forms, it may be due to the compound's high solubility in the chosen solvent or the presence of impurities.[12] In such cases, try a solvent in which the compound is less soluble.[12]

slow_evaporation Start Dissolve Compound in Solvent Setup Cover Vial & Pierce Holes Start->Setup Incubate Incubate in a Vibration-Free Area Setup->Incubate Crystals Crystal Formation Incubate->Crystals

Figure 2: Workflow for the Slow Evaporation technique.

B. Protocol 2: Vapor Diffusion

This is arguably the best method for small quantities of material and often yields high-quality crystals.[9] It involves the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, which gradually decreases the solubility and induces crystallization.[3][14]

Step-by-Step Methodology:

  • Preparation:

    • Inner Vial: Dissolve 2-5 mg of the compound in a small volume (100-200 µL) of a "good" solvent (e.g., dichloromethane, toluene, or THF) in a small, open vial (e.g., a 0.5 mL microcentrifuge tube with the cap removed).

    • Outer Vial: Add a larger volume (1-2 mL) of a volatile "anti-solvent" (a solvent in which the compound is insoluble, e.g., hexane, pentane, or diethyl ether) to a larger vial or beaker.

  • Setup: Place the inner vial containing the compound solution inside the larger outer vial. Ensure the inner vial does not touch the sides of the outer vial.[12]

  • Sealing: Seal the outer vial tightly with a cap or parafilm to create a closed system.

  • Incubation: Leave the setup undisturbed at a constant temperature. The vapor from the anti-solvent will slowly diffuse into the good solvent, causing the solubility of the compound to decrease and crystals to form.

  • Solvent Choice: The anti-solvent should be more volatile than the solvent in which the compound is dissolved.[12]

C. Protocol 3: Slow Cooling

This technique is effective for compounds that exhibit a significant increase in solubility with temperature.[11]

Step-by-Step Methodology:

  • Saturated Solution: Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol or a mixed solvent system like ethyl acetate/hexane) at an elevated temperature (just below the solvent's boiling point).[11] Add the solid to the solvent and heat until it just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot solution to cool down to room temperature very slowly. To achieve slow cooling, the flask can be placed in an insulated container (like a Dewar flask filled with warm water or a styrofoam box).[11][12]

  • Further Cooling: Once at room temperature, the flask can be moved to a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal yield.

  • Crystal Quality: The rate of cooling is critical; rapid cooling often leads to the formation of small or poorly formed crystals.[1]

D. Protocol 4: Solvent Layering (Liquid-Liquid Diffusion)

This method is based on the slow diffusion of an anti-solvent into a solution of the compound.[12]

Step-by-Step Methodology:

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., dichloromethane). This solution should be denser than the anti-solvent.

  • Layering: Carefully layer a less dense, miscible anti-solvent (e.g., hexane or diethyl ether) on top of the solution.[11] This is best done in a narrow tube, like an NMR tube, by slowly dribbling the anti-solvent down the side of the tube with a syringe or pipette to create a distinct interface.[11]

  • Incubation: Cap the tube and leave it undisturbed. Over time, the solvents will slowly mix at the interface, causing the compound to crystallize.

Troubleshooting and Advanced Considerations

  • Oiling Out: If the compound separates as an oil, it may be because the solution is too concentrated or the cooling is too rapid. Try using a more dilute solution or a slower cooling rate.[12]

  • No Crystals Form: If no crystals form, the solution may not be sufficiently supersaturated. Allow more solvent to evaporate or add more anti-solvent. Scratching the inside of the vial with a glass rod can sometimes induce nucleation.[1]

  • Seeding: If you have previously obtained a small crystal, adding it to a supersaturated solution (seeding) can promote the growth of larger, higher-quality crystals.[12]

  • Co-crystallization: In some cases, adding a co-former can facilitate crystallization. For pyridine derivatives, this could involve forming a salt with a suitable acid if the compound is basic.[4][12]

Conclusion

The crystallization of this compound derivatives, while potentially challenging, is a manageable process with a systematic and informed approach. By understanding the physicochemical properties of the target molecule and methodically applying the techniques outlined in this guide, researchers can significantly increase their chances of obtaining high-quality crystals suitable for structural elucidation and further development. Patience and careful observation are key virtues in the art and science of crystallization.[11]

References

  • University of Fribourg Chemistry Department. (n.d.). Guide for crystallization.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1861. [Link]
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.
  • University of Washington, Department of Chemistry. (2006, January 8). Crystallisation Techniques.
  • Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Nichols, L. (2022, April 7). 3: Crystallization. Chemistry LibreTexts.
  • Castaneda, R., & Gabidullin, B. (2019). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry.
  • PubChem. (n.d.). 4-Ethynylpyridine. National Center for Biotechnology Information.
  • Trasi, N. S., Baird, J. A., Kestur, U. S., & Taylor, L. S. (2014). Factors influencing crystal growth rates from undercooled liquids of pharmaceutical compounds. The Journal of Physical Chemistry B, 118(33), 9974–9982. [Link]
  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
  • Wikipedia. (2023, December 19). Crystal polymorphism.
  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion.
  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Lee, A. Y., et al. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. Journal of Pharmaceutical Analysis, 12(1), 1-13. [Link]
  • Scribd. (n.d.). Factors Affecting The Growth Process.
  • International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography.
  • Chayen, N. E. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1348, 1-13. [Link]
  • Wikipedia. (2023, December 19). Crystal polymorphism.
  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds.
  • ACS Publications. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir.
  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion.
  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds.
  • ResearchGate. (2025, August 7). Factors Influencing Crystal Growth Rates from Undercooled Liquids of Pharmaceutical Compounds.
  • International Union of Crystallography Journals. (2005). Polymorphism in co-crystals and pharmaceutical co-crystals.
  • Nature. (2024, January 21). Crystallization from solution versus mechanochemistry to obtain double-drug multicomponent crystals of ethacridine with salicylic/acetylsalicylic acids.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3.
  • PMC. (2016, February 16). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound.

Sources

The Alkyne Keystone: Methyl 5-ethynylpyridine-2-carboxylate as a Versatile Precursor for Advanced Molecular Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Click-Ready Scaffold

In the landscape of molecular imaging, the quest for precision and versatility in probe design is paramount. Imaging agents, whether for Positron Emission Tomography (PET) or fluorescence microscopy, must not only exhibit high affinity and specificity for their biological targets but also be amenable to robust and efficient labeling strategies. Methyl 5-ethynylpyridine-2-carboxylate has emerged as a key building block in this endeavor, offering a unique combination of a bioorthogonal alkyne handle and a modifiable pyridine scaffold. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this precursor for the synthesis of next-generation imaging agents. We will delve into the underlying chemical principles, provide detailed experimental protocols, and showcase the potential of this molecule to unlock new avenues in diagnostic and therapeutic research.

The terminal alkyne group is the cornerstone of this precursor's utility, serving as a reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This highly efficient and specific reaction allows for the covalent attachment of a payload—be it a positron-emitting radionuclide for PET imaging or a fluorophore for optical imaging—under mild conditions, often in the final step of the synthesis.[1][3] This late-stage functionalization is particularly advantageous in radiochemistry, where the short half-life of radionuclides like fluorine-18 necessitates rapid and high-yielding reactions.[2][3]

Chemical Properties and Synthesis of this compound

This compound is a heteroaromatic compound featuring a pyridine ring substituted with a methyl ester at the 2-position and an ethynyl group at the 5-position.[4] The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group influences the reactivity of the alkyne, making it a suitable substrate for various coupling reactions.

Synthesis via Sonogashira Coupling: A Protocol

The most common and effective method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[5][6][7] This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5][7]

Below is a representative protocol for the synthesis of this compound from Methyl 5-bromopyridine-2-carboxylate and a protected alkyne source.

Table 1: Reagents and Materials for Sonogashira Coupling

Reagent/MaterialPurpose
Methyl 5-bromopyridine-2-carboxylateStarting material (aryl halide)
Ethynyltrimethylsilane (TMS-acetylene)Alkyne source (protected)
Bis(triphenylphosphine)palladium(II) dichloridePalladium catalyst
Copper(I) iodide (CuI)Co-catalyst
Triethylamine (TEA)Base and solvent
Tetrahydrofuran (THF), anhydrousSolvent
Potassium carbonate (K2CO3)For deprotection of the silyl group
Methanol (MeOH)Solvent for deprotection
Diethyl etherFor extraction
Saturated aqueous NaCl solution (brine)For washing during workup
Anhydrous magnesium sulfate (MgSO4)Drying agent
Silica gelFor column chromatography
Hexane and Ethyl acetateSolvents for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Methyl 5-bromopyridine-2-carboxylate (1.0 eq) in a mixture of anhydrous THF and triethylamine (2:1 v/v).

  • Addition of Reagents: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq). The mixture may turn yellow or brown.

  • Addition of Alkyne: Slowly add ethynyltrimethylsilane (1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude product in methanol and add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 2-4 hours until the trimethylsilyl (TMS) group is completely removed (monitored by TLC).

  • Extraction: Remove the methanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Application in PET Imaging Agent Development

The alkyne functionality of this compound is an ideal handle for the introduction of positron-emitting radionuclides via click chemistry.[1][2] A common strategy involves the reaction of the alkyne with an azide-functionalized prosthetic group that has been pre-labeled with a radionuclide, such as fluorine-18.[2][3]

Protocol for ¹⁸F-Labeling via Click Chemistry

This protocol describes a two-step approach for the synthesis of a generic ¹⁸F-labeled PET tracer using this compound as the precursor. The first step is the synthesis of an azide-containing prosthetic group, [¹⁸F]fluoroethyl azide, followed by its click reaction with the precursor.

Table 2: Key Parameters for ¹⁸F-Labeling and Click Reaction

ParameterValue/Condition
RadionuclideFluorine-18 (¹⁸F)
Precursor for labeling2-Azidoethyl-tosylate
Labeling reactionNucleophilic substitution with [¹⁸F]fluoride
Click Reaction TypeCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Alkyne PrecursorThis compound
Catalyst SystemCopper(II) sulfate and a reducing agent (e.g., sodium ascorbate) or a pre-formed Cu(I) source
Solvent for Click ReactionA mixture of water and a co-solvent like t-butanol or DMF
Reaction TemperatureRoom temperature to slightly elevated (e.g., 40-50 °C)
Purification MethodSolid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC)

Step-by-Step Protocol:

  • Synthesis of [¹⁸F]Fluoroethyl Azide:

    • Produce [¹⁸F]fluoride via cyclotron and trap it on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel containing Kryptofix 2.2.2 (K222) and potassium carbonate.

    • Azeotropically dry the mixture.

    • Add a solution of 2-azidoethyl-tosylate in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K222 complex.

    • Heat the reaction mixture at 80-100 °C for 10-15 minutes.

    • Purify the resulting [¹⁸F]fluoroethyl azide by passing the reaction mixture through a silica SPE cartridge.

  • Click Reaction with this compound:

    • In a separate vial, prepare a solution of this compound (1-2 mg) in a suitable solvent (e.g., DMF or t-butanol/water).

    • Add a freshly prepared solution of sodium ascorbate (as a reducing agent) and copper(II) sulfate to the precursor solution.

    • Add the purified [¹⁸F]fluoroethyl azide to this mixture.

    • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40 °C) for 15-20 minutes.

    • Quench the reaction and purify the final ¹⁸F-labeled tracer using analytical or semi-preparative HPLC.

Workflow for PET Tracer Synthesis

G cluster_0 Step 1: Synthesis of [¹⁸F]Fluoroethyl Azide cluster_1 Step 2: Click Reaction cluster_2 Final Purification A [¹⁸F]Fluoride Production (Cyclotron) B Trapping on Anion Exchange Cartridge A->B C Elution and Drying (K222/K2CO3) B->C D Nucleophilic Substitution (2-Azidoethyl-tosylate) C->D E Purification (SPE) D->E I Addition of [¹⁸F]Fluoroethyl Azide E->I F Methyl 5-ethynylpyridine- 2-carboxylate H Reaction Mixture F->H G Cu(II)SO4 / Na Ascorbate G->H J Final ¹⁸F-labeled Tracer H->J I->H K HPLC Purification J->K

Caption: Workflow for the synthesis of an ¹⁸F-labeled PET tracer.

Application in Fluorescence Imaging

The versatile alkyne handle of this compound also allows for its conjugation to fluorescent dyes for applications in cellular and in vivo optical imaging. By reacting the precursor with an azide-functionalized fluorophore, a wide variety of fluorescent probes can be synthesized.

Protocol for Synthesis of a Fluorescent Probe

This protocol outlines the synthesis of a fluorescent probe by conjugating this compound with a commercially available azide-functionalized fluorophore (e.g., an Alexa Fluor or a cyanine dye azide).

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, dissolve this compound (1.2 eq) and the azide-functionalized fluorophore (1.0 eq) in a mixture of DMSO and water.

  • Catalyst Preparation: In a separate tube, prepare a fresh solution of copper(II) sulfate and a reducing agent like sodium ascorbate in water.

  • Click Reaction: Add the catalyst solution to the solution of the precursor and the fluorophore.

  • Incubation: Protect the reaction from light and allow it to proceed at room temperature for 1-2 hours. The progress can be monitored by HPLC.

  • Purification: Upon completion, the fluorescent probe can be purified by preparative HPLC to remove unreacted starting materials and the catalyst.

Logical Relationship of Components in a Fluorescent Probe

G cluster_0 This compound Derivative cluster_1 Fluorophore A Pyridine Scaffold Linker Targeting Moiety C Click Reaction (CuAAC) A:f1->C B Azide-functionalized Fluorophore B:f0->C D Final Fluorescent Probe Pyridine-Targeting Moiety Triazole Linker Fluorophore C->D:f2

Caption: Component assembly for a fluorescent probe.

Conclusion and Future Perspectives

This compound represents a powerful and versatile platform for the development of advanced molecular imaging agents. Its click-ready alkyne functionality allows for the straightforward and efficient incorporation of both radionuclides and fluorophores, enabling the creation of a diverse range of probes for PET and fluorescence imaging. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the potential of this valuable precursor in their own work. Future developments may include the derivatization of the pyridine ring or the carboxylate group to introduce targeting moieties, further expanding the applications of this keystone molecule in the exciting field of molecular imaging.

References

  • Quinazoline-2-Carboxamides as Selective PET Radiotracers for Matrix Metalloproteinase-13 Imaging in Atherosclerosis. Journal of Medicinal Chemistry, 2023. URL
  • Sonogashira Coupling. Organic Chemistry Portal. URL
  • 5-ethyl-2-methylpyridine. Organic Syntheses Procedure. URL
  • Molecules Special Issue: Synthesis and Applic
  • Click Chemistry and Radiochemistry: An Update.
  • Sonogashira Coupling. Chemistry LibreTexts, 2024. URL
  • Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. PMC - PubMed Central. URL
  • Synthesis of fluorescent probes. The Royal Society of Chemistry. URL
  • ¹⁸F-Labeling Using Click Cycloadditions. PMC - NIH. URL
  • Process for the production of 2-methyl-5-ethyl pyridine.
  • 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine. NCBI. URL
  • Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging. Frontiers. URL
  • Natural-product-based fluorescent probes: recent advances and applic
  • A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine.
  • Sonogashira coupling. Wikipedia. URL
  • Fluorophores to Synthesize Small-Molecule Fluorescent Probes. Labinsights. URL
  • A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing. URL
  • ¹⁸F-labeling using " click-chemistry ".
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • This compound | 17880-61-4 | SAA88061. Biosynth. URL
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Synthesis, Properties and Applications of Novel Triaminopyridine-Based Fluorescent Probes Based on Aie Effect.
  • Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. MDPI. URL

Sources

Application Notes and Protocols: Methyl 5-ethynylpyridine-2-carboxylate in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Multifunctional Building Block for Advanced Materials

Methyl 5-ethynylpyridine-2-carboxylate, and its corresponding carboxylic acid, represents a class of highly versatile organic building blocks engineered for the precise construction of advanced functional materials. The molecule's architecture is uniquely suited for applications in materials science, offering three key reactive sites:

  • The Pyridine-2-carboxylate Moiety: This bidentate N,O-chelating group serves as a robust coordination site for metal ions, making its hydrolyzed form, 5-ethynylpyridine-2-carboxylic acid, an ideal linker for the directed assembly of Metal-Organic Frameworks (MOFs) and coordination polymers.

  • The 5-Ethynyl Group: This terminal alkyne is a powerful and versatile functional handle. It can be used directly in polymerization reactions or, more strategically, serve as a reactive site for post-synthetic modification (PSM) within a pre-formed material, most notably via azide-alkyne "click" chemistry.

  • The Methyl Ester: In its as-supplied form, the methyl ester provides enhanced solubility in organic solvents, making it particularly suitable for solution-phase reactions such as cross-coupling polymerizations.

This guide provides researchers, scientists, and drug development professionals with detailed protocols and technical insights for leveraging this molecule in two primary domains: the functionalization of Metal-Organic Frameworks and the synthesis of novel π-conjugated polymers.

Physicochemical Properties

PropertyValue
Chemical Formula C₉H₇NO₂
Molar Mass 161.16 g/mol
CAS Number 17880-61-4
Appearance Off-white to yellow solid
Solubility Soluble in DMF, DMSO, CH₂Cl₂, CHCl₃

Application Area 1: Functionalization of Metal-Organic Frameworks (MOFs)

The most sophisticated application of this linker is not in the de novo synthesis of a new MOF, but in the precise, post-synthetic functionalization of existing, highly stable frameworks. The terminal ethynyl group serves as a latent reactive site for covalently "clicking" molecules into the MOF's pores. This allows for the creation of custom chemical environments within a robust, crystalline scaffold.

Workflow Overview: From Parent MOF to Functionalized Framework

The overall strategy involves a two-step process: first, the ethynyl-functional linker is incorporated into a parent MOF structure via exchange, and second, this new functionality is exploited in a highly efficient click reaction.

MOF_Functionalization_Workflow cluster_0 Step 1: Linker Incorporation cluster_1 Step 2: Post-Synthetic Modification (PSM) A Parent MOF (e.g., UiO-67) C Solvent-Assisted Linker Exchange (SALE) A->C B 5-ethynylpyridine- 2-carboxylic acid (Hydrolyzed Linker) B->C D Ethynyl-Functionalized MOF C->D Linker swap F Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) D->F D->F 'Click' Reaction E Functional Molecule with Azide Group (R-N3) E->F G Final Functionalized MOF with Triazole Linkage F->G Covalent bond formation

Caption: Workflow for MOF functionalization via linker exchange and click chemistry.

Protocol 1.1: Incorporation of 5-ethynylpyridine-2-carboxylate via Solvent-Assisted Linker Exchange (SALE)

Rationale: This protocol uses a stable, well-characterized Zirconium-based MOF, UiO-67, as the parent framework. Its standard linker (biphenyl-4,4'-dicarboxylic acid) can be partially or fully exchanged with 5-ethynylpyridine-2-carboxylic acid. The choice of a high-boiling point solvent like DMF is crucial to provide the thermal energy needed to facilitate the reversible linker coordination/decoordination process that drives the exchange.

Materials:

  • Parent MOF: UiO-67 (activated)

  • Linker: 5-ethynylpyridine-2-carboxylic acid (hydrolyze the methyl ester by stirring with 2 eq. LiOH in THF/water overnight, followed by acidic workup)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Equipment: Scintillation vials (20 mL), oven or heating block, centrifuge.

Procedure:

  • Preparation: In a 20 mL scintillation vial, suspend 20 mg of activated UiO-67 in 10 mL of anhydrous DMF.

  • Linker Solution: Prepare a stock solution of 5-ethynylpyridine-2-carboxylic acid in DMF at a concentration of 2 mg/mL.

  • Exchange Reaction: Add 1.0 mL of the linker solution to the MOF suspension (this represents a significant molar excess of the incoming linker).

  • Heating: Seal the vial tightly and place it in an oven or heating block set to 100 °C for 24-72 hours. The duration determines the degree of exchange.

  • Purification: After cooling to room temperature, pellet the MOF crystals by centrifugation (e.g., 8000 rpm for 10 minutes).

  • Washing: Carefully decant the supernatant, which contains the displaced original linkers and excess new linkers. Re-disperse the MOF pellet in 15 mL of fresh DMF and vortex thoroughly. Centrifuge and decant again. Repeat this washing step three times to ensure complete removal of unreacted species.

  • Solvent Exchange & Activation: To remove the high-boiling DMF from the pores, wash the MOF pellet three times with a more volatile solvent like acetone. Finally, activate the ethynyl-functionalized MOF by heating under high vacuum (e.g., at 120 °C) for 12 hours.

  • Validation: Confirm successful linker incorporation by digesting a small sample of the MOF (e.g., in D₂SO₄/DMSO-d₆) and analyzing by ¹H NMR to determine the ratio of the original to the new linker. Powder X-ray Diffraction (PXRD) should be used to confirm the retention of the MOF's crystallinity.

Protocol 1.2: Post-Synthetic Modification via Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: This protocol demonstrates how to utilize the newly installed ethynyl group. The CuAAC "click" reaction is chosen for its high efficiency, orthogonality (it doesn't interfere with the MOF structure), and mild reaction conditions.[1] A fluorescent azide is used here as a model to provide a clear analytical signal (fluorescence) confirming successful covalent modification.

Caption: CuAAC "click" reaction on an ethynyl-functionalized MOF linker.

Materials:

  • Ethynyl-Functionalized MOF (from Protocol 1.1)

  • Azide reagent: e.g., 3-azido-7-hydroxycoumarin (a fluorescent dye)

  • Catalyst: Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(CH₃CN)₄]PF₆)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, suspend 15 mg of the ethynyl-functionalized MOF in 5 mL of anhydrous DMF in a 10 mL vial.

  • Reagent Addition: Add 5 mg of the azide reagent and 1 mg of the copper catalyst to the suspension.

  • Reaction: Seal the vial and stir the suspension at room temperature for 24 hours, protected from light.

  • Purification: Pellet the MOF by centrifugation. Wash thoroughly (at least 3 times) with fresh DMF to remove unreacted reagents and the catalyst.

  • Solvent Exchange: Wash the MOF three times with acetone to remove DMF.

  • Drying: Dry the final, functionalized MOF under vacuum.

  • Validation: Successful "clicking" can be confirmed by various methods. A digested sample can be analyzed by NMR. For a fluorescent tag, the solid MOF can be analyzed by fluorescence spectroscopy, which should show a strong emission characteristic of the coumarin dye, absent in the pre-clicked material.

Application Area 2: Synthesis of Conjugated Polymers

This compound is an excellent monomer for synthesizing π-conjugated polymers. The rigid pyridine ring and the ethynyl unit contribute to a planar, conjugated backbone, while the ester group enhances solubility for processing. The Sonogashira cross-coupling reaction is the premier method for this type of polymerization.

Protocol 2.1: Synthesis of a Poly(arylene ethynylene) via Sonogashira Polymerization

Rationale: This protocol describes the copolymerization of this compound with a dihaloaromatic partner, 1,4-diiodo-2,5-bis(octyloxy)benzene. The long alkoxy chains on the co-monomer are essential for ensuring the resulting polymer remains soluble in common organic solvents. The catalyst system, Pd(PPh₃)₄/CuI, is a standard and highly effective choice for Sonogashira couplings. The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative homocoupling of the alkyne (Glaser coupling), which would terminate chain growth.

Polymerization_Workflow A Monomers + Co-monomer C Catalyst Loading (Pd(PPh₃)₄ / CuI) Inert Atmosphere A->C B Solvent + Base (Toluene/Diisopropylamine) B->C D Polymerization (e.g., 70°C, 48h) C->D E Precipitation (in Methanol) D->E F Purification (Soxhlet Extraction) E->F G Final Polymer F->G

Caption: General workflow for Sonogashira polymerization and purification.

Materials:

  • Monomer 1: this compound

  • Monomer 2: 1,4-diiodo-2,5-bis(octyloxy)benzene

  • Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Copper(I) iodide (CuI)

  • Solvents: Toluene (anhydrous), Diisopropylamine (DIPA, distilled)

  • Purification Solvents: Methanol, Acetone, Hexanes, Chloroform

  • Equipment: Schlenk flask, condenser, magnetic stirrer/hotplate, inert gas line (Argon), Soxhlet extractor.

Procedure:

  • Setup: Assemble a Schlenk flask with a condenser under an Argon atmosphere.

  • Reagent Loading: To the flask, add this compound (161 mg, 1.0 mmol), 1,4-diiodo-2,5-bis(octyloxy)benzene (588 mg, 1.0 mmol), Pd(PPh₃)₄ (23 mg, 0.02 mmol), and CuI (4 mg, 0.02 mmol).

  • Solvent Addition: Add 15 mL of anhydrous toluene and 5 mL of diisopropylamine via syringe. The base (DIPA) acts as both a solvent and an acid scavenger for the HI produced.

  • Polymerization: Heat the reaction mixture to 70 °C with vigorous stirring. The reaction progress can be monitored by the increasing viscosity of the solution. Allow the reaction to proceed for 48 hours under Argon.

  • Workup & Precipitation: Cool the reaction to room temperature. Pour the viscous polymer solution slowly into a beaker containing 300 mL of rapidly stirring methanol. The polymer will precipitate as a fibrous solid.

  • Initial Filtration: Collect the solid by filtration, washing with additional methanol.

  • Purification (Soxhlet Extraction): This step is critical to remove residual catalyst and oligomers. Place the crude polymer in a cellulose thimble and perform sequential extractions in a Soxhlet apparatus with acetone (to remove monomers/oligomers), hexanes (to remove more oligomers), and finally chloroform (to collect the pure polymer).

  • Final Isolation: Collect the chloroform fraction and concentrate it by rotary evaporation. Precipitate the pure polymer again in methanol, filter, and dry under high vacuum.

  • Validation: The final polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). ¹H NMR can confirm the polymer structure, and UV-Vis/Photoluminescence spectroscopy can be used to investigate its optical properties.

Safety and Handling

  • This compound: May cause skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Use in a well-ventilated area or chemical fume hood.

  • Solvents: DMF is a reproductive hazard. Toluene and other organic solvents are flammable. Handle all solvents in a fume hood.

  • Catalysts: Palladium and copper catalysts are toxic. Avoid inhalation of powders.

  • Inert Atmosphere Techniques: Sonogashira polymerization is sensitive to oxygen. Proper use of Schlenk line or glovebox techniques is required for best results.

References

  • Cohen, S. M., et al. (2013). Post synthetic exchange enables orthogonal click chemistry in a metal organic framework. Chemical Communications.
  • Wöll, C., et al. (2014). Post-Synthetic Modification of Metal-Organic Framework Thin Films Using Click Chemistry: The Importance of Strained C-C Triple Bonds. Journal of the American Chemical Society.
  • Mandal, S., et al. (2021). Post‐Synthetic Modification of Metal–Organic Frameworks Toward Applications. Advanced Functional Materials.
  • Cohen, S. M. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Accounts of Chemical Research.
  • Li, B., et al. (2018). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A.

Sources

synthesis of heterocyclic compounds from Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Synthesis of Heterocyclic Compounds from Methyl 5-ethynylpyridine-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

This compound: A Versatile Scaffold for the Synthesis of Novel Heterocycles

Abstract Pyridine and its fused derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and functional properties.[1][2] this compound is an exceptionally valuable starting material, possessing three distinct points of reactivity: the terminal alkyne, the electron-deficient pyridine ring, and the methyl ester. This trifecta of functionality allows for a diverse range of chemical transformations, enabling the construction of complex polycyclic and heterocyclic systems. This guide provides an in-depth exploration of synthetic strategies, including cycloaddition reactions, transition-metal-catalyzed cyclizations, and condensation/annulation sequences, to leverage this versatile building block. Detailed, field-tested protocols are provided to illustrate the practical application of these methodologies.

Strategic Overview: The Synthetic Potential

The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The terminal alkyne is a prime substrate for cycloadditions and metal-catalyzed couplings, while the ester can be readily modified to participate in condensation reactions. Furthermore, the pyridine nitrogen influences the reactivity of the entire molecule, often directing the regiochemical outcome of reactions.

G cluster_reactions Key Synthetic Pathways cluster_products Resulting Heterocyclic Cores start This compound cyclo [n+2] Cycloaddition Reactions start->cyclo metal Transition-Metal-Catalyzed Cyclization & Coupling start->metal annul Condensation & Annulation start->annul prod_cyclo Isoxazoles, Pyrazoles, Triazoles, Pyridones cyclo->prod_cyclo Forms 5- or 6-membered rings at the alkyne prod_metal Indolizines, Fused Pyridines, Substituted Alkynes metal->prod_metal Builds complexity via C-C and C-N bond formation prod_annul Pyrido[2,3-d]pyrimidines, Pyrazolo[3,4-b]pyridines annul->prod_annul Builds fused rings onto the pyridine core

Caption: Synthetic pathways from this compound.

Cycloaddition Reactions: Building Rings on the Alkyne Moiety

The electron-deficient nature of the alkyne, influenced by the adjacent pyridine ring, makes it an excellent reaction partner in various cycloaddition reactions. These reactions are powerful tools for constructing five- and six-membered heterocyclic rings with high stereocontrol.[3]

The reaction of the alkyne with a 1,3-dipole provides direct access to five-membered heterocycles.[3] The regioselectivity of these reactions is often governed by the electronic properties of both the alkyne and the dipole.[4] For instance, reaction with nitrile oxides, generated in situ, is expected to yield isoxazoles, while azides would produce triazoles.

Causality Behind Experimental Choices: The choice of dipole dictates the resulting heterocycle. The reaction conditions are typically mild, proceeding at room temperature, which helps to minimize side reactions and preserve sensitive functional groups. The in situ generation of unstable dipoles, like nitrile oxides from hydroximoyl chlorides, is a standard technique to ensure high reactivity and avoid decomposition.

Protocol 2.1: Synthesis of Methyl 5-(3-phenyl-1,2-oxazol-5-yl)pyridine-2-carboxylate

This protocol describes a classic [3+2] cycloaddition to form an isoxazole ring.

Workflow Diagram:

G cluster_workflow Protocol 2.1 Workflow A 1. Dissolve Starting Material & Aldoxime B 2. Add Base for In Situ Dipole Generation A->B C 3. Reaction at RT B->C D 4. Aqueous Workup C->D E 5. Purification via Column Chromatography D->E

Caption: Workflow for the [3+2] cycloaddition protocol.

Materials & Reagents:

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents
This compound 161.16 1.0 1.0
Benzaldoxime 121.14 1.1 1.1
N-Chlorosuccinimide (NCS) 133.53 1.1 1.1
Triethylamine (Et₃N) 101.19 1.5 1.5

| Dichloromethane (DCM) | - | 20 mL | - |

Step-by-Step Protocol:

  • To a stirred solution of benzaldoxime (1.1 mmol) in dry DCM (10 mL) at 0 °C, add N-Chlorosuccinimide (1.1 mmol) portion-wise over 10 minutes. Stir the mixture for 1 hour at 0 °C to generate the hydroximoyl chloride.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Add triethylamine (1.5 mmol) dropwise to the solution at 0 °C. The addition of base generates the benzonitrile N-oxide in situ, which immediately begins to react.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the title compound.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The regiochemistry can be confirmed by 2D NMR experiments like HMBC.[5]

  • Expected Yield: 75-85%.

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis provides a powerful platform for constructing complex molecular architectures from simple precursors.[6] Catalysts based on palladium, copper, rhodium, and iron are instrumental in forming C-C and C-N bonds, enabling a wide range of cyclization and coupling reactions.[6][7]

The synthesis of fused nitrogen heterocycles is of great interest in drug discovery.[1] Iron-catalyzed cyclization of compounds with appropriately positioned reactive groups can lead to the formation of fused ring systems like pyrido[2,3-d]pyrimidines.[6] This often requires prior modification of the ester group to an amidine or a related nitrogen-containing functionality.

Causality Behind Experimental Choices: The transformation of the methyl ester into a more reactive intermediate is a key preliminary step. Conversion to an N,N-dimethylformamidine allows for subsequent cyclization with an appropriate partner. Iron catalysis is chosen for its low cost, low toxicity, and proven efficacy in facilitating C-N bond formation for pyrimidine synthesis.[6]

Protocol 3.1: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This two-step protocol first modifies the starting material and then performs an iron-catalyzed annulation.

Workflow Diagram:

G cluster_step1 Step 1: Amidine Formation cluster_step2 Step 2: Iron-Catalyzed Annulation A 1a. Ester to Amide Conversion (NH₃) B 1b. Amide to Nitrile (Dehydration) A->B C 1c. Nitrile to Amidine (Pinner Reaction) B->C D 2a. Combine Amidine with α,β-unsaturated ketone C->D Intermediate Isolation E 2b. Add Iron Catalyst and Heat D->E F 2c. Workup and Purification E->F

Caption: Two-stage workflow for Pyrido[2,3-d]pyrimidine synthesis.

Step A: Synthesis of 5-ethynylpyridine-2-carboxamide

  • Bubble ammonia gas through a solution of this compound (1.0 mmol) in methanol (20 mL) at 0 °C for 30 minutes.

  • Seal the reaction vessel and stir at room temperature for 24 hours.

  • Concentrate the mixture in vacuo. The resulting solid is typically used without further purification.

Step B: Iron-Catalyzed Annulation This step is based on general principles of iron-catalyzed pyrimidine synthesis.[6]

Materials & Reagents:

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents
5-ethynylpyridine-2-carboxamidine ~146.16 1.0 1.0
Benzylideneacetone 146.19 1.0 1.0
FeCl₃ 162.20 0.1 0.1

| 1,4-Dioxane | - | 15 mL | - |

Step-by-Step Protocol:

  • Note: The synthesis of the carboxamidine from the amide is a standard multi-step process (e.g., via the nitrile) and is assumed as a prerequisite for this step.

  • In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine 5-ethynylpyridine-2-carboxamidine hydrochloride (1.0 mmol), benzylideneacetone (1.0 mmol), and anhydrous FeCl₃ (0.1 mmol).

  • Add dry 1,4-dioxane (15 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, appropriate eluent) to yield the desired 7-ethynyl-2-methyl-4-phenylpyrido[2,3-d]pyrimidine.

  • Characterization: Confirm the structure via NMR, MS, and IR spectroscopy. The successful annulation will be evident from the appearance of signals corresponding to the new pyrimidine ring and the loss of the amidine protons.

  • Expected Yield: 50-65%.

Summary and Outlook

This compound serves as a powerful and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this guide demonstrate its utility in fundamental synthetic transformations, including cycloadditions and transition-metal-catalyzed annulations. The ability to selectively functionalize the alkyne or engage the pyridine core in ring-forming reactions allows for rapid generation of molecular complexity. These strategies are highly relevant for professionals in drug discovery and materials science, providing reliable pathways to novel chemical entities with significant therapeutic and functional potential. Future work could explore multicomponent reactions[8][9] or photochemical transformations[3] to further expand the library of accessible heterocycles from this valuable starting material.

References
  • ResearchG
  • NIH National Library of Medicine.Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. [Link]
  • ResearchGate.
  • ResearchGate.
  • NIH National Library of Medicine.
  • PubMed Central.Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. [Link]
  • PubMed.Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. [Link]
  • Der Pharma Chemica.
  • RSC Publishing.Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids. [Link]
  • PubMed Central.Switchable Cycloadditions of Mesoionic Dipoles: Refreshing up a Regioselective Approach to Two Distinctive Heterocycles. [Link]
  • MDPI.Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. [Link]
  • MDPI.
  • International Journal of Pharmaceutical Sciences.Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]
  • MDPI.[4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. [Link]
  • European Journal of Chemistry.
  • PubMed.
  • Frontiers.Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]
  • Semantic Scholar.Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. [Link]
  • NIH National Library of Medicine.Spectral Assignment in the [3 + 2] Cycloadditions of Methyl (2E)-3-(Acridin-4-yl). [Link]
  • ResearchGate.A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. [Link]
  • Chemistry LibreTexts.1.2: Cycloaddition Reactions. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 5-Ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, recognized for its prevalence in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to modulate the physicochemical properties of a molecule—such as solubility and metabolic stability—make it a privileged structure in medicinal chemistry.[1] The introduction of diverse substituents onto the pyridine ring is a critical strategy for optimizing the potency, selectivity, and pharmacokinetic profiles of drug candidates.[3]

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, providing a powerful toolkit for the construction of carbon-carbon and carbon-heteroatom bonds.[4][5] Among these, the Sonogashira, Suzuki-Miyaura, and Stille couplings are particularly effective for the derivatization of functionalized alkynes like Methyl 5-ethynylpyridine-2-carboxylate.[5][6][7] This application note provides detailed protocols and expert insights into the palladium-catalyzed cross-coupling of this compound, a versatile building block for the synthesis of novel pharmaceutical intermediates. We will delve into the mechanistic nuances of each reaction, explain the rationale behind the choice of catalysts, ligands, and reaction conditions, and provide step-by-step procedures to empower researchers in their drug discovery endeavors.

Understanding the Substrate: this compound

This compound is a bifunctional molecule featuring a terminal alkyne and a pyridine ring substituted with an electron-withdrawing methyl ester group. This electronic feature makes the terminal alkyne proton more acidic, facilitating its activation in cross-coupling reactions. However, the pyridine nitrogen can also coordinate to the palladium catalyst, potentially influencing its catalytic activity.[8] Careful selection of ligands and reaction conditions is therefore crucial to achieve high yields and avoid catalyst inhibition. This compound is commercially available from suppliers such as Biosynth.[9]

Sonogashira Coupling: A Premier Method for Arylalkyne Synthesis

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][10] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[6]

Mechanistic Rationale

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10] The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[10]

Experimental Workflow: Sonogashira Coupling

reagents Combine this compound, aryl halide, Pd catalyst, Cu(I) salt, and base in solvent degas Degas the reaction mixture (e.g., with argon or nitrogen) reagents->degas heat Heat the reaction to the specified temperature degas->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Perform aqueous workup and extraction monitor->workup purify Purify the product by column chromatography workup->purify

Caption: General workflow for Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

Materials:

  • This compound (1.0 equiv)

  • 4-Iodoanisole (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add this compound, 4-iodoanisole, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 5-((4-methoxyphenyl)ethynyl)pyridine-2-carboxylate.

Suzuki-Miyaura Coupling: Versatile C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and halides or triflates.[5][7] While typically used to couple aryl halides with arylboronic acids, it can also be adapted for the coupling of terminal alkynes.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) species then undergoes transmetalation with a boronate species, which is formed by the reaction of the boronic acid with a base. The subsequent reductive elimination from the diorganopalladium(II) complex furnishes the coupled product and regenerates the palladium(0) catalyst.[7] For alkynes, the reaction can proceed via an alkynylboronate intermediate.

Experimental Workflow: Suzuki-Miyaura Coupling

reagents Combine this compound, arylboronic acid, Pd catalyst, ligand, and base in solvent degas Degas the reaction mixture (e.g., with argon or nitrogen) reagents->degas heat Heat the reaction to the specified temperature degas->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Perform aqueous workup and extraction monitor->workup purify Purify the product by column chromatography workup->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Note: This is a two-step, one-pot procedure involving the formation of an alkynylboronate intermediate.

Materials:

  • This compound (1.0 equiv)

  • Pinacolborane (1.1 equiv)

  • Phenyl iodide (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Step 1: Formation of the Alkynylboronate:

    • To a dry, argon-flushed flask, add this compound and anhydrous 1,4-dioxane.

    • Add pinacolborane and a catalytic amount of a suitable catalyst for hydroboration (e.g., a rhodium or iridium complex).

    • Stir at room temperature until the formation of the alkynylboronate is complete (monitor by NMR or GC-MS).

  • Step 2: Cross-Coupling:

    • To the reaction mixture containing the in situ generated alkynylboronate, add phenyl iodide, Pd(dppf)Cl₂, and potassium carbonate.

    • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Stille Coupling: A Robust Method Utilizing Organostannanes

The Stille reaction offers a reliable method for carbon-carbon bond formation by coupling an organostannane with an organic halide or triflate.[11][12] It is known for its tolerance of a wide range of functional groups.[13]

Mechanistic Rationale

The Stille coupling mechanism is similar to that of the Suzuki coupling.[11] It involves the oxidative addition of the organic halide to a palladium(0) catalyst, followed by transmetalation with the organostannane reagent. The resulting diorganopalladium(II) intermediate then undergoes reductive elimination to give the coupled product and regenerate the palladium(0) catalyst.[11]

Experimental Workflow: Stille Coupling

reagents Combine this compound, organostannane, Pd catalyst, and ligand in solvent degas Degas the reaction mixture (e.g., with argon or nitrogen) reagents->degas heat Heat the reaction to the specified temperature degas->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Perform aqueous workup and extraction monitor->workup purify Purify the product by column chromatography workup->purify

Caption: General workflow for Stille coupling.

Detailed Protocol: Stille Coupling of this compound with (4-Fluorophenyl)tributylstannane

Materials:

  • This compound (This would first need to be converted to the corresponding 5-halopyridine derivative, e.g., Methyl 5-iodopyridine-2-carboxylate)

  • (4-Fluorophenyl)tributylstannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, argon-flushed flask, add Methyl 5-iodopyridine-2-carboxylate, (4-fluorophenyl)tributylstannane, and Pd(PPh₃)₄.

  • Add anhydrous DMF and degas the mixture with a stream of argon for 15 minutes.

  • Heat the reaction to 90-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Summary of Reaction Parameters

ReactionCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)
Sonogashira Aryl HalidePdCl₂(PPh₃)₂ / CuITEATHF25-60
Suzuki-Miyaura Arylboronic AcidPd(dppf)Cl₂K₂CO₃1,4-Dioxane80-100
Stille OrganostannanePd(PPh₃)₄NoneDMF90-110

Catalytic Cycles

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Pd(0)L2->Pd(0)L2 Ar-C≡CR Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Pd(0)L2->Pd(II)(Ar)(X)L2 Oxidative Addition (Ar-X) Pd(II)(Ar)(C≡CR)L2 Pd(II)(Ar)(C≡CR)L2 Pd(II)(Ar)(X)L2->Pd(II)(Ar)(C≡CR)L2 Transmetalation (Cu-C≡CR) Pd(II)(Ar)(C≡CR)L2->Pd(0)L2 Reductive Elimination H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR Base, CuX Cu-C≡CR->H-C≡CR

Caption: Sonogashira catalytic cycle.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle cluster_boron Boron Activation Pd(0)L2 Pd(0)L2 Pd(0)L2->Pd(0)L2 Ar-Ar' Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Pd(0)L2->Pd(II)(Ar)(X)L2 Oxidative Addition (Ar-X) Pd(II)(Ar)(Ar')L2 Pd(II)(Ar)(Ar')L2 Pd(II)(Ar)(X)L2->Pd(II)(Ar)(Ar')L2 Transmetalation (Ar'-B(OR)2) Pd(II)(Ar)(Ar')L2->Pd(0)L2 Reductive Elimination Ar'-B(OH)2 Ar'-B(OH)2 [Ar'-B(OH)3]- [Ar'-B(OH)3]- Ar'-B(OH)2->[Ar'-B(OH)3]- Base [Ar'-B(OH)3]-->Ar'-B(OH)2

Caption: Suzuki-Miyaura catalytic cycle.

Stille Coupling Catalytic Cycle

Stille_Cycle Pd(0)L2 Pd(0)L2 Pd(0)L2->Pd(0)L2 Ar-R Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Pd(0)L2->Pd(II)(Ar)(X)L2 Oxidative Addition (Ar-X) Pd(II)(Ar)(R)L2 Pd(II)(Ar)(R)L2 Pd(II)(Ar)(X)L2->Pd(II)(Ar)(R)L2 Transmetalation (R-SnBu3) Pd(II)(Ar)(R)L2->Pd(0)L2 Reductive Elimination

Caption: Stille catalytic cycle.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a versatile and powerful platform for the synthesis of a diverse array of substituted pyridines for drug discovery and development. The Sonogashira, Suzuki-Miyaura, and Stille couplings each present unique advantages and considerations. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently generate novel molecular architectures with the potential for significant biological activity. The protocols and insights provided in this application note serve as a comprehensive guide to empower scientists in this exciting area of medicinal chemistry.

References

  • Organic Chemistry Portal. Sonogashira Coupling.
  • Doucet, H., & Santelli, M. (2004).
  • Chow, L. F., & Chan, K. S. (2000). A convenient one-pot procedure for the synthesis of unsymmetrical diarylacetylenes. Tetrahedron Letters, 41(43), 8327-8330.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • De, S., Kumar, S. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 796-817.
  • Al-Masum, M., & Kumaraswamy, G. (2005). Palladium-catalyzed cross-coupling reactions of 2-chloropyridines with terminal alkynes. Tetrahedron Letters, 46(29), 4935-4938.
  • Anastasia, L., & Negishi, E. I. (2001). A novel, highly efficient, and selective method for the synthesis of unsymmetrical diarylacetylenes. Organic letters, 3(20), 3111-3113.
  • Chen, H., Ai, Z., & Liao, X. (2024).
  • Cacchi, S., & Fabrizi, G. (2011). The Heck–Matsuda reaction: a mild and efficient palladium-catalyzed arylation of olefins. Chemical reviews, 111(3), 215-283.
  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald–Hartwig Amination. Organometallics, 34(23), 5497-5508.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Kolarovic, A., & Schnürch, M. (2011). Microwave-assisted regioselective Suzuki coupling of 2, 4-dichloropyrimidines with aryl and heteroaryl boronic acids. Molecules, 16(11), 9139-9153.
  • Organic Chemistry Portal. Stille Coupling.
  • Wikipedia. Stille reaction.
  • Hartwig, J. F. (2010).
  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille reaction. Organic Reactions, 50, 1-652.
  • Chemistry LibreTexts. Stille Coupling.
  • Chen, H., Ai, Z., & Liao, X. (2024).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
  • Biswas, S., & Watson, D. A. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(41), 12285-12291.
  • Kelly, T. R. (1996). The development of a practical synthesis of the potent antitumor agent CC-1065. Pure and applied chemistry, 68(3), 589-592.
  • Leadbeater, N. E., & Marco, M. (2002). Preparation of aryl-and vinyl-substituted pyridines using a Suzuki coupling strategy. The Journal of organic chemistry, 67(25), 8851-8855.
  • Liu, C., & Szostak, M. (2018). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic Chemistry Frontiers, 5(1), 128-131.
  • Ge, S., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 617-623.
  • Organic Syntheses. 5-ethyl-2-methylpyridine.
  • Frank, R. L., & Smith, P. V. (1946). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. Journal of the American Chemical Society, 68(7), 1368-1370.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

Sources

Application Note: Harnessing Methyl 5-ethynylpyridine-2-carboxylate for Advanced Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Bioorthogonal Ligation

Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as an indispensable tool for covalent modification of biomolecules in complex biological systems.[1] Its key advantage lies in the elimination of cytotoxic copper catalysts, enabling applications in live-cell imaging and in vivo studies.[2] The reaction's kinetics and efficiency are primarily driven by the high ring strain of cyclooctyne reagents (e.g., DBCO, BCN, DIBO), which readily undergo a [3+2] cycloaddition with an azide partner to form a stable triazole linkage.[3][4]

While the focus has often been on the strained cyclooctyne, the choice of the alkyne component offers a significant opportunity for modulating the properties of the final conjugate. This application note introduces Methyl 5-ethynylpyridine-2-carboxylate (MEP) , a functionalized terminal alkyne, for use in SPAAC reactions. The unique electronic properties of the pyridine ring and the ester functionality suggest potential advantages in reaction kinetics, solubility, and opportunities for secondary modifications.

This guide provides a comprehensive overview of MEP, its purported benefits, and detailed protocols for its application in bioconjugation, tailored for researchers, scientists, and drug development professionals.

Scientific Rationale: The Advantage of a Functionalized Pyridine Alkyne

This compound (CAS No: 17880-61-4) is a pyridine derivative featuring a terminal alkyne at the 5-position and a methyl ester at the 2-position.[5][6] This distinct substitution pattern introduces several advantageous features for SPAAC:

  • Electronic Activation: The pyridine ring and the methyl carboxylate group are both electron-withdrawing. Electron-withdrawing groups can enhance the electrophilicity of the alkyne, potentially accelerating the cycloaddition reaction with the nucleophilic azide.[7][8] This could lead to faster conjugation kinetics compared to simple alkyl alkynes.

  • Enhanced Solubility: The polar pyridine and ester moieties are expected to improve the aqueous solubility of MEP and its conjugates, which is a critical factor when working with biomolecules in physiological buffers.[6]

  • Secondary Functionalization Handle: The methyl ester group can be hydrolyzed to a carboxylic acid post-conjugation, providing a secondary, orthogonal handle for further modifications, such as linking to other molecules or surfaces.

  • Potential for Metal Chelation: The pyridine-2-carboxylate structure is a known chelating motif for various metal ions. This property could be exploited for applications in metallodrug delivery or the development of bimodal imaging agents.

Experimental Design & Protocols

Successful bioconjugation using MEP requires careful consideration of reactant preparation, reaction conditions, and product purification. The following protocols provide a robust framework for labeling an azide-modified protein with a DBCO-functionalized molecule, using MEP as a conceptual linking agent (or for direct conjugation if the biomolecule is modified with a compatible azide). For the purpose of this protocol, we will detail the reaction between an azide-modified biomolecule and a DBCO-functionalized probe, a common SPAAC workflow.[1][9]

Diagram: General SPAAC Workflow

Below is a generalized workflow for labeling an azide-modified protein with a DBCO-functionalized probe.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Prepare Azide-Modified Biomolecule (e.g., Protein-N₃) r1 Combine Reactants in Aqueous Buffer (e.g., PBS) p1->r1 p2 Prepare DBCO-Probe Stock Solution (in DMSO) p2->r1 r2 Incubate at RT (1-4 hours) r1->r2 a1 Purify Conjugate (e.g., SEC, Dialysis) r2->a1 a2 Characterize Product (SDS-PAGE, MS, HPLC) a1->a2

Caption: General workflow for SPAAC-mediated bioconjugation.

Protocol 1: Labeling of an Azide-Modified Protein with a DBCO-Probe

This protocol describes a general procedure for conjugating a dibenzocyclooctyne (DBCO)-containing molecule (e.g., a fluorescent dye, biotin, or drug) to a protein that has been previously modified to contain an azide group.

Materials:

  • Azide-modified protein (Protein-N₃) in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized probe (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Purification system: Size-Exclusion Chromatography (SEC) column (e.g., PD-10) or dialysis cassette.

Procedure:

  • Preparation of Reactants:

    • Prepare a 1-5 mg/mL solution of the azide-modified protein in the reaction buffer.

    • Prepare a 10 mM stock solution of the DBCO-functionalized probe in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the required volume of the Protein-N₃ solution.

    • Add the DBCO-probe stock solution to the protein solution to achieve a final molar excess of 5- to 20-fold over the protein. Scientist's Note: The optimal molar excess depends on the reactivity of the specific protein and probe and should be determined empirically. Start with a 10-fold excess.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid protein denaturation. Gently vortex to mix.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[9]

    • Self-Validation Insight: The reaction progress can be monitored by taking small aliquots at different time points and analyzing them via SDS-PAGE or LC-MS.

  • Purification:

    • Following incubation, remove the unreacted DBCO-probe and other small molecules.

    • For proteins >20 kDa, use a desalting column (e.g., PD-10) equilibrated with PBS.

    • Alternatively, perform dialysis against PBS at 4°C with multiple buffer changes over 24-48 hours.

  • Analysis and Characterization:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift corresponding to the molecular weight of the attached probe.

    • Mass Spectrometry (LC-MS): For a precise characterization, determine the mass of the final conjugate to confirm the degree of labeling.

    • UV-Vis Spectroscopy: If the probe is chromophoric (like DBCO itself, which absorbs around 310 nm), the disappearance of the DBCO signal can be used to monitor the reaction's completion.[1]

Reaction Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The core of this copper-free click chemistry is a concerted [3+2] cycloaddition. The significant ring strain in the cyclooctyne ring lowers the activation energy of the reaction, allowing it to proceed efficiently at physiological temperatures without a catalyst.

Caption: Mechanism of the SPAAC reaction.

Quantitative Data Summary

The performance of SPAAC reactions is often evaluated by their second-order rate constants. While specific kinetic data for this compound is not yet widely published, we can compare the known rates of common cyclooctynes to provide a benchmark.

Cyclooctyne ReagentSecond-Order Rate Constant (M⁻¹s⁻¹) with Benzyl AzideKey FeaturesReference(s)
DIBO ~0.1High stability and good kinetics.[10]
DBCO ~1.0Very fast kinetics, widely used.[11]
BCN ~0.01 - 0.1Smaller size, good balance of reactivity and stability.[11]
This compound (MEP) To be determinedExpected enhanced reactivity due to electron-withdrawing groups; improved solubility.N/A

Note: Reaction rates are highly dependent on the specific azide, solvent, and temperature.

Reaction Monitoring and Troubleshooting

Monitoring:

  • NMR Spectroscopy: For reactions with small molecules, ¹H NMR is an excellent tool for monitoring the disappearance of the alkyne proton on MEP and the appearance of the new triazole proton signal.[12][13]

  • LC-MS: This is the preferred method for monitoring protein conjugations, allowing for the separation and mass identification of starting materials, intermediates, and the final product.

Troubleshooting:

  • Low Conjugation Efficiency:

    • Increase the molar excess of the DBCO-probe.

    • Increase the reaction time or temperature (e.g., incubate at 37°C if the protein is stable).

    • Confirm the activity of both the azide and DBCO functionalities. Azides can be reduced by reagents like DTT, and DBCO can degrade with prolonged exposure to light.

  • Protein Precipitation:

    • Reduce the percentage of organic solvent (DMSO) in the reaction mixture.

    • Decrease the protein concentration.

    • Include solubility-enhancing additives in the buffer.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, reagent for copper-free click chemistry. Its unique electronic and functional properties offer the potential for faster reaction kinetics, improved conjugate solubility, and a built-in handle for orthogonal derivatization. The protocols and insights provided in this application note serve as a foundational guide for researchers looking to incorporate this versatile alkyne into their bioconjugation and drug development workflows. Further studies are warranted to fully characterize its kinetic profile and explore the full range of applications enabled by its distinctive chemical structure.

References

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. National Institutes of Health.
  • Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). National Institutes of Health.
  • The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Royal Society of Chemistry.
  • Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. National Institutes of Health.
  • US4269987A - Purification of triazoles. Google Patents.
  • Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au.
  • Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. SpringerLink.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Institutes of Health.
  • Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 5-ethynylpyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, helping you troubleshoot common issues and improve your reaction yields and purity.

The most reliable and widely adopted method for synthesizing this compound is a two-step process beginning with a Sonogashira cross-coupling reaction. This involves coupling Methyl 5-bromopyridine-2-carboxylate with a protected alkyne, typically (Trimethylsilyl)acetylene (TMSA), followed by the removal of the silyl protecting group.

Overall Synthetic Workflow

The synthesis is strategically divided into two main stages to manage the reactivity and volatility of the terminal alkyne.

Synthetic_Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection Start_A Methyl 5-bromopyridine-2-carboxylate Reaction_1 Sonogashira Reaction (Pd/Cu Catalysis, Base) Start_A->Reaction_1 Start_B (Trimethylsilyl)acetylene Start_B->Reaction_1 Intermediate Methyl 5-((trimethylsilyl)ethynyl) pyridine-2-carboxylate Reaction_1->Intermediate Reaction_2 TMS Deprotection (Base or Fluoride Source) Intermediate->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide: Sonogashira Coupling (Step 1)

This section addresses the most common issues encountered during the palladium-copper catalyzed coupling reaction.

Q1: My reaction has failed to initiate or shows very low conversion. Where should I start my investigation?

A1: A stalled Sonogashira reaction is a frequent issue that can almost always be traced back to one of three areas: the catalyst system, the reaction atmosphere, or the quality of the reagents.

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using Pd(PPh₃)₄, it is sensitive to air and can degrade over time. An opened bottle that is several months old may have reduced activity. PdCl₂(PPh₃)₂, a Pd(II) precatalyst, is generally more stable to air and is reduced in situ to the active Pd(0) species.[1] The copper(I) iodide co-catalyst is also critical; it can oxidize to Cu(II), which is ineffective. Use a fresh bottle of CuI that is off-white or tan, not green or blue.

  • Atmosphere Control: The single most common cause of failure is the presence of oxygen. Oxygen leads to the oxidative homocoupling of the alkyne (Glaser coupling) and promotes the decomposition of the Pd(0) catalyst to inactive palladium black.[1] It is imperative to thoroughly degas your solvent and reaction mixture using a freeze-pump-thaw technique (at least three cycles) or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (20-30 minutes) before adding the catalyst.

  • Reagent Purity: The amine base (e.g., triethylamine) must be anhydrous and pure. It is often beneficial to distill it over CaH₂ and store it under an inert atmosphere.[2] Similarly, ensure your solvent (typically THF or DMF) is anhydrous.

Troubleshooting_Logic Start Low/No Product Yield Check_Catalyst Is the Pd catalyst fresh? Is the CuI off-white? Start->Check_Catalyst Check_Atmosphere Was the reaction mixture thoroughly degassed? Start->Check_Atmosphere Check_Reagents Are the amine base and solvent anhydrous and pure? Start->Check_Reagents Solution_Catalyst Use fresh Pd catalyst (e.g., PdCl₂(PPh₃)₂). Use fresh CuI. Check_Catalyst->Solution_Catalyst No Solution_Atmosphere Implement 3x Freeze-Pump-Thaw cycles or extended inert gas sparging. Check_Atmosphere->Solution_Atmosphere No Solution_Reagents Distill amine base. Use anhydrous solvent from a freshly opened bottle or still. Check_Reagents->Solution_Reagents No

Caption: Initial diagnostic flowchart for a failed Sonogashira reaction.

Q2: A black precipitate has formed in my reaction flask. What is it and is the reaction salvageable?

A2: The black precipitate is almost certainly "palladium black," which is finely divided, aggregated, and catalytically inactive palladium metal.[1] Its formation signals the decomposition of the active Pd(0) catalyst.

  • Causality: This typically happens when the phosphine ligands dissociate from the palladium center, leaving it "naked" and prone to aggregation. Common causes include:

    • High Temperatures: While Methyl 5-bromopyridine-2-carboxylate may require heat, excessive temperatures can accelerate ligand dissociation and catalyst decomposition.

    • Inappropriate Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black more than others under certain conditions.[2]

    • Insufficient Ligand: If using a Pd(II) source like Pd(OAc)₂ or PdCl₂, an external phosphine ligand must be added. An insufficient amount (typically need >2 equivalents per Pd) will lead to catalyst decomposition. Using a pre-formed complex like PdCl₂(PPh₃)₂ is often more reliable.

  • Can it be salvaged? Generally, once significant palladium black has formed, the reaction rate will plummet. It is usually more efficient to restart the reaction with fresh catalyst under more carefully controlled conditions than to try and salvage it.

Q3: I'm observing a significant amount of a diyne byproduct. How do I suppress this?

A3: The diyne byproduct, 1,4-bis(trimethylsilyl)buta-1,3-diyne, is the result of the Glaser-Hay homocoupling of (trimethylsilyl)acetylene. This side reaction is promoted by two factors: the presence of oxygen and an excess of the copper co-catalyst.

  • Mechanism: The copper acetylide intermediate, which is essential for the main Sonogashira cycle, can undergo oxidative dimerization in the presence of O₂.

  • Solution:

    • Rigorous Degassing: As mentioned in Q1, ensuring an oxygen-free atmosphere is the most critical step to prevent Glaser coupling.[1]

    • Minimize Copper: Use the minimum effective amount of CuI. While some protocols call for 5-10 mol%, it's often possible to get excellent results with just 1-2 mol%.

    • Consider Copper-Free Conditions: Copper-free Sonogashira reactions are an excellent alternative to eliminate Glaser coupling entirely.[3] These reactions often require a stronger base and may use specialized palladium catalysts or ligands to facilitate the catalytic cycle without copper.[1][4]

Troubleshooting Guide: TMS Deprotection (Step 2)

Q4: My TMS deprotection is slow or incomplete. How can I improve it?

A4: The cleavage of the silicon-carbon bond can be sluggish if the conditions are not optimal.

  • Base-Mediated Deprotection (K₂CO₃/MeOH): This is the most common and cost-effective method.[5]

    • Insufficient Base: Ensure you are using at least a catalytic amount of K₂CO₃. For difficult substrates, using a stoichiometric amount may be necessary.

    • Solvent: Methanol is crucial as it acts as the proton source after the TMS group is cleaved. Ensure the solvent is of good quality.

    • Temperature: The reaction is typically run at room temperature but can be gently warmed to 40 °C to increase the rate if necessary.

  • Fluoride-Mediated Deprotection (TBAF, CsF): Fluoride ions have a very high affinity for silicon and are extremely effective for deprotection.

    • TBAF (Tetrabutylammonium fluoride): This is a very powerful deprotecting agent, usually sold as a 1M solution in THF. It is highly basic, so it may not be suitable if your molecule has other base-sensitive functional groups.

    • CsF (Cesium Fluoride): This can be a milder alternative and is particularly useful in "in-situ" deprotection/coupling protocols.[6]

Q5: My final product seems to be decomposing during deprotection or workup. What are the stability concerns?

A5: Terminal aryl-alkynes, especially those on electron-deficient rings like pyridine, can be unstable.[7] The product, this compound, is prone to hydration, polymerization, or other degradation pathways, particularly under harsh conditions.

  • Avoid Strong Acid: Do not use strong acids during workup. The terminal alkyne can be hydrated to a methyl ketone under acidic conditions. A simple aqueous workup followed by extraction is usually sufficient.

  • Minimize Heat: Concentrate the product solution under reduced pressure at low temperatures (e.g., < 40 °C). Avoid prolonged heating.

  • Purification: Flash column chromatography on silica gel is the preferred method for purification. It's advisable to run the column quickly and not let the product sit on the silica for an extended time, as silica is slightly acidic.

  • Storage: The final product should be stored as a solid in a freezer (-20 °C) under an inert atmosphere to prevent degradation.

Frequently Asked Questions (FAQs)

Q: What are the optimal catalyst loadings for the Sonogashira reaction? A: This is substrate-dependent, but a good starting point is crucial for minimizing cost and side reactions. For an activated system like this, lower loadings are often successful.

ReagentTypical Loading (mol%)High-End Loading (mol%)Rationale
Pd Catalyst 1 - 2.55Higher loadings can increase reaction rate but also the risk of side reactions and catalyst decomposition.[8]
Cu(I) Co-catalyst 2 - 510Essential for transmetalation. Excess can promote significant Glaser homocoupling.
Phosphine Ligand 2 - 510(If using a ligand-free Pd source). A Pd:Ligand ratio of 1:2 to 1:4 is common.

Q: Which is a better starting material: Methyl 5-bromopyridine-2-carboxylate or the iodo-analogue? A: The choice depends on a trade-off between reactivity and cost. The general reactivity trend for the aryl halide in Sonogashira couplings is I > Br > Cl.[1]

  • Methyl 5-iodopyridine-2-carboxylate: More reactive, allowing for milder reaction conditions (often room temperature) and lower catalyst loadings. However, it is significantly more expensive and may not be as readily available.

  • Methyl 5-bromopyridine-2-carboxylate: Less reactive, typically requiring elevated temperatures (e.g., 60-80 °C) to achieve a good reaction rate.[2] It is much more cost-effective and is the standard choice for large-scale synthesis.[9]

Q: What are the key safety precautions for this synthesis? A:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: THF and DMF are flammable and have specific health hazards. Always work in a well-ventilated fume hood.

  • Bases: Triethylamine is volatile, flammable, and corrosive. Handle with care.

  • Pressure: If running reactions at elevated temperatures in a sealed vessel, be aware of potential pressure buildup, especially with volatile reagents like (trimethylsilyl)acetylene (Boiling Point: 53 °C).[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 5-((trimethylsilyl)ethynyl)pyridine-2-carboxylate

Sonogashira_Mechanism Sonogashira Catalytic Cycle cluster_Cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Pd_Complex1 L₂Pd(II)(Ar)X OxAdd->Pd_Complex1 Transmetal Transmetalation Pd_Complex1->Transmetal Pd_Complex2 L₂Pd(II)(Ar)(C≡CR) Transmetal->Pd_Complex2 RedElim Reductive Elimination Pd_Complex2->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-C≡CR (Product) RedElim->Product CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide + H-C≡CR + Base Alkyne H-C≡CR Base Base Cu_Acetylide->Transmetal + Cu-C≡CR - CuX

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.[10][11]

  • Reagents:

    • Methyl 5-bromopyridine-2-carboxylate (1.0 eq)

    • (Trimethylsilyl)acetylene (1.2 - 1.5 eq)

    • PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%)

    • Copper(I) Iodide (CuI) (0.04 eq, 4 mol%)

    • Triethylamine (Et₃N) (2.0 - 3.0 eq)

    • Anhydrous THF or DMF (to make a ~0.2 M solution)

  • Procedure:

    • To a flame-dried Schlenk flask under an Argon atmosphere, add Methyl 5-bromopyridine-2-carboxylate, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF (or DMF) via syringe, followed by triethylamine.

    • Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

    • While stirring, add (trimethylsilyl)acetylene dropwise via syringe.

    • Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst residues and amine salts. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography (e.g., using a hexane/ethyl acetate gradient) or carried directly to the next step if sufficiently pure.

Protocol 2: Deprotection to yield this compound

  • Reagents:

    • Crude Methyl 5-((trimethylsilyl)ethynyl)pyridine-2-carboxylate (1.0 eq)

    • Potassium Carbonate (K₂CO₃) (0.2 eq)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the crude TMS-protected intermediate in methanol in a round-bottom flask.

    • Add potassium carbonate to the solution.

    • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.[5]

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

    • Re-dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).

    • Purify the resulting solid/oil by flash column chromatography on silica gel to yield the final product as a solid.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Google Patents. (n.d.). US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.
  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine.
  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions.
  • Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Reddit. (2020). Struggling with TMS deprotection for weeks.
  • Reddit. (2019). Struggling to make a sonogashira coupling reaction happen.
  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
  • SciELO México. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives.
  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • ACS Publications. (n.d.). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]- pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity.
  • Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine.
  • RSC Publishing. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine.
  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • Organic Chemistry Portal. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (2007). A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts.
  • YouTube. (2023). Sonogashira reaction | Solved Practice Problems.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.
  • Organic Chemistry Portal. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction.
  • ResearchGate. (n.d.). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions.
  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes.
  • PubChem. (n.d.). Methyl 5-bromopyridine-2-carboxylate.
  • Organic Chemistry Portal. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • Chem-Impex. (n.d.). Methyl 5-bromopyrimidine-2-carboxylate.
  • PubChem. (n.d.). 5-Ethynyl-2-methylpyridine.

Sources

Technical Support Center: Preventing Homocoupling Side Reactions with Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing Methyl 5-ethynylpyridine-2-carboxylate. This guide is designed to provide in-depth, practical solutions to a common and frustrating challenge in cross-coupling chemistry: the unwanted homocoupling (dimerization) of your terminal alkyne. We will explore the root causes of this side reaction and provide validated troubleshooting strategies and protocols to maximize the yield of your desired cross-coupled product.

Part 1: Frequently Asked Questions (FAQs) — Understanding the Problem

Q1: What is alkyne homocoupling, and why is it a significant issue with my this compound reactions?

A: Alkyne homocoupling is an oxidative dimerization reaction where two molecules of a terminal alkyne—in this case, this compound—react to form a symmetric 1,3-diyne.[1][2] This side reaction is commonly referred to as Glaser coupling or Hay coupling.[3][4][5]

This presents several problems in a research or drug development setting:

  • Reduced Yield: It consumes your valuable alkyne starting material, directly lowering the yield of the intended cross-coupled product.[6]

  • Complex Purification: The homodimer byproduct often has a similar polarity and molecular weight to the desired product, making chromatographic separation difficult and time-consuming.

  • Waste Generation: The formation of this unwanted byproduct is wasteful, which is particularly concerning when dealing with expensive or multi-step synthetic precursors.[3]

Q2: What are the primary chemical drivers behind this homocoupling side reaction during my Sonogashira coupling?

A: The homocoupling side reaction is primarily driven by two key components of the classic Sonogashira reaction setup: the copper(I) co-catalyst and the presence of an oxidant , most commonly molecular oxygen from the air.[7][8]

The mechanism involves the formation of a copper acetylide intermediate from your alkyne.[4][9] While this intermediate is necessary for the transmetalation step in the desired Sonogashira cycle, it is also susceptible to oxidative coupling in the presence of oxygen, leading to the formation of the undesired dimer.[6][7][10] Therefore, any reaction utilizing a copper co-catalyst is at high risk for this side reaction if not performed under strictly anaerobic conditions.[8][10]

Q3: Does the specific structure of this compound introduce any unique challenges?

A: Yes, the heteroaromatic nature of your molecule can play a role. The pyridine nitrogen is a Lewis basic site and can coordinate to the metal centers of the catalysts (both palladium and copper). This coordination can influence the catalyst's electronic properties and stability, potentially affecting the relative rates of the desired cross-coupling versus the undesired homocoupling. While this effect is substrate-specific, it underscores the need for careful optimization of ligands and reaction conditions when working with such functionalized building blocks.

Part 2: Troubleshooting Guide — Practical Solutions & Protocols

This section provides a systematic approach to diagnosing and solving homocoupling issues.

Issue: My reaction shows a significant amount of the homocoupled dimer byproduct.

This is the most common problem. Before making major changes to the protocol, perform these immediate checks:

  • Inert Atmosphere Integrity: Was the reaction vessel thoroughly purged with high-purity argon or nitrogen? Was the solvent properly degassed using methods like freeze-pump-thaw or sparging with inert gas for at least 30-60 minutes? Even trace amounts of oxygen can facilitate Glaser coupling.[7][8]

  • Reagent Quality: Is the copper(I) iodide fresh? It can degrade over time. Are the amine base and solvent anhydrous? Water and other impurities can negatively impact the catalytic cycle.[8]

If these checks do not reveal an obvious error, proceed with the following strategies.

Strategy A: Optimizing the Copper-Catalyzed Sonogashira Reaction

If you must use a copper-catalyzed system, the goal is to favor the kinetics of the cross-coupling pathway over the homocoupling pathway.

Causality: The homocoupling reaction is bimolecular with respect to the alkyne. By keeping the instantaneous concentration of this compound low, you can significantly disfavor the dimerization pathway.[7] The cross-coupling reaction rate is more dependent on the concentration of the aryl halide and the catalyst.

Step-by-Step Methodology:

  • Set up the reaction vessel under a strict inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • To the vessel, add the aryl/vinyl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), copper(I) iodide (1-5 mol%), and the degassed solvent and base (e.g., triethylamine).

  • Dissolve the this compound (1.1-1.2 equiv) in a separate flask with degassed solvent.

  • Using a syringe pump, add the alkyne solution to the reaction mixture over a period of 2-4 hours.

  • Allow the reaction to stir at the appropriate temperature until completion.

ParameterRecommendationRationale & Key Considerations
Atmosphere High-Purity Ar or N₂Mandatory. Oxygen is the primary oxidant for Glaser coupling.[7][10]
Solvent/Base Degassed, AnhydrousUse amine bases like TEA or DIPEA. Ensure they are dry. Solvents like THF, DMF, or MeCN are common.[7][11]
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂1-5 mol%. Pd(II) precatalysts are often more air-stable.[8]
Cu(I) Co-catalyst CuI0.5-5 mol%. Use the lowest effective loading to minimize homocoupling potential.
Ligand PPh₃ (often part of catalyst)Bulky, electron-rich phosphine ligands can sometimes favor cross-coupling.[7]
Temperature RT to 80 °CSubstrate dependent. Higher temperatures may be needed for less reactive halides (e.g., bromides).[11]
Alkyne Addition Slow addition via syringe pumpMinimizes alkyne concentration to suppress the bimolecular side reaction.[7]
Strategy B: Switching to a Copper-Free Sonogashira Protocol

Causality: This is the most definitive method for preventing Glaser-type homocoupling. By completely removing the copper co-catalyst, you eliminate the essential catalyst for the oxidative dimerization pathway.[10][12][13] The reaction then proceeds through a catalytic cycle involving only palladium.[14]

Step-by-Step Methodology:

  • To a dry reaction vessel under an inert atmosphere, add the aryl/vinyl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (see Table 2, 1-5 mol%), and the appropriate ligand if not using a pre-formed complex.

  • Add the degassed solvent and a suitable base (e.g., Cs₂CO₃, K₂CO₃, or an amine like DBU or triethylamine).

  • Heat the reaction mixture to the required temperature (often higher than copper-catalyzed versions, e.g., 50-120 °C) and stir until completion.

  • Monitor the reaction by TLC or LC-MS.

Pd Precatalyst / LigandBaseSolventTypical Temp.Pros & Cons
Pd(OAc)₂ / PPh₃Et₃N / PiperidineDMF80-100 °CPro: Readily available components. Con: May require higher temperatures.
(AllylPdCl)₂ / P(t-Bu)₃Amine BaseDMF, DMAcRT - 80 °CPro: Highly active system, can work at room temperature for reactive halides.[15] Con: P(t-Bu)₃ is air-sensitive.
Pd(dba)₂ / SPhosK₃PO₄Toluene / H₂O80-110 °CPro: Effective for challenging substrates. Con: Buchwald ligands can be expensive.
Pd/CEt₃NAcetonitrile80 °CPro: Heterogeneous catalyst, easy to remove. Con: Activity can be lower; may require specific conditions.

Part 3: Mechanistic & Workflow Visualizations

Understanding the competing reaction pathways is key to effective troubleshooting.

G cluster_0 Desired Sonogashira Cycle (Pd-Catalyzed) cluster_1 Unwanted Homocoupling Cycle (Cu-Catalyzed) Pd0 Pd(0)L₂ OA Ar-Pd(II)(X)L₂ (Oxidative Addition) Pd0->OA Ar-X TM Ar-Pd(II)(alkyne)L₂ (Transmetalation) OA->TM Cu-Alkyne RE Ar-Alkyne Product TM->RE Reductive Elimination CuX Cu(I)X TM->CuX Forms CuX RE->Pd0 Regenerates Catalyst Alkyne R-C≡C-H (Your Alkyne) CuAcetylide R-C≡C-Cu(I) (Copper Acetylide) Alkyne->CuAcetylide CuX->CuAcetylide Base Dimer R-C≡C-C≡C-R (Homocoupling Product) CuAcetylide->Dimer O₂ (Air)

Caption: Competing catalytic cycles in a Sonogashira reaction.

G start Homocoupling Detected? check_inert 1. Verify Inert Atmosphere - Degas solvents thoroughly? - Purge system with Ar/N₂? start->check_inert Yes optimize_cu 2. Optimize Cu-Catalyzed Rxn - Slow addition of alkyne? - Lower Cu(I) loading? check_inert->optimize_cu Atmosphere OK, Still an issue switch_to_cu_free 3. Switch to Copper-Free Protocol (Most Robust Solution) optimize_cu->switch_to_cu_free Homocoupling persists success Success: High Yield of Cross-Coupled Product optimize_cu->success Problem Solved troubleshoot_cu_free 4. Troubleshoot Cu-Free Rxn - Screen Pd/Ligand systems - Increase temperature - Screen bases/solvents switch_to_cu_free->troubleshoot_cu_free Low reactivity or new issues switch_to_cu_free->success Problem Solved troubleshoot_cu_free->success Problem Solved

Sources

Technical Support Center: Navigating Sonog-ashira Couplings with Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Sonogashira cross-coupling reactions involving electron-deficient pyridine scaffolds. The unique electronic properties and coordinating ability of these heteroaromatic systems often necessitate a departure from standard protocols. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you successfully navigate these complexities.

Introduction: The Challenge of Electron-Deficient Pyridines

The Sonogashira reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds, widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] However, when one of the coupling partners is an electron-deficient pyridine, researchers often face a host of challenges. The reduced electron density of the pyridine ring can render the C-X bond less susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[2] Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition.

This guide will dissect these issues and provide practical, evidence-based solutions to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common problems encountered during Sonogashira reactions with electron-deficient pyridines in a question-and-answer format.

Q1: My Sonogashira reaction with a chloropyridine substrate is giving no or very low yield. What are the primary factors to investigate?

A1: The low reactivity of the C-Cl bond in chloropyridines is a significant hurdle.[3] To address this, a systematic optimization of your reaction conditions is necessary.

  • Elevate the Reaction Temperature: Unlike their bromo or iodo counterparts, chloropyridines often require higher temperatures (typically in the range of 80-120 °C) to facilitate the oxidative addition step.[3][4] Consider using a higher boiling point solvent like DMF or dioxane in a sealed reaction vessel.[2]

  • Re-evaluate Your Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active. For electron-deficient aryl chlorides, more robust catalyst systems are often required.

    • Ligand Choice: Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition. Consider ligands such as XPhos, SPhos, or dppf.[2] N-heterocyclic carbene (NHC) ligands have also shown great promise in activating challenging substrates.[1]

    • Palladium Source: Using a Pd(II) precatalyst like PdCl₂(PPh₃)₂ can sometimes be more effective as it is often more stable. The active Pd(0) species is then generated in situ.[1]

  • Base Selection: The choice of base is critical. While amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, for challenging substrates, stronger inorganic bases might be more effective. Consider using K₂CO₃, Cs₂CO₃, or K₃PO₄ in a polar aprotic solvent like DMF or NMP.[1][3]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser-Hay coupling) in my reaction. How can I minimize this side product?

A2: Alkyne homocoupling is a common side reaction in copper-catalyzed Sonogashira reactions, leading to the formation of a 1,3-diyne.[5] This is particularly problematic as it consumes your alkyne and can complicate purification.

  • Strictly Anaerobic Conditions: The Glaser-Hay coupling is an oxidative process, and its primary promoter is oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). This includes thorough degassing of all solvents and reagents.[5]

  • Transition to Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper(I) co-catalyst. Numerous copper-free Sonogashira protocols have been developed. These reactions often require a slightly different set of conditions, so be prepared to re-optimize.[6][7]

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q3: My reaction with a bromopyridine bearing a trifluoromethyl group is sluggish and incomplete. What adjustments should I make?

A3: The trifluoromethyl group is strongly electron-withdrawing, which can deactivate the pyridine ring towards oxidative addition.

  • Increase Catalyst Loading: For particularly challenging substrates, increasing the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve the reaction rate and overall conversion.[8]

  • Ligand Screening: As with chloropyridines, a more electron-rich and bulky ligand can be beneficial. Experiment with different phosphine ligands or N-heterocyclic carbene (NHC) ligands.[4]

  • Temperature Optimization: A modest increase in temperature (e.g., from 50 °C to 80 °C) can often overcome the activation barrier for these deactivated substrates.[4]

Q4: The reaction mixture turns black, and I'm getting a poor yield. What does this indicate?

A4: The formation of a black precipitate, often referred to as "palladium black," is a sign of catalyst decomposition.[4][9] This leads to a lower concentration of the active catalytic species and, consequently, a poor yield.

  • Check for Oxygen: The presence of oxygen can contribute to catalyst decomposition. Ensure your inert atmosphere is maintained throughout the reaction.[5]

  • Solvent and Base Compatibility: Certain solvent and base combinations can promote catalyst decomposition at elevated temperatures. If you are observing significant blackening, consider switching to a different solvent or a milder base. For instance, some anecdotal evidence suggests that THF may promote the formation of palladium black.[9]

  • Substrate-Catalyst Interaction: The pyridine nitrogen can coordinate to the palladium catalyst, leading to inactive complexes or decomposition pathways. The use of bulky ligands can sometimes mitigate this by sterically shielding the metal center.

Troubleshooting Workflow

When faced with a failed or low-yielding Sonogashira reaction with an electron-deficient pyridine, a systematic approach to troubleshooting is essential. The following flowchart outlines a logical progression of steps to identify and resolve the issue.

Troubleshooting_Workflow start Low/No Yield check_reagents Verify Reagent Quality & Purity (Aryl Halide, Alkyne, Catalysts, Base, Solvent) start->check_reagents check_conditions Confirm Inert Atmosphere (Degassed Solvents, N2/Ar Purge) check_reagents->check_conditions optimize_temp Increase Reaction Temperature (e.g., 60°C -> 80°C -> 100°C) check_conditions->optimize_temp optimize_catalyst Screen Catalyst/Ligand System (e.g., Pd(PPh3)4 -> PdCl2(dppf), NHC ligands) optimize_temp->optimize_catalyst optimize_base Evaluate Different Bases (e.g., TEA -> K2CO3, Cs2CO3) optimize_catalyst->optimize_base copper_free Consider Copper-Free Protocol (Especially if homocoupling is observed) optimize_base->copper_free success Successful Reaction copper_free->success

Caption: A systematic workflow for troubleshooting Sonogashira reactions.

Recommended Reaction Conditions for Electron-Deficient Pyridines

While every substrate is unique, the following table provides a starting point for optimizing your Sonogashira coupling with electron-deficient pyridines, based on literature precedents.[4][8][10]

ParameterRecommendation for ChloropyridinesRecommendation for BromopyridinesRecommendation for Iodopyridines
Palladium Catalyst PdCl₂(dppf), Pd₂(dba)₃ with XPhos/SPhosPd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper Co-catalyst CuI (or consider copper-free)CuICuI
Ligand dppf, XPhos, SPhos, NHC ligandsPPh₃, dppfPPh₃
Base K₂CO₃, Cs₂CO₃, DIPEATEA, DIPEA, PiperidineTEA, DIPEA
Solvent DMF, Dioxane, NMPTHF, DMF, TEATHF, TEA
Temperature 80 - 120 °C50 - 100 °CRoom Temperature - 60 °C

Experimental Protocol: A General Procedure for Sonogashira Coupling of a Bromopyridine

This protocol is a general starting point and may require optimization for your specific substrate.

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (5-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv.).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations: The Catalytic Cycles

A fundamental understanding of the reaction mechanism is invaluable for effective troubleshooting.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex [Ar-Pd(II)-X]L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Cu-C≡CR alkynyl_pd_complex [Ar-Pd(II)-C≡CR]L₂ transmetalation->alkynyl_pd_complex reductive_elimination Reductive Elimination alkynyl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar-C≡CR cu_catalyst Cu(I)X pi_complex [H-C≡CR • Cu(I)] cu_catalyst->pi_complex H-C≡CR cu_acetylide Cu-C≡CR pi_complex->cu_acetylide Base, -HB⁺X⁻ cu_acetylide->transmetalation

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
  • Reddit User Discussion. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]
  • Langer, P., et al. (2010). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
  • Chinchilla, R., & Nájera, C. (2011). Recent developments in solid-supported palladium catalysts for the Sonogashira reaction. Catalysis Science & Technology, 1(1), 58-74. [Link]
  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Nolan, S. P., & Navarro, O. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(12), 3655–3658. [Link]
  • Al-Masum, M., & El-Boraey, H. A. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 14304–14317. [Link]
  • Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
  • Reddit User Discussion. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
  • Wang, C., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4943–4947. [Link]
  • Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • ChemHelp ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
  • Pérez-Ramírez, J., et al. (2023).

Sources

Technical Support Center: Catalyst Deactivation in Reactions with Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Methyl 5-ethynylpyridine-2-carboxylate in catalytic reactions. This guide is designed to provide in-depth troubleshooting strategies and address common challenges related to catalyst deactivation, a frequent issue when working with nitrogen-containing heterocyclic substrates. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and solve problems effectively in your own research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns researchers face when reactions involving this compound do not proceed as expected.

Q1: My Sonogashira (or other cross-coupling) reaction with this compound has stalled or resulted in a very low yield. What is the most likely cause?

A1: While several factors can lead to low conversion, the primary suspect when using a pyridine-containing substrate like this compound is catalyst deactivation via poisoning . The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the palladium (or other transition metal) catalyst center. This binding occupies the active sites required for the catalytic cycle (e.g., oxidative addition), effectively inhibiting or halting the reaction.[1][2][3]

Q2: My reaction mixture turned black and a precipitate formed shortly after starting the reaction. Is this normal?

A2: The formation of a black precipitate is a strong indicator of catalyst deactivation through agglomeration . This typically means the active, soluble Pd(0) species has aggregated into inactive palladium black.[4] This is often triggered by high temperatures, insufficient ligand stabilization, or the presence of impurities. While common, it is not desirable and signals a loss of active catalyst from the reaction medium.[5]

Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling) as a byproduct. How is this related to catalyst performance?

A3: Glaser homocoupling is a copper-catalyzed side reaction that dimerizes your terminal alkyne. Its prevalence points to two potential issues:

  • Presence of Oxygen: The reaction is highly sensitive to oxygen, which promotes this undesirable pathway.[6]

  • Suboptimal Palladium Catalysis: If the primary cross-coupling pathway is slow due to a partially deactivated palladium catalyst, the competing Glaser pathway can become more prominent. To mitigate this, employing strictly anaerobic conditions and considering copper-free Sonogashira protocols are highly effective strategies.[6][7][8]

Q4: Are there specific ligands that are better suited for reactions with this substrate?

A4: Yes, ligand choice is critical. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. To counteract pyridine poisoning, you should use sterically bulky and electron-rich ligands .[9] These ligands form stable complexes with the palladium center, making it more difficult for the pyridine substrate to displace them. They also promote the desired reductive elimination step. Leading classes of ligands for this purpose include dialkylbiaryl phosphines (e.g., Buchwald ligands like SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[9][10]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving specific issues encountered during your experiment.

Issue 1: Low or Stalled Reaction Conversion

This is the most frequent problem and usually points directly to a decline in catalyst activity. Follow this workflow to identify the root cause.

TroubleshootingWorkflow Start Low / Stalled Conversion Check_Color Did the reaction turn black? Start->Check_Color Check_Ligand Are you using a bulky, a electron-rich ligand? Check_Color->Check_Ligand No Cause_Aggregation Probable Cause: Pd Agglomeration (Pd Black) Check_Color->Cause_Aggregation Yes Check_Inert Were reagents/solvents rigorously degassed? Check_Ligand->Check_Inert Yes Cause_Poisoning Probable Cause: Catalyst Poisoning by Pyridine Check_Ligand->Cause_Poisoning No Cause_Impurities Probable Cause: Impurity-Induced Deactivation Check_Inert->Cause_Impurities No Solution_Ligand Solution: - Switch to Buchwald-type ligand (SPhos, etc.) - Increase ligand:Pd ratio (e.g., 2.2:1) Cause_Poisoning->Solution_Ligand Solution_Conditions Solution: - Use a modern Pd precatalyst (e.g., G3) - Lower reaction temperature Cause_Aggregation->Solution_Conditions Solution_Purity Solution: - Use anhydrous solvents - Distill amine base - Degas via Freeze-Pump-Thaw Cause_Impurities->Solution_Purity

Caption: Troubleshooting workflow for low reaction conversion.

1. Catalyst Poisoning by the Pyridine Moiety

The nitrogen lone pair in your substrate acts as a ligand, competing with your phosphine ligand and the reacting species for coordination to the palladium center. This is a classic case of competitive inhibition.

PoisoningMechanism cluster_0 Active_Catalyst Active Catalyst L₂Pd(0) Poisoned_Complex Inactive 'Poisoned' Complex (Pyridine)L₂Pd(0) Active_Catalyst->Poisoned_Complex Coordination (Strong Binding) Aryl_Halide Aryl Halide (Ar-X) Active_Catalyst->Aryl_Halide Desired Oxidative Addition (Blocked) Pyridine_Substrate Methyl 5-ethynyl- pyridine-2-carboxylate Pyridine_Substrate->Poisoned_Complex No_Reaction No Oxidative Addition Poisoned_Complex->No_Reaction

Caption: Mechanism of catalyst poisoning by the pyridine substrate.

  • Solution Protocol: Ligand Modification

    • Select an Appropriate Ligand: Replace standard ligands like PPh₃ or P(t-Bu)₃ with a more robust dialkylbiaryl phosphine ligand such as SPhos, RuPhos, or BrettPhos. These are commercially available.

    • Use a Precatalyst: Employ a modern palladium precatalyst (e.g., SPhos Pd G3). These are air-stable and ensure the efficient generation of the active monoligated Pd(0) species in solution, which can be more resistant to inhibition.[11]

    • Adjust Stoichiometry: Increase the ligand-to-palladium ratio slightly (e.g., from 2:1 to 2.2:1). The excess ligand can help outcompete the pyridine substrate for coordination sites on the palladium.[11]

2. Catalyst Agglomeration and Impurities

The active Pd(0) catalyst is thermodynamically unstable and will aggregate into bulk palladium metal (palladium black) if not properly stabilized by ligands.

  • Solution Protocol: Optimizing Reaction Setup and Purity

    • Ensure Reagent Purity: Use high-purity, anhydrous solvents. If using a liquid amine base (e.g., triethylamine, diisopropylethylamine), consider distilling it prior to use, as amine oxides can be catalyst poisons.[5]

    • Implement Rigorous Degassing: Oxygen can degrade phosphine ligands and promote catalyst agglomeration. Use a minimum of three freeze-pump-thaw cycles for the reaction mixture before adding any temperature-sensitive reagents or initiating the reaction. Sparging with argon for 30-60 minutes is an alternative.[6]

    • Control Temperature: Do not overheat the reaction. Run the reaction at the lowest temperature that provides a reasonable rate. If a reaction stalls at a higher temperature, it is often better to restart at a lower temperature with fresh catalyst.

Part 3: Advanced Diagnostics: Characterizing the Deactivated Catalyst

When troubleshooting fails, characterizing the spent catalyst can provide definitive evidence for the deactivation mechanism, guiding future experimental design.[12][13]

Analytical TechniqueInformation GainedInterpretation for This System
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical states.[12][14][15]A high N 1s signal on the surface of the recovered palladium catalyst strongly suggests poisoning by the pyridine substrate.[1]
Transmission Electron Microscopy (TEM) Catalyst particle size, morphology, and distribution.An increase in average particle size or the appearance of large, irregular agglomerates compared to the fresh catalyst confirms sintering/aggregation.
Inductively Coupled Plasma (ICP-MS/OES) Bulk elemental composition.Can detect poisoning by heavy metals or other elements from impure reagents. For supported catalysts, it can quantify leaching of palladium into the solution.[14]
BET Surface Area Analysis Total surface area and porosity of a supported catalyst.[13]A significant decrease in surface area suggests fouling (blockage of pores by polymeric byproducts) or thermal degradation (sintering).[12]
X-Ray Diffraction (XRD) Crystalline structure and crystallite size of the active metal phase.[13][16]An increase in the crystallite size of palladium peaks is a clear indication of sintering.
Part 4: Protocol for Catalyst Regeneration (Example)

Regeneration of deactivated palladium catalysts can be challenging and is often not feasible on a lab scale. However, if poisoning is the primary cause, the following conceptual protocol may be attempted.

Objective: To remove the strongly coordinated pyridine-containing molecules from the palladium active sites.

Disclaimer: This is an illustrative procedure. Specific conditions must be optimized for your catalyst system. Perform with extreme caution.

  • Step-by-Step Protocol:

    • Catalyst Recovery: After the reaction, carefully filter the reaction mixture through a pad of Celite® to recover the solid catalyst.[17]

    • Solvent Wash: Wash the recovered catalyst thoroughly with a non-coordinating solvent (e.g., toluene, hexane) to remove residual soluble organics.

    • Poison Removal (Mild Acid Wash):

      • Suspend the catalyst in a suitable solvent (e.g., ethanol).

      • Add a very dilute solution of a non-coordinating acid (e.g., 0.1 M acetic acid) dropwise while stirring. The goal is to protonate and displace the bound pyridine without dissolving the palladium.

      • Stir for 1-2 hours at room temperature.

    • Neutralization and Final Wash:

      • Filter the catalyst again.

      • Wash extensively with water until the filtrate is neutral, then wash with ethanol and finally with a non-polar solvent like hexane.

    • Drying: Dry the catalyst thoroughly under high vacuum.

    • Activity Test: Test the regenerated catalyst on a small-scale reaction to evaluate the recovery of its activity.

For deactivation caused by irreversible sintering or fouling, more aggressive thermal treatments in inert or oxidative atmospheres may be required, but these are complex processes typically performed at an industrial scale.[18][19]

References
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Lecture 10 Catalyst characteriz
  • Catalyst Deactivation Mechanism Analysis. Alfa Chemistry.
  • Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne. Benchchem.
  • Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis. Benchchem.
  • Technical Support Center: Troubleshooting Sonogashira Coupling with Purines. Benchchem.
  • Analysis of C
  • Catalyst Characterization Techniques. (2021). Hiden Analytical.
  • Investigation of the palladium catalyzed aromatic coupling of pyridine deriv
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017).
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). SpringerLink.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • Methyl 5-ethenylpyridine-3-carboxyl
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (2019). DSpace@MIT.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025).
  • Advances in Catalyst Deactivation and Regener
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022).
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026).
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013).
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzyl
  • Regeneration of palladium hydrogenation catalyst. (1979).
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-ethynylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the use and optimization of this versatile building block. My aim is to combine established chemical principles with practical, field-proven insights to help you navigate the complexities of your experimental work.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter when working with this compound, particularly in the context of palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[1][2]

Question 1: My Sonogashira coupling reaction with this compound is showing low to no conversion of my aryl halide. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Sonogashira coupling is a frequent issue that can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to generate the active catalytic species.[3] Inefficient reduction can stall the catalytic cycle.

    • Troubleshooting:

      • Pre-catalyst Reduction: Ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst. The amine base used in the reaction often serves this purpose.

      • Use a Pd(0) Source: Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, although these can be more sensitive to air and moisture.[4]

      • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can stabilize the palladium catalyst and promote oxidative addition, which is often the rate-limiting step.[3][5] For challenging substrates, consider switching from standard triphenylphosphine to more specialized ligands like XPhos or SPhos.[6]

  • Aryl Halide Reactivity: The reactivity of the aryl halide is a major determinant of reaction success. The general reactivity trend is I > Br > Cl.[1][4] Aryl chlorides are notoriously difficult to activate.

    • Troubleshooting:

      • Switch Halides: If possible, use the aryl iodide or bromide equivalent of your substrate for higher reactivity.[7]

      • Increase Temperature: For less reactive aryl bromides and chlorides, higher temperatures are often necessary to drive the oxidative addition step.[8] Reactions can be heated up to 80-100 °C in a suitable solvent like DMF or toluene.[8]

  • Solvent and Base Incompatibility: The solvent and base must be compatible and appropriate for the specific substrates and catalyst system.

    • Troubleshooting:

      • Solvent Polarity: Aprotic polar solvents like DMF or THF are commonly used. For some substrates, a mixture of solvents, such as 1:1 dioxane:Et₃N, can be effective.[8]

      • Base Strength: A common issue is the use of a base that is too weak. While triethylamine (TEA) is standard, more hindered or stronger bases like diisopropylethylamine (DIPEA) or DBU may be required, especially for less reactive halides.[6]

  • Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a significant side reaction that consumes the starting material and complicates purification.[9]

    • Troubleshooting:

      • Degassing: Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

Question 2: I'm observing a significant amount of a byproduct that I suspect is the homocoupled dimer of this compound. How can I minimize this side reaction?

Answer:

The formation of a symmetrical diyne byproduct is a classic sign of Glaser-Hay homocoupling, which is promoted by the copper(I) cocatalyst in the presence of oxygen.[9]

Strategies to Minimize Homocoupling:

  • Rigorous Exclusion of Oxygen: As mentioned above, this is the most critical factor. Ensure your reaction is performed under strictly anaerobic conditions.[2]

  • Copper-Free Sonogashira Conditions: The copper(I) cocatalyst is primarily responsible for promoting homocoupling.[1]

    • Troubleshooting:

      • Eliminate the Copper Salt: Many modern Sonogashira protocols are "copper-free."[4] In these cases, the palladium catalyst alone facilitates the coupling, albeit sometimes requiring higher temperatures or more specialized ligands.

      • Alternative Cocatalysts: In some instances, silver(I) salts have been used as an alternative to copper(I) to mitigate homocoupling.

  • Control of Reaction Parameters:

    • Slow Addition: Adding the this compound slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.

    • Catalyst Loading: While counterintuitive, sometimes a slightly higher palladium catalyst loading can favor the desired cross-coupling over homocoupling by increasing the rate of the primary catalytic cycle.

Question 3: The purification of my final product is challenging due to residual catalyst and other byproducts. What are some effective purification strategies?

Answer:

Purification can indeed be a bottleneck. A combination of techniques is often necessary.

Purification Workflow:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. This will remove the amine base and any inorganic salts.

  • Filtration through a Plug of Silica Gel: Before column chromatography, it is highly advisable to pass the crude reaction mixture through a short plug of silica gel, eluting with a non-polar solvent to remove the baseline palladium catalyst residues.

  • Column Chromatography: This is typically the most effective method for separating the desired product from starting materials and byproducts.

    • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an optimal solvent system that provides good separation between your product and impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful final purification step to obtain highly pure material.[10] The choice of solvent is critical and must be determined empirically.

II. Frequently Asked Questions (FAQs)

This section covers broader questions regarding the handling, reactivity, and properties of this compound.

What is the typical starting material for the synthesis of this compound?

This compound is commonly synthesized from Methyl 5-bromopyridine-2-carboxylate.[11] This is typically achieved via a Sonogashira coupling reaction with a protected acetylene source like trimethylsilylacetylene, followed by deprotection of the silyl group.[6][12]

How stable is this compound and how should it be stored?

Terminal alkynes, in general, can be sensitive to air, light, and heat, which can lead to polymerization or degradation over time. It is recommended to store this compound in a cool, dark place under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration is advised.

Can I use other cross-coupling reactions with this compound?

Absolutely. The terminal alkyne functionality of this compound makes it a versatile substrate for a variety of other cross-coupling reactions beyond the Sonogashira, including:

  • Click Chemistry (Copper-catalyzed Azide-Alkyne Cycloaddition): The ethynyl group can readily react with organic azides to form triazoles.

  • Cadiot-Chodkiewicz Coupling: For the synthesis of unsymmetrical diynes.

  • Decarboxylative Coupling Reactions: In some cases, the carboxylic acid derivative can be used in decarbonylative cross-coupling reactions.[13][14]

What are some key analytical techniques for characterizing this compound and its reaction products?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule and its derivatives.[15] The characteristic alkyne proton and carbon signals are key diagnostic peaks.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[15]

  • Infrared (IR) Spectroscopy: The C≡C and C-H stretches of the terminal alkyne will show characteristic sharp peaks.

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and assess the purity of the product.

III. Data and Protocols

Table 1: General Optimization Parameters for Sonogashira Coupling
ParameterStandard ConditionOptimization StrategyRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Use Pd(PPh₃)₄, Pd(dppf)Cl₂, or other specialized catalysts.Different ligands can improve catalyst stability and activity, especially for challenging substrates.[4][8]
Copper Co-catalyst CuI (5-10 mol%)Exclude for a "copper-free" reaction.Minimizes alkyne homocoupling (Glaser coupling).[1]
Base Triethylamine (TEA)Use a stronger or more hindered base like DIPEA or DBU.A stronger base can facilitate the deprotonation of the terminal alkyne.[6]
Solvent THF, DMFToluene, Dioxane, or solvent mixtures.Solvent choice can affect solubility and reaction kinetics.[8]
Temperature Room TemperatureIncrease to 50-100 °C.Necessary for less reactive aryl halides (bromides and chlorides) to promote oxidative addition.[8]
Experimental Protocol: General Procedure for Sonogashira Coupling

This is a general guideline. Specific amounts and conditions should be optimized for your particular substrates.

  • To a dry reaction flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (0.1 equiv).

  • Add degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add this compound (1.2 equiv) dropwise.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Visualized Workflow

Sonogashira Catalytic Cycle

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L)₂ Pd_complex->Pd0 Reductive Elimination Product Ar-C≡C-R' ArX Ar-X ArX->Pd0 Oxidative Addition CuX Cu(I)X Cu_acetylide R'C≡CCu Alkyne R'C≡CH Alkyne->CuX Coordination Cu_acetylide->Pd_complex Transmetalation Base Base Base->Alkyne Deprotonation

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

V. References

  • Sonogashira coupling - Wikipedia. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. [Link]

  • Process for the production of 2-methyl-5-ethyl pyridine - Google Patents.

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. [Link]

  • A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine - ResearchGate. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles - The Royal Society of Chemistry. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. [Link]

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc - YouTube. [Link]

  • 5-ethyl-2-methylpyridine - Organic Syntheses Procedure. [Link]

  • Optimization of Pd-catalyzed cross-coupling reactions a | Download Table - ResearchGate. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [Link]

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. [Link]

  • A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - RSC Publishing. [Link]

  • Methyl 5-bromopyridine-2-carboxylate | C7H6BrNO2 | CID 7016458 - PubChem. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization - MDPI. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. - The Royal Society of Chemistry. [Link]

  • Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine - RSC Publishing. [Link]

  • The Sonogashira Coupling. [Link]

  • Synthesis, Characterization, and Preliminary Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands of Carboxylate-Rich Diiron(II) Complexes - NIH. [Link]

  • 5-Ethynyl-2-methylpyridine | C8H7N | CID 638197 - PubChem. [Link]

Sources

purification challenges of Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for navigating the purification of Methyl 5-ethynylpyridine-2-carboxylate. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested solutions to the unique challenges this molecule presents. The inherent reactivity of the ethynyl group, combined with the basicity of the pyridine ring, often leads to complex purification scenarios. This guide is structured to provide clear, actionable advice to streamline your workflow and enhance the purity of your final compound.

Troubleshooting Guide: From Reaction Mixture to Pure Compound

This section addresses specific, common problems encountered during the synthesis and purification of this compound, presented in a question-and-answer format.

I. Sonogashira Synthesis & Reaction Work-up Issues

The synthesis of this compound, typically via a Sonogashira coupling between a 5-halopyridine precursor (e.g., Methyl 5-bromopyridine-2-carboxylate) and a protected or terminal alkyne, is often the source of purification challenges.

Question 1: My reaction TLC is messy, showing multiple spots and significant unconsumed starting material. What's going wrong?

Answer: A complex reaction mixture is a frequent issue in Sonogashira couplings. Several factors could be at play:

  • Catalyst Decomposition: The formation of a black precipitate ("palladium black") indicates your palladium catalyst has crashed out of the solution, halting the reaction. This can be caused by impure reagents or inappropriate solvent choice[1].

  • Alkyne Homocoupling (Glaser Coupling): The most common side-product is the dimer of your alkyne starting material. This reaction is promoted by the presence of oxygen and the copper(I) co-catalyst[1][2].

  • Low Reactivity of Starting Material: The reactivity of aryl halides in Sonogashira coupling follows the trend: I > OTf > Br >> Cl[1][2]. If you are using Methyl 5-bromopyridine-2-carboxylate, the reaction may require elevated temperatures to proceed to completion. In contrast, aryl chlorides are generally much less reactive[1][3].

Troubleshooting Workflow:

sonogashira_troubleshooting cluster_solutions Potential Solutions start Messy TLC/ Low Conversion check_catalyst Check Catalyst Activity - Formation of Pd black? - Use fresh catalyst. start->check_catalyst  Problem   sol_catalyst Use more stable Pd(II) precatalyst (e.g., PdCl2(PPh3)2) check_catalyst->sol_catalyst  If yes   check_conditions Verify Reaction Conditions - Is solvent anhydrous? - Is system degassed (O2-free)? sol_conditions Degas solvents thoroughly (Freeze-Pump-Thaw) Increase temperature for Ar-Br check_conditions->sol_conditions  If no   check_reagents Assess Reagent Reactivity - Halide type (I > Br > Cl)? - Purity of alkyne? sol_reagents Switch to Aryl Iodide if possible Purify starting materials Consider Copper-Free Sonogashira check_reagents->sol_reagents  If low   end_node Improved Reaction sol_catalyst->end_node sol_conditions->end_node sol_reagents->end_node

Caption: Troubleshooting workflow for a problematic Sonogashira reaction.

Table 1: Recommended Sonogashira Reaction Parameters

Parameter Recommendation Rationale
Palladium Catalyst PdCl₂(PPh₃)₂ (more stable) or Pd(PPh₃)₄ Pd(0) complexes can be sensitive to air. Pd(II) precatalysts are generally more stable[1].
Copper Co-Catalyst CuI (optional but common) Increases reaction rate but can promote alkyne homocoupling. Copper-free conditions may be cleaner[2].
Solvent THF, DMF Must be anhydrous and thoroughly degassed to prevent catalyst decomposition and side reactions[1][4].
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA) Acts as both the base to deprotonate the alkyne and often as a co-solvent[2].

| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing oxygen-induced Glaser coupling and catalyst degradation[1]. |

II. Purification by Column Chromatography

Due to its polarity, this compound presents specific challenges during silica gel chromatography.

Question 2: My compound streaks badly on the silica column, leading to poor separation and low purity fractions. How can I fix this?

Answer: This is the most common issue for pyridine-containing compounds. The basic lone pair on the pyridine nitrogen interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel. This causes peak tailing and, in severe cases, irreversible binding or degradation of the product on the column[5][6].

Solutions to Prevent Tailing:

  • Mobile Phase Modification (Normal Phase):

    • Add a Competing Base: Introduce a small amount of a basic modifier to your eluent. This base will preferentially bind to the acidic silanol sites, allowing your compound to elute symmetrically.

      • Protocol: Start with a standard eluent system (e.g., Hexane/Ethyl Acetate). To this mixture, add 0.5-2% triethylamine (TEA) or 0.5-2% of a 25% ammonium hydroxide solution in methanol[5][6].

  • Change the Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Use Brockmann activity II or III neutral or basic alumina.

    • Amino-functionalized Silica: These columns have a less acidic surface and are well-suited for purifying basic compounds[5].

    • Reversed-Phase Chromatography (C18): If your compound and impurities have different polarities, reversed-phase flash chromatography can be highly effective. The compound is eluted with a polar mobile phase like water/acetonitrile or water/methanol[7][8].

Question 3: My compound appears to be degrading on the silica column. How can I confirm this and prevent it?

Answer: The acidic nature of silica gel can catalyze the decomposition of sensitive molecules, particularly those with reactive functional groups like alkynes.

  • Confirmation of On-Column Degradation:

    • Dissolve your crude sample in a suitable solvent.

    • Spot the sample on a TLC plate.

    • Add a small amount of silica gel to the vial containing the remaining sample solution and stir for 15-30 minutes.

    • Spot the silica-treated sample next to the original spot on the same TLC plate and elute.

    • If new spots appear or the product spot diminishes in the silica-treated lane, on-column degradation is likely occurring.

  • Prevention Strategies:

    • Deactivate the Silica: Use the mobile phase modifiers (TEA, NH₄OH) mentioned above. These not only prevent tailing but also neutralize the acidic sites, reducing the likelihood of degradation[6].

    • Switch to a More Inert Phase: Use neutral alumina or reversed-phase (C18) chromatography, which provide a less harsh environment[7].

    • Minimize Contact Time: Perform the purification as quickly as possible. Flash chromatography is preferred over gravity chromatography.

purification_choice cluster_methods Purification Method start Crude Product check_tailing Does it streak on silica TLC? start->check_tailing check_degradation Does it degrade on silica? check_tailing->check_degradation  No   method_silica_mod Silica Gel + Modifier (e.g., 1% TEA in EtOAc/Hex) check_tailing->method_silica_mod  Yes   method_alumina Neutral/Basic Alumina check_degradation->method_alumina  Yes   method_recrys Recrystallization check_degradation->method_recrys  No, and solid   method_silica_mod->check_degradation method_rp Reversed-Phase (C18) (e.g., H2O/ACN) method_alumina->method_rp  If still fails   end_node Pure Product method_rp->end_node method_recrys->end_node

Caption: Decision tree for selecting a suitable purification method.

III. Purification by Recrystallization

Question 4: I'm struggling to find a suitable solvent system for recrystallization. The compound either won't dissolve or won't precipitate.

Answer: Finding the right solvent is key. An ideal recrystallization solvent should dissolve the compound poorly at room temperature but well when hot. Pyridine-containing molecules can be challenging to crystallize[9].

Systematic Approach to Solvent Screening:

  • Single Solvents: Test solubility in small vials with ~10-20 mg of crude product. Test a range of solvents from polar to non-polar (e.g., Water, Ethanol, Ethyl Acetate, Dichloromethane, Toluene, Hexanes).

  • Two-Solvent Systems: This is often the most successful method.

    • Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (one in which it is insoluble, but is miscible with the good solvent) dropwise until the solution becomes persistently cloudy (turbid).

    • Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.

Table 2: Common Recrystallization Solvent Systems

"Good" Solvent (High Solubility) "Poor" Solvent (Low Solubility) Compound Type Often Suited For
Dichloromethane (DCM) Hexanes / Heptane General purpose for moderately polar compounds[10].
Ethyl Acetate (EtOAc) Hexanes / Heptane Good for compounds with ester functionalities[9].
Acetone Water / Hexanes For moderately polar compounds[10].

| Methanol / Ethanol | Water / Diethyl Ether | Effective for more polar compounds that can hydrogen bond[11][12]. |

Pro-Tip: Slow cooling is critical for forming large, pure crystals. Rapid cooling often traps impurities[13]. If the product "oils out" instead of crystallizing, try re-heating the mixture and adding more of the "good" solvent before cooling again, or try a different solvent pair.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound? A: Store in a cool, dark, and dry place under an inert atmosphere (argon or nitrogen). Ethynylpyridines can be sensitive to light and air, potentially leading to discoloration and polymerization over time[11].

Q: What analytical techniques are best for assessing the final purity? A: A combination of methods provides the most complete picture:

  • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities. A spectrum is available for reference[14].

  • LC-MS: To confirm the molecular weight and assess purity. A reversed-phase method is often suitable[8].

  • HPLC-UV: For quantitative purity analysis. A C18 column with a mobile phase of acetonitrile/water with a formic acid or ammonium acetate modifier is a good starting point[13][15].

  • GC-MS/FID: Can be used if the compound is thermally stable and volatile enough. This can be a good way to detect small, non-UV active impurities[15][16].

Q: Could the ester group be hydrolyzed during purification? A: Yes. Using strongly basic conditions (e.g., high concentrations of NH₄OH in methanol/water for extended periods) or strongly acidic conditions during chromatography or work-up could lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. Always use basic modifiers in moderation and avoid prolonged exposure.

References

  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem Technical Support.
  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column.
  • Reddit User Discussion. (2022). Scope of Sonogashira Reactions/toubleshooting reaction sequence. r/Chempros.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Gorbunova, M. G., et al. (2018).
  • Wikipedia. (2023). Sonogashira coupling.
  • Reddit User Discussion. (2023).
  • Reddit User Discussion. (2022). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. r/chemistry.
  • The Analytical Scientist. (2016).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Biosynth. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions.
  • Reddit User Discussion. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • ResearchGate Discussion. (2018).
  • Occupational Safety and Health Administration (OSHA). (1991). Pyridine. OSHA Salt Lake Technical Center.
  • Biotage. (2023).
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.
  • NIH Public Access. (2008).
  • MDPI. (2021).
  • Reddit User Discussion. (2019).
  • BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2,4-Dichloro-5-nitropyridine.
  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods for Pyridine.
  • Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • YouTube. (2020).
  • PubChem. (n.d.).
  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.).
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
  • Frank, R. L., et al. (n.d.). 5-ethyl-2-methylpyridine. Organic Syntheses Procedure.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (2015). Recent Advances in Sonogashira Reactions.
  • ResearchGate. (2024). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
  • ResearchGate. (2014). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine.
  • BenchChem. (2025).
  • NIH Public Access. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
  • ResearchGate. (2021).
  • MDPI. (2022). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol.
  • ChemicalBook. (n.d.).

Sources

Technical Support Center: Navigating the Low Solubility of Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-ethynylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. As a molecule with significant potential in organic synthesis for pharmaceuticals and agrochemicals, its effective use is often hampered by its poor aqueous solubility.[1][2] This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the general solubility characteristics of this compound?

This compound (CAS: 17880-61-4) is an organic compound whose structure dictates its solubility profile. It possesses a pyridine ring, an ester group, and an ethynyl group. This combination results in a molecule that is relatively non-polar.

Consequently, it exhibits:

  • Low solubility in water and aqueous buffers (e.g., PBS).[1]

  • Good solubility in many organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane (DCM), and alcohols like ethanol and methanol.[1]

The pyridine nitrogen atom provides a site for protonation, which can be exploited to enhance aqueous solubility under acidic conditions. This is a critical characteristic to remember during experimental design.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventExpected SolubilityNotes
WaterPoorThe hydrophobic nature of the molecule limits its solubility.
Phosphate-Buffered Saline (PBS)PoorSimilar to water; salts do not significantly aid solubility.
Dimethyl Sulfoxide (DMSO)SolubleA common choice for preparing high-concentration stock solutions.
Ethanol (EtOH)SolubleA water-miscible co-solvent that can be used in formulations.[3]
Methanol (MeOH)SolubleAnother common polar protic organic solvent.
Dichloromethane (DCM)SolubleA non-polar organic solvent suitable for synthesis workups.
Q2: I am unable to dissolve the compound for my in vitro assay. What is the recommended troubleshooting workflow?

This is the most common challenge. A systematic approach is crucial to find a suitable solvent system without compromising your experimental integrity. The goal is to achieve complete dissolution while minimizing the toxicity or off-target effects of the solvent.

Below is a recommended workflow, starting with the simplest and most common techniques before moving to more complex formulation strategies.

G cluster_0 Solubilization Workflow A Start: Dry Compound B Attempt to dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). A->B C Successful? B->C D Dilute stock into final aqueous buffer/media. Observe for precipitation. C->D Yes E Unsuccessful or precipitates on dilution. C->E No I Proceed with Experiment D->I F Option 1: Co-Solvent System Prepare stock in DMSO, then add a co-solvent (e.g., Ethanol, PEG 400, Propylene Glycol) to the final buffer. E->F G Option 2: pH Adjustment Is your final medium acidic (pH < 6.0)? If not, consider using a citrate or acetate buffer. E->G H Option 3: Advanced Formulation Consider using surfactants (e.g., Polysorbates) or complexation agents (e.g., Cyclodextrins). E->H

Caption: Workflow for solubilizing this compound.

Causality Behind the Workflow:

  • Step 1 (DMSO Stock): DMSO is a powerful, water-miscible organic solvent capable of dissolving many non-polar compounds.[4] Creating a concentrated stock solution is a standard practice that minimizes the final concentration of the organic solvent in the assay, which is crucial for limiting solvent-induced toxicity or artifacts.

  • Step 2 (Co-solvents): If the compound precipitates when the DMSO stock is diluted into your aqueous medium, it means the final concentration of DMSO is too low to maintain solubility. A co-solvent, which is a water-miscible organic solvent, can be added to the aqueous medium to increase the overall solvent capacity for hydrophobic molecules.[3][5] Co-solvents work by reducing the polarity of the aqueous environment.[6] Common co-solvents for in vitro work include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3]

  • Step 3 (pH Adjustment): The pyridine ring contains a nitrogen atom with a lone pair of electrons, making it a weak base. In an acidic environment (pH below the pKa of the conjugate acid), this nitrogen can be protonated to form a pyridinium salt. This salt form is ionic and typically has significantly higher aqueous solubility.[7][8] Most drug molecules are weak acids or bases, and pH modification is a common strategy to enhance solubility.[4][9] For intravenous administration, a pH range of 3-9 is generally acceptable to reduce irritation.[4]

G cluster_1 pH-Dependent Solubility Mechanism Compound_Neutral This compound (Low Aqueous Solubility) Compound_Protonated Protonated Pyridinium Form (Higher Aqueous Solubility) Compound_Neutral->Compound_Protonated + H⁺ (Acidic Buffer) Compound_Protonated->Compound_Neutral - H⁺ (Basic/Neutral Buffer)

Caption: Equilibrium showing how acidic pH increases solubility.

  • Step 4 (Advanced Formulation): If simpler methods fail, more advanced formulation strategies can be employed.

    • Surfactants: These are amphiphilic molecules that form micelles in water. Hydrophobic compounds like yours can partition into the hydrophobic core of these micelles, effectively "dissolving" them in the aqueous phase.[4][10]

    • Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, enhancing their solubility and stability.[7][11]

Q3: How should I prepare and store a stock solution?

Proper preparation and storage of your stock solution are critical for ensuring concentration accuracy and compound stability.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Calculate Mass: Determine the mass of this compound needed. The molecular weight is 161.16 g/mol .[1]

    • For 1 mL of a 10 mM solution: 0.010 L * 10 mmol/L * 161.16 g/mol = 0.00161 g = 1.61 mg.

  • Weigh Compound: Accurately weigh the solid compound into a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved. A brief sonication in a water bath can be very effective.[12]

  • Inspect: Visually inspect the solution against a light source to ensure there are no visible particles or haziness.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Q4: My compound precipitates when I add it to my cell culture medium. How can I fix this?

Precipitation upon dilution is a classic sign that the solubility limit has been exceeded in the final medium.

Troubleshooting Table for Precipitation Issues

CauseExplanationRecommended Solution
Exceeding Solubility Limit The final concentration of your compound is higher than its solubility in the final medium (e.g., 1% DMSO in PBS).1. Decrease Final Concentration: Test if a lower final concentration of your compound remains in solution. 2. Increase Co-solvent: Increase the final DMSO concentration slightly (e.g., from 0.5% to 1%), but be mindful of solvent toxicity to your cells. 3. Use a Co-Solvent System: Add another biocompatible co-solvent like PEG 400 to your final medium.[]
"Salting Out" Effect High concentrations of salts in buffers like PBS can sometimes decrease the solubility of organic compounds.This is less common but possible. Try diluting your stock into a low-salt buffer or sterile water first, then adding this intermediate dilution to your final medium.
pH Shift Cell culture media are typically buffered around pH 7.4. If you relied on an acidic stock solution for solubility, this neutralization will cause the compound to revert to its less soluble freebase form.Pre-acidify your final medium slightly if your experimental system allows. Alternatively, use a formulation approach like cyclodextrin complexation that is less pH-dependent.[11]
Protein Binding Components in media, like fetal bovine serum (FBS), contain proteins that can bind to your compound, sometimes leading to aggregation or precipitation.Prepare the final dilution in a serum-free medium first, then add serum if required. This allows the compound to disperse before extensive protein interaction.
Q5: What safety precautions are necessary when handling this compound?

According to available Safety Data Sheets (SDS), this compound should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[14]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses.[14][15]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or vapors.[14][16] Avoid contact with skin and eyes.[14]

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[14][15]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[14]

Always consult the most current SDS for your specific product before use.[14][15][17][18]

Q6: How can I experimentally determine the solubility in my specific buffer?

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[19] This allows you to quantify the maximum concentration of your compound that can be dissolved in a specific solvent system.

Protocol 2: Shake-Flask Method for Solubility Determination

  • Prepare Supersaturated Solution: Add an excess amount of the solid compound to a known volume of your target solvent (e.g., your specific cell culture medium or buffer) in a sealed vial. "Excess" means enough solid should remain undissolved at the end.

  • Equilibrate: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9][20]

  • Separate Phases: Centrifuge the suspension at high speed to pellet the excess, undissolved solid.[12]

  • Sample Supernatant: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilute and Analyze: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.

  • Quantify: Analyze the concentration of the dissolved compound using a suitable, validated analytical technique such as:

    • High-Performance Liquid Chromatography (HPLC): The most common and accurate method. Requires developing a method to separate the compound from other components in the medium.

    • UV-Vis Spectroscopy: A simpler method if the compound has a unique absorbance wavelength and other medium components do not interfere.

    • Differential Scanning Calorimetry (DSC): Can be used for semi-solid excipients.[21]

Accurate solubility determination is crucial for interpreting bioactivity data and developing robust formulations.[21][22]

References

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Wikipedia. (n.d.). Cosolvent.
  • Chaulang, G., et al. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Xtalks. (n.d.). Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility.
  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Lexalytics. (2025, December 23). Co-solvent: Significance and symbolism.
  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • International Journal of Scientific Development and Research. (n.d.). Methods to boost solubility.
  • ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • PubChem. (n.d.). Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • PubChemLite. (n.d.). This compound (C9H7NO2).
  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • American Association of Pharmaceutical Scientists. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • International Journal of Pharmaceutical Research and Applications. (2022, January 1). Solubility Enhancement of Drugs.
  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine, 104-90-5.
  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.
  • National Institutes of Health. (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents.
  • Google Patents. (n.d.). US5047542A - Process for preparing pyridine carboxylic acid esters.
  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • MDPI. (2019, April 14). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes.

Sources

alternative catalysts for Sonogashira coupling of Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Alternative Catalysts for Sonogashira Coupling of Methyl 5-ethynylpyridine-2-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for the Sonogashira cross-coupling of This compound . This resource is designed to provide researchers and drug development professionals with advanced troubleshooting, in-depth mechanistic insights, and alternative protocols beyond the standard palladium/copper-catalyzed systems.

The presence of the pyridine nitrogen in your substrate introduces specific challenges, most notably the potential for catalyst inhibition or poisoning.[1] This guide directly addresses these issues, offering palladium-free and copper-free alternatives to enhance reaction efficiency, improve product purity, and mitigate challenges associated with catalyst contamination in active pharmaceutical ingredients (APIs).

Logical Troubleshooting Workflow

When encountering low yields, catalyst deactivation, or significant side-product formation, a systematic approach is crucial. The following workflow helps diagnose and resolve common issues specific to N-heterocyclic substrates.

Troubleshooting_Workflow start Low Yield or Stalled Reaction q1 Observe significant alkyne homocoupling (Glaser product)? start->q1 a1_yes Implement Copper-Free Conditions. Degas solvents rigorously. Ensure inert atmosphere. q1->a1_yes Yes q2 Reaction fails with standard Pd(PPh₃)₄/CuI. Any conversion? q1->q2 No a1_yes->q2 a2_no Suspect Catalyst Poisoning by Pyridine-N. Switch to a more robust catalyst system. q2->a2_no No / <10% a2_partial Optimization Needed. Increase catalyst/ligand loading. Screen different phosphine ligands (e.g., bulky, electron-rich). Re-evaluate base and solvent. q2->a2_partial Partial solution_pd_free Option A: Adopt Palladium-Free Catalyst (e.g., Nickel-Based System) a2_no->solution_pd_free solution_hetero Option B: Use Heterogeneous Catalyst (e.g., Pd-SAC) for easier purification. a2_no->solution_hetero a2_partial->solution_pd_free Cu_Free_Sonogashira pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X  L₂ pd0->pdiia Oxidative Addition (Ar-X) pdiib [Ar-Pd(II)-L (alkyne)]⁺X⁻ pdiia->pdiib Alkyne Coordination pdiic Ar-Pd(II)-C≡CR  L pdiib->pdiic Deprotonation (-HX, Base) pdiic->pd0 Reductive Elimination product Ar-C≡CR pdiic->product

Caption: Simplified catalytic cycle for copper-free Sonogashira coupling.

Q3: What are the key considerations when switching to a copper-free Sonogashira reaction for my pyridine substrate?

A3: In a copper-free system, the base plays a more direct and critical role in the deprotonation of the alkyne at the palladium center. [2][3]* Catalyst Choice: N-Heterocyclic Carbene (NHC) palladium complexes or complexes with bulky, electron-rich phosphine ligands are often more effective as they promote stabilization and reactivity. [2][4]An air-stable, monoligated precatalyst like [DTBNpP]Pd(crotyl)Cl has also shown high efficiency at room temperature for coupling with 3-ethynylpyridine. [5]* Base Selection: Stronger organic amine bases (e.g., pyrrolidine, piperidine) or inorganic bases (e.g., Cs₂CO₃, K₂CO₃) are often required to facilitate the alkyne deprotonation step. [6][2]* Solvent: Aprotic polar solvents like DMF, NMP, or acetonitrile are commonly used.

Alternative 2: Nickel-Catalyzed Sonogashira Coupling

Nickel offers a cost-effective and highly reactive alternative to palladium, often providing excellent yields where palladium systems fail. [7] Q4: Why would I choose a nickel catalyst, and are there specific advantages for a pyridine-containing substrate?

A4: Nickel catalysis is a powerful alternative for several reasons:

  • Lower Cost & Abundance: Nickel is significantly more earth-abundant and less expensive than palladium.

  • Unique Reactivity: Nickel can catalyze couplings of substrates that are challenging for palladium, including less reactive aryl chlorides. Its different coordination properties may also render it less susceptible to poisoning by certain N-heterocycles compared to palladium.

  • Milder Conditions: Recent advances allow for nickel-catalyzed Sonogashira couplings under mild conditions, sometimes even promoted by visible light. [8][9] Q5: What does a typical nickel-catalyzed protocol look like?

A5: A recently developed method uses a simple nickel catalyst without a copper co-catalyst and employs a weak base, enhancing functional group tolerance. [9]This is particularly advantageous for complex molecules in drug development. Another approach uses an amide-type pincer ligand to enable the coupling of alkyl amines as alkylating agents under mild, copper-free conditions. [10]

Parameter Recommended System (Aryl Halides) [9] Recommended System (Alkylpyridinium Salts) [10]
Nickel Source NiBr₂·diglyme NiCl₂·DME
Ligand 1,10-Phenanthroline NN₂ Pincer Ligand
Base 4-cyano pyridine N-oxide DBU
Solvent NMP THF
Temperature 80 °C 40 °C

| Key Advantage | Avoids strong bases, good functional group tolerance. | Uses readily available alkyl amines, very mild conditions. |

Alternative 3: Heterogeneous & Other Novel Catalysts

For applications where catalyst contamination is a critical concern (e.g., API synthesis), heterogeneous catalysts provide a significant advantage as they can be easily removed by filtration.

Q6: My final product is a pharmaceutical intermediate, and I need to minimize metal contamination. What are my best options?

A6:

  • Heterogeneous Single-Atom Catalysts (SACs): A palladium single-atom catalyst (Pd₁@NC) supported on nitrogen-doped carbon has demonstrated performance comparable to homogeneous systems for Sonogashira couplings. [11]Its key benefit is high stability and the ability to be recovered by simple filtration and reused multiple times, drastically reducing palladium levels in the final product. [11]* Gold Catalysis: Gold nanoparticles on supports like CeO₂ have been shown to heterogeneously catalyze the Sonogashira reaction. [12]In some cases, gold can also be used in combination with palladium as a co-catalyst, particularly for coupling with arenediazonium salts. [12]* Palladium Nanoparticles on Al(OH)₃: A ligand- and copper-free system using palladium nanoparticles supported on in-situ generated aluminum hydroxide has been developed for coupling of heteroaryl chlorides and bromides. The catalyst is recoverable and reusable. [13]

Detailed Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling with an NHC-Palladium Catalyst

This protocol is adapted for substrates like this compound, where minimizing homocoupling is essential.

  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add the NHC-palladium precatalyst (e.g., IPr-Pd, 1-2 mol%), the aryl halide (1.0 equiv., e.g., a halo-substituted reaction partner), and a magnetic stir bar.

  • Reagent Addition: Add cesium carbonate (Cs₂CO₃, 2.0 equiv.) as the base.

  • Solvent and Substrate: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or NMP). Add this compound (1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the base and catalyst residues.

  • Purification: Wash the organic filtrate with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Sonogashira Coupling of an Aryl Halide

This protocol provides a palladium-free alternative, adapted from state-of-the-art methods. [9]

  • Catalyst Premixing: In a glovebox, add NiBr₂·diglyme (5 mol%), 1,10-phenanthroline (10 mol%), and 4-cyanopyridine N-oxide (1.5 equiv.) to a vial.

  • Reaction Setup: To a separate oven-dried vial, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and a stir bar.

  • Reagent Addition: Bring the vial with the substrates out of the glovebox. Add the catalyst premix, followed by anhydrous N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Reaction: Seal the vial and place it in a preheated oil bath at 80 °C. Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, follow the same work-up and purification procedure as described in Protocol 1. The use of a nickel catalyst may require specific considerations for metal removal during purification if trace amounts are critical.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]
  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
  • Saikia, P., & Gogoi, S. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 4823-4834. [Link]
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
  • Braga, A. A. C., et al. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Processes, 12(7), 1351. [Link]
  • Haj-Mohammed, M., et al. (2024). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Lau, V. M., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Wang, L., et al. (2020). Nickel-Catalyzed Sonogashira C(sp)–C(sp2) Coupling through Visible-Light Sensitization. The Journal of Organic Chemistry, 85(13), 8334-8343. [Link]
  • Dunstan, T. A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Organic Letters, 20(11), 3345-3349. [Link]
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2015). KAUST Repository. [Link]
  • Liang, Y., et al. (2015). Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. RSC Advances, 5(29), 22441-22444. [Link]
  • He, J., et al. (2013). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Palladium-free and ligand-free Sonogashira cross-coupling | Request PDF. (2020).
  • Wang, Y., et al. (2023). Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. Cell Reports Physical Science, 4(9), 101573. [Link]
  • Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa. (2020).
  • Chen, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 7(3), 269-281. [Link]
  • Soellner, M. B., et al. (2011). Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023).
  • Wang, C., et al. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand.
  • Uttamapinant, C., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Angewandte Chemie International Edition, 51(24), 5852-5856. [Link]
  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. (2018). The Royal Society of Chemistry. [Link]
  • Nickel catalysts in Sonogashira coupling reactions. (2021). Organic & Biomolecular Chemistry, 19(2), 265-289. [Link]
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874-922. [Link]
  • Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. (2007). Journal of the American Chemical Society, 129(3), 502-503. [Link]
  • Recent Advances in Sonogashira Reactions. (2011).
  • Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. (2014). Catalysis Science & Technology, 4(8), 2495-2504. [Link]
  • The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon-carbon frameworks. (2011). Organic & Biomolecular Chemistry, 9(19), 6605-6613. [Link]
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020).

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of Methyl 5-ethynylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this important chemical intermediate. The information provided herein is based on established chemical principles and field-proven insights to ensure the successful and safe execution of your synthesis.

I. Synthetic Pathway Overview

The most common and scalable route to this compound involves a two-step process:

  • Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between a protected alkyne, such as trimethylsilylacetylene (TMSA), and Methyl 5-bromopyridine-2-carboxylate.[1][2]

  • Deprotection: Removal of the silyl protecting group (e.g., trimethylsilyl) to yield the terminal alkyne.

This guide will address potential issues in both stages of this synthetic sequence.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection Methyl 5-bromopyridine-2-carboxylate Methyl 5-bromopyridine-2-carboxylate Methyl 5-((trimethylsilyl)ethynyl)pyridine-2-carboxylate Methyl 5-((trimethylsilyl)ethynyl)pyridine-2-carboxylate Methyl 5-bromopyridine-2-carboxylate->Methyl 5-((trimethylsilyl)ethynyl)pyridine-2-carboxylate Sonogashira Reaction TMS-Acetylene TMS-Acetylene TMS-Acetylene->Methyl 5-((trimethylsilyl)ethynyl)pyridine-2-carboxylate Pd/Cu Catalyst, Base Pd/Cu Catalyst, Base Pd/Cu Catalyst, Base->Methyl 5-((trimethylsilyl)ethynyl)pyridine-2-carboxylate This compound This compound Methyl 5-((trimethylsilyl)ethynyl)pyridine-2-carboxylate->this compound TMS Cleavage Deprotecting Agent Deprotecting Agent Deprotecting Agent->this compound

Caption: Synthetic workflow for this compound.

II. Troubleshooting Guide: Sonogashira Coupling Step

This section addresses common issues encountered during the palladium-catalyzed cross-coupling of Methyl 5-bromopyridine-2-carboxylate with a protected alkyne.

Issue 1: Low or No Product Yield

A low or non-existent yield is a frequent problem in Sonogashira couplings. A systematic approach is necessary to identify the root cause.

Question: My Sonogashira reaction is not proceeding, or the yield is very low. What are the likely causes and how can I fix this?

Answer:

Several factors can contribute to a low yield. Consider the following troubleshooting steps:

  • Catalyst and Reagent Integrity:

    • Palladium Catalyst Activity: The Pd(0) catalyst is sensitive to air and can decompose, often indicated by the formation of a black precipitate (palladium black).[3] Ensure you are using a fresh, active palladium source. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species.

    • Reagent Purity: Impurities in the starting materials, solvent, or base can poison the catalyst.[3] Ensure all reagents are of high purity. It may be necessary to purify the starting materials.

    • Base Quality: The amine base is a critical component of the reaction and should be anhydrous.[3] An oxidized or wet amine base can cause the reaction to fail. Consider distilling the amine base before use.

  • Reaction Conditions:

    • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which can deactivate the palladium catalyst.[3] It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

    • Temperature Control: While some Sonogashira reactions proceed at room temperature, others may require heating. However, excessively high temperatures can lead to catalyst decomposition.[3] If heating is necessary, do so cautiously and monitor the reaction closely.

Issue 2: Formation of Side Products

The formation of unintended side products can significantly reduce the yield and complicate purification.

Question: I am observing significant amounts of homocoupled alkyne (Glaser coupling product) in my reaction mixture. How can I minimize this?

Answer:

The formation of alkyne dimers through Glaser coupling is a common side reaction, particularly when using a copper co-catalyst.[1] Here are some strategies to mitigate this issue:

  • Strict Exclusion of Oxygen: Oxygen promotes the oxidative homocoupling of alkynes. As mentioned previously, maintaining a strictly inert atmosphere is the first line of defense.[3]

  • Reduce Copper Catalyst Loading: Minimizing the amount of copper(I) iodide can help to decrease the rate of homocoupling.[3]

  • Slow Addition of the Alkyne: Adding the alkyne to the reaction mixture slowly can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[3]

  • Switch to a Copper-Free Protocol: If homocoupling continues to be a problem, the most effective solution is to switch to a copper-free Sonogashira protocol.[1][4] Numerous copper-free methods have been developed to avoid the issue of Glaser coupling.[4][5][6]

Issue 3: Catalyst Decomposition

The stability of the palladium catalyst is paramount for a successful reaction.

Question: My reaction mixture turns black shortly after adding the reagents. What does this signify and how can I prevent it?

Answer:

The formation of a black precipitate, commonly known as palladium black, is a clear indication of palladium catalyst decomposition.[3] This occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive. The primary causes and their solutions are:

  • Presence of Oxygen: Oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. Maintaining a strict inert atmosphere is essential.[3]

  • Impurities: Impurities in the reagents or solvents can poison and destabilize the catalyst. Using high-purity reagents is critical.[3]

  • Excessively High Temperatures: While some reactions require heating, excessively high temperatures can accelerate catalyst decomposition. If heating is necessary, apply it judiciously and monitor the reaction.[3]

  • Inappropriate Ligand Choice: The ligand plays a vital role in stabilizing the palladium catalyst. For challenging substrates, consider using bulky, electron-rich phosphine ligands to enhance catalyst stability and activity.

III. Troubleshooting Guide: Deprotection Step

The removal of the trimethylsilyl (TMS) group is the final step to yield the desired product.

Issue 1: Incomplete Deprotection

Failure to completely remove the TMS group will result in a mixture of the desired product and the silylated intermediate.

Question: My deprotection reaction is incomplete, even after extended reaction times. What could be the problem?

Answer:

Incomplete deprotection can be due to several factors. Consider these points:

  • Choice of Deprotecting Agent: While potassium carbonate in methanol is a common and mild method for TMS deprotection, some substrates may require a stronger reagent.[7] Tetrabutylammonium fluoride (TBAF) is a more potent desilylating agent.[8]

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the deprotecting agent. For base-catalyzed hydrolysis (like K₂CO₃/MeOH), the reaction is catalytic in base but requires a stoichiometric amount of a proton source (methanol in this case) to protonate the resulting acetylide.

  • Solvent and Temperature: The choice of solvent can influence the reaction rate. Ensure your protected intermediate is fully soluble in the reaction medium. Gentle heating may be required to drive the reaction to completion, but be mindful of potential side reactions.

Issue 2: Product Degradation

The desired product, this compound, can be sensitive to harsh reaction conditions.

Question: I am observing degradation of my product during the deprotection step. How can I prevent this?

Answer:

Product degradation is often a result of overly harsh deprotection conditions. Here are some tips to avoid this:

  • Use Mild Conditions: Start with the mildest deprotection conditions possible, such as catalytic potassium carbonate in methanol at room temperature.[7] Only increase the temperature or switch to a stronger reagent if necessary.

  • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-exposure of the product to the reaction conditions.

  • pH Control During Workup: During the aqueous workup, carefully neutralize the reaction mixture. Extremes of pH can potentially lead to hydrolysis of the methyl ester or other unwanted side reactions.

IV. Frequently Asked Questions (FAQs)

Q1: What are the essential components of a Sonogashira coupling reaction?

A1: The core components are an aryl or vinyl halide (in this case, Methyl 5-bromopyridine-2-carboxylate), a terminal alkyne (or a protected version like TMSA), a palladium catalyst (often Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (typically CuI), and an amine base (like triethylamine or diisopropylamine) in a suitable solvent.[3]

Q2: Why is a protected alkyne like trimethylsilylacetylene (TMSA) used instead of acetylene gas?

A2: Using a protected alkyne like TMSA prevents further coupling reactions on the other side of the alkyne.[8] The trimethylsilyl group can then be selectively removed in a subsequent step.[8] This approach offers better control over the reaction and avoids the formation of di-substituted acetylene byproducts.

Q3: What are the safety considerations when working with trimethylsilylacetylene (TMSA) on a large scale?

A3: Trimethylsilylacetylene is a highly flammable liquid and vapor.[9] It is also an irritant to the skin, eyes, and respiratory system.[9] When handling TMSA, especially on a large scale, it is crucial to work in a well-ventilated area, away from ignition sources, and to use appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye protection.[9] Ensure that all equipment is properly grounded to prevent static discharge.[9]

Q4: Can I run a Sonogashira coupling without a copper co-catalyst?

A4: Yes, copper-free Sonogashira couplings are well-established and are often preferred on a large scale to avoid the formation of alkyne homocoupling byproducts and to simplify purification by eliminating a toxic metal.[1][4] These reactions typically require a slightly different catalytic system, often involving a palladium catalyst with specific ligands, and may require higher temperatures.[4][5][6]

Q5: How can I effectively remove the palladium and copper catalysts from my final product on a large scale?

A5: Removing residual metals is a critical step, especially for pharmaceutical applications. Common methods include:

  • Aqueous Washes: Washing the organic solution with an aqueous solution of a chelating agent, such as EDTA, can help to extract the metal catalysts.

  • Carbon Treatment: Activated carbon can be used to adsorb the metal catalysts from the solution.

  • Silica Gel Scavengers: Specialized silica gels functionalized with metal-scavenging groups are highly effective for removing residual palladium and copper.

V. Experimental Protocols

Protocol 1: Scale-Up Sonogashira Coupling

This protocol is a general guideline and may require optimization based on your specific equipment and reaction scale.

Materials:

  • Methyl 5-bromopyridine-2-carboxylate (1.0 eq)

  • Trimethylsilylacetylene (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Toluene (or another suitable solvent)

Procedure:

  • To a clean, dry, and inerted reactor, add Methyl 5-bromopyridine-2-carboxylate, PdCl₂(PPh₃)₂, and CuI.

  • Add degassed toluene to the reactor, followed by triethylamine.

  • Begin stirring the mixture and ensure it is homogeneous.

  • Slowly add trimethylsilylacetylene to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solids and wash the filter cake with toluene.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Scale-Up TMS Deprotection

Materials:

  • Crude Methyl 5-((trimethylsilyl)ethynyl)pyridine-2-carboxylate (1.0 eq)

  • Potassium carbonate (K₂CO₃) (0.1 eq)

  • Methanol (MeOH)

Procedure:

  • Dissolve the crude protected alkyne in methanol in a suitable reactor.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the deprotection is complete, neutralize the reaction with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

VI. Data Presentation

Table 1: Typical Reaction Parameters for Sonogashira Coupling
ParameterRecommended RangeNotes
Pd Catalyst Loading 1-5 mol%Higher loading may be needed for less reactive substrates.
Cu Catalyst Loading 2-10 mol%Minimize to reduce homocoupling.
Base Triethylamine, DiisopropylamineMust be anhydrous.
Solvent Toluene, THF, DMFMust be degassed.
Temperature Room Temp to 80 °CSubstrate dependent; higher temps risk catalyst decomposition.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS.

VII. Logical Relationships Diagram

G cluster_0 Troubleshooting Logic Low_Yield Low Yield or No Reaction Check_Catalyst Check Catalyst Activity & Purity Low_Yield->Check_Catalyst Cause? Check_Reagents Check Reagent Purity & Dryness Low_Yield->Check_Reagents Cause? Check_Conditions Optimize Reaction Conditions (Temp, Inertness) Low_Yield->Check_Conditions Cause? Homocoupling Homocoupling Side Product Reduce_Cu Reduce [CuI] or Use Slow Addition Homocoupling->Reduce_Cu Solution Go_Copper_Free Switch to Copper-Free Protocol Reduce_Cu->Go_Copper_Free If persists Catalyst_Decomp Catalyst Decomposition (Black Precipitate) Improve_Inertness Improve Inert Atmosphere Technique Catalyst_Decomp->Improve_Inertness Cause? Check_Purity_Temp Check Reagent Purity & Lower Temperature Catalyst_Decomp->Check_Purity_Temp Cause?

Sources

Technical Support Center: Managing Air-Sensitive Reactions with Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-ethynylpyridine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The terminal alkyne and pyridine core make this reagent highly valuable for constructing complex molecules via cross-coupling and cycloaddition reactions. However, the reactivity that makes it useful also presents challenges, primarily related to the air-sensitive nature of the catalysts and, at times, the reagents themselves.

This guide provides field-proven insights, troubleshooting workflows, and detailed protocols in a direct question-and-answer format to help you navigate these challenges, ensuring the integrity and success of your experiments.

Section 1: Foundational Knowledge & Safety FAQs

This section addresses the fundamental properties of this compound and the essential safety measures required for its handling.

Q1: What is this compound and why are its reactions considered "air-sensitive"?

This compound (CAS No: 17880-61-4) is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl ester and a terminal ethynyl (acetylene) group.[1] This structure is highly valuable in medicinal chemistry as the pyridine core is a known pharmacophore, and the terminal alkyne is a versatile functional handle for diversification.[2]

Reactions involving this compound are deemed "air-sensitive" not typically because the compound itself is pyrophoric, but because the common catalysts and conditions required for its transformation are highly susceptible to degradation by atmospheric components.[3]

  • Catalyst Sensitivity: The most common reactions for this compound, Sonogashira coupling and copper-catalyzed "click" chemistry, rely on palladium(0) and copper(I) catalysts, respectively. These low-valent metal species are readily oxidized by oxygen, rendering them inactive and often causing them to precipitate from the reaction mixture as metal black.[4]

  • Reaction Integrity: The presence of oxygen can also promote undesirable side reactions, such as the Glaser-Hay homocoupling of the alkyne, which leads to impurity formation and reduced yield of the desired product.[4][5]

  • Reagent Stability: While the primary reagent is generally stable, some reagents used alongside it, such as organometallic coupling partners or strong bases, can react with moisture or oxygen.

Q2: What are the primary safety precautions I should take when handling this compound and its reactions?

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[7][9]

  • Ventilation: Handle the solid compound and prepare all reaction mixtures in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing agents.[6]

  • Spill Management: In case of a spill, evacuate the area, remove ignition sources, and cover the spill with a non-combustible absorbent material like dry lime or soda ash before collecting it in a sealed container for disposal.[7]

Q3: How should I properly store and handle the solid reagent?

Proper storage is crucial to maintain the reagent's purity and reactivity.

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[9]

  • Inert Atmosphere: For long-term storage or after the container has been opened, consider storing it inside a desiccator or, ideally, within an inert-atmosphere glovebox to protect it from ambient moisture.

Section 2: Essential Techniques for Air-Sensitive Chemistry

Success in using this compound hinges on the mastery of techniques that exclude air and moisture from the reaction environment. The two primary tools for this are the Schlenk line and the glovebox.[10]

Decision Workflow: Glovebox vs. Schlenk Line

The choice between a glovebox and a Schlenk line depends on the scale, complexity, and nature of the manipulation.

G Workflow: Glovebox vs. Schlenk Line start Start: Need to handle air-sensitive material decision1 Is the task primarily handling/weighing solids or intricate manipulations? start->decision1 glovebox Use a Glovebox (Provides a stable inert environment for complex tasks) decision1->glovebox Yes decision2 Is the task a chemical reaction in solution, involving liquid/gas transfers? decision1->decision2 No end Proceed with Experiment glovebox->end schlenk Use a Schlenk Line (Ideal for reactions, reflux, and solvent handling) decision2->schlenk Yes decision2->end No/ Uncertain schlenk->end

Caption: Decision tree for selecting the appropriate inert atmosphere equipment.

Q4: What is a Schlenk Line and how do I set it up for a typical reaction?

A Schlenk line is a dual-manifold glassware system that allows a user to switch between applying a vacuum and supplying an inert gas (typically nitrogen or argon) to a reaction flask.[11][12] This enables the complete removal of the laboratory atmosphere before reagents are introduced.

G cluster_0 Schlenk Line Manifold manifold Vacuum Manifold Inert Gas Manifold bubbler Oil Bubbler (Pressure Release) manifold:n->bubbler vents through tap Two-way Tap manifold->tap pump Vacuum Pump trap Liquid N2 Trap pump->trap pulls trap->manifold:v connects to gas Inert Gas Cylinder (N2 or Ar) gas->manifold:n supplies flask Reaction Flask (Schlenk Flask) tap->flask

Caption: Schematic of a standard Schlenk line setup.

Protocol: Preparing Glassware via Evacuate-Refill Cycles This procedure is critical for removing atmospheric gases and adsorbed moisture from the reaction vessel.[12]

  • Assemble Dry Glassware: Assemble your oven- or flame-dried reaction flask (e.g., a Schlenk flask) with a stir bar and cap it with a rubber septum.

  • Connect to Line: Connect the sidearm of the flask to the Schlenk line via thick-walled rubber tubing.

  • First Evacuation: Ensure the tap on the flask is open to the line. Turn the Schlenk line tap to connect the flask to the vacuum manifold. Evacuate for 5-10 minutes. For highly sensitive reactions, gently warm the flask with a heat gun during this step to drive off adsorbed water.[12]

  • First Refill: Slowly turn the Schlenk line tap to close off the vacuum and introduce the inert gas. You will see the flow rate at the bubbler decrease as the flask fills. Do not open the tap too quickly, as this can cause oil from the bubbler to "suck back" into the line.[12]

  • Repeat Cycles: Repeat this evacuate-refill cycle at least three times to ensure the atmosphere inside the flask is truly inert.

  • Final State: Leave the flask under a slight positive pressure of inert gas, indicated by a slow, steady bubbling rate (e.g., 1 bubble per second) from the oil bubbler.

Q5: How do I properly degas my solvents and why is it critical?

Solvents, even anhydrous ones, contain significant amounts of dissolved oxygen that must be removed.[13] Failure to do so is a common cause of reaction failure, as the dissolved oxygen will readily deactivate the catalyst.[4]

Degassing MethodProcedureProsCons
Inert Gas Bubbling A long needle connected to the inert gas line is submerged in the solvent, and gas is bubbled through for 20-30 minutes.Simple, fast, suitable for most applications.Less rigorous than Freeze-Pump-Thaw; can evaporate some solvent.
Freeze-Pump-Thaw 1. The solvent flask is frozen in liquid N₂.2. A vacuum is applied to the frozen solid.3. The flask is sealed, and the solvent is thawed. Gas bubbles out of the solution.4. Repeat 3x.[13]The most effective method for removing dissolved gas.Time-consuming; requires liquid nitrogen.

Section 3: Troubleshooting Common Reactions

This section provides targeted advice for the two most prevalent reactions involving this compound.

Focus: Sonogashira Coupling

The Sonogashira reaction is a powerful C-C bond-forming reaction that couples the terminal alkyne with an aryl or vinyl halide.[14]

Q6: My Sonogashira coupling is failing (low/no yield). What are the most common causes?

A failed Sonogashira reaction can almost always be traced back to one of three areas: catalyst integrity, reagent quality, or reaction atmosphere.[4]

G Troubleshooting: Failed Sonogashira Coupling start Start: Low/No Yield q1 Did you observe Palladium black crashing out? start->q1 a1 Catalyst Decomposition. 1. Improve degassing of solvent. 2. Ensure strict inert atmosphere. 3. Use fresh, high-quality catalyst. q1->a1 Yes q2 Are your reagents high purity? q1->q2 No end Re-run Experiment a1->end a2 Reagent Issue. 1. Use fresh CuI (can oxidize). 2. Distill amine base (can be wet). 3. Purify starting materials if needed. q2->a2 No q3 Was the atmosphere rigorously inert? q2->q3 Yes a2->end a3 Atmosphere Contamination. 1. Perform 3x evacuate-refill cycles. 2. Degas solvent thoroughly (see table). 3. Check for leaks in the system. q3->a3 No q3->end Yes a3->end

Caption: A decision flowchart for troubleshooting a failing Sonogashira reaction.

Q7: I'm observing a significant amount of a side product that I suspect is the dimer of my alkyne. What is this and how can I prevent it?

You are likely observing the product of Glaser-Hay homocoupling . This is a classic side reaction in copper-mediated alkyne couplings, where two molecules of the terminal alkyne couple to form a diyne.[5] This process is significantly promoted by the presence of oxygen.[4]

Strategies to Prevent Glaser Coupling:

  • Strictly Anaerobic Conditions: This is the most critical factor. Thoroughly degas your solvents and maintain a positive inert gas pressure throughout the entire reaction.[4]

  • Reduce Copper Loading: Use the minimum effective amount of the copper(I) co-catalyst. Titrating the amount down can minimize the rate of homocoupling relative to the desired cross-coupling.[4]

  • Consider Copper-Free Conditions: For particularly stubborn substrates, a variety of copper-free Sonogashira protocols have been developed. These often require different ligands or conditions but completely eliminate the Glaser coupling pathway.[5]

Protocol: General Procedure for Sonogashira Coupling

  • Glassware Preparation: To a dry Schlenk flask containing a stir bar, add your aryl halide (1.0 eq), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (1-5 mol%).

  • Atmosphere Exchange: Seal the flask and perform three evacuate-refill cycles as described in Section 2. Leave the flask under a positive pressure of argon or nitrogen.

  • Solvent and Reagent Addition: Through the septum via syringe, add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).

  • Substrate Addition: Add this compound (1.1 - 1.2 eq) as a solution in the degassed solvent.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or aqueous ammonium chloride to remove the amine salts. Dry the organic layer, concentrate, and purify by column chromatography.

Focus: Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

This reaction provides a highly efficient and modular way to form a stable 1,2,3-triazole linkage by reacting the alkyne with an organic azide.[2][15]

Q8: My copper-catalyzed click reaction is sluggish or not working. What should I check?

The most common failure mode in CuAAC is inactive catalyst. The active species is Cu(I), which is easily oxidized to the inactive Cu(II) by dissolved oxygen.[16]

  • Fresh Reducing Agent: The reaction typically uses a reducing agent, like sodium ascorbate, to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄). Ensure your sodium ascorbate solution is prepared fresh, as it can degrade over time.[2]

  • Degassing: Just as with the Sonogashira coupling, the reaction mixture must be deoxygenated before the catalyst components are added.[2]

  • Ligand Stabilization: The use of a copper-chelating ligand, such as TBTA or the water-soluble THPTA, is highly recommended. These ligands protect the Cu(I) from oxidation and improve catalytic efficiency.[16]

  • Solvent Choice: Ensure your azide and alkyne are both soluble in the chosen solvent system. Co-solvents like DMSO/water or t-BuOH/water are common.[17]

Protocol: General Procedure for CuAAC Reaction

  • Reagent Preparation: In a reaction vial, dissolve your azide-containing molecule (1.0 eq) and this compound (1.1 eq) in a suitable solvent or co-solvent mixture (e.g., t-BuOH/H₂O).

  • Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.[2]

  • Catalyst Addition: To the degassed solution, add the copper source (e.g., aqueous CuSO₄, 1-5 mol%) followed by a freshly prepared solution of the reducing agent (e.g., aqueous sodium ascorbate, 5-10 mol%). If using a ligand, it can be pre-mixed with the copper source.

  • Reaction: Seal the vial and stir at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, the reaction can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The product is typically purified by column chromatography.

Section 4: Summary of Recommended Conditions

ParameterSonogashira CouplingClick Chemistry (CuAAC)
Catalyst Pd(0) complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)Cu(II) salt (e.g., CuSO₄·5H₂O)
Co-catalyst/Additive Cu(I) salt (e.g., CuI)Reducing Agent (e.g., Sodium Ascorbate)
Ligand Phosphine ligands (built-in or added)Optional but recommended (e.g., TBTA, THPTA)
Base Amine base (e.g., Et₃N, i-Pr₂NH)Not required
Typical Solvents THF, DMF, TolueneH₂O, t-BuOH, DMSO, or mixtures
Atmosphere Strictly Inert (N₂ or Ar) Inert Recommended (Degassing is critical)
Key Side Reaction Glaser-Hay HomocouplingNone common

References

  • Jubilant Ingrevia Limited. (n.d.). 2-Methyl-5-ethylpyridine Safety Data Sheet.
  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • Wipf, P. (2015). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • Biosynth. (n.d.). This compound.
  • Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
  • Fisher Scientific. (2012). SAFETY DATA SHEET: 5-Ethyl-2-methylpyridine.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-Methyl-5-Ethylpyridine.
  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • BenchChem. (n.d.). Application Notes and Protocols for 5-Ethynyl-2-nitropyridine in Click Chemistry.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • The Schlenk Line Survival Guide. (n.d.).
  • Ali, A., et al. (2021). Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents. Nucleic Acids Research.
  • BroadPharm. (n.d.). Click Chemistry Protocols.
  • BenchChem. (n.d.). Common issues in Sonogashira coupling of aryl iodides and how to solve them.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • DergiPark. (n.d.). The Use of Click Chemistry in Drug Development Applications.

Sources

byproduct formation in the synthesis of Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-ethynylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and understand the formation of key byproducts. Our approach is rooted in mechanistic principles to provide you with robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and efficient method is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a 5-halopyridine-2-carboxylate derivative, such as Methyl 5-bromopyridine-2-carboxylate, with a protected or terminal alkyne, like trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst and a copper(I) co-catalyst.[1]

Q2: Why is a protected alkyne like trimethylsilylacetylene (TMSA) often used?

A2: The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne. This prevents the alkyne from undergoing self-coupling reactions (Glaser-Hay coupling) which is a common side reaction under Sonogashira conditions.[2][3][4] The TMS group can be easily removed in a subsequent step, often in the same pot, by treatment with a mild base like potassium carbonate in methanol to yield the desired terminal alkyne.

Q3: What are the key catalysts and reagents in this Sonogashira reaction?

A3: A typical catalytic system includes a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from PdCl₂(PPh₃)₂, and a copper(I) salt, most commonly copper(I) iodide (CuI). An amine base, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen halide formed during the reaction and to act as a solvent or co-solvent.

Q4: My reaction is not proceeding to completion. What are the likely causes?

A4: Incomplete conversion can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst, especially Pd(0) complexes, can be sensitive to air and moisture. Ensure you are using a fresh batch of catalyst or that it has been stored under an inert atmosphere.

  • Impure Reagents: Impurities in your starting materials or solvents can poison the catalyst. Ensure your Methyl 5-bromopyridine-2-carboxylate is pure and your solvents are anhydrous and degassed.

  • Insufficient Temperature: While Sonogashira reactions are often run at room temperature, some substrates, particularly aryl bromides, may require heating to facilitate the oxidative addition step.

  • Inappropriate Base: The base must be strong enough to deprotonate the alkyne but not so strong as to cause unwanted side reactions. Ensure the base is dry and used in sufficient excess.

Troubleshooting Guide: Byproduct Formation

One of the most common challenges in the synthesis of this compound is the formation of unwanted byproducts. Understanding their origin is key to minimizing their formation.

Byproduct 1: Alkyne Homocoupling (Glaser-Hay Byproduct)

This is the most frequently encountered byproduct, resulting from the oxidative dimerization of the terminal alkyne.

  • Identification: This byproduct, 1,4-bis(trimethylsilyl)buta-1,3-diyne (if using TMSA), will appear as a non-polar spot on TLC and can be identified by its characteristic signals in the 1H NMR (a singlet around 0.2 ppm for the TMS protons) and 13C NMR spectra.

  • Causality: The copper(I) co-catalyst is the primary promoter of this side reaction, especially in the presence of oxygen.

  • Mitigation Strategies:

    • Rigorous Degassing: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

    • Minimize Reaction Time: Prolonged reaction times can lead to increased homocoupling. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.

    • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed, although this may require higher temperatures or more specialized ligands.

    • Controlled Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

Byproduct 2: Hydrolysis of the Methyl Ester

The methyl ester functionality can be susceptible to hydrolysis under the basic reaction conditions, especially if elevated temperatures are used or if there is water present in the reaction mixture.

  • Identification: The resulting carboxylic acid, 5-ethynylpyridine-2-carboxylic acid, will have different solubility properties than the desired product and can be identified by the absence of the methyl singlet in the 1H NMR spectrum and the presence of a broad carboxylic acid proton signal.

  • Causality: The presence of water and a strong base can lead to saponification of the ester.

  • Mitigation Strategies:

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.

    • Choice of Base: Use a non-nucleophilic, hindered base like DIPEA instead of less hindered amines.

    • Moderate Temperatures: Avoid excessively high temperatures, as this can accelerate the rate of hydrolysis.[5]

Byproduct 3: Dehalogenation of the Starting Material

In some instances, the starting Methyl 5-bromopyridine-2-carboxylate can be reduced to Methyl pyridine-2-carboxylate.

  • Identification: This byproduct can be identified by comparing its NMR and mass spectrometry data to that of the authentic compound.

  • Causality: This can occur through various pathways, sometimes involving phosphine ligands and trace amounts of water or other proton sources.

  • Mitigation Strategies:

    • Use of High-Purity Reagents: Ensure all reagents are of high purity to avoid sources of unwanted side reactions.

    • Careful Control of Reaction Conditions: Strict adherence to the optimized reaction protocol can minimize the occurrence of this side reaction.

Experimental Protocols

Synthesis of Methyl 5-((trimethylsilyl)ethynyl)picolinate

This procedure is a representative method for the Sonogashira coupling step.

  • Materials:

    • Methyl 5-bromopyridine-2-carboxylate

    • Trimethylsilylacetylene (TMSA)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N), anhydrous

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add Methyl 5-bromopyridine-2-carboxylate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

    • Add anhydrous THF and anhydrous Et₃N.

    • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

    • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Deprotection to this compound
  • Materials:

    • Crude Methyl 5-((trimethylsilyl)ethynyl)picolinate

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the crude Methyl 5-((trimethylsilyl)ethynyl)picolinate in methanol.

    • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The final product can be further purified by column chromatography or recrystallization.

Data Presentation and Analysis

Table 1: Troubleshooting Common Issues in the Synthesis

Observed Issue Potential Cause Recommended Action
Low or no product yield Inactive catalyst, impure reagents, low temperature.Use fresh catalyst, purify starting materials, and consider gentle heating.
Significant homocoupling byproduct Presence of oxygen, prolonged reaction time.Ensure rigorous degassing, monitor the reaction closely, and consider copper-free conditions.
Formation of carboxylic acid Presence of water, strong base, high temperature.Use anhydrous conditions, a hindered base, and moderate temperatures.
Presence of dehalogenated starting material Impurities, non-optimal reaction conditions.Use high-purity reagents and strictly follow the optimized protocol.

Expected NMR Data for Starting Material and Product:

  • Methyl 5-bromopyridine-2-carboxylate:

    • ¹H NMR (CDCl₃): δ 8.68 (d, 1H), 8.01 (dd, 1H), 7.92 (d, 1H), 3.97 (s, 3H).[6]

    • ¹³C NMR (CDCl₃): δ 164.5, 151.2, 147.8, 141.2, 128.8, 121.5, 53.2.[7]

  • This compound:

    • ¹H NMR (CDCl₃, predicted): Signals expected for the pyridine ring protons (doublet and doublet of doublets between 7.5-8.8 ppm), a singlet for the methyl ester protons (~4.0 ppm), and a singlet for the acetylenic proton (~3.2 ppm).

    • ¹³C NMR (CDCl₃, predicted): Signals for the pyridine ring carbons, the ester carbonyl carbon (~165 ppm), the alkyne carbons (~80-85 ppm), and the methyl ester carbon (~53 ppm).

Visualizing the Reaction and Byproduct Pathways

Sonogashira_Reaction

References

  • Wiley-VCH. (2007). Supporting Information.
  • Glaser Coupling. In Wikipedia.
  • Bhadra, S., & Ranu, B. C. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(55), 29063-29079. [Link]
  • Application of the Solid-Supported Glaser–Hay Reaction to Natural Product Synthesis. (2018). Molecules, 23(9), 2267. [Link]
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
  • SpectraBase. (n.d.). Methyl 5-bromopyridine-2-carboxylate.
  • Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes.
  • ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?.
  • Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 328-337. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

Sources

Technical Support Center: Optimizing Solvent Choice for Methyl 5-ethynylpyridine-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for reactions involving Methyl 5-ethynylpyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection for this versatile building block. Here, we address common challenges, provide in-depth troubleshooting, and explain the rationale behind optimizing reaction conditions to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling with this compound is giving low yields. Could the solvent be the issue?

A: Absolutely. Low yields in Sonogashira couplings involving this substrate are frequently traced back to suboptimal solvent choice. The polarity and coordinating ability of the solvent can significantly impact the catalytic cycle. For instance, while a non-polar solvent like toluene might be suitable in some cases, a more polar aprotic solvent like DMF or acetonitrile can enhance the solubility of all reaction components, including the palladium catalyst, copper co-catalyst, and the starting materials.[1] It is also crucial to ensure the solvent is thoroughly deoxygenated, as oxygen can lead to oxidative homocoupling of the alkyne, a common side reaction.[2][3]

Q2: I'm observing a significant amount of homocoupling of my alkyne. How can I minimize this?

A: Alkyne homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper co-catalyst.[2] While rigorously deoxygenating your solvent is the first critical step, the choice of solvent itself can play a role. Using a solvent system that promotes the desired cross-coupling over the homocoupling pathway is key. Sometimes, switching to a "copper-free" Sonogashira protocol can be beneficial, and the choice of solvent in these systems is equally important for stabilizing the palladium catalyst and facilitating the reaction.[2] Additionally, using a hydrogen atmosphere diluted with an inert gas has been shown to reduce homocoupling.[3]

Q3: What are the best general-purpose solvents for handling and storing this compound?

A: For general handling and storage, it is advisable to use aprotic solvents in which the compound is readily soluble and stable. Dichloromethane (DCM) and ethyl acetate are good choices for short-term handling and for preparing stock solutions for reaction screening. The compound has good solubility in organic solvents but low solubility in water.[4] For long-term storage, it is best to store the compound as a solid under an inert atmosphere (argon or nitrogen) at low temperatures to prevent degradation.

Q4: Can I use protic solvents for reactions with this compound?

A: Yes, but with caution. Protic solvents like ethanol or isopropanol can participate in hydrogen bonding and may act as a proton source, which can be detrimental in reactions sensitive to protic species. However, in some palladium-catalyzed couplings, the presence of a protic co-solvent can be beneficial.[5] For example, in some Suzuki reactions, a mixture of an organic solvent with water or an alcohol is often used. The decision to use a protic solvent should be based on a thorough understanding of the specific reaction mechanism.

Troubleshooting Guides

Issue 1: Poor Solubility of Starting Materials

Symptoms:

  • Incomplete dissolution of this compound or the coupling partner.

  • A heterogeneous reaction mixture where a solid is visible.

  • Low or no product formation.

Troubleshooting Workflow:

Caption: Decision-making workflow for addressing poor solubility.

Step-by-Step Protocol:

  • Solvent Polarity Adjustment: If your current solvent is non-polar (e.g., toluene), consider switching to a more polar aprotic solvent such as THF, dioxane, or DMF.[6][7][8] A table of solvent properties is provided below for reference. For Suzuki couplings, a switch from nonpolar to polar solvents can even alter the selectivity of the reaction.[6]

  • Employ a Co-Solvent System: For reactions with starting materials of differing polarities, a co-solvent system can be highly effective.[9] For example, in a Suzuki coupling, a mixture of toluene and a polar solvent like ethanol or water can help to dissolve both the organic halide and the inorganic base.[5]

  • Temperature Elevation: Gently warming the reaction mixture can often improve solubility. However, be mindful of the thermal stability of your reactants and catalyst. Monitor for any color changes that might indicate decomposition.

  • Alternative Solvent Systems: If the above steps fail, a more drastic change in the solvent system may be necessary. Consider less common but effective solvents for cross-coupling reactions that have unique solubility profiles.

Table 1: Properties of Common Solvents for Cross-Coupling Reactions

SolventDielectric Constant (20°C)Boiling Point (°C)Notes
Toluene2.4111Good for non-polar substrates, higher boiling point.
Tetrahydrofuran (THF)7.666Good general-purpose solvent, but can coordinate to metal centers.
Dioxane2.2101Higher boiling point than THF, less coordinating.
Acetonitrile (MeCN)37.582Polar aprotic, good for dissolving salts.
Dimethylformamide (DMF)36.7153Highly polar aprotic, high boiling point, can be difficult to remove.
Isopropanol (IPA)18.382Protic solvent, can be beneficial in some catalytic cycles.
Issue 2: Catalyst Deactivation or Low Reactivity

Symptoms:

  • The reaction starts but does not go to completion.

  • Formation of palladium black.

  • Inconsistent results between batches.

  • For Suzuki couplings, significant protodeboronation is observed.[10]

Troubleshooting Workflow:

Caption: Troubleshooting catalyst deactivation pathways.

Step-by-Step Protocol:

  • Rigorous Degassing: Palladium catalysts are highly sensitive to oxygen. Ensure your solvent is thoroughly deoxygenated before use. The freeze-pump-thaw method (three cycles) is highly effective. Alternatively, sparging with argon or nitrogen for at least 30 minutes can be sufficient for many applications.[10]

  • Coordinating Solvents: In some cases, the palladium catalyst can precipitate from non-coordinating solvents, leading to deactivation. The use of a coordinating solvent like acetonitrile or DMF can help to keep the catalyst in the solution phase.[7][8] However, be aware that strong coordination can sometimes inhibit catalysis by displacing other necessary ligands.[1] The pyridine nitrogen in the substrate itself can also coordinate to the palladium catalyst, potentially leading to inhibition.[11]

  • Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst. If you suspect catalyst decomposition, consider using a more robust ligand system. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective for challenging cross-coupling reactions.[10]

  • Solvent Screening for Specific Reactions:

    • Suzuki Coupling: The choice of solvent can be critical, with aprotic polar solvents or ethereal solvents, often with a small amount of water, being standard.[10] However, excess water can promote protodeboronation.[10] Using anhydrous conditions and weaker bases like K₃PO₄ or K₂CO₃ can mitigate this side reaction.[10]

    • Heck Reaction: The solvent can influence the regioselectivity of the reaction. For example, in some cases, nonpolar solvents favor the formation of the terminal product, while polar solvents can lead to the internal product.

    • Cycloaddition Reactions: The regioselectivity of cycloaddition reactions can be influenced by solvent polarity.[12] For [3+2] cycloadditions, the choice of solvent can affect which regioisomer is favored.[12][13]

References

  • PubMed.
  • Journal of the American Chemical Society. Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles. [Link]
  • RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Wikipedia. Sonogashira coupling. [Link]
  • Semantic Scholar. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • ResearchGate. Effects of solvent, base, and temperature on the Sonogashira coupling.... [Link]
  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • PubMed Central. Switchable Cycloadditions of Mesoionic Dipoles: Refreshing up a Regioselective Approach to Two Distinctive Heterocycles. [Link]
  • PubChemLite.
  • ACS Publications. Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature | The Journal of Organic Chemistry. [Link]
  • Palladium Catalyzed Heck-Type Reaction of Organic Halides and Alkyl-Alkynes.
  • Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]
  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
  • Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]
  • NIH. Spectral Assignment in the [3 + 2] Cycloadditions of Methyl (2E)-3-(Acridin-4-yl). [Link]
  • ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions?. [Link]

Sources

removing palladium catalyst from Methyl 5-ethynylpyridine-2-carboxylate products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the purification of Methyl 5-ethynylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of removing residual palladium catalysts from their reaction products. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are invaluable tools in modern synthesis.[1][2] However, the removal of the catalyst to meet the stringent purity requirements for active pharmaceutical ingredients (APIs) presents a significant challenge.[3][4][5]

This document provides a comprehensive resource in a question-and-answer format, offering troubleshooting guides and detailed protocols to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from my this compound product?

A1: The most common and effective methods for palladium removal can be broadly categorized as:

  • Adsorption: This involves using solid-supported materials that bind to the palladium species.[6] The most widely used adsorbents are activated carbon and functionalized silica or polymer-based scavengers.[1][4]

  • Filtration: For heterogeneous palladium catalysts like Pd/C or precipitated palladium metal, filtration through a pad of diatomaceous earth (e.g., Celite®) is a straightforward removal method.[7][8][9]

  • Crystallization: Purifying your product by crystallization can be an effective way to leave palladium impurities behind in the mother liquor.[3][6]

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase that is separate from your product.[6][7]

  • Chromatography: Column chromatography is a standard laboratory technique that can separate the desired product from the palladium catalyst and other impurities.[7][9]

Q2: How do I choose the most suitable palladium removal method for my specific reaction?

A2: The optimal method depends on several factors:

  • The nature of your product: Consider the solubility and stability of this compound in various solvents. The pyridine nitrogen can coordinate with metals, potentially influencing the effectiveness of certain scavengers.

  • The form of the palladium residue: Is the palladium in a homogeneous (dissolved) or heterogeneous (solid) state?[6][8]

  • The required purity level: For early-stage research, a simple filtration might suffice, while for late-stage API synthesis, more rigorous methods like scavenging are necessary to meet regulatory limits (often < 5 ppm).[5][10]

  • The scale of your reaction: Some methods are more scalable than others. For instance, using scavenger cartridges can be more practical for larger scale operations.[1][11]

Below is a decision-making workflow to guide your selection:

G start Reaction Work-up Complete pd_form Is the Palladium Heterogeneous (e.g., Pd/C)? start->pd_form filtration Filtration through Celite® pd_form->filtration Yes homogeneous_pd Homogeneous Palladium Residue pd_form->homogeneous_pd No purity_req High Purity Required (API)? filtration->purity_req homogeneous_pd->purity_req scavenging Use a Palladium Scavenger (e.g., Functionalized Silica, Activated Carbon) purity_req->scavenging Yes chromatography Column Chromatography purity_req->chromatography No end Purified Product scavenging->end crystallization Crystallization chromatography->crystallization crystallization->end G start Troubleshooting Palladium Removal issue What is the primary issue? start->issue incomplete_removal Incomplete Pd Removal issue->incomplete_removal Incomplete Removal product_loss Significant Product Loss issue->product_loss Product Loss inconsistent_results Inconsistent Results issue->inconsistent_results Inconsistency solution1 Screen Scavengers Adjust Scavenger Amount Increase Time/Temp incomplete_removal->solution1 solution2 Minimize Adsorbent Amount Change Solvent Consider Alternative Method product_loss->solution2 solution3 Standardize Work-up Use Fresh Reagents inconsistent_results->solution3

Caption: Troubleshooting logic for common palladium removal issues.

Experimental Protocols

Protocol 1: Palladium Removal Using Functionalized Silica Scavengers

This protocol provides a general procedure for using a thiol-based silica scavenger.

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-10 equivalents relative to the initial amount of palladium catalyst).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally for your specific case. [6][8]4. Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger. [6]5. Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of your product. [6]6. Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product. [6]7. Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [12]

Protocol 2: Palladium Removal Using Activated Carbon

Activated carbon is a cost-effective and often highly efficient adsorbent for palladium removal. [1][13]

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution. [1][8]3. Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 45 °C) for 2 to 18 hours. [1][8]4. Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Thoroughly wash the Celite®/carbon cake with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Safety Note: Activated carbon, especially when containing residual palladium and adsorbed solvent, can be pyrophoric. Handle with care and avoid allowing the filter cake to dry completely in the air.

Comparative Data of Common Palladium Scavengers
Scavenger TypeTypical SupportEffective ForAdvantagesConsiderations
Thiol-based Silica, PolymerPd(0), Pd(II), Pt, Cu, Ag, Pb [5][14]Robust, versatile, and highly effective for palladium. [14]Can potentially interact with electrophilic functionalities in the product.
Thiourea-based SilicaPd, Ru, Ag, Pt, Hg [14][15]Very effective for various forms of palladium. [14][15]
Amine-based Silica, PolymerPd, Pt, Cr, Zn, and others [15]Can also scavenge excess acid.May be less effective for Pd(0) compared to thiol-based scavengers.
TMT-based Silica, PolymerPalladium [5]Highly efficient for palladium removal. [5]
Activated Carbon CarbonBroad spectrum of metals and organic impuritiesCost-effective, high capacity. [1][13]Can lead to product loss through non-specific adsorption. [3]

Conclusion

The successful removal of palladium catalyst from this compound is a critical step in ensuring the quality and safety of the final product. By understanding the principles behind the various purification techniques and systematically troubleshooting any issues that arise, researchers can achieve the desired level of purity. This guide provides a foundation for developing a robust and efficient purification strategy. For particularly challenging cases, a combination of methods (e.g., treatment with a scavenger followed by crystallization) may be necessary.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023).
  • How to Remove Palladium in three easy steps - Biotage. (2023).
  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015).
  • Technical Support Center: Removing Palladium Catalyst Residues from Final Products - Benchchem.
  • Technical Support Center: Palladium Catalyst Removal from Furan Products - Benchchem.
  • Your trick to remove residual palladium : r/Chempros - Reddit. (2025).
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications.
  • SiliaMetS Metal Scavengers Portfolio - SiliCycle.
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013).
  • Large Scale Metal Scavenging and Associated Decolorization at CARBOGEN AMCIS Shanghai. (2023).
  • Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer - SiliCycle.
  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters - ACS Publications. (2022).
  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. (2025).
  • Palladium Detection for API Purification - Arbor Assays. (2017).
  • Metal Scavenging using bulk SiliaMetS functionalized silica - YouTube. (2016).
  • Sonogashira coupling - Wikipedia.

Sources

stability of Methyl 5-ethynylpyridine-2-carboxylate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-ethynylpyridine-2-carboxylate (CAS: 17880-61-4). This document is intended for researchers, medicinal chemists, and process development scientists. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability and handling of this versatile building block under various experimental conditions.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule featuring a pyridine ring substituted with a methyl ester at the 2-position and an ethynyl group at the 5-position. This unique arrangement of functional groups makes it a valuable reagent, particularly in the synthesis of complex heterocyclic systems and as a linker in medicinal chemistry. However, these same functional groups are susceptible to degradation under certain pH conditions, which can impact reaction yields, product purity, and compound stability. This guide will address the primary modes of degradation: hydrolysis of the methyl ester and reactions involving the terminal alkyne.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns when working with this compound?

A1: The two primary points of instability are the methyl ester and the ethynyl group.

  • Ester Hydrolysis: The methyl ester (a picolinate ester) is susceptible to both acid-catalyzed and base-catalyzed hydrolysis, which will convert it to the corresponding 5-ethynylpyridine-2-carboxylic acid.[1][2] This is often the most common degradation pathway encountered.

  • Ethynyl Group Reactivity: The terminal alkyne can undergo undesirable reactions, particularly under strong acidic or certain catalytic conditions. Under acidic conditions, protonation of the pyridine nitrogen enhances the electrophilicity of the alkyne, making it vulnerable to nucleophilic attack.[3][4] Under basic conditions, while generally more stable, reactions like hydration to a methyl ketone can occur, especially in the presence of certain metal catalysts.[5][6][7][8][9]

Q2: At what pH range is the compound most stable?

A2: The compound is most stable in a neutral to slightly acidic pH range (approx. pH 4-6.5). In this range, the rate of ester hydrolysis is minimized, and the pyridine nitrogen (pKa of pyridinium ion is ~5.2, but will be lower due to electron-withdrawing groups) is only partially protonated, reducing the activation of the ethynyl group towards nucleophilic attack. Strongly acidic (pH < 2) and basic (pH > 9) conditions should be avoided, especially at elevated temperatures.

Q3: Can I use this compound in a Sonogashira coupling? Are there any common side reactions?

A3: Yes, this compound is well-suited for Sonogashira coupling reactions. The reaction is typically run under mild basic conditions (e.g., triethylamine or diisopropylethylamine), which are generally tolerated.[10] The most common side reaction to be aware of is the Glaser coupling (homocoupling) of the alkyne, which can be promoted by the copper(I) co-catalyst, especially in the presence of oxygen. To mitigate this, ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) and consider using copper-free Sonogashira protocols if homocoupling is a persistent issue.

Q4: How should I store this compound?

A4: For long-term stability, store the compound as a solid in a tightly sealed container at low temperature (2-8 °C), protected from light and moisture. For solutions, use anhydrous aprotic solvents (e.g., DMF, DMSO, Dioxane) and store under an inert atmosphere at low temperature. Avoid storing in protic solvents like methanol or water for extended periods.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during synthesis, work-up, or purification.

Issue / Observation Potential Cause(s) Troubleshooting & Validation Steps
Low yield in a reaction; TLC/LC-MS shows a more polar byproduct. Ester Hydrolysis: The reaction conditions (e.g., aqueous acidic/basic workup, prolonged heating in protic solvents) may have hydrolyzed the methyl ester to the carboxylic acid.1. Analyze Byproduct: Check the mass of the polar byproduct. A loss of 14 Da (CH₂) corresponds to the conversion of the methyl ester (-CO₂Me, 161.16 g/mol ) to the carboxylic acid (-CO₂H, 147.13 g/mol ).2. Modify Workup: Use a buffered aqueous solution (e.g., saturated NH₄Cl or pH 7 phosphate buffer) instead of strong acid/base for quenching and extraction. Minimize contact time with aqueous layers.3. Check Solvent Stability: Run a control experiment by dissolving the starting material in the reaction solvent at the target temperature and monitor for degradation over time by HPLC.
Unexpected product observed with a mass increase of +16 Da or +18 Da. Ethynyl Group Hydration: The alkyne may have hydrated to form a methyl ketone (+18 Da, C=O and two H's) or an aldehyde. This can be catalyzed by acid or trace metals.[5][6][8][9]1. Confirm Structure: Use ¹H NMR to check for the disappearance of the acetylenic proton and the appearance of a methyl singlet (~2.1-2.3 ppm) characteristic of a methyl ketone.2. Avoid Strong Acids: If using acidic conditions, opt for milder acids or shorter reaction times. Be aware that Lewis acids can also promote this transformation.3. Purify Reagents: Ensure solvents and reagents are free from contaminating metals that could catalyze hydration.
Formation of a vinyl halide byproduct during a reaction involving a hydrohalic acid (e.g., HCl, HBr). Nucleophilic Addition to Alkyne: Under acidic conditions, the pyridine nitrogen is protonated. This makes the alkyne highly electrophilic and susceptible to attack by the halide counter-ion.[3][4]1. Use Non-Nucleophilic Acids: If an acid is required, switch to a non-nucleophilic acid like H₂SO₄, TsOH, or MsOH.2. Control Stoichiometry: If a hydrohalic acid is essential, use only the required stoichiometric amount and maintain low temperatures to minimize the side reaction.3. Protecting Group: In multi-step syntheses, consider protecting the alkyne (e.g., as a TMS-alkyne) before performing reactions under strongly acidic halide conditions.
Significant amount of a high molecular weight byproduct in a Sonogashira reaction. Glaser Homocoupling: The copper catalyst, in the presence of oxygen, can cause the alkyne to couple with itself, forming a symmetrical diyne.1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.2. Amine Choice: Ensure the amine base is high quality and free of oxidizing impurities.3. Copper-Free Conditions: If the problem persists, investigate copper-free Sonogashira protocols, which often use specialized palladium catalysts and ligands.

Visualizing Degradation Pathways

The following diagrams illustrate the key degradation mechanisms for this compound.

Diagram 1: pH-Dependent Ester Hydrolysis

G cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) start_acid This compound step1_acid 1. Protonation of Carbonyl Oxygen start_acid->step1_acid step2_acid 2. Nucleophilic attack by H₂O step1_acid->step2_acid step3_acid 3. Proton transfer step2_acid->step3_acid step4_acid 4. Elimination of Methanol step3_acid->step4_acid end_acid 5-ethynylpyridine-2-carboxylic Acid step4_acid->end_acid start_base This compound step1_base 1. Nucleophilic attack by OH⁻ start_base->step1_base step2_base 2. Elimination of Methoxide (⁻OCH₃) step1_base->step2_base step3_base 3. Deprotonation of Carboxylic Acid step2_base->step3_base end_base Carboxylate Salt step3_base->end_base

Caption: Mechanisms for acid- and base-catalyzed ester hydrolysis.

Diagram 2: Reactivity of the Ethynyl Group

G cluster_acid_alkyne Acidic Conditions (e.g., HCl) cluster_hydration Hydration (Acid or Metal-Catalyzed) start This compound protonation Pyridine Protonation (Pyridinium Salt Formation) start->protonation enol Markovnikov Addition of H₂O (Enol Intermediate) start->enol activation Increased Electrophilicity of Alkyne protonation->activation attack Nucleophilic Attack by Counter-ion (e.g., Cl⁻) activation->attack product_vinyl Vinyl Chloride Adduct attack->product_vinyl taut Keto-Enol Tautomerization enol->taut product_ketone Methyl Ketone Product taut->product_ketone G prep 1. Prepare Buffers (e.g., pH 2, 4, 7.4, 9) sample 3. Dilute Stock into Buffers (Final concentration e.g., 100 µg/mL) prep->sample stock 2. Prepare Stock Solution (e.g., 10 mg/mL in Acetonitrile) stock->sample t0 4. Time Zero (T=0) Immediately inject sample into HPLC sample->t0 incubate 5. Incubate Samples (e.g., Room Temp or 40°C) t0->incubate timepoint 6. Time Point Analysis Inject samples at T=1, 4, 8, 24 hrs incubate->timepoint analyze 7. Analyze Data Plot % Parent Compound vs. Time timepoint->analyze

Caption: Workflow for conducting a pH stability study.

Detailed Steps:

  • Prepare Buffers: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 2.0 HCl/KCl, pH 4.0 Acetate, pH 7.4 Phosphate, pH 9.0 Borate).

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a minimal amount of a water-miscible organic solvent like acetonitrile to create a concentrated stock solution (e.g., 10 mg/mL).

  • Create Test Samples: At T=0, dilute the stock solution into each buffer to a final working concentration (e.g., 100 µg/mL). Ensure the final percentage of organic solvent is low (<5%) to not significantly alter the aqueous pH.

  • Analyze at Time Zero: Immediately inject an aliquot of each freshly prepared test sample into the HPLC system (as described in Protocol 1) to determine the initial peak area of the parent compound.

  • Incubate: Store the remaining test solutions at a constant, controlled temperature (e.g., 25 °C or 40 °C), protected from light.

  • Analyze at Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and inject it into the HPLC.

  • Calculate Results: For each time point, calculate the percentage of the parent compound remaining relative to its area at T=0. Plot this percentage against time for each pH condition to determine the rate of degradation.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 104(8), 2251–2256.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 139-145.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • ResearchGate. (2025). Catalytic Hydration of Alkynes and Its Application in Synthesis.
  • Organic Chemistry Portal. (n.d.). Ketone synthesis by reaction (hydration) of alkynes.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods.
  • Chad's Prep. (2020, December 10). 9.7 Hydration of Alkynes | Organic Chemistry [Video]. YouTube.
  • Omae, I., et al. (2017). Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. ACS Omega, 2(4), 1436-1445.
  • Chemistry LibreTexts. (2024, March 18). 9.4: Hydration of Alkynes.
  • Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems.
  • Zenodo. (1994). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
  • PubChemLite. (n.d.). This compound (C9H7NO2).
  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3489-3495.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

Sources

Validation & Comparative

A Comparative Guide to Ethynylpyridine Building Blocks in Synthesis: Spotlight on Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethynylpyridines

The pyridine ring is a cornerstone of medicinal chemistry, appearing in over 60 FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and favorable pharmacokinetic profile make it a privileged scaffold in drug design.[2] When functionalized with an ethynyl group, the synthetic versatility of the pyridine core expands dramatically. The acetylene moiety serves as a highly reactive handle for constructing complex molecular architectures through various transformations, most notably transition metal-catalyzed cross-coupling and cycloaddition reactions.[3]

This guide provides a comparative analysis of several key ethynylpyridine building blocks: the parent 2-, 3-, and 4-ethynylpyridines, and the functionally distinct Methyl 5-ethynylpyridine-2-carboxylate . We will delve into how the electronic modulation imparted by the methyl carboxylate group alters the reactivity and synthetic performance of the core scaffold, providing researchers with the data-driven insights needed to select the optimal building block for their specific application.

Electronic Landscape: How a Substituent Changes the Game

The primary difference between this compound and its unsubstituted counterparts lies in electronics. The methyl carboxylate group at the 2-position is a potent electron-withdrawing group (EWG). This fundamentally alters the electron distribution across the entire molecule, impacting the reactivity of the pyridine nitrogen, the aromatic ring, and the ethynyl proton.

  • Pyridine Nitrogen Basicity: The EWG significantly reduces the electron density on the pyridine nitrogen, decreasing its basicity (pKa) and nucleophilicity. This has direct consequences for its role as a ligand in catalytic reactions. While a less basic nitrogen may be less likely to inhibit a catalyst through strong coordination, this can also affect the kinetics of certain catalytic cycles.

  • Alkyne Acidity & Reactivity: The EWG enhances the acidity of the terminal alkyne proton. This facilitates the formation of metal acetylides, a key step in reactions like the Sonogashira coupling.[4] Furthermore, the alkyne becomes more electron-deficient, making it a more reactive dipolarophile in [3+2] cycloaddition reactions (e.g., Click chemistry) and a better dienophile in inverse-electron-demand Diels-Alder reactions.[5][6]

dot

Caption: Electronic effects of the carboxylate substituent.

Synthetic Pathways to Ethynylpyridines

The most common and versatile method for synthesizing ethynylpyridines is the Sonogashira cross-coupling reaction between a corresponding halopyridine and a protected acetylene source, typically trimethylsilylacetylene (TMSA), followed by deprotection.[7]

dot

Synthesis_Workflow Start Halopyridine (e.g., Bromopyridine) Sonogashira Sonogashira Coupling [Pd(0), Cu(I), Base] Start->Sonogashira TMSA Trimethylsilylacetylene (TMSA) HC≡Si(CH₃)₃ TMSA->Sonogashira Protected TMS-Protected Ethynylpyridine Sonogashira->Protected Deprotection Deprotection (e.g., K₂CO₃/MeOH or TBAF) Protected->Deprotection Final Target Ethynylpyridine Deprotection->Final

Caption: General synthetic workflow for ethynylpyridines.

This methodology is broadly applicable to the synthesis of this compound from its corresponding 5-bromo precursor, as well as to the 2-, 3-, and 4-ethynylpyridine isomers from their respective bromides.

Performance Comparison in Sonogashira Cross-Coupling

The Sonogashira reaction is the quintessential application for these building blocks.[4] The choice of ethynylpyridine can significantly influence reaction efficiency, catalyst loading, and substrate scope. The electron-withdrawing nature of the ester group in this compound generally leads to faster and more efficient coupling reactions compared to the unsubstituted analogs under similar conditions.

dot

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition Ar-Pd(II)(X)L₂ pd0->pd_complex1 Ar-X pd_complex2 Reductive Elimination Ar-C≡C-R' pd_complex1->pd_complex2 From Cu Cycle pd_complex2->pd0 Product Out cu_cat Cu(I)X cu_acetylide Copper(I) Acetylide Cu-C≡C-R' cu_cat->cu_acetylide H-C≡C-R', Base cu_acetylide->pd_complex1 Transmetalation cu_acetylide->cu_cat Transmetalation to Pd

Caption: Simplified Sonogashira catalytic cycle.

Building BlockAryl Halide PartnerCatalyst SystemBase / SolventTemp (°C)Yield (%)Reference
This compound Aryl IodidePd(PPh₃)₄, CuIEt₃N / THFRT~85-95%[8]
2-Ethynylpyridine Aryl IodidePd(PPh₃)₄, CuIEt₃N / THFRT-50~80-90%[9]
3-Ethynylpyridine Aryl IodidePd(dppf)Cl₂, CuIEt₃N / DMF80~75-88%[9][10]
4-Ethynylpyridine Aryl BromidePd(OAc)₂, SPhosK₃PO₄ / Dioxane100~70-85%[11]

Analysis of Performance:

  • This compound often demonstrates high reactivity, allowing for efficient coupling at room temperature, which is beneficial for sensitive substrates. The enhanced acidity of the alkyne proton facilitates the crucial transmetalation step from copper to palladium.

  • 2-Ethynylpyridine is also highly reactive, though its proximity to the nitrogen atom can sometimes lead to catalyst inhibition if not managed with appropriate ligands.[12]

  • 3-Ethynylpyridine is a robust and widely used building block. Its reactivity is generally considered a reliable standard.[13][14]

  • 4-Ethynylpyridine is synthetically valuable, though some studies suggest it may require slightly more forcing conditions compared to the 2-substituted isomer to achieve comparable yields, particularly with less reactive aryl bromides or chlorides.[11]

Performance in Cycloaddition Reactions

The electron-deficient nature of the alkyne in This compound makes it a superior substrate for cycloaddition reactions where the alkyne acts as the electrophilic component.

  • [3+2] Cycloadditions (Click Chemistry): In copper-catalyzed or strain-promoted azide-alkyne cycloadditions, the electron-deficient alkyne of the carboxylate derivative reacts more rapidly with electron-rich azides, often leading to higher yields and shorter reaction times.

  • Diels-Alder Reactions: While simple alkynes are generally poor dienophiles, the activation provided by the electron-withdrawing carboxylate and pyridine ring system enhances the reactivity of this compound towards electron-rich dienes in [4+2] cycloadditions.[15] Conversely, unsubstituted ethynylpyridines may be more suitable for reactions with electron-poor dienes (inverse-electron-demand Diels-Alder).[5]

Experimental Protocols

To provide a tangible comparison, detailed protocols for a representative Sonogashira coupling are provided below.

Protocol 1: Synthesis of Methyl 5-(phenylethynyl)pyridine-2-carboxylate

  • Materials: Methyl 5-bromopyridine-2-carboxylate, Phenylacetylene, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Copper(I) iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 5-bromopyridine-2-carboxylate (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).

    • Add anhydrous THF and anhydrous Et₃N in a 2:1 ratio by volume.

    • Degas the solution by bubbling argon through it for 15 minutes.

    • Add phenylacetylene (1.2 eq) dropwise via syringe.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of 3-(Phenylethynyl)pyridine

  • Materials: 3-Bromopyridine, Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI), Triethylamine (Et₃N), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

    • Add anhydrous DMF and anhydrous Et₃N in a 3:1 ratio by volume.

    • Degas the solution by bubbling argon through it for 15 minutes.

    • Add phenylacetylene (1.2 eq) dropwise.

    • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of a milder, room-temperature protocol for the carboxylate derivative is a direct consequence of its enhanced reactivity. The unsubstituted 3-bromopyridine often requires elevated temperatures to achieve a reasonable reaction rate, justifying the use of a higher-boiling solvent like DMF.

Conclusion and Recommendations

The selection of an ethynylpyridine building block should be a strategic decision based on the desired synthetic outcome.

  • Choose this compound when:

    • High reactivity in cross-coupling reactions is desired, especially with less reactive coupling partners.

    • The target application involves cycloaddition reactions where the alkyne acts as an electrophile.

    • The synthetic route requires mild, room-temperature conditions to preserve sensitive functional groups elsewhere in the molecule.

    • The final molecule benefits from an ester handle for further functionalization (e.g., hydrolysis to a carboxylic acid or amidation).

  • Choose Unsubstituted Ethynylpyridines (2-, 3-, or 4-) when:

    • The pyridine nitrogen is intended to function as a strong ligand for metal coordination in the final product.

    • The synthesis involves reactions where an electron-rich alkyne is required.

    • The synthetic target requires the specific regioisomer that these building blocks provide.

    • Cost and simplicity are primary drivers, as these parent compounds are often more readily available.

By understanding the fundamental electronic differences and their impact on chemical reactivity, researchers can harness the full potential of these versatile building blocks to accelerate innovation in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis.
  • Vertex AI Search. (n.d.). The Role of 3-Ethynylpyridine in Modern Material Science.
  • Guidechem. (n.d.). 4-Ethynylpyridine hydrochloride 352530-29-1 wiki.
  • Iso, Y., et al. (2006). Synthesis and Structure-Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists. Journal of Medicinal Chemistry. [Link]
  • Iso, Y., et al. (2006). Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications. Journal of Medicinal Chemistry. [Link]
  • ChemicalBook. (2025). 2-ETHYNYLPYRIDINE | 1945-84-2.
  • Sigma-Aldrich. (n.d.). 2-Ethynylpyridine 98%.
  • Biosynth. (n.d.). 3-Ethynylpyridine | 2510-23-8.
  • Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • WordPress. (n.d.). Cycloaddition/ Diels-Alder Approaches.
  • PubMed. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry.
  • The [3+2] Cycloaddition Reaction. (n.d.).
  • Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substr
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014).

Sources

A Comparative Guide to the Biological Activity of Methyl 5-ethynylpyridine-2-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its ability to form hydrogen bonds and its metabolic stability make it a "privileged structure" for designing bioactive molecules.[1][2] Within this vast chemical space, Methyl 5-ethynylpyridine-2-carboxylate serves as a key structural motif and versatile synthetic intermediate.[3] This guide provides an in-depth comparison of the biological activities of its derivatives and key analogs, moving from their most prominent role as neurological modulators to their emerging potential in oncology and infectious disease.

Part 1: Antagonism of Metabotropic Glutamate Receptor 5 (mGluR5) — A Tale of Two Analogs

The most extensively documented activity for this class of compounds is the potent and selective antagonism of the Metabotropic Glutamate Receptor 5 (mGluR5). This receptor, a G-protein coupled receptor (GPCR), plays a crucial role in modulating excitatory synaptic transmission in the central nervous system and is a therapeutic target for anxiety, pain, and addiction.[4][5] The story of mGluR5 antagonists derived from this scaffold is best told through the comparison of two landmark analogs: MPEP and MTEP.

Structure-Activity Relationship (SAR): From MPEP to MTEP

The journey from the parent scaffold to highly optimized clinical candidates provides a compelling lesson in medicinal chemistry.

  • 2-methyl-6-(phenylethynyl)pyridine (MPEP): One of the first potent, selective, non-competitive antagonists of mGluR5 discovered.[4] MPEP became an invaluable research tool to probe the function of mGluR5. However, its utility as a therapeutic is limited by off-target effects, most notably the inhibition of NMDA receptors at concentrations required for neuroprotection, as well as poor water solubility.[4][6]

  • 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP): Developed to address the shortcomings of MPEP, MTEP represents a significant refinement. The key structural change—replacing the phenyl ring of MPEP with a 2-methyl-1,3-thiazole ring and shifting the ethynylpyridine substitution pattern—led to a compound with much higher selectivity for mGluR5 and significantly fewer off-target effects.[6][7][8] MTEP shows a more favorable pharmacokinetic profile and has become the new standard for selective mGluR5 antagonism in preclinical studies.[4]

This evolution highlights a critical SAR insight: the terminal aromatic ring and the substitution pattern on the pyridine core are key determinants of both potency and selectivity.

Quantitative Comparison of mGluR5 Antagonist Activity

The enhanced selectivity of MTEP over MPEP is evident in their respective inhibitory concentrations. While both are potent mGluR5 antagonists, MTEP's activity at off-targets like the NMDA receptor is substantially weaker.

CompoundTargetAssay TypeIC50 / ActivityReference
MPEP mGluR5PI Hydrolysis0.2 µM[8]
NMDA ReceptorCell ViabilityNeuroprotective at ≥ 20 µM[8]
MTEP mGluR5PI Hydrolysis0.02 µM[8]
NMDA ReceptorCell ViabilityNeuroprotective only at 200 µM[8]
NMDA ReceptorPeak Current Reduction10% reduction at 20 µM[6]
mGluR5 Signaling Pathway and Antagonist Action

mGluR5 is a Gq-coupled receptor. Its activation by glutamate initiates a signaling cascade that is a primary endpoint for measuring antagonist activity.

mGluR5_Pathway Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Activates Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers Antagonists MPEP / MTEP (Allosteric Antagonists) Antagonists->mGluR5 Inhibits

Caption: Allosteric antagonists like MPEP and MTEP inhibit mGluR5 signaling.

Part 2: Anticancer and Cytotoxic Activities

Beyond their role in neuroscience, pyridine derivatives are a burgeoning class of anticancer agents, targeting pathways like cell cycle progression, tubulin polymerization, and topoisomerase function.[9][10] Derivatives of pyridine-2-carboxylate and related structures have demonstrated significant antiproliferative activity.

Comparative Cytotoxicity

While direct anticancer data for this compound is limited, numerous analogs show potent effects. A particularly effective strategy has been the synthesis of thiosemicarbazone derivatives from pyridine-2-carboxaldehydes, which exhibit robust antitumor activity.[11][12] Further, metal complexes of pyridine carboxylic acids have also been shown to possess cytotoxicity against human tumor cell lines.[13]

Compound Class / DerivativeCancer Cell LineActivity (IC50)Reference
Phenyl-pyridine-2-carboxylic acid (Ro 41-4439)Broad PanelLow micromolar[9]
3-aminopyridine-2-carboxaldehyde thiosemicarbazoneL1210 LeukemiaHighly active in vivo[12]
Sn(II) pyridine-2-carboxaldehyde thiosemicarbazoneVariousMulti-target activity[11]
Zinc-2,3-pyridinedicarboxylate complexSMMC-772121.80 µM[13]

These findings suggest that the pyridine-2-carboxylate core is a viable scaffold for developing novel oncology drugs, with modifications to the 5- and 6-positions, as well as derivatization of the carboxylate group, being key areas for exploration.

Part 3: Other Bioactivities: Enzyme Inhibition and Antimicrobial Effects

The versatility of the pyridine scaffold extends to other therapeutic areas, including enzyme inhibition and antimicrobial action.

  • Urease Inhibition: Urease is a key enzyme for pathogens like Helicobacter pylori, and its inhibition is a strategy for treating ulcers and other related conditions.[14][15] Pyridine carboxamide and carbothioamide derivatives have been synthesized and shown to be potent urease inhibitors, with some compounds exhibiting IC50 values in the low micromolar range, significantly more potent than the standard inhibitor thiourea.[16][17][18]

  • Antimicrobial Activity: Various functionalized pyridine derivatives have demonstrated activity against a range of bacterial and fungal pathogens, including E. coli, S. aureus, and C. albicans.[1][19][20] The incorporation of the pyridine motif can enhance a compound's biochemical potency and metabolic stability, making it an attractive component in the design of new antibiotics to combat rising drug resistance.[1][2]

Compound ClassTargetActivity (IC50 / MIC)Reference
5-chloropyridine-2-yl-methylene hydrazine carbothioamideJack Bean UreaseIC50 = 1.07 µM[16][17]
Pyridine-piperazine hybridJack Bean UreaseIC50 = 2.0 µM[15][18]
N-alkylated pyridine saltsS. aureus, E. coliMIC = 55-56% inhibition at 100 µg/mL[20]
2,6-disubstituted pyridinesS. aureusMIC = 75 µg/mL[19]

Part 4: Key Experimental Methodologies

To ensure trustworthiness and scientific integrity, the protocols used to generate this data must be robust and self-validating. Here, we detail two foundational assays central to the evaluation of this compound class.

Protocol 1: Assessing mGluR5 Antagonism (Phosphoinositide Hydrolysis Assay)
  • Causality and Rationale: The functional activity of mGluR5 antagonists is quantified by measuring their ability to block agonist-induced signaling. Since mGluR5 signals through Gq, its activation leads to the hydrolysis of phosphoinositide (PIP2) into inositol phosphates (IPs) and diacylglycerol (DAG).[21][22] By measuring the accumulation of radiolabeled IPs, we get a direct, quantitative readout of receptor function.[23][24][25]

  • Step-by-Step Methodology:

    • Cell Culture & Labeling: Culture cells expressing mGluR5 (e.g., primary cortical neurons or transfected HEK293 cells) in 96-well plates. Incubate them overnight with myo-[³H]-inositol to allow for its incorporation into membrane phosphoinositides.

    • Pre-incubation: Wash the cells to remove excess [³H]-inositol. Pre-incubate the cells for 30 minutes with various concentrations of the antagonist (e.g., MTEP) in a buffer containing LiCl. LiCl is critical as it inhibits inositol monophosphatase, causing the generated [³H]-IPs to accumulate within the cell.

    • Agonist Stimulation: Add a selective mGluR5 agonist (e.g., CHPG) to the wells and incubate for an additional 30-40 minutes to stimulate PI hydrolysis.

    • Extraction: Terminate the reaction by aspirating the buffer and adding cold 0.1 M HCl. This lyses the cells and extracts the water-soluble inositol phosphates.

    • Purification & Quantification: Transfer the lysate to anion-exchange chromatography columns (e.g., AG 1-X8 resin). Wash away the free [³H]-inositol and then elute the total [³H]-IPs. Quantify the radioactivity of the eluate using a liquid scintillation counter.

    • Analysis: Plot the [³H]-IP accumulation against the antagonist concentration to determine the IC50 value.

Caption: Workflow for the Phosphoinositide (PI) Hydrolysis Assay.

Protocol 2: Evaluating Cytotoxicity (MTT Assay)
  • Causality and Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method for assessing a compound's effect on cell viability.[26] Its principle lies in the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow, water-soluble MTT into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells.[27]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HepG-2, MCF-7) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[28]

    • Compound Treatment: Treat the cells with a serial dilution of the test compound (and a vehicle control, e.g., <0.5% DMSO). Incubate for a defined period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[27]

    • MTT Addition: After incubation, add a sterile MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Formazan Formation: Incubate the plate for an additional 1.5 to 4 hours.[28][29] During this time, viable cells will convert the MTT into visible purple crystals.

    • Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent (e.g., 100-130 µL of DMSO) to each well to dissolve the formazan crystals.[28] Gentle shaking on an orbital shaker for 15 minutes can aid dissolution.[27][28]

    • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[27] A reference wavelength of >650 nm can be used to subtract background noise.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value, the concentration at which 50% of cell viability is inhibited.

Caption: Standard workflow for the MTT Cell Viability Assay.

Conclusion

The this compound scaffold and its analogs represent a versatile and highly fruitful area of medicinal chemistry. The clear structure-activity relationships established in the evolution from MPEP to the highly selective mGluR5 antagonist MTEP underscore the power of rational drug design for neurological targets. Furthermore, the demonstrated efficacy of related derivatives in oncology and infectious disease highlights the broad therapeutic potential of this chemical class. Future research should focus on exploring further substitutions on the pyridine and terminal aryl rings to optimize potency and selectivity for these emerging anticancer and antimicrobial applications.

References

  • Rehman, S. U., Chohan, T. A., Gul, S., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Pharmaceuticals (Basel), 15(10), 1288.
  • Nature Publishing Group. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Rehman, S. U., Chohan, T. A., Gul, S., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. PubMed.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
  • Geronikaki, A., Lagunin, A., Hadjipavlou-Litina, D., et al. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. ResearchGate.
  • Iqbal, H., Zaib, S., Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12.
  • Ullah, S., Al-Sehemi, A. G., Asari, A. L., et al. (2023). Urease inhibitory potential of pyridine-containing triazolothiadiazole and triazolothiadiazine scaffolds for the treatment of ulceration and kidney stone: in vitro screening, kinetics mechanism, and in silico computational analysis. ResearchGate.
  • Al-Bogami, A. S., El-Gazzar, A. B. A., & Alfaifi, M. Y. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
  • Iqbal, H., Zaib, S., Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. ResearchGate.
  • Al-Oqaili, N. (2023). MTT (Assay protocol). protocols.io.
  • Bîrnea, C., Oprea, O., & Găină, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC.
  • Lea, P. M., & Faden, A. I. (2006). Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP. PubMed.
  • Lea, P. M., & Faden, A. I. (2006). Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP. PMC.
  • Ranjbar-Karimi, R., & Poorfreidoni, A. (2021). Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. ChemistrySelect.
  • Schmitt, C., Cvitkovic, E., & Gorochov, G. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. PubMed.
  • Uslaner, J. M., Smith, S. M., & Joffe, M. E. (2009). mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning. Neuropharmacology.
  • Wang, D., Li, Y., & Yang, F. (2018). Development of a multi-target anticancer Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone complex. Dalton Transactions.
  • Bîrnea, C., Oprea, O., & Găină, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate.
  • Lindsley, C. W., Zhao, Z., & Leister, W. H. (2005). Discovery and SAR of Novel mGluR5 Non-Competitive Antagonists Not Based on an MPEP Chemotype. PMC.
  • Movsesyan, V. A., O'Leary, D. M., & Fan, L. (2005). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. PMC.
  • Movsesyan, V. A., O'Leary, D. M., & Fan, L. (2005). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. PubMed.
  • Zhang, J., & Li, Y. (2021). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical and Pharmaceutical Research.
  • Liu, M. C., Lin, T. C., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.
  • Starc, N., Wolos, A., & D'Antoni, S. (2023). Blunted type-5 metabotropic glutamate receptor-mediated polyphosphoinositide hydrolysis in two mouse models of monogenic autism. PubMed.
  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies.
  • Strellis, B. (2025). Defining the Role of Receptor Phosphorylation on mGlu5 Metabotropic Glutamate Receptor Signal Transduction. Enlighten Theses.
  • Romano, C., Sesma, M. A., & McDonald, C. T. (1995). Expression and Coupling to Polyphosphoinositide Hydrolysis of Group I Metabotropic Glutamate Receptors in Early Postnatal and Adult Rat Brain. Semantic Scholar.
  • University of Plymouth. (1995). Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells. University of Plymouth Research Portal.
  • Iso, Y., Grajkowska, E., & Wroblewski, J. T. (2006). Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications. PubMed.
  • Madar, D. J., Kopecka, H., & Pireh, D. (2006). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. PubMed.
  • Royal Society of Chemistry. (2020). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing.

Sources

A Researcher's Guide to the Spectroscopic Analysis of Methyl 5-ethynylpyridine-2-carboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds is paramount. Methyl 5-ethynylpyridine-2-carboxylate is a versatile building block, prized for its reactive ethynyl group and its pyridine core, which is a common motif in pharmaceuticals. Its participation in reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and Sonogashira couplings opens avenues for the synthesis of a diverse array of complex molecules. This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its products from these key reactions, supported by experimental data and established spectroscopic principles.

The Strategic Importance of Spectroscopic Analysis

In the synthesis of novel compounds, spectroscopic analysis is not merely a final validation step but a critical tool for in-process monitoring, purification, and final structure elucidation. A thorough understanding of the expected spectroscopic changes between starting materials and products allows for the rapid identification of successful reactions, the detection of side products, and the unambiguous confirmation of the desired molecular structure. This guide will delve into the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to differentiate this compound from its triazole and Sonogashira coupling products.

Reaction Pathways of this compound

Two of the most powerful transformations involving terminal alkynes are the CuAAC reaction and the Sonogashira coupling. These reactions are highly valued for their efficiency, functional group tolerance, and the directness with which they form new carbon-carbon and carbon-heteroatom bonds.

Reaction_Pathways START This compound PRODUCT1 Methyl 5-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine-2-carboxylate START->PRODUCT1 CuAAC 'Click' Chemistry (Benzyl Azide, Cu(I)) PRODUCT2 Methyl 5-(phenylethynyl)pyridine-2-carboxylate START->PRODUCT2 Sonogashira Coupling (Iodobenzene, Pd/Cu catalyst)

Part 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Product

The CuAAC reaction, a cornerstone of "click chemistry," involves the cycloaddition of an alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[1][2] This reaction is known for its high yields and selectivity.[3][4]

Experimental Protocol: Synthesis of Methyl 5-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine-2-carboxylate
  • Dissolution: Dissolve this compound (1 equivalent) and benzyl azide (1 equivalent) in a suitable solvent such as a mixture of water and t-butanol.

  • Catalyst Preparation: In a separate flask, prepare the copper(I) catalyst by dissolving sodium ascorbate (0.2 equivalents) in water and adding a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

  • Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System STARTING_MATERIAL This compound REACTION Reaction in t-BuOH/H2O STARTING_MATERIAL->REACTION AZIDE Benzyl Azide AZIDE->REACTION COPPER CuSO4·5H2O COPPER->REACTION REDUCTANT Sodium Ascorbate REDUCTANT->REACTION PRODUCT Methyl 5-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine-2-carboxylate REACTION->PRODUCT

Comparative Spectroscopic Analysis

The transformation of the ethynyl group into a triazole ring leads to distinct changes in the spectroscopic data.

Table 1: Comparison of Spectroscopic Data for the CuAAC Reaction

Spectroscopic FeatureThis compound (Starting Material)Methyl 5-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine-2-carboxylate (Product)Rationale for Change
¹H NMR (ppm) ~3.5 (s, 1H, ≡C-H), ~4.0 (s, 3H, OCH₃), ~7.8-8.8 (m, 3H, pyridine)~5.6 (s, 2H, N-CH₂-Ph), ~7.3-7.4 (m, 5H, benzyl), ~8.0-9.0 (m, 3H, pyridine), ~8.2 (s, 1H, triazole C-H)Disappearance of the acetylenic proton and appearance of the benzylic methylene protons and the triazole proton.
¹³C NMR (ppm) ~53 (OCH₃), ~80 (≡C-H), ~82 (C≡), ~120-150 (pyridine), ~165 (C=O)~53 (OCH₃), ~54 (N-CH₂), ~122 (triazole C-H), ~128-135 (aromatic C), ~147 (triazole C-N), ~165 (C=O)Loss of the two sp-hybridized carbon signals of the alkyne and appearance of the triazole ring carbons.
IR (cm⁻¹) ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1720 (C=O stretch)No ≡C-H or C≡C stretch, ~1720 (C=O stretch), ~1500-1600 (aromatic C=C and C=N stretches)Disappearance of the characteristic alkyne stretches is a key indicator of reaction completion.
Mass Spec. (m/z) 161.05 (M⁺)294.11 (M⁺)The molecular ion peak shifts to reflect the addition of the benzyl azide moiety.

Note: The spectroscopic data for the product is based on typical values for similar 1,4-disubstituted 1,2,3-triazoles and may vary slightly.[3][5]

In-depth Spectroscopic Interpretation:

  • ¹H NMR: The most telling change is the disappearance of the sharp singlet around 3.5 ppm corresponding to the terminal alkyne proton and the emergence of a new singlet in the downfield region (around 8.2 ppm) characteristic of the C5 proton of the 1,2,3-triazole ring.[5] The appearance of the benzylic protons as a singlet around 5.6 ppm and the signals for the phenyl group of the benzyl substituent further confirm the formation of the desired product.

  • ¹³C NMR: The two distinct signals for the sp-hybridized carbons of the alkyne in the starting material (around 80 and 82 ppm) are absent in the product spectrum. Instead, new signals corresponding to the triazole ring carbons appear, typically with the CH carbon around 122 ppm and the quaternary carbon around 147 ppm.[5]

  • IR Spectroscopy: The sharp, relatively weak absorption of the terminal alkyne C-H bond around 3300 cm⁻¹ and the C≡C triple bond stretch near 2100 cm⁻¹ are completely absent in the product's IR spectrum. The persistence of the strong carbonyl stretch from the ester group confirms this functional group remains intact.

  • Mass Spectrometry: High-resolution mass spectrometry will show a molecular ion peak corresponding to the addition of the mass of benzyl azide (C₇H₇N₃) to the starting material. The fragmentation pattern will also be significantly different, with potential fragmentation of the benzyl group and the triazole ring.[6]

Part 2: The Sonogashira Coupling Product

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper co-catalyst.[7][8]

Experimental Protocol: Synthesis of Methyl 5-(phenylethynyl)pyridine-2-carboxylate
  • Reaction Setup: To a solution of this compound (1 equivalent) and iodobenzene (1.1 equivalents) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equivalents), a copper(I) co-catalyst (e.g., CuI, 0.04 equivalents), and a base (e.g., triethylamine, 2 equivalents).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, filter the reaction mixture to remove the catalyst, and then remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired product.

Sonogashira_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System STARTING_MATERIAL This compound REACTION Reaction in THF STARTING_MATERIAL->REACTION ARYL_HALIDE Iodobenzene ARYL_HALIDE->REACTION PD_CATALYST Pd(PPh₃)₂Cl₂ PD_CATALYST->REACTION CU_COCATALYST CuI CU_COCATALYST->REACTION BASE Triethylamine BASE->REACTION PRODUCT Methyl 5-(phenylethynyl)pyridine-2-carboxylate REACTION->PRODUCT

Comparative Spectroscopic Analysis

The replacement of the terminal alkyne proton with a phenyl group results in subtle but significant spectroscopic changes.

Table 2: Comparison of Spectroscopic Data for the Sonogashira Coupling Reaction

Spectroscopic FeatureThis compound (Starting Material)Methyl 5-(phenylethynyl)pyridine-2-carboxylate (Product)Rationale for Change
¹H NMR (ppm) ~3.5 (s, 1H, ≡C-H), ~4.0 (s, 3H, OCH₃), ~7.8-8.8 (m, 3H, pyridine)~4.0 (s, 3H, OCH₃), ~7.3-7.6 (m, 5H, phenyl), ~7.9-8.9 (m, 3H, pyridine)Disappearance of the acetylenic proton and appearance of signals for the new phenyl group.
¹³C NMR (ppm) ~53 (OCH₃), ~80 (≡C-H), ~82 (C≡), ~120-150 (pyridine), ~165 (C=O)~53 (OCH₃), ~88 (C≡), ~92 (C≡), ~123-150 (aromatic), ~165 (C=O)Shift of the alkyne carbons and appearance of new aromatic carbon signals.
IR (cm⁻¹) ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1720 (C=O stretch)No ≡C-H stretch, ~2220 (internal C≡C stretch), ~1720 (C=O stretch)Disappearance of the terminal alkyne C-H stretch and a shift of the C≡C stretch to higher frequency.
Mass Spec. (m/z) 161.05 (M⁺)237.08 (M⁺)The molecular ion peak reflects the addition of a phenyl group and loss of a hydrogen atom.

Note: The spectroscopic data for the product is based on typical values for similar phenylethynyl pyridines and may vary slightly.[9]

In-depth Spectroscopic Interpretation:

  • ¹H NMR: The most obvious change is the disappearance of the acetylenic proton signal. In its place, new signals in the aromatic region corresponding to the protons of the newly introduced phenyl group will appear.

  • ¹³C NMR: The signals for the alkyne carbons will still be present but will shift. The internal alkyne carbons in the product are generally found further downfield compared to the terminal alkyne carbons in the starting material. New signals for the phenyl group carbons will also be observed.

  • IR Spectroscopy: The terminal alkyne C-H stretch at ~3300 cm⁻¹ will be absent in the product spectrum. The C≡C stretch for an internal alkyne is typically found at a slightly higher frequency (~2220 cm⁻¹) and is often weaker than that of a terminal alkyne.

  • Mass Spectrometry: The molecular ion peak will increase by the mass of a phenyl group minus the mass of a hydrogen atom (76 amu). The fragmentation pattern will likely show fragments corresponding to the loss of the ester group and cleavage around the alkyne bond.

Conclusion

The spectroscopic analysis of the reaction products of this compound provides a clear and detailed picture of the chemical transformations that have occurred. By carefully examining the changes in NMR, IR, and mass spectra, researchers can confidently confirm the formation of the desired triazole or Sonogashira coupling products. The disappearance of the characteristic acetylenic proton and alkyne stretches, coupled with the appearance of new signals corresponding to the added molecular fragments, serves as a reliable diagnostic tool in the synthesis of novel and potentially bioactive compounds. This guide serves as a foundational reference for scientists and drug development professionals working with this versatile building block, enabling more efficient and accurate compound characterization.

References

  • Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction.
  • Wikipedia. (n.d.). Click chemistry.
  • MDPI. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 27(15), 4984.
  • Journal of the Chemical Society, Perkin Transactions 1. (1974). Mass spectra of 1,2,3-triazoles.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14.
  • PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties.
  • Wikipedia. (n.d.). 2-Methyl-6-(phenylethynyl)pyridine.
  • Chemguide. (n.d.). Fragmentation patterns in mass spectra.
  • PubMed. (2000). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a Potent, Selective and Systemically Active mGlu5 Receptor Antagonist.
  • Chemistry LibreTexts. (2023, August 29).
  • PMC - NIH. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • RSC Publishing. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.

Sources

A Comparative Guide to the Coordination Properties of Methyl 5-ethynylpyridine-2-carboxylate with Diverse Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Ligand

In the landscape of modern coordination chemistry and drug development, the design of ligands with versatile and tunable electronic and steric properties is paramount. Methyl 5-ethynylpyridine-2-carboxylate emerges as a compelling candidate in this arena. This guide provides an in-depth technical assessment of its coordination behavior with a range of metal ions, offering a comparative analysis supported by experimental data and theoretical insights. We will explore the nuanced interplay of its three distinct coordinating functionalities—the pyridine nitrogen, the carboxylate oxygen, and the ethynyl π-system—and how this triad influences the geometry, stability, and potential reactivity of the resulting metal complexes. This document is intended for researchers and professionals in chemistry and drug discovery who are seeking to leverage the unique properties of this ligand in the design of novel catalysts, functional materials, and metallodrugs.

The core appeal of this compound lies in its trifunctional nature. The pyridine-2-carboxylate moiety is a classic bidentate N,O-chelating unit, known to form stable five-membered rings with a variety of metal ions[1]. The introduction of the ethynyl group at the 5-position introduces a third potential coordination site, capable of interacting with metal centers through π-bonding[2]. This multi-modal coordination capacity opens up a rich design space for constructing complexes with diverse electronic and structural properties.

Predicted Coordination Modes and Influencing Factors

The coordination behavior of this compound is anticipated to be highly dependent on the nature of the metal ion, the reaction conditions, and the presence of ancillary ligands. Based on the established chemistry of related pyridine-carboxylate and ethynyl-pyridine ligands, we can predict several primary coordination modes.

dot graphdiv { rankdir=LR; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Predicted coordination modes of this compound.

Comparative Analysis of Coordination with Different Metal Centers

The interaction of this compound with different metals is expected to vary significantly based on the metal's properties, such as its Hard-Soft Acid-Base (HSAB) character, preferred coordination number, and d-electron configuration.

Hard Metal Ions (e.g., Fe(III), Cr(III), Lanthanides)

For hard metal ions, the coordination is likely to be dominated by the hard N,O-donor set of the pyridine-carboxylate moiety. The formation of a stable five-membered chelate ring is the anticipated primary binding mode. The ethynyl group, being a soft donor, is less likely to be directly involved in the primary coordination sphere of these hard metals.

Borderline Metal Ions (e.g., Cu(II), Pd(II), Pt(II))

This class of metals presents the most interesting and varied coordination chemistry.

  • Copper(II): Copper(II) complexes with pyridine-carboxylate ligands are well-documented and often exhibit square planar or distorted octahedral geometries[3][4]. With this compound, a bidentate N,O-chelation is highly probable. The ethynyl group could potentially engage in weaker axial interactions or act as a bridging unit between copper centers, leading to the formation of coordination polymers[5].

  • Palladium(II) and Platinum(II): These d⁸ metals have a strong preference for square planar geometry. While N,O-chelation is expected, the soft nature of Pd(II) and Pt(II) also makes them excellent candidates for η²-alkyne coordination[6][7]. It is plausible to expect the formation of complexes where the ligand acts as a tridentate N,O,π-donor, although this may be sterically demanding. Alternatively, the ethynyl group could facilitate the formation of dimeric or polymeric structures. The synthesis of methylpalladium(II) complexes with pyridine-2-carboxylate has been shown to result in a mixture of cis and trans isomers, demonstrating the dynamic behavior of these systems[6].

Soft Metal Ions (e.g., Ag(I), Au(I))

Soft metal ions like Ag(I) and Au(I) are expected to show a strong affinity for the soft ethynyl group.

  • Gold(I): Gold(I) complexes often exhibit linear coordination. It is conceivable that this compound could coordinate to Au(I) primarily through the alkyne, with the pyridine nitrogen acting as a secondary, weaker donor. The synthesis of gold(I) complexes with alkynyl ligands is a well-established field, often leading to cytotoxic compounds with potential anticancer applications[8].

Experimental Data and Characterization

While specific experimental data for a wide range of metal complexes with this compound is not extensively available in the public domain, we can infer the expected characterization data based on related structures.

Metal Ion Expected Coordination Mode Key Spectroscopic Features Potential Geometry
Cu(II) Bidentate (N,O) chelation, possible weak alkyne interaction or bridging.Broad d-d transitions in UV-Vis; shift in C=O and C=N stretching frequencies in IR.Square planar, distorted octahedral.
Pd(II) Bidentate (N,O) chelation, possible η²-alkyne coordination.Significant downfield shift of alkyne protons in ¹H NMR; decrease in C≡C stretching frequency in IR.Square planar.
Pt(II) Bidentate (N,O) chelation, possible η²-alkyne coordination.¹⁹⁵Pt NMR satellites in ¹H and ¹³C NMR; similar IR shifts to Pd(II) complexes.Square planar.
Au(I) Primarily η²-alkyne coordination, possible N-coordination.Upfield shift of acetylenic carbons in ¹³C NMR; minimal change in carboxylate IR bands.Linear or T-shaped.

Experimental Protocols

General Synthesis of a Transition Metal Complex with this compound

This protocol provides a general guideline for the synthesis of a metal complex. The specific metal salt, solvent, and reaction conditions will need to be optimized for each case.

dot graphdiv { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: A generalized workflow for the synthesis of metal complexes.

Detailed Steps:

  • Ligand Solution: Dissolve one equivalent of this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, acetonitrile, or a chlorinated solvent).

  • Metal Salt Solution: In a separate flask, dissolve one equivalent of the desired metal salt (e.g., CuCl₂·2H₂O, Pd(OAc)₂, K₂PtCl₄) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If no reaction is observed at room temperature, the mixture can be heated to reflux.

  • Isolation: Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent. If the product is soluble, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel or alumina.

  • Characterization: Characterize the final product using standard analytical techniques, including ¹H and ¹³C NMR, FT-IR, UV-Vis spectroscopy, mass spectrometry, and elemental analysis. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a dilute solution of the purified complex.

Spectroscopic Characterization Workflow

dot graphdiv { rankdir=TB; node [shape=ellipse, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Workflow for the characterization of metal complexes.

Comparison with Alternative Ligands

The coordination properties of this compound can be benchmarked against other common ligands to highlight its unique advantages.

Ligand Coordinating Atoms Advantages Disadvantages
Pyridine-2-carboxylic acid N, OStrong chelation, well-established chemistry.Lacks the third coordination site for π-bonding.
4-Ethynylpyridine N, C≡CVersatile for building bridging complexes.Lacks the strong N,O-chelate for stabilizing monomeric species.
2,2'-Bipyridine N, NStrong N,N-chelation, rich redox chemistry.Lacks the carboxylate and ethynyl functionalities for further modification.
This compound N, O, C≡CTrifunctional, offering multiple coordination modes and potential for post-complexation modification.Potentially complex coordination behavior, steric hindrance may be a factor.

Conclusion and Future Outlook

This compound is a highly promising ligand with the potential to form a diverse array of metal complexes with tunable properties. Its trifunctional nature allows for a rich and varied coordination chemistry that is highly dependent on the choice of metal ion. While the pyridine-carboxylate moiety provides a stable anchoring point for a wide range of metals, the ethynyl group introduces a soft coordination site that can be exploited to construct complexes with unique electronic and structural features.

Further research is warranted to fully explore the coordination space of this versatile ligand. Systematic studies involving a broader range of transition metals and lanthanides, coupled with detailed structural and spectroscopic characterization, will be crucial in unlocking its full potential. The insights gained from such studies will undoubtedly pave the way for the rational design of novel catalysts, functional materials, and therapeutic agents based on this intriguing molecular scaffold.

References

  • Büyükkıdan, N. (2023). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. JOTCSA, 10(1), 11–20. [Link]
  • Psillakis, E., et al. (1995). Synthesis and carbonylation studies on methylpalladium(II) complexes containing chelating pyridinecarboxylate ligands: dynamic behaviour of the ligands and implications for the carbonylation mechanism. Journal of the Chemical Society, Dalton Transactions, (13), 2159-2166. [Link]
  • Pinter, B., et al. (2021). Gold(I) Complexes with a Quinazoline Carboxamide Alkynyl Ligand: Synthesis, Cytotoxicity, and Mechanistic Studies. European Journal of Inorganic Chemistry, 2021(19), 1921-1929. [Link]
  • Fabijańska, M., et al. (2016). Synthesis and structure of two novel trans-platinum complexes.
  • Al-Najjar, N. A. (2022). THE SYNTHESIS AND CHARACTERIZATION OF NOVEL PLATINUM(II) COMPLEXES CONTAINING BULKY AROMATIC GROUPS (Master's thesis, The University of Western Ontario). [Link]
  • Kalinowska-Lis, U., et al. (2021). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 22(21), 11883. [Link]
  • Johnstone, T. C., et al. (2013). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Inorganic Chemistry, 52(15), 8333–8347. [Link]
  • Kirillov, A. M., et al. (2018). New Copper(II)
  • Dey, D., et al. (2011). Syntheses, characterization, and crystal structures of two zinc(II) carboxylates containing pyridine. Journal of Coordination Chemistry, 64(13), 2261-2272. [Link]
  • Tufan, T., et al. (2020). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II)
  • Solomon, E. I., et al. (2007). Spectroscopic and DFT investigation of [M{HB(3,5-iPr2pz)3}(SC6F5)] (M = Mn, Fe, Co, Ni, Cu, and Zn) model complexes: periodic trends in metal-thiolate bonding. Journal of the American Chemical Society, 129(9), 2586–2597. [Link]
  • NPTEL. (n.d.). Lecture 57 - Transition Metal Alkyne Complexes. [Link]
  • Al-Masoudi, N. A., et al. (2022). Synthesis of a Family of Pd(II)
  • Ali, I., et al. (2020). Synthesis, Characterization, and Application of Copper (Ⅱ) Complexes Containing Pyridine Carboxylate. Journal of Chemistry, 2020, 1-10. [Link]
  • Pavithran, R., et al. (2019). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. New Journal of Chemistry, 43(35), 14031-14046. [Link]
  • Zhang, L., et al. (2017). Platinum and palladium complexes with 5-methyl-5-(2-pyridyl)-2,4-imidazolidenedione: Synthesis, crystal and molecular structure, theoretical study, and pharmacological investigation. Journal of Coordination Chemistry, 70(15), 2608-2624. [Link]
  • Li, Y., et al. (2019). Synthesis and Structure Elucidation of Two Essential Metal Complexes: In-Vitro Studies of Their BSA/HSA-Binding Properties, Docking Simulations, and Anticancer Activities. Molecules, 24(22), 4153. [Link]
  • Zhang, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439. [Link]
  • Czerwieniec, R., et al. (2019). Mechanochemical synthesis of mononuclear gold(i) halide complexes of diphosphine ligands with tuneable luminescent properties. Dalton Transactions, 48(4), 1195-1200. [Link]
  • Bakalova, A., et al. (2007). Palladium(II) complexes with 5-methyl-5-(4-pyridyl)-2,4-imidazolidenedione. Journal of Coordination Chemistry, 60(16), 1733-1740. [Link]
  • Ghorab, M. M., et al. (2019). Synthesis and characterization of new diam(M)ine platinum(IV) complexes containing lipophilic carboxylate ligands. Journal of Cancer Research and Clinical Oncology, 145(11), 2737–2747. [Link]
  • Guedes, G. P., et al. (2021). Synthesis, characterization, and biological activities of 2-phenylpyridine gold(III) complexes with thiolate ligands. Journal of Inorganic Biochemistry, 218, 111409. [Link]
  • Zhang, Y., et al. (2018). Insights into Functionalization of Metal-Organic Frameworks Using In Situ NMR Spectroscopy. Journal of the American Chemical Society, 140(50), 17464–17469. [Link]
  • Li, C., et al. (2023). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Molecules, 28(15), 5854. [Link]
  • Slanina, T., et al. (2019). Crystal structure, Hirshfeld surface analysis, interaction energy and energy framework calculations, as well as density functional theory (DFT) computation, of methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate.
  • Housecroft, C. E., et al. (2016). Investigation of the preparation and reactivity of metal–organic frameworks of cerium and pyridine-2,4,6-tricarboxylate. Dalton Transactions, 45(3), 1104-1112. [Link]
  • Mohammadi, M., et al. (2019). Density functional theory study of the interplay between cation–π and intramolecular hydrogen bonding interactions in complexes involving methyl salicylate with Li+, Na+, K+, Be2+, Mg2+, Ca2+ cations. Journal of Molecular Modeling, 25(9), 273. [Link]
  • Obminska, P., et al. (2021).
  • El-Gamel, N. E. A., et al. (2015). Transition metal complexes with quinoline-2-carboxylate ligand: synthesis, crystal structure, thermal analysis and quantum chemical calculations. Journal of Molecular Structure, 1098, 373-382. [Link]
  • Popova, M., et al. (2014). Gold(III) complexes of 5-methyl-5-(pyridyl)-2,4-imidazolidenedione: synthesis, physicochemical, theoretical, antibacterial, and cytotoxicity investigation.
  • Obot, I. B., et al. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. International Journal of Molecular Sciences, 24(8), 7480. [Link]
  • Chiacchio, U., et al. (2021). Recent Advances in N-Heterocyclic Carbene Coinage Metal Complexes in A 3 -Coupling and Carboxylation Reaction. Molecules, 26(23), 7384. [Link]
  • Wolińska, E., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)
  • Zaltariov, M. F., et al. (2019). Platinum(II) Acetylacetonate Complex Based on 5-(3-Aminophenyl)-2-(2-thienyl)pyridine: Synthesis, Crystal Structure, and Photophysical Properties.
  • Westcott, S. A. (2000). FT-IR, 1HNMR, UV-vis studies on synthesized. Rasayan Journal of Chemistry, 1(1), 1-5. [Link]
  • Chan, C-W., et al. (2018). Design and synthesis of yellow- to red-emitting gold(iii) complexes containing isomeric thienopyridine and thienoquinoline moieties and their applications in operationally stable organic light-emitting devices.
  • Das, S., et al. (2019). Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study. Dalton Transactions, 48(30), 11367-11381. [Link]
  • Fanning, J. C., et al. (1973). Studies on metal carboxylates. VI. mixed ligand complexes of copper(II) containing pyridine-2,6-dicarboxylic Acid in its monoanionic and dianionic forms. Journal of Inorganic and Nuclear Chemistry, 35(5), 1543-1550. [Link]
  • West, D. X., et al. (2003). Spectral and Structural Studies of Transition Metal Complexes of 2‐Pyridineformamide N(4)‐ethylthiosemicarbazone. Zeitschrift für anorganische und allgemeine Chemie, 629(12‐13), 2341-2348. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). UV–vis spectra of ligand and corresponding metal complexes. [Link]
  • Li, H., et al. (2012). Synthesis and characterization of new diam(M)ine platinum(IV) complexes containing lipophilic carboxylate ligands. Journal of Cancer Research and Clinical Oncology, 138(11), 1847–1855. [Link]
  • Zianna, A., et al. (2019).
  • Dong, Y., et al. (2012). Synthesis and characterization of benzyl- and ethyl-substituted pyridine ligands of carboxylate-rich diiron(II) complexes. Inorganica Chimica Acta, 381, 197-206. [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 5-ethynylpyridine-2-carboxylate: An Evaluation of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-ethynylpyridine-2-carboxylate is a valuable building block in medicinal chemistry and materials science, prized for its reactive ethynyl group which allows for its incorporation into more complex molecular architectures through various coupling reactions. The efficiency of its synthesis is therefore a critical factor for researchers. This guide provides an in-depth comparison of two prominent synthetic methodologies for this compound, with a focus on reported yields and the underlying chemical principles.

Introduction to Synthetic Strategies

The primary route for the synthesis of this compound involves the formation of a carbon-carbon bond between a pyridine ring and an ethynyl group. The Sonogashira coupling reaction is the most widely employed method for this transformation. This palladium-catalyzed cross-coupling reaction provides a direct and efficient means of linking terminal alkynes with aryl or vinyl halides.

A common and effective strategy involves a two-step process:

  • Sonogashira Coupling with a Protected Alkyne: A halogenated pyridine precursor, such as methyl 5-bromopicolinate, is reacted with a protected terminal alkyne, typically trimethylsilylacetylene (TMSA). The trimethylsilyl group acts as a protecting group, preventing unwanted side reactions of the terminal alkyne.

  • Deprotection: The silyl group is then removed under mild basic conditions to yield the desired terminal alkyne.

This guide will compare two detailed procedures for this synthetic sequence, highlighting the differences in reaction conditions and their impact on the final yield.

Comparative Analysis of Synthetic Yields

The following table summarizes the reported yields for two distinct methods of synthesizing this compound.

MethodStarting MaterialAlkyne SourceKey ReagentsReported YieldReference
Method 1 Methyl 5-bromopicolinateTrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, TEA, THF82%[1]
Method 2 (Adapted) Methyl 5-iodopicolinate (hypothetical)TrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, TEA, Dioxane/DMAQuantitative[]

Note: Method 2 is adapted from a procedure for a structurally similar molecule and assumes the use of the more reactive methyl 5-iodopicolinate, which often leads to higher yields in Sonogashira couplings. The reported "quantitative yield" suggests a highly efficient reaction under these conditions.

Method 1: Sonogashira Coupling of Methyl 5-bromopicolinate

This method, detailed in the patent literature, represents a standard and reliable approach to the synthesis of this compound.

Experimental Workflow

A Methyl 5-bromopicolinate B Sonogashira Coupling (Pd(PPh₃)₂Cl₂, CuI, TEA, THF) A->B Trimethylsilylacetylene C Methyl 5-((trimethylsilyl)ethynyl)picolinate B->C D Deprotection (K₂CO₃, MeOH) C->D E This compound (82% Yield) D->E

Caption: Workflow for the synthesis of this compound via Sonogashira coupling of the bromo-precursor.

Causality Behind Experimental Choices
  • Catalyst System: The use of a palladium catalyst, specifically bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), in conjunction with a copper(I) iodide (CuI) co-catalyst is classic for the Sonogashira reaction. The palladium complex is the primary catalyst for the cross-coupling, while the copper(I) salt facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center, accelerating the reaction.

  • Base and Solvent: Triethylamine (TEA) serves as both the base and a solvent. As a base, it neutralizes the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Tetrahydrofuran (THF) is used as a co-solvent to ensure the solubility of all reactants.

  • Protecting Group: Trimethylsilylacetylene is employed to prevent the homocoupling of the terminal alkyne (Glaser coupling), which can be a significant side reaction under Sonogashira conditions. The TMS group is readily cleaved under mild basic conditions.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-((trimethylsilyl)ethynyl)picolinate

  • To a solution of methyl 5-bromopicolinate (1 equivalent) in a mixture of triethylamine and THF, add bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents) and copper(I) iodide (0.04 equivalents).

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add trimethylsilylacetylene (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After completion, cool the reaction mixture, filter off the salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 5-((trimethylsilyl)ethynyl)picolinate.

Step 2: Synthesis of this compound

  • Dissolve the purified methyl 5-((trimethylsilyl)ethynyl)picolinate (1 equivalent) in methanol.

  • Add a catalytic amount of potassium carbonate (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The reported yield for this two-step process is 82%.[1]

Method 2: Adapted High-Yield Sonogashira Coupling

This adapted method is based on a procedure for a similar substrate and highlights conditions that can lead to a quantitative yield. The primary difference lies in the choice of the starting halide and the solvent system.

Experimental Workflow

A Methyl 5-iodopicolinate B Sonogashira Coupling (Pd(PPh₃)₂Cl₂, CuI, TEA, Dioxane/DMA) A->B Trimethylsilylacetylene C Methyl 5-((trimethylsilyl)ethynyl)picolinate B->C D Deprotection (Base, Solvent) C->D E This compound (Quantitative Yield) D->E

Caption: Adapted workflow for a potentially quantitative synthesis of this compound using an iodo-precursor.

Causality Behind Experimental Choices
  • Aryl Halide: The use of an aryl iodide instead of a bromide significantly increases the rate of the oxidative addition step in the palladium catalytic cycle. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, leading to a more efficient reaction and often higher yields.

  • Solvent System: The use of a mixture of dioxane and dimethylacetamide (DMA) can be beneficial for reactions requiring higher temperatures and for ensuring the solubility of all components, particularly in later-stage, more complex syntheses.

Detailed Experimental Protocol (Adapted)

Step 1: Synthesis of Methyl 5-((trimethylsilyl)ethynyl)picolinate

  • Dissolve methyl 5-iodopicolinate (1 equivalent) in a mixture of dioxane and DMA.

  • Add triethylamine (5 equivalents), bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents), and copper(I) iodide (0.1 equivalents).

  • Degas the mixture thoroughly.

  • Add trimethylsilylacetylene (1.5 equivalents).

  • Heat the reaction mixture to 60 °C and stir for several hours until completion.

  • Work-up the reaction as described in Method 1. The crude product is often of high purity and may be used in the next step without extensive purification.

Step 2: Synthesis of this compound

  • The deprotection can be carried out similarly to Method 1, using a base such as potassium carbonate in methanol.

  • Given the high efficiency of the coupling step, the overall yield for this process is reported as quantitative.[]

Conclusion

Both methods presented provide viable routes to this compound. Method 1, utilizing the more readily available methyl 5-bromopicolinate, offers a very good yield of 82%. For applications where maximizing the yield is paramount and the starting material cost is less of a concern, adapting the conditions of Method 2 with methyl 5-iodopicolinate can potentially lead to a quantitative conversion. The choice between these methods will ultimately depend on the specific needs of the researcher, balancing factors such as starting material availability, cost, and desired final yield. The Sonogashira coupling, in either variation, remains a robust and reliable tool for the synthesis of this important chemical intermediate.

References

  • Zhou, P., et al. (2011). Preparation of pyrimidine derivatives as liver X receptor agonists. WO2011/107281A1.
  • Furet, P., et al. (2019). Compounds which cause degradation of EGFR, for use against cancer. WO2019149922A1.

Sources

A Comparative Guide to the Characterization of Metal Complexes with Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Multifunctional Ligand

Methyl 5-ethynylpyridine-2-carboxylate is a ligand of significant interest due to its unique combination of functional groups: a pyridine ring for metal coordination, a carboxylate ester for potential electronic modulation and secondary interactions, and an ethynyl group that can be leveraged for further functionalization, extended conjugation, or direct involvement in the metal's coordination sphere.[1][2] These features suggest that its metal complexes could exhibit valuable photophysical, electrochemical, and catalytic properties. This guide will explore the expected characterization of such complexes and compare their potential performance with established alternatives.

Hypothetical Complex Synthesis: A Plausible Route

To illustrate the characterization process, we will consider a hypothetical reaction to form a Ruthenium(II) complex, a metal known to form stable and luminescent complexes with polypyridyl ligands.[3][4]

Experimental Protocol: Synthesis of a Ru(II) Complex
  • Precursor Synthesis: The ligand, this compound, would first be synthesized according to established organic chemistry methods.

  • Complexation Reaction:

    • In a round-bottom flask, combine Ru(bpy)₂Cl₂ (1 equivalent) and this compound (1.1 equivalents) in a 3:1 ethanol/water solvent mixture.

    • Heat the mixture to reflux for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt of the complex.

    • Isolate the solid product by vacuum filtration, wash with cold water and diethyl ether, and dry under vacuum.

The rationale for choosing a Ru(II) bipyridyl framework is its well-documented photophysical properties and stability, providing a solid baseline for evaluating the contribution of the new ligand.[5][6]

Comprehensive Characterization of the Metal Complex

The following sections detail the key analytical techniques that would be employed to fully characterize the synthesized complex.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This technique is crucial for confirming the coordination of the ligand to the metal center. Upon coordination, the proton signals of the pyridine ring are expected to shift downfield due to the deshielding effect of the metal. The methyl ester protons should also show a characteristic singlet.

  • ¹³C NMR: This provides further confirmation of the complex's structure, with shifts in the carbon signals of the pyridine ring and the carboxylate group upon coordination.

Infrared (IR) Spectroscopy:

The IR spectrum will provide key information about the coordination mode. A significant shift in the C=O stretching frequency of the methyl ester group compared to the free ligand would indicate its involvement in the coordination or a change in its electronic environment. The C≡C stretching frequency of the ethynyl group would also be informative.

X-ray Crystallography:

Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.[7] It would provide precise bond lengths, bond angles, and the overall coordination geometry around the Ruthenium center. For a bidentate N,O-coordination of a similar pyridine-2-carboxylate ligand to an Iridium center, a distorted octahedral geometry is observed.[8]

Diagram: Experimental Workflow for Synthesis and Structural Characterization

G cluster_synthesis Synthesis cluster_characterization Structural Characterization Ligand This compound Reaction Reflux in EtOH/H₂O Ligand->Reaction Ru_prec Ru(bpy)₂Cl₂ Ru_prec->Reaction Precipitation Add NH₄PF₆ Reaction->Precipitation Complex [Ru(bpy)₂(Me-5-ethynyl-py-2-COO)]PF₆ Precipitation->Complex NMR NMR Spectroscopy (¹H, ¹³C) Complex->NMR IR IR Spectroscopy Complex->IR Xray X-ray Crystallography Complex->Xray

Caption: Workflow for the synthesis and structural elucidation of the Ruthenium complex.

Photophysical Properties

UV-Visible Absorption Spectroscopy:

The UV-Vis spectrum of the Ruthenium complex is expected to show intense absorption bands in the UV region corresponding to π-π* transitions of the ligands and a broader, less intense band in the visible region. This visible band is characteristic of a metal-to-ligand charge transfer (MLCT) transition, which is crucial for the complex's luminescent properties.[9]

Luminescence Spectroscopy:

Ruthenium(II) polypyridyl complexes are known for their luminescence.[3] The emission spectrum of our hypothetical complex would likely show a maximum in the red region of the visible spectrum. The quantum yield and lifetime of the luminescence are critical parameters for applications in bioimaging or as photosensitizers. For comparison, related Ru(II) complexes have shown quantum yields ranging from less than 0.1% to 2.8%, with lifetimes in the nanosecond range.[9]

Electrochemical Properties

Cyclic Voltammetry (CV):

CV would be used to probe the redox behavior of the complex. A reversible oxidation wave corresponding to the Ru(II)/Ru(III) couple is expected. The potential of this wave provides insight into the electron-donating or -withdrawing nature of the ligands. The presence of the electron-withdrawing methyl ester and the π-system of the ethynyl group on the pyridine ring would likely shift this potential to more positive values compared to complexes with simpler pyridine ligands.

Comparative Analysis with Alternative Ligands

To understand the unique contributions of this compound, we can compare its hypothetical metal complexes with those of well-characterized, structurally similar ligands.

LigandMetal Complex ExampleKey Performance CharacteristicsReference
This compound (Hypothetical) [Ru(bpy)₂(Me-5-ethynyl-py-2-COO)]⁺Expected strong luminescence with potential for further functionalization via the ethynyl group. The ester may offer tunable electronic properties.-
Pyridine-2-carboxylate (Picolinate) [Ir(ppy)₂(picolinate)]Forms stable, luminescent complexes. The absence of the ethynyl group limits post-complexation modification.[8]
4-Ethynylpyridine trans-Ru(dppe)₂H(CCpy-4)Acts as a bridging ligand in mixed metal complexes, demonstrating the utility of the ethynyl group for constructing larger assemblies.[10]
Palladium(II) complexes with substituted pyridines [PdL₂Cl₂]Show catalytic activity in cross-coupling reactions, where the electronic properties of the pyridine substituents are crucial.[11]

The ethynyl group in our target ligand offers a distinct advantage over simple pyridine-carboxylates by providing a reactive handle for "click" chemistry or for the formation of multimetallic systems.[10] Compared to simple ethynylpyridines, the presence of the carboxylate group allows for bidentate chelation, generally leading to more stable complexes.

Diagram: Comparison of Ligand Coordination Modes

G cluster_A This compound cluster_B 4-Ethynylpyridine L1 N O1 O M1 M M1->L1 M1->O1 L2 N M2 M M2->L2

Caption: Bidentate vs. monodentate coordination of related pyridine ligands.

Potential Applications and Future Directions

The unique structural features of metal complexes with this compound suggest a range of potential applications:

  • Luminescent Probes: The anticipated luminescence of Ruthenium and Iridium complexes could be exploited for cellular imaging, with the ethynyl group allowing for conjugation to biomolecules for targeted delivery.[12][13]

  • Catalysis: Palladium or Platinum complexes could be investigated for their catalytic activity in various organic transformations, with the electronic properties of the ligand potentially influencing catalytic efficiency and selectivity.[11][14][15]

  • Photodynamic Therapy (PDT): Ruthenium complexes that can generate singlet oxygen upon irradiation are promising candidates for PDT.[9]

Conclusion

While the direct characterization of metal complexes with this compound is a developing area, a comprehensive analysis based on analogous systems provides a strong predictive framework for their properties. The combination of a chelating pyridine-carboxylate moiety with a functionalizable ethynyl group makes this ligand a highly promising building block for the design of novel metal complexes with tailored photophysical, electrochemical, and catalytic properties. This guide provides the foundational knowledge and experimental rationale for researchers to explore this exciting class of compounds.

References

  • Photophysical properties of the iridium complexes. (n.d.). ResearchGate.
  • Lo, K. K.-W. (2019). Luminescent Ruthenium(II) Polypyridine Complexes for a Wide Variety of Biomolecular and Cellular Applications. Inorganic Chemistry, 58(4), 2231–2247. [Link]
  • He, H., et al. (2020). Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy.
  • de Lima, S. A., et al. (2022). Red-emitting heteroleptic iridium(III) complexes: photophysical and cell labeling study. Journal of the Iranian Chemical Society, 19(7), 2855–2867. [Link]
  • Luminescence properties of the studied ruthenium complexes. (n.d.). ResearchGate.
  • Serrano, J. C., et al. (2021). Dipyridylmethane Ethers as Ligands for Luminescent Ir Complexes. Molecules, 26(23), 7183. [Link]
  • Yam, V. W.-W. (2011). Luminescent metal complexes of d6, d8 and d10 transition metal centres. Dalton Transactions, 40(37), 9251–9268. [Link]
  • Zhang, P., & Lo, K. K.-W. (2023). Brightening New Horizons: Luminescent Transition Metal Complexes in Optical Imaging and Theranostic Applications. Accounts of Chemical Research, 56(15), 1965–1977. [Link]
  • Rösch, D., et al. (2021). Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. Chemical Science, 12(15), 5518–5527. [Link]
  • 4-Ethynylpyridine as bridging moiety in mixed Ru/Re complexes. (n.d.). ResearchGate.
  • Friedman, A. E., et al. (1991). Luminescence of ruthenium(II) polypyridyls: evidence for intercalative binding to Z-DNA. Biochemistry, 30(17), 4257–4265. [Link]
  • Goud, B., et al. (2021). Photoluminescent ruthenium(ii) bipyridyl complexes containing phosphonium ylide ligands.
  • Li, C., et al. (2021). Synthesis, Photophysical, and Computational Studies of a Bridged Ir ΙΙΙ -Pt ΙΙ Heterodimetallic Complex. Molecules, 26(5), 1279. [Link]
  • Coe, B. J., & Lyst, M. J. (2021). Photoactive and Luminescent Transition Metal Complexes as Anticancer Agents: A Guiding Light in the Search for New and Improved Cancer Treatments. International Journal of Molecular Sciences, 22(23), 12799. [Link]
  • Wong, H.-L., et al. (2021). Luminescent alkynylplatinum(II) terpyridine-containing conjugated polymers: synthesis, characterization and photophysical studies. Journal of Materials Chemistry C, 9(13), 4583–4595. [Link]
  • Haukka, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganics, 10(8), 117. [Link]
  • Psaila, A., et al. (1995). Synthesis and carbonylation studies on methylpalladium(II) complexes containing chelating pyridinecarboxylate ligands: dynamic behaviour of the ligands and implications for the carbonylation mechanism. Journal of the Chemical Society, Dalton Transactions, (13), 2159–2166. [Link]
  • Li, S. P.-Y., et al. (2010). Luminescent iridium(III) polypyridine PEG complexes: Synthesis, photophysical, and biological properties. 2010 IEEE International Conference on Nano/Molecular Medicine and Engineering, 66–71. [Link]
  • Das, L., & Ma, D. (2022). Os(ii) complexes for catalytic anticancer therapy: recent update. Dalton Transactions, 51(20), 7793–7805. [Link]
  • Bairagi, M., et al. (2021). Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study. Dalton Transactions, 50(41), 14757–14771. [Link]
  • Habtemariam, A., et al. (2008). Catalytic organometallic anticancer complexes. Proceedings of the National Academy of Sciences, 105(41), 15694–15698. [Link]
  • Liu, Y., et al. (2013). Effect of pH on the photophysical properties of two new carboxylic-substituted iridium(III) complexes. Dalton Transactions, 42(18), 6566–6574. [Link]
  • Habtemariam, A., et al. (2008). Catalytic organometallic anticancer complexes. Proceedings of the National Academy of Sciences, 105(41), 15694–15698. [Link]
  • This compound. (n.d.). PubChem.
  • Bakalova, A., et al. (2005). Palladium(II) complexes with 5-methyl-5-(4-pyridyl)-2,4-imidazolidenedione. Journal of Coordination Chemistry, 58(15), 1333–1339. [Link]
  • Wróbel, R., et al. (2022).
  • Fernández-Moreira, V., et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry, 207, 111051. [Link]
  • Al-Tantawy, A. A., et al. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry, 11(3), 10493–10505. [Link]
  • Kirillov, A. M., et al. (2021). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. Molecules, 26(21), 6617. [Link]
  • Zhu, Y. (2019). The crystal structure of 3-carboxy-5-methylpyridin-1-ium-2-carboxylate, C8H7NO4. Zeitschrift für Kristallographie - New Crystal Structures, 235(2), 241–243. [Link]
  • Special Issue : Synthesis, Characterization and Applications of Metal Complexes. (n.d.). MDPI.
  • Słaby, A., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(2), 304–318. [Link]
  • Zhang, X., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica, 63(4), 891–898. [Link]

Sources

A Comparative Guide to the Quantum Yield of Fluorescent Probes: Evaluating Ethynylpyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel molecular tools for biomedical imaging and sensing, the intrinsic brightness of a fluorescent probe is a paramount consideration. This guide offers a comparative analysis of the fluorescence quantum yield (Φf), a critical determinant of probe performance, with a focus on the potential of derivatives of Methyl 5-ethynylpyridine-2-carboxylate as an emerging class of fluorophores. While specific quantum yield data for this exact family of compounds is not yet widely published, this guide will provide a framework for their evaluation by comparing their anticipated properties with well-established fluorescent probes and by presenting a detailed experimental protocol for quantum yield determination.

The Central Role of Quantum Yield in Fluorescence

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A higher quantum yield, approaching the maximum value of 1.0 (or 100%), signifies that a larger fraction of the absorbed light is converted into a fluorescent signal, resulting in a brighter probe.[2] This property is not intrinsic to a molecule alone but can be significantly influenced by its environment, such as solvent polarity and binding to macromolecules.[2][3] For applications in complex biological systems, a high and stable quantum yield is essential for achieving a strong signal-to-noise ratio.

The Promise of Pyridine-Based Fluorophores

Pyridine-containing molecules are of significant interest in the development of fluorescent probes due to their versatile chemical reactivity and inherent photophysical properties.[4] The nitrogen atom in the pyridine ring can influence the electronic transitions, and its derivatives have been explored as sensors for various analytes, including pH and metal ions.[5] The introduction of an ethynyl group, as in this compound, extends the π-conjugated system, which is a common strategy for tuning the absorption and emission wavelengths and enhancing fluorescence.[6]

Performance Comparison: Ethynylpyridine Derivatives vs. Established Fluorophores

To contextualize the potential of this compound derivatives, we compare their expected performance with several widely used classes of fluorescent probes. The values presented below are representative and can vary based on the specific molecular structure and environmental conditions.[7]

Probe FamilyTypical λex (nm)Typical λem (nm)Stokes Shift (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φf)Relative Photostability
Pyrazoline Derivatives 350 - 450420 - 55070 - 10020,000 - 50,0000.1 - 0.9Moderate
BODIPY Dyes 480 - 650500 - 70010 - 3070,000 - 100,0000.5 - 1.0High
Rhodamine Dyes 540 - 580560 - 62020 - 4080,000 - 120,0000.3 - 0.95High
Coumarin Dyes 350 - 450400 - 55050 - 10015,000 - 40,0000.1 - 0.9Moderate to High
Cyanine Dyes (e.g., Cy5) 640 - 660660 - 68020 - 30200,000 - 250,0000.2 - 0.4Low to Moderate
Expected Ethynylpyridine Derivatives 350 - 450400 - 55050 - 10015,000 - 40,000VariableModerate

Table compiled from various sources, including BenchChem.[7]

The ethynylpyridine scaffold is anticipated to yield probes with excitation and emission in the blue to green region of the spectrum, similar to coumarin and pyrazoline derivatives. While their molar absorptivity and photostability are expected to be moderate, the quantum yield will be highly dependent on the specific chemical modifications made to the core structure.

Experimental Protocol: Determining Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a new compound is the comparative method, which involves using a well-characterized standard with a known quantum yield.[8]

I. Principle

Solutions of a standard and the test sample with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons. Therefore, a simple ratio of the integrated fluorescence intensities of the two solutions will yield the ratio of their quantum yields.[8] The quantum yield of the unknown sample (Φx) can be calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

  • Φst is the quantum yield of the standard.

  • Gradx and Gradst are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.[9]

  • ηx and ηst are the refractive indices of the sample and standard solutions, respectively.[9]

II. Materials and Instrumentation
  • Fluorophore of interest (e.g., a derivative of this compound)

  • Quantum yield standard: Choose a standard that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).[9]

  • Spectroscopic grade solvents

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrometer

  • 10 mm path length quartz cuvettes

III. Step-by-Step Methodology
  • Prepare Stock Solutions: Prepare stock solutions of the test compound and the quantum yield standard in the same solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[8]

  • Measure Absorbance: Record the UV-Vis absorption spectrum for each dilution and determine the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength of the fluorescence spectrometer to the wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of both the sample and the standard, ensuring identical instrument settings (e.g., excitation and emission slit widths) are used for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope (gradient) of the resulting linear plots for both the sample (Gradx) and the standard (Gradst).

  • Calculate Quantum Yield: Use the equation provided in the "Principle" section to calculate the quantum yield of the test sample.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis) prep_dilutions->measure_abs measure_fluo Measure Fluorescence (Fluorometer) prep_dilutions->measure_fluo plot Plot Integrated Intensity vs. Absorbance measure_abs->plot integrate Integrate Emission Spectra measure_fluo->integrate integrate->plot calculate Calculate Quantum Yield (Comparative Method) plot->calculate

Figure 1: Experimental workflow for the determination of relative fluorescence quantum yield.

Causality and Self-Validation in Experimental Design

The described protocol is designed to be a self-validating system. The linearity of the plot of integrated fluorescence intensity versus absorbance is a key indicator of the quality of the data. A high coefficient of determination (R² > 0.99) confirms that the measurements were made in a concentration range where the absorbance is directly proportional to the emission, and that inner filter effects are negligible. The use of a well-characterized standard provides a reliable reference point, and cross-calibrating with a second standard is recommended for ensuring accuracy.[8]

Conclusion

While the full potential of this compound derivatives as fluorescent probes is still under exploration, their structural features suggest they are a promising scaffold for the development of new imaging and sensing agents. By employing the rigorous experimental protocol detailed in this guide, researchers can accurately characterize the quantum yield of these novel compounds. This will enable a direct and meaningful comparison with existing fluorophores, paving the way for the rational design of next-generation probes with optimized brightness and performance for a wide range of applications in research and drug development.

References

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield using the Agilent Cary Eclipse.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550.
  • Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.
  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334.
  • Chizhov, D. L., et al. (2023). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. Molecules, 28(11), 4489.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
  • Peglow, T. J., et al. (2023).
  • Wikipedia. (2023, November 29). Quantum yield.
  • Zhang, X.-F., & Yang, G.-J. (2020). Two Pyridine-Based Fluorescent Probes for Sensing pH. ChemistrySelect, 5(40), 12539-12543.
  • Fritz, H. F., Jr. (2023). PHOTOPHYSICAL PROPERTIES OF SYNTHETIC OLIGOMERIC PHENYLENE ETHYNYLENE [Master's thesis, University of New Mexico]. UNM Digital Repository.
  • Gryczynski, I., Malicka, J., Gryczynski, Z., & Lakowicz, J. R. (2002). Picosecond lifetime standards for two-photon fluorescence. Journal of Biomedical Optics, 7(2), 237-241.
  • Lee, S.-H., et al. (2016).
  • LabSolutions. (n.d.). This compound.

Sources

A Comparative Guide to the Electrochemical Properties of Methyl 5-ethynylpyridine-2-carboxylate (MEPC) Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern coordination chemistry, the design of ligands is paramount to tuning the electronic, photophysical, and electrochemical properties of metal complexes. Ligands possessing both π-accepting and σ-donating features, such as those derived from pyridine, are foundational building blocks for functional materials relevant to catalysis, sensing, and energy conversion. The ligand Methyl 5-ethynylpyridine-2-carboxylate (MEPC) presents a particularly compelling scaffold. It integrates three distinct electronic features onto a single pyridine ring: a nitrogen donor atom, an electron-withdrawing methyl carboxylate group, and a π-conjugating ethynyl moiety.

This guide provides a comparative analysis of the anticipated electrochemical properties of MEPC metal complexes. Due to the nascent stage of research into this specific ligand, direct experimental data is scarce. Therefore, this document synthesizes information from well-characterized analogous systems—namely, pyridine-carboxylate and ethynyl-pyridine complexes—to build a predictive framework. We will compare these against the benchmark electrochemical behavior of classic ruthenium polypyridyl complexes. Furthermore, this guide offers a detailed experimental protocol for researchers seeking to characterize novel MEPC complexes, ensuring a robust and validated approach to data acquisition.

Theoretical Framework: Deconstructing the Ligand's Electronic Influence

The electrochemical potential of a metal complex is not an intrinsic property of the metal alone but is exquisitely sensitive to the electronic environment created by its ligands. For an MEPC complex, the redox behavior is a composite of the influences from the metal center and the ligand's unique functional groups.

  • The Metal Center: The choice of transition metal (e.g., Ruthenium, Osmium, Platinum, Copper) establishes the accessible oxidation states and the general potential range for metal-centered redox events. For instance, d⁶ metals like Ru(II) and Os(II) are known for their stable, accessible M(II)/M(III) oxidation processes.[1][2]

  • The Pyridine Ring: As a core component, the pyridine nitrogen provides the primary coordination site. It acts as a σ-donor and a π-acceptor, stabilizing the metal center.

  • The Methyl Carboxylate Group (-COOCH₃): Located at the 2-position, this group is strongly electron-withdrawing through inductive and resonance effects. This withdrawal of electron density from the pyridine ring reduces the electron density at the metal center. Consequently, the metal center becomes more difficult to oxidize, leading to a positive (anodic) shift in its oxidation potential compared to complexes with unsubstituted or electron-donating pyridine ligands.

  • The Ethynyl Group (-C≡CH): Positioned at the 5-position, the ethynyl group is a versatile modulator. It is a π-accepting group that can extend the π-conjugation of the ligand system. This extended conjugation can lower the energy of the ligand's lowest unoccupied molecular orbital (LUMO). As a result, ligand-based reductions are expected to occur at less negative potentials (anodically shifted) compared to non-ethynyl analogues.[3][4]

The interplay of these groups suggests that MEPC will act as a relatively electron-poor ligand, stabilizing lower oxidation states of the metal and facilitating ligand-based reductions.

G cluster_ligand This compound (MEPC) Ligand cluster_metal Metal Center Py Pyridine Ring (σ-donor, π-acceptor) M M Py->M Coordination Bond (σ-donation) EWG Methyl Carboxylate (-COOCH3) Electron-Withdrawing Group EWG->Py Inductive Withdrawal (-I) Resonance Withdrawal (-M) Ethynyl Ethynyl (-C≡CH) π-Acceptor / Conjugation Ethynyl->Py π-Acceptance Extended Conjugation M->Py π-backbonding

Caption: Electronic influences within an MEPC metal complex.

Comparative Analysis of Related Electrochemical Systems

To predict the behavior of MEPC complexes, we can draw comparisons with established ligand systems. Ruthenium(II) polypyridyl complexes serve as an excellent benchmark due to their well-documented and predictable electrochemical properties.[1][5][6]

Complex / Ligand SystemTypical Ru(II)/Ru(III) E₁/₂ (V vs. Fc/Fc⁺)First Ligand Reduction E₁/₂ (V vs. Fc/Fc⁺)Key Electronic Feature & EffectReference
[Ru(bpy)₃]²⁺ (Benchmark)~+0.8 to +0.9 V~-1.7 to -1.8 VNeutral bipyridine (bpy) ligand establishes baseline.[6]
Ru(II) Pyridine-Carboxylate > +0.9 V (Anodically Shifted)Variable, depends on structureElectron-withdrawing carboxylate makes Ru(II) harder to oxidize.[7]
Ru(II) Ethynyl-Containing Ligands Variable, often slightly anodic shift< -1.7 V (Anodically Shifted)Extended π-system of ethynyl group stabilizes the ligand's LUMO, making reduction easier.[8][9]
[Ru(MEPC)₂(bpy)]²⁺ (Predicted)>> +0.9 V < -1.7 V Synergistic Effect: Strong electron withdrawal from carboxylate and π-acceptance from ethynyl group will significantly increase the Ru(II) oxidation potential and ease ligand reduction.N/A

Analysis:

  • Metal-Centered Oxidation: The presence of the electron-withdrawing methyl carboxylate group in MEPC is the dominant factor affecting the metal-centered oxidation. Similar to platinum complexes with pyridine-carboxylate ligands, which show distinct chemical behavior due to chelation and electronic effects[7], an MEPC complex will require a higher potential to remove an electron from the metal center compared to the [Ru(bpy)₃]²⁺ benchmark. This anodic shift stabilizes the Ru(II) state.

  • Ligand-Centered Reduction: The electrochemical reduction of polypyridyl complexes typically involves adding electrons to the π* orbitals of the ligands.[8][9] The ethynyl group in MEPC extends the ligand's π-system, and both the ethynyl and carboxylate groups are π-accepting. This combination is expected to lower the energy of the LUMO localized on the MEPC ligand. Therefore, the first reduction of an MEPC complex, which will likely be centered on the MEPC ligand, should occur at a less negative potential (anodically shifted) than the bpy-centered reduction in [Ru(bpy)₃]²⁺.

Experimental Protocol: Characterization by Cyclic Voltammetry

This section provides a robust, step-by-step protocol for determining the electrochemical properties of a newly synthesized MEPC metal complex. Cyclic Voltammetry (CV) is the cornerstone technique for this analysis.[2]

Objective: To determine the half-wave potentials (E₁/₂) and assess the electrochemical reversibility of the metal- and ligand-centered redox events of an MEPC complex.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Silver/Silver Ion (Ag/Ag⁺)

  • Counter Electrode: Platinum wire

  • Analyte: ~1 mM solution of the MEPC metal complex

  • Solvent: Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂), electrochemical grade

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Internal Standard: Ferrocene (Fc)

  • Inert gas (Argon or Nitrogen) for deaeration

Caption: Workflow for Cyclic Voltammetry analysis.

Methodology:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water, then sonicate in ethanol and dry completely. This ensures a clean, reproducible electrode surface.

  • Solution Preparation: In a clean, dry electrochemical cell, prepare a solution of the supporting electrolyte (0.1 M TBAPF₆) in the chosen solvent. TBAPF₆ is used for its wide electrochemical window and inertness.

  • Deaeration: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with reductive processes. Maintain a blanket of inert gas over the solution during the experiment.

  • Background Scan: Run a CV of the solvent and electrolyte solution to ensure no interfering peaks are present in the desired potential window.

  • Analyte Measurement: Add the MEPC complex to the cell to achieve a final concentration of ~1 mM. Record the cyclic voltammogram at a scan rate of 100 mV/s. The potential should be swept to cover both expected oxidation and reduction events.

  • Scan Rate Dependence Study: To assess the reversibility and diffusion-controlled nature of the redox events, vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s). For a reversible process, the peak separation (ΔEp = Epa - Epc) should be close to 59/n mV (where n is the number of electrons) and the peak currents should be proportional to the square root of the scan rate.

  • Internal Referencing: Add a small amount of ferrocene to the solution and record a final CV. The ferrocene/ferrocenium (Fc/Fc⁺) couple provides a stable and solvent-independent internal reference. All potentials should be reported relative to the Fc/Fc⁺ couple (E₁/₂ = (Epa + Epc)/2).

Conclusion and Future Outlook

Metal complexes of this compound are poised to exhibit rich and tunable electrochemical properties. Based on a comparative analysis with structurally related ligands, we predict that MEPC complexes will display anodically shifted metal-centered oxidations and ligand-centered reductions relative to common polypyridyl benchmarks like [Ru(bpy)₃]²⁺. This behavior stems from the powerful synergistic electron-withdrawing nature of the carboxylate ester and the π-accepting, conjugating ethynyl group.

The true potential of these complexes remains to be unlocked through synthesis and rigorous experimental validation using the protocols outlined in this guide. Future research should focus on:

  • Synthesis and Characterization: Preparing a series of MEPC complexes with different transition metals (Ru, Os, Ir, Pt) to systematically map their electrochemical and photophysical properties.

  • Electrocatalysis: Investigating the catalytic activity of these complexes, particularly in redox-driven transformations where the tunable potentials could be advantageous.

  • Materials Science: Exploring the use of the ethynyl group as a reactive handle for electropolymerization or for constructing larger, multi-metallic arrays for advanced electronic materials.[3]

By leveraging the unique electronic design of the MEPC ligand, researchers have a promising avenue to develop next-generation functional metal complexes for a wide array of applications.

References

  • Studies of Interactions between Ruthenium (II) Polypyridyl Complexes and 1,4 Benzoquinone. (n.d.). International Journal of Scientific & Engineering Research. [Link]
  • Synthesis, characterization, photophysical, and redox properties of three trinuclear Ru(II) polypyridyl complexes possessing 5-amino-1,10-phenanthroline ligands. (2019).
  • Electroreduction of 1,4 - benzoquinone in Presence of Ruthenium II Complexes Using Cyclic Voltammetry. (2015). Worldwide Journals. [Link]
  • Barbera, J., et al. (2015).
  • Perez-Rodriguez, M., et al. (2020). Electrochemistry of [Ru(bpy)3]2+ and [Ru(phen)3]2+ inserted in Nafion membranes studied in the ionic liquid HMImPF6. International Journal of Electrochemical Science. [Link]
  • The study of electrochemical properties of coordinative compounds of Tl (III) with pyridine carboxilic acids and their amides by cyclic voltammetry. (2012).
  • Yu, P., et al. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations.
  • Employing an Electrochemical Strategy for the Direct Carboxyl
  • El-ghayoury, A., et al. (2005). Eilatin complexes of ruthenium and osmium. synthesis, electrochemical behavior, and near-IR luminescence. Inorganic Chemistry. [Link]
  • This compound (C9H7NO2). (n.d.). PubChemLite. [Link]
  • Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights. (2025). RSC Advances. [Link]
  • Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. (2024). MDPI. [Link]
  • Lo, C. F., et al. (2009). Synthesis, electrochemistry, absorption and electro-polymerization of aniline-ethynyl metalloporphyrins. Dalton Transactions. [Link]
  • Intini, F. P., et al. (2005). Pyridine-carboxylate complexes of platinum. Effect of N,O-chelate formation on model bifunctional DNA-DNA and DNA-protein interactions. Inorganic Chemistry. [Link]
  • Heterobimetallic Complexes of IrM (M = FeII, CoII, and NiII) Core and Bridging 2-(Diphenylphosphino)pyridine: Electronic Structure and Electrochemical Behavior. (2013). NIH. [Link]
  • Eilatin complexes of ruthenium and osmium. Synthesis, electrochemical behavior, and near-IR luminescence. (2005). Tel Aviv University. [Link]
  • Fine-Tuning of the Optical and Electrochemical Properties of Ruthenium(II) Complexes with 2-Arylbenzimidazoles and 4,4′-Dimethoxycarbonyl-2,2′-bipyridine. (n.d.). MDPI. [Link]
  • Yam, V. W., et al. (1998). Synthesis, Luminescence, Electrochemistry, and Ion-Binding Studies of Platinum(II) Terpyridyl Acetylide Complexes. Organometallics. [Link]
  • Process for the production of 2-methyl-5-ethyl pyridine. (1974).
  • Synthesis and electrochemical properties of metal(ii)-carboxyethylphenylphosphinates. (2021). Dalton Transactions. [Link]
  • Synthesis of a Ru(II) Complex with a Naphthoquinone-Annelated Imidazole Ligand Exhibiting Proton-Responsive Redox and Luminescent Behavior. (n.d.). MDPI. [Link]
  • Structural and Antimicrobial Investigation of Some New Nanoparticles Mixed Ligands Metal Complexes of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate in Presence of 1,10-Phenanthroline. (2023). MDPI. [Link]
  • Preparation, photophysical, and electrochemical properties of two tetranuclear ruthenium(II) polypyridyl complexes containing 4,5-diazafluorene. (2010).

Sources

cytotoxicity assays for novel compounds synthesized from Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the initial assessment of a novel compound's cytotoxicity is a critical checkpoint. For medicinal chemists synthesizing new molecular entities, such as derivatives of Methyl 5-ethynylpyridine-2-carboxylate, understanding the cellular impact of these compounds is paramount. Pyridine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including potential anticancer properties.[1][2][3] This guide provides a comparative analysis of three widely adopted in vitro cytotoxicity assays—MTT, LDH, and Caspase-Glo® 3/7—to aid researchers in selecting the most appropriate method for their novel pyridine-based compounds.

The First Hurdle: Why Cytotoxicity Screening Matters

Before a novel compound can be considered a therapeutic lead, its potential to induce cell death must be thoroughly evaluated.[4] Cytotoxicity screening serves as a fundamental step to:

  • Determine Therapeutic Index: Establish a window between the concentration at which a compound elicits a therapeutic effect and the concentration at which it becomes toxic to healthy cells.

  • Elucidate Mechanism of Action: The nature of cell death can provide early clues into the compound's mechanism.

  • Prioritize Lead Compounds: Efficiently screen libraries of synthesized compounds to identify the most promising candidates for further development.[5][6]

This guide will delve into the mechanistic underpinnings and practical considerations of three distinct yet complementary assays, empowering you to make informed decisions for your research.

At a Glance: Comparing Key Cytotoxicity Assays

AssayPrincipleEndpoint MeasuredAdvantagesLimitations
MTT Assay Enzymatic reduction of tetrazolium saltMetabolic activity (mitochondrial function)Inexpensive, well-established, high-throughputIndirect measure of viability, potential for compound interference, endpoint assay
LDH Assay Measurement of lactate dehydrogenase releaseMembrane integrity (cell lysis)Non-destructive to remaining cells, kinetic measurements possibleReleased LDH has a finite half-life, not suitable for all cell death types
Caspase-Glo® 3/7 Assay Luminescent detection of caspase-3/7 activityApoptosis (programmed cell death)High sensitivity, specific to apoptosis, simple "add-mix-measure" formatLess effective for non-apoptotic cell death, requires a luminometer

In-Depth Analysis of Cytotoxicity Assays

MTT Assay: A Workhorse for Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that has been a cornerstone in cytotoxicity testing for decades.[7][8] Its enduring popularity stems from its simplicity and cost-effectiveness.

Scientific Principle: The assay's principle lies in the ability of metabolically active cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9][10][11] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Experimental Workflow:

Caption: General workflow of the MTT assay.

Causality in Experimental Choices:

  • Incubation Time: The duration of compound exposure is critical. Short incubation times may not be sufficient to observe cytotoxic effects, while excessively long periods could lead to secondary effects not directly related to the compound's primary mechanism.

  • Solubilization Step: The formazan crystals are insoluble in aqueous solutions, necessitating the addition of a solubilizing agent like DMSO or an acidified isopropanol solution to allow for accurate spectrophotometric measurement.[11][12][13]

Self-Validating System: A crucial control in the MTT assay is the "no-cell" blank, which contains only media and the MTT reagent. This accounts for any spontaneous reduction of MTT and provides a baseline for absorbance readings.[14] Additionally, a vehicle control (cells treated with the compound's solvent, e.g., DMSO) is essential to distinguish the compound's effect from that of the solvent.

LDH Assay: Monitoring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another widely used colorimetric method that assesses cytotoxicity by quantifying the release of LDH from damaged cells.[15]

Scientific Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[16][17] The assay measures the activity of this extracellular LDH through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[16] The NADH is then used to reduce a tetrazolium salt (like INT) to a colored formazan product, with the amount of color being proportional to the amount of LDH released.[16]

Experimental Workflow:

Caption: General workflow of the LDH assay.

Causality in Experimental Choices:

  • Supernatant Collection: Unlike the MTT assay, the LDH assay measures an extracellular component. Therefore, it is crucial to carefully collect the supernatant without disturbing the cell monolayer to avoid artificially inflating the LDH levels.

  • Controls: Essential controls for the LDH assay include a "spontaneous LDH release" control (untreated cells) to measure baseline cell death and a "maximum LDH release" control (cells lysed with a detergent like Triton™ X-100) to represent 100% cytotoxicity.[16][18]

Self-Validating System: The inclusion of spontaneous and maximum release controls allows for the calculation of percentage cytotoxicity, providing a normalized and more accurate representation of the compound's effect across different experiments and cell types.

Caspase-Glo® 3/7 Assay: A Specific Look at Apoptosis

For compounds that may induce programmed cell death, or apoptosis, a more specific assay is required. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent method for detecting the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[19][20]

Scientific Principle: This assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[19][21] In the presence of active caspase-3 or -7, this substrate is cleaved, releasing aminoluciferin. Luciferase then uses aminoluciferin to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[19][22]

Apoptotic Signaling Pathway:

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Executioner Caspases (3, 6, 7) Executioner Caspases (3, 6, 7) Caspase-8->Executioner Caspases (3, 6, 7) Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Executioner Caspases (3, 6, 7) Apoptosis Apoptosis Executioner Caspases (3, 6, 7)->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[23][24][25] Both pathways converge on the activation of executioner caspases, including caspase-3 and -7, which then orchestrate the dismantling of the cell.[23][26]

Experimental Workflow:

Sources

Optimizing Catalytic Efficiency: A Comparative Study of Catalyst Loading in Reactions of Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic molecules is a cornerstone of innovation. Methyl 5-ethynylpyridine-2-carboxylate, a versatile building block featuring a reactive terminal alkyne, is a prime example of a substrate where reaction optimization can dramatically impact yield, purity, and cost-effectiveness. This guide provides an in-depth comparative analysis of catalyst loading for the primary catalytic transformations of this molecule, with a focus on the widely utilized Sonogashira cross-coupling reaction. By understanding the causality behind experimental choices, researchers can design more robust and efficient synthetic routes.

Introduction: The Significance of Catalyst Loading

In transition metal-catalyzed reactions, the amount of catalyst used—the "catalyst loading"—is a critical parameter that dictates the reaction's efficiency and economic viability. High catalyst loading can ensure rapid and complete conversion but comes at the cost of expensive and often toxic heavy metals, which must be scrupulously removed from the final product, a significant concern in pharmaceutical synthesis. Conversely, low catalyst loading is economically and environmentally preferable but risks sluggish or incomplete reactions. Therefore, determining the optimal catalyst loading is a crucial exercise in process development, balancing reaction kinetics, yield, and overall sustainability. For a substrate like this compound, with its electron-deficient pyridine ring and accessible alkyne, these considerations are paramount.

The Sonogashira Coupling: A Workhorse Reaction

The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is the most prominent application for this compound.[1] This reaction is typically catalyzed by a palladium complex, often in conjunction with a copper(I) co-catalyst.[1] The choice of palladium precursor, its ligand, and crucially, its loading, directly influences the outcome.

The catalytic cycle of the Sonogashira reaction underscores the importance of the palladium catalyst. It involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the Cu(I) co-catalyst), and finally, reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L2 (Active Catalyst) aryl_halide Ar-X (Aryl Halide) pd2_halide Ar-Pd(II)L2-X (Oxidative Adduct) pd2_halide->pd0 Reductive Elimination pd2_alkyne Ar-Pd(II)L2-C≡CR' pd2_halide->pd2_alkyne Transmetalation product Ar-C≡CR' (Coupled Product) pd2_alkyne->product cu_acetylide Cu-C≡CR' cu_halide CuX cu_acetylide->cu_halide Transmetalation with Pd(II) complex alkyne R'C≡CH alkyne->cu_acetylide Deprotonation base Base aryl_halide->pd2_halide Oxidative Addition

Caption: Generalized catalytic cycles for the Sonogashira cross-coupling reaction.

Comparative Analysis of Palladium Catalyst Loading

While specific optimization data for this compound is not extensively published, valuable insights can be drawn from studies on structurally similar substrates, such as 2-amino-3-bromopyridines. Research by Zhu et al. (2017) provides a clear comparison of various palladium catalysts and their loadings in the Sonogashira coupling of 2-amino-3-bromopyridine with terminal alkynes.[2] This data serves as an excellent proxy for understanding the catalytic behavior with our target molecule.

The electron-deficient nature of the pyridine ring in this compound can make the oxidative addition step more facile compared to electron-rich aromatics.[3] However, the nitrogen lone pair can also coordinate to the palladium center, potentially inhibiting catalysis, a challenge that can be mitigated by the choice of appropriate ligands.[3]

Experimental Data: Catalyst Performance Comparison

The following table is adapted from the optimization studies on the Sonogashira coupling of 2-amino-3-bromopyridine, which demonstrates the impact of catalyst choice and loading on product yield.[2]

EntryPalladium CatalystCatalyst Loading (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂2.5PPh₃ (5)CuI (5)Et₃NDMF100385
2Pd(CF₃COO)₂ 2.5 PPh₃ (5) CuI (5) Et₃N DMF 100 3 92
3PdCl₂2.5PPh₃ (5)CuI (5)Et₃NDMF100382
4Pd(PPh₃)₄2.5-CuI (5)Et₃NDMF100375
5Pd(CF₃COO)₂1.5PPh₃ (5)CuI (5)Et₃NDMF100381
6Pd(CF₃COO)₂3.5PPh₃ (5)CuI (5)Et₃NDMF100393

Data adapted from a study on a similar pyridine substrate.[2]

Analysis of Results:

  • Catalyst Choice is Crucial: The data clearly indicates that the choice of palladium precursor has a significant impact on the reaction yield. Under these conditions, Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) provided the highest yield (92%) at a 2.5 mol% loading (Entry 2).[2] This is likely due to its high electrophilicity and facile in-situ reduction to the active Pd(0) species.

  • The Effect of Loading: As expected, catalyst loading directly correlates with yield, but with diminishing returns. Decreasing the loading of the optimal catalyst from 2.5 mol% to 1.5 mol% resulted in a notable drop in yield from 92% to 81% (Entry 5 vs. 2).[2] Conversely, increasing the loading to 3.5 mol% only offered a marginal improvement to 93% (Entry 6), suggesting that 2.5 mol% is near the optimal balance for this system.[2]

  • Pre-catalyst State: The pre-ligated Pd(0) catalyst, Pd(PPh₃)₄, gave a lower yield (75%) compared to the in-situ generated catalysts from Pd(II) sources (Entry 4). This can sometimes be attributed to the stability and air-sensitivity of the Pd(0) complex.

Recommended Experimental Protocol (Sonogashira Coupling)

Based on the comparative data, the following protocol represents an optimized starting point for the Sonogashira coupling of a halo-pyridine with this compound. This protocol is designed to be self-validating, with clear steps for ensuring an inert atmosphere, which is critical for catalyst stability and reproducibility.

Materials:

  • Halogenated coupling partner (e.g., 3-bromo-2-aminopyridine)

  • This compound

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Inert Atmosphere Preparation: To a dry round-bottomed flask equipped with a magnetic stir bar, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • System Purge: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical step to remove oxygen, which can deactivate the catalyst.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe, and stir the mixture for 30 minutes at room temperature.

  • Substrate Addition: Add the halo-pyridine (1.0 equiv.), this compound (1.2 equiv.), and freshly distilled Et₃N (2.0 equiv.).

  • Reaction: Heat the reaction mixture to 100°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start: Dry Flask add_catalysts Add Pd(CF3COO)2, PPh3, CuI start->add_catalysts purge Purge with N2/Ar add_catalysts->purge add_solvent Add Anhydrous DMF Stir 30 min purge->add_solvent add_reagents Add Halo-pyridine, Alkyne, and Et3N add_solvent->add_reagents react Heat to 100°C Monitor by TLC/LC-MS add_reagents->react workup Cool, Dilute, Wash react->workup purify Column Chromatography workup->purify end Pure Product purify->end

Caption: Workflow for the optimized Sonogashira coupling protocol.

Alternative Catalytic Systems and Future Directions

While the Pd/Cu co-catalyzed system is robust, concerns over copper toxicity and homocoupling side products (Glaser coupling) have driven the development of alternative systems.

  • Copper-Free Sonogashira: These protocols often require a different ligand set and base, but eliminate the need for the copper co-catalyst.[4] Catalyst loadings in these systems can sometimes be reduced to as low as 0.025 mol% for highly reactive substrates.[4]

  • Heterogeneous Catalysts: Palladium supported on carbon (Pd/C) or other materials offers the significant advantage of easy removal from the reaction mixture by simple filtration.[5] This simplifies purification and allows for catalyst recycling, aligning with green chemistry principles. Loadings for Pd/C can be as low as 0.2 mol%, though they may require higher temperatures or longer reaction times.[5]

Beyond Sonogashira: Cycloaddition Reactions

The ethynyl group of this compound also makes it a suitable candidate for transition-metal-catalyzed [2+2+2] cycloaddition reactions. This powerful transformation can construct polysubstituted benzene rings in a single, atom-economical step by reacting three alkyne units. While less common than Sonogashira couplings for this specific substrate, catalysts based on cobalt and ruthenium have shown efficacy in related cycloadditions. The optimization of catalyst loading in these systems is equally critical and follows similar principles of balancing reactivity with cost and purity.

Conclusion

The optimization of catalyst loading is a foundational element of efficient and sustainable chemical synthesis. For reactions involving this compound, particularly the Sonogashira coupling, a palladium loading of approximately 2.5 mol% using a Pd(II) precursor like Pd(CF₃COO)₂ offers a robust starting point for achieving high yields. This guide demonstrates that a systematic, data-informed approach to selecting a catalyst and its loading is essential for developing protocols that are not only high-yielding but also economically and environmentally responsible. As the field advances, the exploration of copper-free and heterogeneous systems will continue to provide even more efficient and sustainable pathways for the synthesis of valuable pyridine-based compounds.

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. King Abdullah University of Science and Technology. [Link]
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
  • Zhang, J., & Zhang, J. (2011). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air.

Sources

A Comparative Guide to the Reaction Kinetics of Methyl 5-ethynylpyridine-2-carboxylate Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Methyl 5-ethynylpyridine-2-carboxylate

This compound is a valuable heterocyclic compound. The presence of the ethynyl group provides a reactive handle for carbon-carbon bond formation, while the pyridine ring is a common motif in pharmacologically active molecules. The ester functionality offers a site for further modification. Understanding the kinetics of its coupling reactions is paramount for optimizing yield, purity, and scalability in the synthesis of complex target molecules.

Sonogashira Coupling: The Workhorse Reaction

The Sonogashira reaction is the most prevalent method for the coupling of terminal alkynes with aryl or vinyl halides.[1] It is prized for its reliability and generally mild reaction conditions.[1]

Mechanistic Overview

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. This is often the rate-limiting step.[1] Subsequent transmetalation with a copper acetylide intermediate and reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.[1]

  • Copper Cycle: Copper(I) acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide. This species is more reactive towards transmetalation with the palladium complex than the alkyne itself, thereby increasing the reaction rate.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)-X(L₂) Pd0->ArPdXL2 Oxidative Addition (Rate Limiting) ArPdC≡CR_L2 Ar-Pd(II)-(C≡CR)(L₂) ArPdXL2->ArPdC≡CR_L2 Transmetalation CuC≡CR Cu(I)-C≡CR ArPdC≡CR_L2->Pd0 Product Ar-C≡CR ArPdC≡CR_L2->Product Reductive Elimination CuX Cu(I)X CuX->CuC≡CR CuC≡CR->ArPdXL2 from Cu Cycle HC≡CR H-C≡CR HC≡CR->CuC≡CR Base Base

Caption: Interconnected Palladium and Copper Catalytic Cycles in the Sonogashira Coupling Reaction.

Kinetic Considerations and Catalyst Selection

While specific kinetic data for this compound is not extensively published, we can infer its behavior from studies on similar heteroaromatic halides. The rate of Sonogashira coupling is significantly influenced by the choice of palladium catalyst, ligands, base, and solvent.

Catalyst SystemKey CharacteristicsTypical Yields (Analogous Systems)
Pd(PPh₃)₂Cl₂ / CuI The classic, highly effective system. PdCl₂(PPh₃)₂ is an air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[3]Good to Excellent[3][4]
Pd(PPh₃)₄ / CuI A Pd(0) complex that can directly enter the catalytic cycle. Highly active but sensitive to air and moisture.[3]High[3]
Pd₂(dba)₃ / Ligand / CuI A versatile Pd(0) source. Requires a phosphine ligand (e.g., PPh₃, XPhos) for stability and activity.[4]Good to High[4]
Copper-Free Systems Avoids the formation of alkyne homocoupling (Glaser coupling) byproducts. The mechanism is thought to involve a tandem Pd/Pd cycle.[5][6]Variable, can be high

Rationale for Catalyst Choice: For general applications, the Pd(PPh₃)₂Cl₂/CuI system offers a balance of high reactivity and operational simplicity.[3][4] For substrates prone to homocoupling or sensitive to copper, a copper-free protocol should be considered. The use of bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step.[7][8]

Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and should be optimized for your specific application.

  • To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add a suitable solvent (e.g., THF or DMF) and triethylamine (2.0 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Alternative Coupling Strategies: A Comparative Overview

While Sonogashira coupling is a primary choice, other cross-coupling reactions offer alternative pathways to similar products, each with its own kinetic profile and substrate scope considerations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species (e.g., a boronic acid or ester) with an organohalide.[9] For the synthesis of analogs of our target molecule, this would typically involve the coupling of a pyridyl boronic acid with an ethynyl halide, or a 5-halopyridine-2-carboxylate with an ethynylboronic acid derivative.

Kinetic Advantages and Disadvantages:

  • Advantages: Boronic acids are generally stable, and the reaction conditions are often mild.[9][10] A wide variety of catalysts and conditions have been developed, allowing for broad functional group tolerance.[11][12]

  • Disadvantages: The synthesis of the required organoboron starting material adds a step to the overall sequence. The kinetics can be sensitive to the choice of base, which is required to activate the boronic acid for transmetalation.[10]

Suzuki_Mechanism Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)-X(L₂) Pd0->ArPdXL2 Oxidative Addition ArPdR_L2 Ar-Pd(II)-R(L₂) ArPdXL2->ArPdR_L2 Transmetalation ArPdR_L2->Pd0 Product Ar-R ArPdR_L2->Product Reductive Elimination Boronic R-B(OR)₂ ActivatedBoron [R-B(OR)₂(Base)]⁻ Boronic->ActivatedBoron Base Base Base->ActivatedBoron ActivatedBoron->ArPdXL2

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

Stille Coupling

The Stille coupling utilizes an organotin compound as the coupling partner for an organohalide.[13] This reaction is known for its tolerance of a wide range of functional groups.

Kinetic Advantages and Disadvantages:

  • Advantages: Organostannanes are often unreactive to many conditions, allowing for their use in complex syntheses. The reaction typically does not require a base, which can be advantageous for base-sensitive substrates.

  • Disadvantages: The primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[13] From a kinetic standpoint, the transmetalation step can be slow, sometimes requiring higher temperatures or the use of additives.

Summary and Recommendations

ReactionKey AdvantagesKey DisadvantagesRecommended for...
Sonogashira Direct use of terminal alkynes, generally mild conditions, reliable.[1]Potential for alkyne homocoupling (Glaser), requires inert atmosphere.[1]The primary and most direct method for coupling this compound.
Suzuki-Miyaura Stable boronic acid reagents, broad functional group tolerance, extensive literature.[9]Requires synthesis of the boronic acid partner, kinetics are base-dependent.[10]Cases where the terminal alkyne is unstable or when a modular approach is desired.
Stille Excellent functional group tolerance, no base required.Toxicity of tin reagents, difficult purification.[13]Complex syntheses with sensitive functional groups where other methods have failed.

For the direct coupling of this compound, the Sonogashira reaction remains the most efficient and recommended method . A well-optimized protocol using a catalyst system like Pd(PPh₃)₂Cl₂/CuI will likely provide the best balance of reaction rate, yield, and operational simplicity. For substrates sensitive to copper or prone to homocoupling, a copper-free Sonogashira protocol or a Suzuki-Miyaura approach should be considered.

References

  • Mechanistic exploration of the pd-catalyzed copper-free sonogashira reaction.
  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. BenchChem. (2025).
  • A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol. BenchChem. (2025).
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines.
  • Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction.
  • Functionalization of the 4H-Dioxino[4,5-b]pyridine Ring. BenchChem. (2025).
  • Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction.
  • Functionalization of pyridines.
  • Comparisons of various palladium complexes catalyzed Sonogashira coupling reactions for 1-bromo-4-iodobenzene and phenylacetylene.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermedi
  • Phosphorus ligand-coupling reactions for the functionaliz
  • Sonogashira Coupling. Chemistry LibreTexts. (2024).
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. BenchChem.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Methyl 5-ethynylpyridine-2-carboxyl
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Methyl 5-Ethyl-2-pyridine-carboxyl
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. (2022).
  • Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling.
  • Stille Coupling. Organic Chemistry Portal.
  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.
  • A Comparative Guide to the Kinetic Analysis of Sonogashira Coupling with 2-Iodothiophenol and Altern
  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. (2025).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Methyl 5-[2-(trimethylsilyl)
  • Suzuki reaction. Wikipedia.
  • Methyl 5-ethynylpyridine-2-carboxyl
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. (2020).
  • Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. (2016).
  • Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. PubMed. (2013).
  • A Comparative Kinetic Analysis of the Sonogashira Coupling of Ethyl 4-iodobenzo
  • Chapter 11 -- Organometallic Chemistry, Part 3 of 4: the Stille Reaction. YouTube. (2013).
  • Modular synthesis of alkyne-substituted ruthenium polypyridyl complexes suitable for "click" coupling. PubMed.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing.
  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation.

Sources

A Comparative Guide to the Structural Confirmation of Methyl 5-ethynylpyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of the primary and alternative methods for the structural confirmation of Methyl 5-ethynylpyridine-2-carboxylate and its derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. We will delve into the causality behind experimental choices, presenting field-proven insights to ensure technical accuracy and practical applicability.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline compound. It provides a detailed and precise three-dimensional map of the atomic arrangement, including bond lengths, bond angles, and stereochemistry.[1] The technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal.[1]

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a fully elucidated crystal structure involves a meticulous, multi-step process. Each stage is critical for the success of the experiment.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Methyl 5-ethynylpyridine-2-carboxylate Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Screening Crystal Screening (Vapor Diffusion, Slow Evaporation) Purification->Screening Optimization Optimization of Crystal Growth Conditions Screening->Optimization Mounting Crystal Selection & Mounting Optimization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods, Patterson) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

A typical workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the key steps for the structural determination of a small organic molecule like this compound.

1. Crystal Growth:

  • Objective: To obtain single crystals of sufficient size and quality.

  • Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate/hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

2. Crystal Selection and Mounting:

  • Objective: To select a single, well-formed crystal and mount it on the diffractometer.

  • Method: Under a microscope, select a crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

3. Data Collection:

  • Objective: To collect a complete set of diffraction data.

  • Method: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) in an X-ray diffractometer. The crystal is rotated, and X-ray diffraction patterns are collected at various orientations.

4. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Method: The collected data is processed to yield a set of reflection intensities. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction patterns.

Alternative and Complementary Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are invaluable for characterization, especially when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[2] For this compound derivatives, ¹H and ¹³C NMR are fundamental.

  • ¹H NMR: Provides information about the number of different types of protons and their neighboring protons. The chemical shifts of the pyridine ring protons are characteristic, with protons closer to the electron-withdrawing nitrogen atom appearing at a lower field.[2]

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For pyridine carboxylate derivatives, electrospray ionization (ESI) is a common technique.[3] The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight.[3] Fragmentation patterns can provide clues about the molecule's structure.

Performance Comparison: A Head-to-Head Analysis

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[1]Connectivity of atoms, chemical environment, stereochemistry (relative), dynamic information.[2][4]Molecular weight, elemental composition (high-resolution MS), fragmentation patterns.[3]
Sample Requirements Single, high-quality crystal.Soluble sample (mg quantities).Small amount of sample (µg to ng).
Strengths Unambiguous structural determination.Provides information on structure in solution, can study dynamic processes.[4]High sensitivity, provides accurate molecular weight.
Weaknesses Requires crystalline material, which can be difficult to obtain.[4]Provides indirect structural information, complex spectra can be difficult to interpret.Does not provide information on stereochemistry or atom connectivity.

Best Practices and Experimental Considerations

The choice of analytical technique depends on the specific research question and the nature of the sample.

  • For absolute structural confirmation: Single-crystal X-ray crystallography is the gold standard. If a new compound has been synthesized, obtaining a crystal structure is the most rigorous proof of its identity.

  • When crystals are not available: A combination of NMR spectroscopy and high-resolution mass spectrometry is the next best approach. 2D NMR experiments are crucial for establishing the complete connectivity of the molecule.

  • For routine analysis and purity assessment: ¹H NMR and LC-MS are rapid and effective techniques.

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This protocol is a representative example for the synthesis of the title compound.

Materials:

  • Methyl 5-bromopyridine-2-carboxylate

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride

  • Copper(I) iodide

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF)

Procedure:

  • To a solution of Methyl 5-bromopyridine-2-carboxylate (1.0 eq) in anhydrous THF, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), copper(I) iodide (0.04 eq), and triethylamine (2.5 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add ethynyltrimethylsilane (1.2 eq) and stir the reaction mixture at room temperature under an argon atmosphere until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • To a solution of the purified silyl-protected alkyne in THF, add TBAF (1.1 eq) and stir at room temperature for 1 hour.

  • Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to afford this compound.

synthesis cluster_coupling Sonogashira Coupling cluster_deprotection Deprotection cluster_workup Workup & Purification Starting_Materials Methyl 5-bromopyridine-2-carboxylate + Ethynyltrimethylsilane Coupling_Reaction Coupling Reaction Starting_Materials->Coupling_Reaction Catalysts Pd(PPh₃)₂Cl₂ CuI Catalysts->Coupling_Reaction Base Triethylamine Base->Coupling_Reaction Protected_Product TMS-protected Alkyne Coupling_Reaction->Protected_Product Deprotection_Reaction Deprotection Protected_Product->Deprotection_Reaction Deprotecting_Agent TBAF Deprotecting_Agent->Deprotection_Reaction Workup Aqueous Workup & Extraction Deprotection_Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Synthetic workflow for this compound.

References

  • THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. (1981). [Source Not Available]
  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. (n.d.). [Link]
  • Sonogashira coupling. Wikipedia. (2023, October 29). [Link]
  • Comparison of X-ray Crystallography, NMR and EM.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). [Link]
  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. (2019, October 30). [Link]
  • Single-crystal X-ray Diffraction. SERC - Carleton College. (2007, May 17). [Link]
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. (n.d.). [Link]
  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. (2016, August 1). [Link]
  • Sonogashira cross‐coupling between 3‐ethynylpyridine and 3, 11 and 20.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of Methyl 5-ethynylpyridine-2-carboxylate, a compound that, while valuable in synthesis, presents specific hazards that must be managed with expertise. Our commitment is to empower you with the knowledge to not only use our products effectively but also to handle their entire lifecycle with confidence and care.

The structural features of this compound—a pyridine ring and an ethynyl group—necessitate a disposal procedure grounded in a thorough understanding of its reactivity and toxicity. Pyridine derivatives can be toxic and environmentally harmful, while ethynyl compounds can be reactive.[1][2][3] The Safety Data Sheet (SDS) for this specific compound classifies it as harmful if swallowed, in contact with skin, or if inhaled, reinforcing the need for cautious handling from acquisition to disposal.[4]

Core Principles of Disposal

The fundamental principle governing the disposal of this compound is that it must be treated as hazardous waste.[2][5][6] Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer or in regular trash.[1][7] Evaporation, especially in a fume hood, is also an unacceptable method of disposal.[6][8]

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, sequential process for the safe disposal of this compound.

Phase 1: Hazard Assessment & Personal Protective Equipment (PPE)

Before handling the waste, it is imperative to review the Safety Data Sheet (SDS) to fully understand the hazards.[9]

  • Required PPE :

    • Gloves : Wear chemically resistant gloves (e.g., nitrile or neoprene).

    • Eye Protection : Chemical safety goggles are mandatory. A face shield should be used if there is a splash hazard.

    • Lab Coat : A fully buttoned lab coat must be worn.

    • Respiratory Protection : If handling outside of a certified chemical fume hood, or if there is a risk of aerosolization, appropriate respiratory protection is necessary.

Phase 2: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous reactions in waste containers.

  • Designate a Waste Stream : this compound waste should be collected in a dedicated container for halogenated organic waste, or as otherwise specified by your institution's Environmental Health and Safety (EHS) department.

  • Incompatible Materials : Do not mix this waste with strong acids, strong bases, or oxidizing agents.[8][10] Pyridine derivatives can react with these substances.

  • Container Choice :

    • Use a container that is in good condition, free from leaks or damage, and has a secure, leak-proof closure.[5]

    • The container must be chemically compatible with the waste. Borosilicate glass or a suitable plastic container is generally appropriate.[9]

    • The original product container, if empty and clean, can be a suitable waste container.[11]

Phase 3: Waste Accumulation and Labeling

  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be well-ventilated.

  • Labeling :

    • Immediately label the waste container with the words "Hazardous Waste."[7][12]

    • Clearly identify the contents: "this compound". Avoid abbreviations.

    • Indicate the approximate concentration and any other solvents present in the waste.

    • List the relevant hazards (e.g., "Toxic," "Harmful").

  • Container Management : Keep the waste container closed at all times, except when adding waste.[8][9] Do not overfill the container.

Phase 4: Disposal of Empty Containers

Empty containers that held this compound must also be disposed of properly.

  • Triple Rinsing :

    • Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).[6]

    • The first rinseate must be collected and disposed of as hazardous waste in your designated container.[7] Subsequent rinses may also need to be collected, depending on local regulations.

  • Defacing Labels : Completely remove or deface the original product label from the rinsed container.[6][7]

  • Final Disposal : Dispose of the rinsed and dried container as solid waste, such as in a designated glass disposal box.[7]

Phase 5: Arranging for Final Disposal

  • Contact EHS : Once the waste container is full or has been in storage for the maximum allowable time (often six months for academic labs), contact your institution's EHS department to arrange for a waste pickup.[5][7]

  • Documentation : Complete any necessary waste disposal forms required by your institution, providing an accurate description of the waste.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.

DisposalWorkflow cluster_prep Phase 1 & 2: Preparation cluster_accumulation Phase 3: Accumulation cluster_decision Decision Point cluster_final Phase 4 & 5: Final Disposition start Start: Have Waste This compound ppe Don Appropriate PPE start->ppe container Select Compatible & Labeled Waste Container ppe->container add_waste Add Waste to Container in Satellite Accumulation Area container->add_waste seal_container Keep Container Securely Sealed add_waste->seal_container is_full Container Full or Storage Time Limit Reached? seal_container->is_full is_full->add_waste No ehs_pickup Arrange for EHS Hazardous Waste Pickup is_full->ehs_pickup Yes end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

Quantitative Data Summary
ParameterGuidelineRationale
pH of Aqueous Waste Must be between 5.5 and 11.0 for drain disposal (NOT applicable to this compound)Prevents corrosion of plumbing and adverse reactions in the sewer system.[13]
Storage Limit in Lab Typically not to exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[6]Regulatory compliance and minimization of risk within the laboratory.
Maximum Storage Time Often 6 months for academic labs.[5]Prevents accumulation of large quantities of hazardous waste and potential degradation of containers.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
  • Standard Operating Procedure: Pyridine.
  • Acetylene Cylinders Disposal. Synergy Recycling. [Link]
  • Standard Operating Procedure: Acetylene. University of California, Santa Cruz. [Link]
  • Waste Disposal Manual. University of Louisville. [Link]
  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our commitment extends beyond providing high-quality reagents to ensuring you can use them with the utmost confidence and safety. This guide provides an in-depth, procedural framework for the safe handling of Methyl 5-ethynylpyridine-2-carboxylate. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, empowering you to make informed decisions and foster a culture of safety within your laboratory.

Hazard Profile: Understanding the "Why"

This compound (C₉H₇NO₂) is a heterocyclic aromatic compound whose structure suggests a specific hazard profile that dictates our safety protocols.[1] A thorough risk assessment begins with understanding its intrinsic properties.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed. [1]

  • H312: Harmful in contact with skin. [1]

  • H332: Harmful if inhaled. [1]

These classifications indicate that the compound poses a risk of acute toxicity through three primary routes of exposure: ingestion, dermal absorption, and inhalation.[1] The pyridine moiety is a well-known structural alert, with pyridine itself being a toxic, flammable liquid with a pungent odor that can cause significant health issues upon exposure.[2][3] The ethynyl group, while key for its synthetic utility, also warrants careful handling. Therefore, our protective strategy must create robust barriers against these exposure pathways.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final, critical barrier between a researcher and a chemical hazard. It should always be used in conjunction with, not in place of, primary engineering and administrative controls.

  • Engineering Controls: All work involving this compound, from weighing solids to running reactions and workups, must be conducted within a properly functioning and certified chemical fume hood.[2] A fume hood is essential to control harmful vapors and prevent inhalation, which is a key exposure risk.[1][4] The ventilation system should be designed to handle flammable and toxic substances.[4]

  • Administrative Controls: Never work alone. Ensure that all personnel are trained on the specific hazards of this compound and the emergency procedures. Do not eat, drink, or smoke in the laboratory to prevent accidental ingestion.[1][3]

Task-Specific PPE Recommendations

The level of PPE required is directly proportional to the risk of exposure associated with a specific task. We have categorized common laboratory operations into three tiers to guide your selection.

Task CategoryRisk LevelMinimum PPE Ensemble
Low-Exposure Operations (e.g., Weighing small quantities in a fume hood, preparing dilute solutions, analytical sample preparation)LowRespiratory: Not required if performed in a certified fume hood. Eye/Face: ANSI Z87.1-compliant safety glasses with side shields. Hand: Chemical-resistant nitrile gloves (single pair). Body: Flame-resistant lab coat, long pants, closed-toe shoes.
Moderate-Exposure Operations (e.g., Reactions involving heating, solvent extractions, chromatographic purification, reagent transfers)MediumRespiratory: Not required if performed in a certified fume hood. Eye/Face: Chemical splash goggles. A face shield over goggles is required for splash-prone procedures. Hand: Double-gloving with chemical-resistant nitrile gloves. Body: Flame-resistant lab coat, chemical-resistant apron, long pants, chemical-resistant footwear.[5]
High-Risk & Emergency Situations (e.g., Large-scale operations (>5g), handling a significant spill, potential for aerosol generation outside a fume hood)HighRespiratory: Air-purifying respirator with organic vapor cartridges. A self-contained breathing apparatus (SCBA) may be necessary for major spills.[6][7] Eye/Face: Chemical splash goggles and a full-face shield. Hand: Heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene) over an inner nitrile glove. Body: Fully encapsulated chemical-resistant suit or coveralls.[8][9]

Detailed Protocols for PPE Use

Proper technique in donning and doffing PPE is as crucial as the equipment itself to prevent contamination.

Protocol 4.1: Step-by-Step Donning (Putting On) PPE
  • Attire: Confirm you are wearing long pants and closed-toe shoes. Tie back long hair.

  • Inner Gloves: Don your first pair of nitrile gloves.

  • Lab Coat/Suit: Put on your lab coat or chemical-resistant suit. Ensure it is fully buttoned or zipped.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on your safety goggles, ensuring a snug fit. If needed, place the face shield over the goggles.

  • Outer Gloves: Don your second pair of gloves, pulling the cuffs over the sleeves of your lab coat.

Protocol 4.2: Step-by-Step Doffing (Removing) PPE

This sequence is designed to contain contaminants.

  • Initial Decontamination: If grossly contaminated, wipe down the exterior of your suit and outer gloves.

  • Outer Gloves: Remove the outer pair of gloves by peeling one off with the other, turning it inside out. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in a designated hazardous waste container.[10]

  • Face Shield/Goggles: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination.

  • Lab Coat/Suit: Unbutton or unzip the lab coat, rolling it away from your body as you remove it. Avoid shaking it. Turn it inside out as you fold it for disposal or laundering.

  • Respiratory Protection: Remove your respirator from the back.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1][9]

PPE Selection Workflow

The decision-making process for selecting the appropriate level of PPE can be visualized as a logical workflow. This diagram illustrates how to assess your task and environment to arrive at the correct safety ensemble.

PPE_Selection_Workflow PPE Selection Workflow for this compound A 1. Assess Task (e.g., Weighing, Reaction, Spill) B 2. Primary Engineering Control? (Certified Fume Hood) A->B C 3. Assess Scale & Splash Potential B->C Yes G No Fume Hood OR Spill Event B->G No D Low Scale (<1g) Minimal Splash Risk C->D Low E Moderate Scale (1-5g) Potential for Splashes C->E Medium F Large Scale (>5g) High Splash/Aerosol Risk C->F High P1 Standard PPE - Lab Coat - Safety Glasses - Single Nitrile Gloves D->P1 P2 Enhanced PPE - Lab Coat + Apron - Splash Goggles + Face Shield - Double Nitrile Gloves E->P2 P3 High-Hazard PPE - Chemical Suit - Goggles + Face Shield - Heavy-Duty Gloves F->P3 P4 Emergency PPE - Add Respirator to  High-Hazard Ensemble G->P4

Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.

Disposal of Contaminated Materials

Proper disposal is a critical final step in the safe handling workflow.

  • Chemical Waste: All solutions and reaction mixtures containing this compound must be collected in a clearly labeled, sealed hazardous waste container.[10] The container should be made of a compatible material like glass or high-density polyethylene and stored in a designated secondary containment area.[10] Never dispose of this chemical down the drain.[2]

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and disposable lab coats, that has come into contact with the chemical must be considered hazardous waste.[6] Place these items in a sealed, labeled waste bag or container for collection by your institution's Environmental Health and Safety (EHS) department.

  • Spill Cleanup: In the event of a spill, use an absorbent material like sand or vermiculite to contain it.[2] The contaminated absorbent must then be collected into a sealed container for hazardous waste disposal.[2][7]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a resilient and proactive safety culture. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before beginning any new procedure.

References

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
  • Rexarc.Importance of PPE in Acetylene Plants. [Link]
  • ChemSupply Australia.
  • Washington State University.
  • Carl ROTH.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
  • Bernardo Ecenarro.Recommended PPE to handle chemicals. [Link]
  • New Jersey Department of Health.Right to Know Hazardous Substance Fact Sheet - 2-METHYL-5-ETHYLPYRIDINE. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-ethynylpyridine-2-carboxylate
Reactant of Route 2
Methyl 5-ethynylpyridine-2-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.